4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(hydroxymethyl)-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-3-5(4-8)2-6(7)9/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJLDXOAORTQER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619993 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59887-20-6 | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59887-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a key building block in modern medicinal chemistry, possesses a unique combination of a polar lactam moiety, a chiral center at the 4-position, and a reactive primary alcohol. This versatile scaffold is integral to the synthesis of a variety of pharmacologically active agents, including novel antibiotics and therapeutics targeting the central nervous system. This guide provides a comprehensive overview of the scientifically robust pathways for the synthesis of this valuable intermediate, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these synthetic routes, offering field-proven insights and detailed experimental protocols.
Strategic Approaches to Synthesis
The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route is often dictated by factors such as the availability of starting materials, desired stereochemistry, scalability, and overall cost-effectiveness. This guide will focus on two primary, logically sound strategies:
-
Pathway A: Construction of the N-Methylpyrrolidinone Ring Followed by Functional Group Interconversion. This is often the most direct approach, involving the initial synthesis of a precursor such as 1-methyl-2-oxopyrrolidine-4-carboxylic acid, followed by the reduction of the carboxylic acid to the desired primary alcohol.
-
Pathway B: N-Methylation of a Pre-existing 4-(Hydroxymethyl)pyrrolidin-2-one Scaffold. This alternative strategy begins with the synthesis or acquisition of 4-(hydroxymethyl)pyrrolidin-2-one and subsequently introduces the N-methyl group.
This guide will primarily detail Pathway A, as it offers greater control over the introduction of substituents and is well-documented in principle. Pathway B will be discussed as a viable alternative.
Pathway A: Synthesis via Reduction of 1-Methyl-2-oxopyrrolidine-4-carboxylic Acid
This pathway is a classic example of building a core heterocyclic structure and then tailoring its functionality. The causality behind this strategy lies in the robustness of the pyrrolidinone ring, which can withstand a variety of reaction conditions, and the reliability of modern reducing agents for the selective conversion of carboxylic acids to alcohols.
Workflow for Pathway A
Caption: Overall workflow for the synthesis of this compound via Pathway A.
Part 1: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic Acid
The synthesis of the key intermediate, 1-methyl-2-oxopyrrolidine-4-carboxylic acid, can be efficiently achieved from readily available and bio-sourced itaconic acid.[1][2] The reaction with methylamine proceeds through a tandem Michael addition and subsequent amidation/cyclization.
Reaction Scheme:
Caption: Synthesis of the carboxylic acid precursor from itaconic acid and methylamine.
Experimental Protocol: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve itaconic acid (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).
-
Addition of Methylamine: To the stirred solution, add an aqueous solution of methylamine (1.1-1.5 eq) dropwise. The addition is exothermic, and cooling may be necessary to maintain the temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 80-100°C) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-2-oxopyrrolidine-4-carboxylic acid as a solid. Further purification can be achieved by recrystallization from a suitable solvent system like water/ethanol.
Part 2: Reduction of the Carboxylic Acid to the Primary Alcohol
The selective reduction of the carboxylic acid group in the presence of the lactam carbonyl is a critical step. Strong hydride reagents are typically employed for this transformation. Lithium aluminum hydride (LAH) is a powerful and effective choice for this reduction.[3][4][5] An alternative and often milder approach involves the use of borane reagents, which can exhibit high chemoselectivity for carboxylic acids.[6]
For improved solubility and potentially milder reaction conditions, it is often advantageous to first convert the carboxylic acid to its corresponding methyl or ethyl ester via Fischer esterification. The resulting ester can then be reduced with LAH or sodium borohydride under appropriate conditions.
Reaction Scheme: Reduction Step
Caption: Reduction of the carboxylic acid/ester to the target alcohol.
Experimental Protocol: Reduction using Lithium Aluminum Hydride (LAH)
-
A Note on Safety: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. It reacts violently with water and protic solvents. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser under an inert atmosphere, and a magnetic stirrer, suspend LAH (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve 1-methyl-2-oxopyrrolidine-4-carboxylic acid or its ester (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams. This procedure is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.
-
Isolation and Purification: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield this compound.
| Parameter | Condition | Rationale |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | A powerful reducing agent capable of reducing both carboxylic acids and esters to alcohols. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | An aprotic ether that is stable to LAH and effectively solvates the reactants. |
| Temperature | 0°C to Reflux | Initial addition at low temperature to control the exothermic reaction, followed by heating to drive the reaction to completion. |
| Stoichiometry | 1.5-2.0 eq of LAH | An excess of the reducing agent is used to ensure complete conversion of the starting material. |
| Workup | Fieser Method | A well-established and safe procedure for quenching LAH reactions and facilitating the removal of aluminum salts. |
Pathway B: N-Methylation of 4-(Hydroxymethyl)pyrrolidin-2-one
This alternative route begins with the commercially available or synthetically prepared 4-(hydroxymethyl)pyrrolidin-2-one. The key transformation is the selective methylation of the lactam nitrogen.
Experimental Protocol: N-Methylation
-
Deprotonation: In a suitable anhydrous solvent such as THF or DMF, treat 4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) with a strong base like sodium hydride (NaH) (1.1 eq) at 0°C to form the corresponding sodium salt.
-
Methylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) (1.1-1.2 eq), to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Conclusion
The synthesis of this compound is a well-defined process that can be achieved through logical and reliable synthetic strategies. The choice between the primary pathway involving the reduction of a carboxylic acid precursor and the alternative N-methylation route will depend on the specific needs and resources of the research team. The protocols outlined in this guide, when executed with precision and adherence to safety precautions, provide a robust framework for obtaining this valuable synthetic intermediate.
References
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Common Organic Chemistry. Lithium Aluminum Hydride (LAH). [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
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Wikipedia. Lithium aluminium hydride. [Link]
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Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]
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SciSpace. (2018). Method for preparing methylpyrrolidones. [Link]
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ResearchGate. Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone with.... [Link]
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UiTM Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
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Green Chemistry (RSC Publishing). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. [Link]
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Physicochemical properties of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
An In-depth Technical Guide to the Physicochemical Properties of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction: Unveiling a Versatile Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrrolidinone core represents a privileged scaffold, integral to a wide array of biologically active compounds and specialized polymers. This compound emerges as a particularly noteworthy derivative. It combines the inherent stability and polarity of the N-methylated lactam ring with a reactive primary alcohol moiety. This unique bifunctionality makes it a valuable intermediate and a versatile building block for creating more complex molecular architectures.[1] Its structural relative, N-methyl-2-pyrrolidone (NMP), is widely recognized as a powerful pharmaceutical solvent and penetration enhancer, suggesting that this compound may hold similar potential in advanced drug delivery systems and formulation science.[2][3][4]
This guide provides a comprehensive analysis of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these properties, detail the authoritative experimental protocols for their determination, and discuss their direct implications for research and development.
Chemical Identity and Molecular Structure
A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis.
-
IUPAC Name: this compound
-
CAS Number: 59887-20-6[1]
-
Synonyms: 4-(Hydroxymethyl)-1-methyl-2-pyrrolidinone, 4-(Hydroxymethyl)-1-methyl-2-oxopyrrolidine[5][6]
The structure features a five-membered lactam (a cyclic amide) ring, which imparts significant polarity and hydrogen bond accepting capabilities. The N-methylation prevents amide proton donation, influencing its solvent properties. The key feature is the primary hydroxyl (-CH₂OH) group at the 4-position, which acts as both a hydrogen bond donor and acceptor, significantly enhancing its potential for aqueous solubility and providing a reactive site for further chemical modification.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical data for this compound. It is critical to note that several of these values are predicted based on computational models, a common practice in early-stage material characterization.
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | [1][5] |
| Appearance | Colorless to light yellow Viscous Liquid | [5][7] |
| Boiling Point | 281.8 ± 13.0 °C (Predicted) | [5][7] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [5][7] |
| pKa | 14.56 ± 0.10 (Predicted) | [5][7] |
In-Depth Analysis and Experimental Protocols
This section delves into the significance and determination of the most critical physicochemical parameters for drug development.
Melting Point and Purity Assessment
While this compound is described as a viscous liquid at room temperature, related pyrrolidinones can be solids.[5][7][8] The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.
The capillary method is the standard technique recognized by most pharmacopeias for its reliability and accuracy.[9][10]
Causality in Methodology: The protocol is designed to ensure uniform and controlled heat transfer to a finely powdered sample, allowing for a precise observation of the phase transition from solid to liquid.
Step-by-Step Protocol:
-
Sample Preparation: The sample must be thoroughly dried and crushed into a fine, uniform powder.[9] This is the most critical step, as it ensures efficient and reproducible heat transfer throughout the sample.[9]
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled glass capillary tube to a height of approximately 3 mm.[11] This is achieved by tapping the tube to create a compact column.
-
Apparatus Setup: The capillary is placed in the heating block of a melting point apparatus, adjacent to a calibrated, high-accuracy thermometer or digital sensor.[9]
-
Rapid Heating (Optional): For an unknown compound, a rapid initial determination (e.g., 10°C/min heating rate) can be performed to find the approximate melting point.[10]
-
Careful Determination: A fresh sample is heated to a temperature approximately 5-10°C below the expected melting point.[10] The heating rate is then reduced to a slow, controlled rate (typically 1-2°C/min).[10] This slow ramp is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal disappears (the clear point) is recorded as the end of the range.[10]
Caption: Workflow for Shake-Flask Solubility Determination.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior (ADME). It is quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. [12][13]A positive LogP indicates higher lipid solubility (lipophilic), while a negative LogP indicates higher water solubility (hydrophilic). [13]
This direct measurement remains the benchmark method for LogP determination. [12][13] Causality in Methodology: The protocol measures how a compound distributes itself between two immiscible liquid phases (water and n-octanol) at equilibrium. The n-octanol serves as a surrogate for biological lipid membranes. The ratio of the compound's concentration in each phase reflects its relative affinity for lipophilic versus hydrophilic environments.
Step-by-Step Protocol:
-
Solvent Saturation: n-Octanol and water (or buffer) are mutually saturated by mixing them vigorously and allowing the phases to separate.
-
Partitioning: A small, known amount of the compound is dissolved in one of the phases. This solution is then combined with a known volume of the other phase.
-
Equilibration: The biphasic system is agitated until partitioning equilibrium is achieved (typically several hours).
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: An aliquot is carefully removed from each phase, and the concentration of the compound is determined by a suitable analytical method (e.g., HPLC-UV, NMR).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value. [13] * P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Caption: Conceptual Diagram of LogP and Compound Partitioning.
Ionization Constant (pKa)
The pKa value defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. This is critical, as the ionization state affects solubility, membrane permeability, and interactions with biological targets. The predicted pKa of ~14.56 for this compound corresponds to the weakly acidic hydroxyl proton. [5][7]This high value confirms that the molecule will be overwhelmingly in its neutral, non-ionized form across the entire physiological pH range.
Caption: Relationship between pH, pKa, and Ionization State.
Structural Confirmation by Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structures in solution. [14][15][16]It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbons (¹³C NMR) in a molecule. [17][18] Causality in Methodology: The technique is based on the principle that atomic nuclei with a magnetic moment (like ¹H) will absorb electromagnetic radiation at different frequencies when placed in a strong magnetic field. [16]These frequencies (chemical shifts) are highly sensitive to the local electronic environment, allowing chemists to deduce the structure. [15] Anticipated ¹H NMR Spectrum for this compound:
-
N-CH₃: A sharp singlet peak, integrating to 3 protons.
-
Ring-CH₂ (positions 3 & 5): Complex multiplets resulting from coupling to each other and to the proton at position 4.
-
Ring-CH (position 4): A multiplet, coupled to the protons on carbons 3, 5, and the hydroxymethyl group.
-
-CH₂OH: A doublet, coupled to the proton at position 4.
-
-OH: A broad singlet or triplet (depending on solvent and concentration), integrating to 1 proton.
Caption: General Workflow for NMR-Based Structure Elucidation.
Applications and Significance in Drug Development
The physicochemical profile of this compound positions it as a valuable asset in pharmaceutical R&D:
-
Scaffold for Synthesis: Its primary function is as a versatile intermediate. [1]The hydroxyl group provides a convenient handle for elaboration into more complex structures, and it has been identified as an intermediate in the preparation of MCH receptor modulators for treating metabolic and feeding disorders. []* Potential as a Solubilizing Excipient: Given its structural similarity to NMP, a potent pharmaceutical solubilizer, this compound could serve as a novel excipient for improving the solubility and delivery of poorly water-soluble drugs. [2][3]* Penetration Enhancer: NMP is also a known chemical penetration enhancer for transdermal drug delivery. [3][4]The hydrophilic hydroxyl group on this compound could modulate this property, potentially offering a different balance of skin penetration and tolerability.
Conclusion
This compound is more than a simple chemical intermediate; it is a carefully balanced molecule whose properties are a direct result of its structure. The polar lactam and hydroxyl groups suggest high aqueous solubility, while the N-methylated ring provides stability. Its predicted high pKa ensures it remains in a neutral state under physiological conditions, simplifying pharmacokinetic predictions. The established protocols for determining its key physicochemical properties—solubility, lipophilicity, and purity—provide a clear and validated pathway for its characterization and integration into advanced research and drug development programs. A thorough understanding of these foundational properties is paramount for any scientist seeking to unlock the full potential of this versatile molecular scaffold.
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An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Relevance of the Pyrrolidinone Scaffold
The five-membered pyrrolidinone ring system is a cornerstone of medicinal chemistry, prized for its unique combination of physicochemical properties.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[2] The pyrrolidinone core is not merely a passive linker; its inherent polarity can enhance aqueous solubility, and the lactam moiety can participate in crucial hydrogen bonding interactions with protein active sites.[3] This guide focuses on a particularly valuable derivative, 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS Number: 59887-20-6), a bifunctional building block poised for significant applications in contemporary drug discovery programs.[1] Its structural features—a reactive primary alcohol and a chemically stable N-methylated lactam—offer a versatile platform for the synthesis of diverse and complex molecular architectures.
Physicochemical and Safety Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. Below is a summary of the key physicochemical characteristics and safety considerations for this compound.
| Property | Value | Reference(s) |
| CAS Number | 59887-20-6 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid | N/A |
| Purity | Typically ≥95% | [1] |
| Boiling Point | 122-123 °C at 0.08 mmHg | N/A |
| Density | ~1.124 g/cm³ (predicted) | N/A |
Safety Information:
This compound is classified as harmful and an irritant. Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. May cause respiratory irritation.
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Synthesis and Mechanistic Considerations
The synthesis of substituted pyrrolidinones is a well-established area of organic chemistry. One plausible and industrially scalable approach to this compound involves the reductive amination and cyclization of itaconic acid with methylamine. This method is attractive due to the availability of bio-based itaconic acid.[4]
Experimental Protocol: Synthesis from Itaconic Acid
This protocol is an illustrative procedure based on established chemical principles for the synthesis of related pyrrolidinones.[4]
-
Reaction Setup: In a high-pressure reactor, a mixture of itaconic acid (1.0 equivalent) and an aqueous solution of methylamine (1.5-2.0 equivalents) in a suitable solvent like water or a lower alcohol is prepared.
-
Initial Reaction: The mixture is heated to facilitate the Michael addition of methylamine to the α,β-unsaturated system of itaconic acid, followed by intramolecular cyclization to form the pyrrolidinone ring.
-
Reductive Amination: The reactor is charged with a hydrogenation catalyst (e.g., Raney nickel, Palladium on carbon). The vessel is then pressurized with hydrogen gas and heated.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials and the formation of the product.
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), the protons of the pyrrolidinone ring, and the methylene protons of the hydroxymethyl group, along with the hydroxyl proton. The coupling patterns of the ring protons will provide information about their relative stereochemistry.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the lactam, the carbons of the pyrrolidinone ring, the N-methyl carbon, and the carbon of the hydroxymethyl group.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The expected molecular ion peak [M]+ would be at m/z 129.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid, would be a suitable starting point for method development.
Applications in Drug Development
The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[2] this compound serves as a versatile building block for accessing novel chemical entities with diverse therapeutic potential.
As a Chiral Building Block
The C4 position of the pyrrolidinone ring is a stereocenter, and the hydroxyl group provides a handle for the introduction of various side chains. This allows for the synthesis of enantiomerically pure compounds, which is often critical for achieving the desired pharmacological activity and minimizing off-target effects.
In Fragment-Based Drug Design (FBDD)
With its low molecular weight and multiple points for diversification, this compound is an ideal fragment for FBDD campaigns. The primary alcohol can be readily functionalized to grow the fragment into a more potent lead compound after initial hits are identified through screening.
Therapeutic Areas of Interest
Derivatives of pyrrolidinone have shown promise in a wide array of therapeutic areas, including:
-
Oncology: As inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
-
Neuroscience: In the development of nootropic agents and treatments for neurodegenerative diseases.[5]
-
Infectious Diseases: As a scaffold for novel antibacterial and antiviral agents.
-
Inflammatory Diseases: In the design of anti-inflammatory compounds.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and the proven track record of the pyrrolidinone scaffold make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the pharmaceutical and biotechnology industries. The strategic incorporation of this scaffold into drug design programs has the potential to accelerate the discovery of new medicines to address unmet medical needs.
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A Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the structural elucidation and quality control of this compound. By integrating foundational principles with detailed experimental protocols and data interpretation, this guide serves as an essential resource for the unambiguous identification and characterization of this compound.
Introduction: The Significance of this compound in Drug Discovery
This compound (C₆H₁₁NO₂) is a versatile heterocyclic compound featuring a lactam ring, a primary alcohol, and an N-methyl group.[1] Its structural motifs are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. The pyrrolidinone core is a privileged scaffold, known to impart favorable pharmacokinetic properties, while the hydroxymethyl group offers a key vector for further chemical modification and drug conjugation.
Given its pivotal role in the synthesis of novel therapeutic agents, the unequivocal confirmation of its structure and purity is of paramount importance. Spectroscopic techniques are the cornerstone of this analytical workflow, providing a detailed molecular fingerprint. This guide will systematically explore the application of NMR, IR, and MS to achieve a comprehensive characterization of this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the analyte.[2][3]
Foundational Principles of NMR
The core principle of NMR involves the interaction of nuclear spins with an external magnetic field.[3] Nuclei with a non-zero spin, such as ¹H and ¹³C, align either with or against this field, creating distinct energy levels. The absorption of radiofrequency radiation induces transitions between these levels, and the resulting signal is detected and processed to generate an NMR spectrum. Key parameters in an NMR spectrum include:
-
Chemical Shift (δ): The position of a signal along the x-axis, indicative of the electronic environment of the nucleus.
-
Integration: The area under a signal, proportional to the number of nuclei it represents.
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks, which reveals the number of neighboring nuclei.
-
Coupling Constant (J): The distance between the split peaks, providing information about the dihedral angle and connectivity between coupled nuclei.
Predicted ¹H and ¹³C NMR Data for this compound
While experimental spectra for this specific molecule are not widely published, robust predictive models and data from analogous compounds allow for an accurate forecast of its NMR signature. The following tables summarize the predicted ¹H and ¹³C NMR data in a standard deuterated solvent, such as CDCl₃.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | d | 2H | -CH₂OH |
| ~3.30 | dd | 1H | H-5a |
| ~2.90 | dd | 1H | H-5b |
| ~2.80 | s | 3H | N-CH₃ |
| ~2.50 | m | 1H | H-4 |
| ~2.35 | dd | 1H | H-3a |
| ~2.10 | dd | 1H | H-3b |
| ~1.80 | t (broad) | 1H | -OH |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175.0 | C=O (C-2) |
| ~65.0 | -CH₂OH |
| ~49.0 | C-5 |
| ~38.0 | C-4 |
| ~30.0 | C-3 |
| ~29.0 | N-CH₃ |
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures the accuracy and reproducibility of the acquired data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
If further structural confirmation is needed, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.
-
Data Interpretation and Structural Confirmation
The interpretation of the NMR spectra involves assigning each signal to a specific nucleus in the molecule. For this compound, key features to look for include:
-
A singlet integrating to three protons for the N-methyl group.
-
A set of signals corresponding to the five-membered ring protons, exhibiting complex splitting patterns due to their diastereotopic nature.
-
A doublet integrating to two protons for the hydroxymethyl group, coupled to the proton at C-4.
-
A broad signal for the hydroxyl proton, which may exchange with residual water in the solvent.
-
In the ¹³C spectrum, the characteristic downfield signal of the carbonyl carbon and the signals for the other five carbon atoms in their expected regions.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Foundational Principles of IR Spectroscopy
Molecular bonds vibrate at specific frequencies.[4] When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to stretching and bending of the bonds. An IR spectrum is a plot of transmittance versus wavenumber (cm⁻¹), where absorption bands indicate the presence of specific functional groups.[5]
Predicted IR Absorption Bands for this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3400-3200 (broad) | Strong | O-H stretch | Alcohol |
| 2950-2850 | Medium | C-H stretch | Aliphatic |
| ~1680 | Strong | C=O stretch | Amide (Lactam) |
| 1450-1350 | Medium | C-H bend | Aliphatic |
| ~1290 | Medium | C-N stretch | Amide |
| ~1050 | Strong | C-O stretch | Primary Alcohol |
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the major absorption bands and compare their positions and shapes to correlation charts to identify the functional groups present.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[7]
Foundational Principles of Mass Spectrometry
In a mass spectrometer, a sample is first ionized, and the resulting ions are then accelerated into a mass analyzer where they are separated based on their m/z ratio. A detector then records the abundance of each ion. The resulting mass spectrum is a plot of ion intensity versus m/z.
Predicted Mass Spectrometry Data for this compound
The molecular weight of this compound is 129.16 g/mol .[1] In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 129. Key fragment ions would arise from the cleavage of the molecule at its weakest bonds.
Table 4: Predicted Key Mass Spectrometry Fragments (EI)
| m/z | Proposed Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 98 | [M - CH₂OH]⁺ |
| 84 | [M - CH₂OH - CH₂]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 42 | [C₂H₄N]⁺ |
Experimental Protocol for MS Data Acquisition (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
-
-
GC Separation:
-
Inject the sample into the GC, where it is vaporized and separated on a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization).
-
The resulting ions are separated by the mass analyzer and detected.
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information and compare it to spectral libraries.
-
Conclusion: A Multi-faceted Approach to Structural Characterization
The comprehensive characterization of this compound requires a synergistic application of multiple spectroscopic techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy offers rapid confirmation of key functional groups, and mass spectrometry confirms the molecular weight and provides valuable fragmentation data. By integrating the insights from these orthogonal techniques, researchers and drug development professionals can ensure the identity, purity, and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity and accelerating the discovery of new medicines.
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A Comprehensive Guide to the Structural Elucidation of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Methodological Blueprint
Abstract: The pyrrolidinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (C₆H₁₁NO₂) is a functionalized derivative within this class, holding potential as a versatile building block in drug discovery.[3] A definitive understanding of its three-dimensional structure is paramount for unlocking its full potential in rational drug design.[4][5] To date, a public crystal structure of this specific compound has not been reported. This technical guide, therefore, presents a comprehensive, field-proven methodological blueprint for the synthesis, crystallization, and complete structural characterization of this compound. It is intended for researchers, scientists, and drug development professionals, providing a self-validating system of protocols from initial synthesis to final structural analysis, integrating experimental and computational techniques.
Introduction: The Significance of the Pyrrolidinone Scaffold
The five-membered lactam ring of pyrrolidinone is a cornerstone of modern medicinal chemistry. Its structural features, including hydrogen bonding capacity and conformational flexibility, make it an ideal framework for interacting with biological targets.[1][6] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The therapeutic success of drugs like Piracetam and Oxiracetam highlights the neuroactive potential of this chemical class.[6]
The precise three-dimensional arrangement of atoms, stereochemistry, and intermolecular interactions, all revealed by single-crystal X-ray diffraction (SC-XRD), are critical for understanding structure-activity relationships (SAR).[5][7] This knowledge enables the rational design of more potent and selective drug candidates by providing an atomic-level map of the molecule's conformation and potential binding modes.[8] This guide provides the complete workflow to achieve this for this compound.
Synthesis and Purification
The synthesis of this compound can be approached through established routes for N-alkylation and functionalization of the pyrrolidinone ring. A plausible and efficient pathway involves the reduction of a carboxylate precursor.
Proposed Synthetic Pathway
A robust synthesis begins with the Michael addition of nitromethane to a suitable acrylate, followed by reduction and subsequent cyclization and N-methylation. A more direct, though hypothetical, route for the purpose of this guide could involve the selective reduction of a commercially available precursor like N-methyl-2-pyrrolidone-4-carboxylic acid.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis and Purification
-
Esterification: To a solution of N-methyl-2-pyrrolidone-4-carboxylic acid in methanol at 0 °C, add thionyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight. Remove the solvent under reduced pressure to yield the methyl ester.
-
Reduction: Dissolve the crude methyl ester in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a reducing agent, such as lithium borohydride (LiBH₄), portion-wise. Monitor the reaction by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure target compound.
Single Crystal Growth: The Gateway to Diffraction
Obtaining a high-quality single crystal is the most critical and often most challenging step in structural analysis.[9][10] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.
Key Methodologies for Crystal Growth
Several techniques can be employed, with the choice depending on the compound's solubility and thermal stability.[11][12]
-
Slow Solvent Evaporation: This is the most straightforward method.[11] A saturated solution of the compound is prepared and left in a vial covered with a perforated film, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: This technique is highly effective for small quantities of material.[12] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This is then placed inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble) that is more volatile. The vapor of the poor solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Slow Cooling: A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. This method is suitable for compounds with temperature-dependent solubility.
Recommended Protocol: Vapor Diffusion
-
Solvent Screening: Identify a "good" solvent that readily dissolves the compound (e.g., Methanol, Dichloromethane) and a miscible, more volatile "poor" solvent (e.g., Diethyl Ether, n-Hexane).
-
Preparation: Prepare a nearly saturated solution of 5-10 mg of purified this compound in ~0.5 mL of the good solvent (e.g., Dichloromethane) in a small vial (e.g., 2 mL).
-
Setup: Place this small vial inside a larger jar (e.g., 20 mL) containing 2-3 mL of the poor solvent (e.g., n-Hexane). Seal the larger jar tightly.
-
Incubation: Store the setup in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks for the formation of clear, well-defined single crystals. The best crystals are often transparent with sharp edges.[10]
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[13] It provides precise information on bond lengths, bond angles, and the three-dimensional packing of molecules.[5]
Caption: The iterative workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental and Computational Workflow
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil.[14]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam while being rotated, and the resulting diffraction pattern is recorded on a detector.[14][15]
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., absorption). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map and a preliminary atomic model.[13]
-
Structure Refinement: This is an iterative process where the atomic positions, thermal parameters, and occupancies of the model are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data.[16][17][18] The quality of the fit is monitored by the R-factor; a lower R-factor indicates a better agreement.[17]
-
Validation: The final structure is validated for geometric sensibility (bond lengths, angles) and overall quality. The results are compiled into a Crystallographic Information File (CIF).
Expected Crystallographic Data
The final output would be a comprehensive set of data summarizing the crystal's properties.
| Parameter | Hypothetical Value / Description | Significance |
| Chemical Formula | C₆H₁₁NO₂ | Confirms molecular composition. |
| Formula Weight | 129.16 g/mol | Used in density calculations. |
| Crystal System | e.g., Monoclinic | Defines the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c | Describes the complete symmetry of the crystal lattice. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |
| Volume (V) | ų | Volume of the unit cell. |
| Z | e.g., 4 | Number of molecules per unit cell. |
| Calculated Density (ρ) | g/cm³ | Theoretical density based on unit cell contents. |
| Final R-indices [I>2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 | Indicators of the quality of the final refined model.[17] |
| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the refinement against all data. |
Computational Analysis: Density Functional Theory (DFT)
To complement and validate the experimental X-ray structure, computational modeling using Density Functional Theory (DFT) is employed.[19][20] DFT calculations provide insights into the electronic structure and can be used to optimize the molecular geometry in a gaseous state, offering a comparison to the solid-state, packed structure observed in the crystal.[21][22]
Protocol for DFT-Based Structural Analysis
-
Geometry Optimization: The atomic coordinates from the refined CIF file are used as the starting point for a geometry optimization calculation using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[21] This yields the lowest energy conformation of an isolated molecule.
-
Comparative Analysis: The bond lengths and angles of the DFT-optimized structure are compared with the experimental SC-XRD data. This comparison helps identify the effects of crystal packing and intermolecular forces (like hydrogen bonding) on the molecular conformation.
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to provide insights into the molecule's chemical reactivity and electronic properties.[21]
Caption: Integration of experimental and computational data for drug design insights.
Structural Insights and Implications for Drug Development
The elucidated crystal structure provides invaluable information for drug development professionals.[4][7][8]
-
Conformational Analysis: The precise conformation of the pyrrolidinone ring and its substituents is revealed, which is essential for understanding how the molecule fits into a target's binding site.[2]
-
Intermolecular Interactions: The crystal packing shows how molecules interact with each other. The hydroxyl group (-CH₂OH) is a key site for hydrogen bonding, and understanding its donor/acceptor propensity is critical for designing ligands that can form specific interactions with a protein target.
-
Pharmacophore Modeling: The 3D structure serves as a validated input for pharmacophore models, helping to identify the key chemical features responsible for biological activity.
-
Structure-Activity Relationship (SAR): By understanding the precise 3D structure, modifications can be designed more intelligently to improve potency, selectivity, and pharmacokinetic properties. For example, knowing the spatial orientation of the hydroxymethyl group can guide the design of derivatives that can form additional favorable interactions within a binding pocket.[23]
Conclusion
While the crystal structure of this compound is not currently in the public domain, this guide provides a comprehensive and technically sound blueprint for its determination and analysis. By integrating meticulous synthesis, advanced crystal growth techniques, definitive single-crystal X-ray diffraction, and corroborative DFT calculations, researchers can obtain a high-fidelity atomic model of this versatile scaffold. The resulting structural insights are not merely academic; they are foundational for the rational, structure-based design of novel therapeutics, accelerating the journey from a promising molecule to a potential medicine.
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The Pyrrolidinone Core: A Scaffold for Neuro-Cognitive and Anti-Inflammatory Drug Discovery
An In-depth Technical Guide on the Biological Activity of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one Derivatives and Structurally Related Compounds
Introduction: The Privileged Scaffold of Pyrrolidinone
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds." The pyrrolidin-2-one, or γ-lactam, ring is a quintessential example of such a structure.[1] Its prevalence in a vast number of bioactive natural products and clinically significant pharmaceuticals underscores its importance as a foundational motif for drug design.[1] This guide focuses on the derivatives of a specific, functionalized pyrrolidinone, this compound, as a focal point for exploring a diverse range of biological activities. While direct literature on this exact derivative is nascent, the extensive research into structurally related pyrrolidinones provides a robust framework for understanding its therapeutic potential. This document will synthesize findings from across the pyrrolidinone class to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of their nootropic, neuroprotective, anti-inflammatory, and anticancer activities, complete with detailed experimental methodologies.
I. Nootropic and Neuroprotective Activity: Enhancing Cognitive Function
The most prominent and historically significant biological activity associated with pyrrolidinone derivatives is their nootropic, or cognitive-enhancing, effect.[2] This field was pioneered by the development of Piracetam, a cyclic derivative of the neurotransmitter GABA, which established the "racetam" class of drugs.[3] The pyrrolidin-2-one core is central to the activity of these compounds, which are used to improve learning and memory, particularly in cases of cognitive decline.[2][4]
A. Mechanism of Action: A Multi-Targeted Approach
The precise mechanisms of nootropic action are not fully elucidated and are believed to be multifaceted.[2] However, several key pathways have been identified:
-
Modulation of Cholinergic System: A primary hypothesis centers on the enhancement of cholinergic neurotransmission. Many cognitive disorders, including Alzheimer's disease, are associated with a deficit in acetylcholine.[5] Pyrrolidinone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synapse.[5][6][7]
-
Glutamatergic System Regulation: Glutamate is a major excitatory neurotransmitter crucial for synaptic plasticity, learning, and memory.[8][9] Pyrrolidinone derivatives are thought to modulate glutamate receptors, such as AMPA receptors, which can enhance long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[4]
-
Neuroprotection and Antioxidant Effects: Cognitive decline is often linked to oxidative stress and neuronal damage.[5] Some pyrrolidinone derivatives exhibit neuroprotective effects by mitigating oxidative stress, reducing the production of reactive oxygen species (ROS), and protecting neurons from excitotoxicity.[5][10]
B. Experimental Workflow: Assessing Nootropic Activity
A logical workflow for evaluating the nootropic potential of novel this compound derivatives involves a combination of in vitro enzymatic assays and in vivo behavioral models.
Caption: Workflow for the evaluation of nootropic compounds.
C. Detailed Experimental Protocols
This colorimetric assay is a standard in vitro method for screening AChE inhibitors.[11][12][13]
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.[11]
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE (from electric eel) in the assay buffer. The final concentration should be optimized (e.g., 0.1-0.25 U/mL).
-
DTNB Solution: 10 mM DTNB in assay buffer.
-
ATCh Solution: 14-15 mM acetylthiocholine iodide in deionized water (prepare fresh).
-
Test Compounds: Prepare stock solutions in DMSO and serial dilutions in the assay buffer.
-
-
Assay Procedure (96-well plate):
-
Add 140 µL of assay buffer to all wells.
-
Add 10 µL of the test compound dilution or vehicle (for control) to the respective wells.
-
Add 10 µL of the AChE working solution to all wells except the blank. Add 10 µL of assay buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of ATCh solution and 20 µL of DTNB solution to all wells.
-
Immediately measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
-
The MWM is a widely accepted behavioral assay for assessing hippocampal-dependent spatial learning and memory in rodents.[1][4][7][14][15]
-
Principle: A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using distal visual cues in the room. Improved performance (reduced escape latency) over several trials indicates learning.
-
Step-by-Step Protocol:
-
Apparatus Setup:
-
A circular tank (approx. 1.5-2.0 m in diameter) filled with water made opaque with non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
The pool should be located in a room with various prominent, stable visual cues (e.g., posters, shapes on the walls).
-
A video tracking system to record the animal's swim path and latency to find the platform.
-
-
Acquisition Phase (e.g., 4-5 days):
-
Divide the pool conceptually into four quadrants. The platform is placed in the center of one quadrant (the target quadrant) and remains there throughout this phase.
-
Each day, each animal undergoes a series of trials (e.g., 4 trials).
-
For each trial, the animal is placed into the water facing the wall at one of four quasi-random start positions.
-
The animal is allowed to swim for a set time (e.g., 60-90 seconds) to find the platform. If it fails, it is gently guided to it.
-
Allow the animal to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage for an inter-trial interval.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located.
-
-
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across trials and days. A significant decrease indicates learning.
-
Probe Trial: A significant preference for the target quadrant (i.e., spending more time there than in other quadrants) indicates memory retention.
-
-
II. Anti-inflammatory and Analgesic Potential
Beyond their effects on the central nervous system, pyrrolidinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[16][17] This dual activity makes them particularly interesting candidates for neuroinflammatory conditions where both pain and inflammation are present.
A. Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key inflammatory pathways:
-
Inhibition of Pro-inflammatory Mediators: Derivatives have been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2][18][19]
-
Modulation of Cytokine Production: They can also reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6][18]
-
COX Enzyme Inhibition: Some derivatives may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins involved in pain and inflammation.[3][20]
B. Experimental Workflow: Assessing Anti-inflammatory Activity
Caption: Workflow for the evaluation of anti-inflammatory compounds.
C. Detailed Experimental Protocols
-
Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, including the production of NO. The inhibitory effect of test compounds on NO production is measured by quantifying nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[18]
-
Step-by-Step Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum.
-
Cell Treatment: Seed cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
-
Cytotoxicity Assay: Concurrently perform an MTT assay to ensure that the observed decrease in NO is not due to compound-induced cell death.[18]
-
This is a classic and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[3][16][17]
-
Principle: Subplantar injection of carrageenan into the paw of a rat or mouse induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Step-by-Step Protocol:
-
Animal Dosing: Administer the test compound or vehicle (control) to the animals (e.g., Wistar rats) via an appropriate route (e.g., oral gavage) at a predetermined time (e.g., 1 hour) before the carrageenan injection. A positive control group receiving a standard anti-inflammatory drug (e.g., Indomethacin) should be included.
-
Induction of Edema: Measure the initial volume of the right hind paw of each rat using a plethysmometer. Then, inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution in saline into the subplantar region of the same paw.
-
Measurement of Edema: Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis:
-
Calculate the percentage of edema (swelling) at each time point relative to the initial paw volume.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
-
-
III. Anticancer Activity: A New Frontier for Pyrrolidinones
More recently, the versatile pyrrolidinone scaffold has been explored for its potential as an anticancer agent.[21][22][23][24] Derivatives have shown cytotoxic activity against various cancer cell lines, including those of the breast, pancreas, and lung.[21][23][24]
A. Potential Mechanisms of Action
The anticancer activity of pyrrolidinone derivatives is being investigated, with several potential mechanisms emerging:
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as PI3K (Phosphoinositide 3-kinase).
-
Induction of Apoptosis: They may trigger programmed cell death in cancer cells.
-
Inhibition of Cell Migration: Some compounds have been shown to inhibit the migration of cancer cells, which is crucial for preventing metastasis.[21]
B. Quantitative Data on Biological Activity
The following table summarizes representative data for various pyrrolidinone derivatives, illustrating their potency across different biological targets.
| Compound Class/Derivative | Biological Activity | Target/Model | Potency (IC50/EC50) | Reference |
| Diphenylamine-Pyrrolidinone-Hydrazone | Anticancer | IGR39 (Melanoma) | 2.50 ± 0.46 µM | |
| Diphenylamine-Pyrrolidinone-Hydrazone | Anticancer | PPC-1 (Prostate Cancer) | 3.63 ± 0.45 µM | |
| 5-oxo-1-(trimethoxyphenyl)pyrrolidine derivative | Anticancer | A549 (Lung Cancer) | Reduces viability to 28% | [23] |
| Thiourea derivative of Naproxen | Anti-inflammatory | 5-LOX Inhibition | 0.30 µM | [3] |
| Dispiro Pyrrolidine Derivative | Cholinesterase Inhibition | Butyrylcholinesterase | 3.9 µM | [25] |
IV. Synthesis of the Core Scaffold
The synthesis of this compound and its derivatives often starts from readily available precursors. A common approach involves the lactamization of γ-amino acids or the reaction of γ-butyrolactone with primary amines.[26]
Caption: General synthesis scheme for pyrrolidin-2-one derivatives.
A typical synthetic route might involve the reaction of a suitably substituted γ-butyrolactone with methylamine to form the N-methylated pyrrolidinone ring. The hydroxymethyl group at the 4-position serves as a versatile handle for further chemical modifications to generate a library of derivatives for biological screening.[27]
Conclusion and Future Directions
The this compound core represents a promising starting point for the development of novel therapeutics. The broader family of pyrrolidinone derivatives has demonstrated a remarkable range of biological activities, from enhancing cognitive function to combating inflammation and cancer. The true potential of this specific scaffold lies in its functional handle—the hydroxymethyl group—which allows for extensive chemical modification to fine-tune its pharmacological profile.
Future research should focus on synthesizing and screening a focused library of derivatives of this compound to establish clear structure-activity relationships for each of the discussed biological targets. By employing the detailed experimental workflows outlined in this guide, researchers can systematically evaluate these novel compounds and unlock their full therapeutic potential. The convergence of nootropic, neuroprotective, and anti-inflammatory activities within a single chemical class makes these compounds exceptionally compelling for addressing complex neurodegenerative and neuroinflammatory disorders.
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The Strategic Utility of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrrolidinone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1] Within this important class of heterocycles, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one emerges as a particularly valuable chiral building block. Its stereodefined C4 position, coupled with a reactive primary hydroxyl group, offers a versatile handle for the stereocontrolled synthesis of complex molecular architectures. This guide provides an in-depth analysis of the synthesis of its enantiopure forms, explores the underlying principles of stereochemical control, and showcases its application in the development of novel therapeutics. By delving into the causality behind synthetic choices and providing detailed experimental insights, this document serves as a comprehensive resource for researchers leveraging this powerful chiral synthon.
Introduction: The Significance of the Chiral Pyrrolidinone Core
The five-membered γ-lactam ring of pyrrolidinone is a recurring motif in numerous natural products and pharmaceuticals, prized for its conformational rigidity and ability to present substituents in a well-defined three-dimensional space.[1] When chirality is introduced, as in this compound, the synthetic utility is magnified, allowing for diastereoselective reactions and the construction of enantiomerically pure target molecules. The interaction between a drug and its biological target is often highly dependent on stereochemistry; thus, access to enantiopure building blocks is critical in modern drug discovery.[2]
The subject of this guide, this compound, possesses two key features:
-
A Stereogenic Center at C4: This chiral center dictates the spatial orientation of the hydroxymethyl group, which is crucial for subsequent stereoselective transformations.
-
A Primary Hydroxyl Group: This functional group serves as a versatile point for modification, enabling chain extension, introduction of new functionalities, or coupling to other molecular fragments.
This combination makes it a powerful tool for navigating the complexities of asymmetric synthesis, particularly in the construction of novel drug candidates.
Enantioselective Synthesis: A Chiral Pool Approach
The most robust and intellectually elegant strategy for synthesizing enantiopure this compound is through a "chiral pool" approach. This methodology leverages readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids. For the synthesis of the 4-substituted pyrrolidinone core, L-glutamic acid and D-glutamic acid are the logical and preferred chiral precursors for the (S)- and (R)-enantiomers, respectively.[3]
The causality for this choice lies in the inherent stereochemistry of glutamic acid. The C4 of the target pyrrolidinone corresponds to the C4 of glutamic acid. By preserving this stereocenter throughout the synthetic sequence, the chirality of the final product is directly inherited from the starting material.
Synthetic Pathway Overview
The synthesis can be conceptually broken down into three key stages:
-
Cyclization and N-Methylation: Formation of the pyrrolidinone ring and introduction of the N-methyl group.
-
Functional Group Interconversion: Conversion of the C5-carboxylic acid of the glutamic acid precursor into a group suitable for the final reduction.
-
Stereoselective Reduction: Reduction of the C4-carboxylic acid derivative to the target primary alcohol.
The following diagram outlines the logical flow of this synthetic strategy, starting from L-glutamic acid to yield the (S)-enantiomer.
Caption: Synthetic workflow from L-glutamic acid to the target chiral building block.
Detailed Experimental Protocol: Synthesis of (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
This protocol is a representative synthesis adapted from established methodologies for the derivatization of glutamic acid and the selective reduction of carboxylic acid esters in the presence of amides.[3][4]
Step 1: Cyclization to N-Methyl Pyroglutamic Acid
-
Rationale: The initial step involves the thermal dehydration of L-glutamic acid to form pyroglutamic acid, which is then N-methylated. The Eschweiler-Clarke reaction provides a classic and effective method for this methylation.[5]
-
Procedure:
-
L-Glutamic acid (1 mol) is heated in water to effect cyclization to L-pyroglutamic acid.
-
The resulting pyroglutamic acid is isolated and then subjected to methylation. A mixture of aqueous formaldehyde (1.1 mol) and formic acid (1.5 mol) is added.
-
The reaction mixture is heated to reflux for 4-6 hours until CO2 evolution ceases.
-
The solution is cooled and concentrated under reduced pressure to yield crude N-methyl-L-pyroglutamic acid.
-
Step 2: Esterification of the C4-Carboxylic Acid
-
Rationale: To facilitate the selective reduction of the C4-carboxylic acid, it is first converted to an ester. The lactam carbonyl is significantly less reactive towards many reducing agents, allowing for chemoselective transformation. Thionyl chloride in methanol is an efficient way to form the methyl ester.
-
Procedure:
-
Crude N-methyl-L-pyroglutamic acid (1 mol) is suspended in anhydrous methanol (10 volumes).
-
The suspension is cooled to 0 °C, and thionyl chloride (1.2 mol) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is allowed to warm to room temperature and then heated to reflux for 3-4 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product, methyl 1-methyl-2-oxopyrrolidine-4-carboxylate, is extracted with dichloromethane, dried over anhydrous sodium sulfate, and concentrated.
-
Step 3: Selective Reduction to the Alcohol
-
Rationale: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce esters but will readily reduce ketones and aldehydes.[6] However, its reactivity can be enhanced. The combination of NaBH₄ with iodine (I₂) in THF generates a borane-THF complex in situ, which is highly effective for the selective reduction of carboxylic acids and their esters in the presence of amides.[7] This avoids the use of harsher reagents like lithium aluminum hydride (LiAlH₄), which could potentially reduce the lactam.
-
Procedure:
-
To a solution of methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (1 mol) in anhydrous THF, sodium borohydride (2.5 mol) is added portion-wise at 0 °C under a nitrogen atmosphere.
-
A solution of iodine (1.1 mol) in anhydrous THF is then added dropwise to the stirred suspension.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is quenched by the slow addition of methanol, followed by 1 M HCl.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, ethyl acetate/methanol gradient) to afford (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one.
-
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized building block.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁NO₂ | [8] |
| Molecular Weight | 129.16 g/mol | [8] |
| Appearance | Colorless to light yellow viscous liquid | [9] |
| CAS Number | 59887-20-6 | [8] |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is a key tool for structural confirmation. Expected signals would include a singlet for the N-methyl group, multiplets for the diastereotopic protons of the pyrrolidinone ring, and signals corresponding to the hydroxymethyl group and the hydroxyl proton.
-
¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should show six distinct signals, including a characteristic signal for the lactam carbonyl carbon (typically >170 ppm), the N-methyl carbon, and the four sp³ carbons of the ring and the hydroxymethyl group.[10]
-
FT-IR (KBr, cm⁻¹): The infrared spectrum provides confirmation of key functional groups. Expected characteristic peaks include a strong C=O stretch for the lactam (around 1670-1690 cm⁻¹), a broad O-H stretch for the alcohol (around 3300-3500 cm⁻¹), and C-H stretching frequencies.[11][12]
Application in Drug Discovery: A Scaffold for Bioactive Molecules
The true value of a chiral building block is demonstrated by its successful incorporation into biologically active molecules. While direct examples starting from this compound are proprietary or less common in open literature, the utility of the closely related 2-(hydroxymethyl)pyrrolidine scaffold provides a strong and relevant analogue for its potential applications. This scaffold is a known pharmacophore for designing inhibitors of crucial enzymes like sphingosine kinases (SphK).[13]
Case Study: Design of Sphingosine Kinase 1 (SphK1) Inhibitors
-
Therapeutic Rationale: Sphingosine kinases are enzymes that produce the signaling lipid sphingosine-1-phosphate (S1P), which is implicated in cancer progression and inflammatory diseases. Therefore, inhibitors of SphK1 are attractive therapeutic targets.[13]
-
Role of the Chiral Building Block: In many potent SphK1 inhibitors, the chiral hydroxymethyl-pyrrolidine moiety acts as a mimic of the sphingosine headgroup. The stereochemistry is critical, as the hydroxyl group and the pyrrolidine nitrogen must be precisely oriented to form key hydrogen bond interactions with amino acid residues (e.g., Asp178) in the enzyme's active site. This anchoring is essential for high-affinity binding and potent inhibition.
The synthesis of such inhibitors would involve leveraging the primary alcohol of this compound as a synthetic handle.
Caption: General synthetic route for SphK1 inhibitors using the chiral scaffold.
This general strategy involves:
-
Activation of the Hydroxyl Group: The primary alcohol is converted into a good leaving group, such as a tosylate or mesylate.
-
Nucleophilic Substitution: The activated intermediate is then reacted with a nucleophile containing the desired lipophilic "tail" of the inhibitor, which is designed to occupy a hydrophobic pocket in the enzyme.
This modular approach allows for the synthesis of a library of potential inhibitors by varying the structure of the lipophilic tail, demonstrating the power of this compound as a versatile platform for drug development.
Conclusion and Future Outlook
This compound represents a potent and versatile chiral building block for modern organic synthesis. Its efficient, stereocontrolled synthesis from the chiral pool, specifically from glutamic acid, underscores the principles of green and sustainable chemistry. The presence of a stereodefined, functionalized handle allows for its strategic incorporation into complex molecules, particularly in the field of drug discovery where precise three-dimensional architecture is paramount for biological activity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of well-characterized and readily accessible chiral synthons like this compound will only increase, paving the way for the discovery of next-generation therapeutics.
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A Technical Guide to the Synthesis of Chiral γ-Lactams from 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The γ-lactam scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceuticals.[1][2] The stereochemistry of these molecules is often critical to their therapeutic efficacy, making the development of efficient and stereoselective synthetic routes to chiral γ-lactams a significant focus of modern organic synthesis.[3][4] This guide provides an in-depth exploration of synthetic strategies for preparing chiral γ-lactams, with a particular focus on leveraging the readily available starting material, 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
The Strategic Importance of Chiral γ-Lactams
The five-membered nitrogen-containing ring of the γ-lactam is a privileged structure in drug discovery, appearing in a wide array of therapeutic agents.[5][6] These include anticonvulsants, nootropics, and anti-inflammatory agents. The precise three-dimensional arrangement of substituents on the lactam ring dictates its interaction with biological targets, highlighting the necessity for synthetic methods that can control stereochemistry with high fidelity.
The Starting Material: this compound
This compound is a versatile and commercially available building block.[7][8][9][10] Its key structural features include a chiral center at the 4-position (once the hydroxyl group is modified or displaced), a reactive hydroxymethyl group amenable to various transformations, and a stable N-methylated lactam core.
Properties of this compound:
-
Molecular Formula: C6H11NO2[7]
-
Molecular Weight: 129.16 g/mol [7]
-
Boiling Point: 281.8±13.0 °C (Predicted)[8]
-
Density: 1.124±0.06 g/cm3 (Predicted)[8]
Synthetic Pathways to Chiral γ-Lactams
The conversion of racemic or achiral this compound into enantioenriched γ-lactams can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry and the nature of the substituent to be introduced at the C4 position.
Oxidation and Asymmetric Reduction
A primary strategy involves the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, followed by transformations that establish the desired stereocenter.
Workflow: Oxidation-Functionalization Pathway
Caption: Oxidation of the starting material to an aldehyde or carboxylic acid.
Experimental Protocol: Swern Oxidation
-
Oxalyl Chloride Activation: To a solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq.) dropwise.
-
Alcohol Addition: After 15 minutes, add a solution of this compound (1.0 eq.) in DCM.
-
Quenching: Stir for 30 minutes, then add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.
-
Workup: Quench with water, separate the organic layer, and dry over anhydrous sodium sulfate. Purify by column chromatography to yield 4-formyl-1-methylpyrrolidin-2-one.
The resulting aldehyde is a versatile intermediate for various enantioselective transformations, including asymmetric aldol additions, Horner-Wadsworth-Emmons reactions, or asymmetric reductions to establish a chiral alcohol at the C4-exocyclic position.
Derivatization and Chromatographic Resolution
For the preparation of specific enantiomers, derivatization of the hydroxyl group with a chiral auxiliary, followed by separation of the resulting diastereomers, is a classic and reliable method.
Workflow: Diastereomeric Resolution
Caption: Workflow for chiral resolution via diastereomer formation.
Chiral Derivatizing Agents (CDAs): A variety of chiral derivatizing agents can be employed for the resolution of alcohols.[12][13] The choice of CDA is crucial for achieving good separation of the diastereomers.
| Chiral Derivatizing Agent | Functional Group Targeted | Reference |
| Mosher's acid (MTPA-Cl) | Alcohols, Amines | [12] |
| Moshers's acid chloride | Alcohols | [12] |
| 1-Naphthylethyl isocyanate | Alcohols, Amines | [14] |
Experimental Protocol: Esterification with a Chiral Acid
-
Ester Formation: To a solution of racemic this compound (1.0 eq.) and a chiral carboxylic acid (e.g., (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) (1.1 eq.) in DCM, add dicyclohexylcarbodiimide (DCC) (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Purification: Filter the reaction mixture to remove dicyclohexylurea, and purify the crude product by column chromatography to obtain the diastereomeric esters.
-
Separation: Separate the diastereomers using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) on a suitable chiral stationary phase.
-
Hydrolysis: Hydrolyze the separated diastereomeric esters (e.g., using LiOH in THF/water) to yield the enantiomerically pure (R)- and (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
Enzymatic Resolution
Biocatalysis offers a green and highly selective alternative for resolving racemic mixtures. Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation or deacylation.
Workflow: Enzymatic Kinetic Resolution
Caption: Enzymatic kinetic resolution of the racemic starting material.
Experimental Protocol: Lipase-Catalyzed Acylation
-
Reaction Setup: To a solution of racemic this compound (1.0 eq.) in an organic solvent (e.g., toluene), add an acyl donor (e.g., vinyl acetate, 2.0 eq.) and a lipase (e.g., Candida antarctica lipase B, Novozym 435).
-
Reaction Progress: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the conversion by chiral HPLC.
-
Termination: Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted alcohol.
-
Separation: Separate the acylated product from the unreacted alcohol by column chromatography.
-
Deacylation (if necessary): The acylated enantiomer can be deacylated to afford the corresponding enantiopure alcohol.
Advanced Synthetic Strategies
Beyond the foundational methods, several advanced catalytic asymmetric strategies are being developed to access chiral γ-lactams with high efficiency and selectivity.
-
Asymmetric Hydrogenation: Iridium-catalyzed asymmetric hydrogenation of γ-hydroxy γ-lactams can provide chiral γ-lactams with excellent yields and enantioselectivities.[15] This method often proceeds through an in situ elimination/hydrogenation sequence.[15]
-
C-H Functionalization: Direct asymmetric C-H amidation, often catalyzed by rhodium or iridium complexes with chiral ligands, represents a highly atom-economical approach to constructing the γ-lactam ring with concomitant stereocontrol.[2]
-
Catalytic Enantioselective Synthesis: Methods involving transition metal-catalyzed C-C bond activation and subsequent radical migration can lead to the formation of γ-lactams with β-quaternary centers in high enantioselectivity.[16]
Conclusion
The synthesis of chiral γ-lactams from this compound is a rich field of study with significant implications for drug discovery and development. The choice of synthetic strategy depends on factors such as the desired stereoisomer, the scale of the synthesis, and the availability of specialized reagents and equipment. The methods outlined in this guide, from classical resolution techniques to modern catalytic asymmetric transformations, provide a robust toolkit for researchers to access these valuable chiral building blocks. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of chiral γ-lactams will remain a key area of research.
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Stereoselective Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Strategies and Methodologies
An In-depth Technical Guide for Drug Development Professionals
Abstract
The chiral 4-(hydroxymethyl)-1-methylpyrrolidin-2-one scaffold is a pivotal structural motif and a versatile building block in medicinal chemistry, frequently incorporated into a variety of biologically active compounds. The absolute stereochemistry at the C4 position is often critical for pharmacological efficacy and selectivity. This technical guide provides an in-depth analysis of robust and scalable stereoselective strategies for the synthesis of this high-value intermediate. We will explore methodologies rooted in the chiral pool, leveraging naturally occurring stereocenters, and asymmetric catalytic reductions that construct the chiral center with high fidelity. This document is intended for researchers, chemists, and drug development professionals seeking to understand the causal relationships behind synthetic choices and to implement field-proven protocols for producing enantiomerically pure this compound.
Introduction: The Significance of the Chiral γ-Lactam Core
The γ-lactam ring, specifically the pyrrolidin-2-one system, is a privileged scaffold in modern drug discovery.[1] Its conformational rigidity, combined with its ability to participate in hydrogen bonding as both an acceptor (carbonyl oxygen) and, in N-unsubstituted cases, a donor (N-H), makes it an ideal pharmacophore for interacting with biological targets. When substituted at the C4 position with a chiral hydroxymethyl group, as in this compound, the resulting molecule becomes a powerful synthon for constructing more complex chiral molecules, including pyrrolidine-based drugs and organocatalysts.[2]
The stereochemical integrity of this C4 center is paramount. Enantiomers of a drug can have vastly different pharmacological profiles, with one being therapeutic while the other may be inactive or even toxic. Therefore, the development of efficient, stereoselective synthetic routes is not merely an academic exercise but a critical requirement for the advancement of safe and effective pharmaceuticals.
Retrosynthetic Analysis: Devising a Strategic Approach
A logical retrosynthetic analysis reveals two primary strategic disconnections for accessing the target molecule. These strategies form the foundation of the synthetic approaches discussed in this guide.
Caption: Retrosynthetic analysis of this compound.
-
Chiral Pool Synthesis: This approach leverages readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or hydroxy acids.[3][4] The inherent chirality of the starting material is carried through the synthetic sequence to define the stereocenter of the final product.
-
Asymmetric Catalysis: This strategy involves the creation of the desired stereocenter from a prochiral precursor. A key step is typically an enantioselective reduction of a ketone or ester, mediated by a chiral catalyst, to yield the chiral alcohol with high enantiomeric excess (ee).[5][6]
Strategy 1: Chiral Pool Synthesis from (S)-Malic Acid
This strategy is highly effective due to the direct correspondence of the stereocenter in (S)-malic acid to the desired (S)-4-hydroxypyrrolidin-2-one intermediate. The sequence involves the formation of the lactam ring followed by the reduction of the carboxylic acid.
Rationale and Workflow
The choice of (S)-malic acid is strategic; its C2 hydroxyl group possesses the required (S)-stereochemistry, which will become the C4 position in the target lactam. The synthetic sequence is designed to first form the thermodynamically stable five-membered lactam ring and then address the conversion of the remaining carboxylic acid to the hydroxymethyl group.
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Reaction mechanism for the formation of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
An In-Depth Technical Guide to the Reaction Mechanism for the Formation of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and materials science due to its unique physicochemical properties. Understanding the reaction mechanism for its formation is paramount for process optimization, impurity profiling, and the rational design of novel analogs. This technical guide provides a detailed, evidence-based exploration of a primary synthetic pathway for this compound, proceeding from itaconic acid and methylamine. The mechanism involves a tandem sequence of aza-Michael addition and intramolecular cyclization, followed by a selective reduction. We will dissect the causality behind each synthetic step, provide validated protocols, and ground the discussion in authoritative chemical principles.
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidin-2-one (γ-lactam) ring is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds, including nootropics like Piracetam and anticonvulsants like Levetiracetam. The introduction of functional groups, such as the hydroxymethyl moiety at the C4 position, provides a crucial handle for further molecular elaboration, enabling the modulation of properties like solubility, polarity, and biological target engagement. The N-methylation, in turn, can enhance metabolic stability and modify conformational dynamics.
The synthesis of this compound is not a trivial one-pot reaction but a multi-step process that requires precise control over reaction conditions. This guide elucidates a common and efficient pathway, focusing on the underlying mechanisms that govern each transformation.
Strategic Overview of the Synthetic Pathway
The most logical and convergent synthetic route commences with readily available starting materials: itaconic acid and methylamine. The pathway can be conceptually divided into two major stages:
-
Stage 1: Formation of the Pyrrolidinone Ring. This stage involves the construction of the core heterocyclic structure, 1-methyl-2-oxopyrrolidine-4-carboxylic acid, via a cascade of reactions.
-
Stage 2: Selective Reduction of the Carboxylic Acid. This stage focuses on the chemoselective reduction of the carboxylic acid functional group to a primary alcohol, without affecting the far less reactive amide (lactam) carbonyl.
Below is a workflow diagram illustrating the strategic approach.
Caption: High-level synthetic strategy for the target molecule.
Part 1: Mechanism of Pyrrolidinone Ring Formation
The formation of the N-methylpyrrolidinone carboxylic acid intermediate from itaconic acid and methylamine is a classic example of a tandem reaction sequence.
Step 3.1: Aza-Michael Addition (Conjugate Addition)
The reaction is initiated by the nucleophilic attack of methylamine on the β-carbon of the α,β-unsaturated dicarboxylic acid system of itaconic acid. This is a standard aza-Michael addition.
-
Why It Works: The electron-withdrawing effect of the two carboxylic acid groups polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by a soft nucleophile like methylamine. The reaction is typically performed in a protic solvent, such as water or an alcohol, which facilitates proton transfers.
Caption: Logical flow of the aza-Michael addition step.
Step 3.2: Intramolecular Amide Formation (Cyclization)
Following the Michael addition, the newly formed secondary amine and one of the carboxylic acid groups are perfectly positioned for an intramolecular condensation reaction. This step is typically promoted by heating.
-
Causality: The application of thermal energy is crucial to overcome the activation energy required for the nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the proximal carboxylic acid. A molecule of water is eliminated, driving the reaction forward, especially if water is removed from the reaction mixture. This irreversible cyclization results in the formation of the thermodynamically stable five-membered lactam ring.
The overall mechanism for Stage 1 is detailed below:
Caption: Mechanism for the formation of the carboxylic acid intermediate.
Part 2: Mechanism of Selective Carboxylic Acid Reduction
With the pyrrolidinone ring constructed, the next critical step is the reduction of the carboxylic acid at the C4 position to a primary alcohol.
Step 4.1: The Challenge of Chemoselectivity
A key challenge in this step is chemoselectivity. The substrate, 1-methyl-2-oxopyrrolidine-4-carboxylic acid, contains two carbonyl functionalities: a carboxylic acid and a lactam (a cyclic amide). Amides are significantly less reactive towards nucleophilic reducing agents than carboxylic acids. Powerful, non-selective reagents like lithium aluminum hydride (LiAlH₄) would problematically reduce both the carboxylic acid and the lactam carbonyl. Therefore, a milder, more selective reagent is required.
Step 4.2: Borane Complexes as the Reagent of Choice
Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BMS), is an excellent choice for this transformation. Borane is an electrophilic reducing agent that selectively reduces carboxylic acids over amides and esters under controlled conditions.
-
Mechanism of Borane Reduction:
-
Acoxyborane Formation: The reaction initiates with the coordination of the Lewis acidic borane to the carbonyl oxygen of the carboxylic acid, followed by the rapid release of hydrogen gas to form an acoxyborane intermediate. This step effectively "activates" the carboxylic acid.
-
Hydride Delivery: A second equivalent of borane delivers a hydride to the activated carbonyl carbon.
-
Final Reduction & Workup: Further reaction and subsequent aqueous workup hydrolyzes the boron-oxygen bonds to liberate the final product, this compound.
-
Caption: Generalized mechanism of carboxylic acid reduction by borane.
Experimental Protocols
The following protocols are representative and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Protocol 5.1: Synthesis of 1-Methyl-2-oxopyrrolidine-4-carboxylic acid
| Parameter | Value/Description |
| Reactants | Itaconic Acid (1.0 eq), 40% aq. Methylamine (1.2 eq) |
| Solvent | Water |
| Temperature | 100-110 °C (Reflux) |
| Reaction Time | 6-12 hours |
| Workup | Cool reaction mixture, acidify with conc. HCl to pH 1-2 to precipitate the product. Filter, wash with cold water, and dry. |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add itaconic acid and water.
-
Slowly add the aqueous methylamine solution while stirring. The addition may be exothermic.
-
Heat the mixture to reflux and maintain for 8 hours. Monitor reaction progress via TLC or LC-MS.
-
After completion, cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1.5. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash thoroughly with ice-cold deionized water, and dry under vacuum.
Protocol 5.2: Reduction to this compound
| Parameter | Value/Description |
| Reactant | 1-Methyl-2-oxopyrrolidine-4-carboxylic acid (1.0 eq) |
| Reagent | Borane-tetrahydrofuran complex (1.0 M solution in THF, ~2.0-2.5 eq) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-8 hours |
| Workup | Quench with methanol, remove solvents under reduced pressure, followed by an acidic or basic aqueous workup and extraction. |
Step-by-Step Procedure:
-
CRITICAL: This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Suspend the carboxylic acid intermediate in anhydrous THF in a flame-dried, three-neck flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Add the BH₃·THF solution dropwise via a syringe or dropping funnel over 30-60 minutes. Vigorous gas evolution (H₂) will be observed.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6 hours.
-
QUENCHING: Cool the mixture back to 0 °C and very slowly add methanol dropwise to quench the excess borane until gas evolution ceases.
-
Evaporate the solvents under reduced pressure.
-
The residue can be further purified by redissolving in an appropriate solvent, washing with a mild base (e.g., sat. NaHCO₃ solution), extracting with an organic solvent (e.g., ethyl acetate), drying the organic layer (e.g., over Na₂SO₄), and concentrating to yield the crude product, which can be purified by column chromatography or distillation.
Conclusion
The synthesis of this compound is a well-defined, multi-step process that leverages fundamental organic reactions. The pathway via itaconic acid is efficient, beginning with a robust tandem aza-Michael addition/cyclization to form the core lactam structure. The subsequent, and most critical, step is the chemoselective reduction of the carboxylic acid. The use of an electrophilic reducing agent like borane is key to achieving this selectivity, leaving the less reactive lactam amide untouched. A thorough understanding of these mechanisms not only ensures the successful synthesis of the target molecule but also provides the foundational knowledge required for troubleshooting, scaling, and developing novel derivatives for advanced applications in science and medicine.
References
- Michael Addition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
- Lactam Synthesis: For a related synthesis involving itaconic acid and an amine to form a substituted pyrrolidinone, see: El-Gazzar, A. A., Gaid, M., & El-Enany, M. M. (2008). Synthesis and Biological Activities of Novel Pyrrolidinone and Pyrrolidine Derivatives. Bioorganic & Medicinal Chemistry, 16(6), 3261–3273. [URL: https://doi.org/10.1016/j.bmc.2007.12.046]
- Selective Reduction of Carboxylic Acids: For a review on the selective reduction of carboxylic acids in the presence of other functional groups using borane reagents, see: Lane, C. F. (1975). The Rapid Reaction of Carboxylic Acids with Borane in Tetrahydrofuran. A Remarkably Convenient Procedure for the Selective Conversion of Carboxylic Acids to Alcohols. The Journal of Organic Chemistry, 40(1), 143-144. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00890a011]
- Borane Reductions General Mechanism: Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons, Inc. [URL: https://www.wiley.com/en-us/Organic+Syntheses+via+Boranes-p-9780471112809]
An In-Depth Technical Guide to the Therapeutic Potential of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Executive Summary
The pyrrolidinone nucleus is a foundational scaffold in medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1][2] This guide focuses on a specific, under-explored derivative, 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one , proposing a scientifically-grounded rationale for its investigation as a novel therapeutic agent. While direct pharmacological data on this molecule is sparse, its structural features, particularly its analogy to the racetam class of nootropics, present a compelling case for its potential in treating cognitive and neurodegenerative disorders.[3] This document synthesizes existing knowledge on the pyrrolidinone scaffold, outlines a core therapeutic hypothesis centered on neuromodulation, and provides a detailed, actionable roadmap for preclinical development. We posit that this compound represents a promising starting point for a new generation of cognitive enhancers and neuroprotective agents.
Introduction: The Pyrrolidinone Scaffold and a Candidate for Exploration
The five-membered pyrrolidinone ring is considered a "privileged scaffold" in drug discovery.[4][5] Its non-planar, sp³-hybridized structure allows for precise three-dimensional exploration of pharmacophore space, a critical feature for achieving target specificity and potency.[6][7] This core is present in numerous natural products and FDA-approved drugs, exhibiting a vast range of activities including anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][6]
Perhaps the most well-known therapeutic application of the pyrrolidinone core is in the realm of neuroscience. The racetam class of drugs, beginning with Piracetam (2-oxo-1-pyrrolidine acetamide), were the first to be described as "nootropics," or cognitive enhancers.[3] These agents have demonstrated clinical utility in treating cognitive impairment, myoclonus, and other neurological conditions.[3][8] Their success has established the 2-pyrrolidinone structure as a validated starting point for CNS drug discovery.
This guide focuses on This compound (henceforth referred to as "the compound"), a derivative that remains largely unexplored. We will build a case for its investigation based on structural analogy, hypothesized mechanisms, and the rich pharmacological history of its parent scaffold.
Physicochemical and Structural Analysis
A thorough understanding of a compound's physical and chemical properties is the first step in any drug development campaign. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 59887-20-6 | [9] |
| Molecular Formula | C₆H₁₁NO₂ | [9] |
| Molecular Weight | 129.16 g/mol | [9] |
| Appearance | Colorless to light yellow viscous liquid | [10] |
| Boiling Point | 281.8 ± 13.0 °C (Predicted) | [10] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [10] |
| pKa | 14.56 ± 0.10 (Predicted) | [10] |
The presence of the hydroxymethyl group (-CH₂OH) at the C4 position and a methyl group on the ring nitrogen (N1) are key distinguishing features. The hydroxyl group, in particular, introduces a site for hydrogen bonding and is expected to increase polarity compared to many other racetams, potentially influencing solubility, membrane permeability, and target engagement.
Core Therapeutic Hypothesis: A Nootropic and Neuroprotective Agent
Structural Analogy to the Racetam Class
Our primary hypothesis is that the compound possesses nootropic and neuroprotective properties, derived from its structural similarity to Piracetam. Both molecules share the 2-oxo-pyrrolidine core. The key difference lies in the N1-substituent and the C4-substituent.
Proposed Preclinical Development Roadmap
To validate this therapeutic hypothesis, a structured, phase-wise preclinical investigation is required. This roadmap is designed to efficiently assess the compound's potential from basic in vitro screening to in vivo proof-of-concept.
Phase 1: In Vitro Profiling
The initial phase focuses on establishing a biological activity profile for the compound using a panel of validated in vitro assays.
Table 2: Proposed In Vitro Assay Panel
| Assay Type | Specific Assay | Objective | Endpoint |
|---|---|---|---|
| Primary Target Engagement | AMPA Receptor Radioligand Binding | Determine affinity for AMPA receptors. | Kᵢ value. |
| Functional Activity | Neuroprotection Assay (SH-SY5Y cells) | Assess protection against oxidative stress. | % Cell Viability (MTT). |
| Secondary Activity | Anti-inflammatory Assay (BV-2 Microglia) | Evaluate potential to reduce neuroinflammation. | Nitric Oxide (NO) levels (Griess Assay). |
| Early ADME | Caco-2 Permeability Assay | Predict intestinal absorption (oral bioavailability). | Apparent Permeability (Papp) Coefficient. |
Experimental Protocol: Neuroprotection Assay
-
Objective: To determine if the compound protects neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
-
Methodology:
-
Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours. [11] 2. Pre-treatment: Treat cells with varying concentrations of the compound (e.g., 0.1 µM to 100 µM) for 6 hours.
-
Induce Stress: Add H₂O₂ to a final concentration of 250-400 µM to all wells except the negative control, and co-incubate with the compound for an additional 24 hours. [12] 4. Assess Viability: Remove media and add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.25 mg/ml). Incubate for 2 hours at 37°C. [11] 5. Quantify: Remove the MTT solution and solubilize the formazan crystals with DMSO. Read absorbance at 560 nm using a microplate reader. [11] 6. Analysis: Calculate cell viability as a percentage relative to the untreated control. A dose-dependent increase in viability in the presence of H₂O₂ indicates a neuroprotective effect.
-
Experimental Protocol: Anti-inflammatory Assay
-
Objective: To assess the compound's ability to suppress the inflammatory response in microglial cells.
-
Methodology:
-
Cell Culture: Seed BV-2 microglial cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well and culture for 24 hours. [13] 2. Pre-treatment: Pre-incubate cells with various concentrations of the compound for 1 hour. [10] 3. Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. [13]Incubate for 24-48 hours.
-
Nitrite Measurement: Collect 100 µL of the cell culture supernatant. [10] 5. Griess Reaction: Add 100 µL of freshly mixed Griess reagent to the supernatant. [10] 6. Quantify: Measure the absorbance at 550 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve. A reduction in nitrite levels indicates anti-inflammatory activity. [10][14]
-
Experimental Protocol: Caco-2 Permeability Assay
-
Objective: To evaluate the potential for oral absorption by measuring bidirectional transport across a Caco-2 cell monolayer, an in vitro model of the intestinal barrier.
-
Methodology:
-
Cell Culture: Seed Caco-2 cells onto 1.0 µm pore size 96-well insert plates and culture for 21 days to allow for differentiation and formation of tight junctions. [4] 2. Monolayer Integrity Check: Before the assay, confirm monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER) and/or assessing the permeability of a low-permeability fluorescent marker like Lucifer Yellow. [4][8]A Lucifer Yellow permeability of <3% is typically acceptable. [4] 3. Transport Study (Apical to Basolateral):
-
Add the compound (at a known concentration, e.g., 10 µM) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate for 1-2 hours at 37°C on an orbital shaker. [8] * Collect samples from the receiver compartment at specified time points.
-
-
Transport Study (Basolateral to Apical): Repeat the process in the reverse direction to assess active efflux.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Phase 2: In Vivo Proof-of-Concept
Following promising in vitro data, the investigation proceeds to animal models to assess pharmacokinetics and in vivo efficacy.
Table 3: Proposed In Vivo Study Design
| Study Type | Animal Model | Route of Administration | Key Parameters |
|---|---|---|---|
| Pharmacokinetics (PK) | Male C57BL/6 Mice | Single dose, Oral (PO) & Intravenous (IV) | Cmax, Tmax, AUC, Half-life (t½), Bioavailability (%F) |
| Cognitive Efficacy | Male C57BL/6 Mice | Daily PO dosing for 7-14 days | Morris Water Maze (Escape Latency), Novel Object Recognition (Discrimination Index) |
| Acute Toxicity | Male & Female C57BL/6 Mice | Single high dose, PO | Clinical observations, Body weight changes, Gross pathology |
Experimental Protocol: Morris Water Maze (MWM)
-
Objective: To assess hippocampal-dependent spatial learning and memory. [15]* Methodology:
-
Apparatus: A circular pool (90-100 cm diameter) filled with opaque water containing a hidden escape platform submerged 1 cm below the surface. [15]The room should have various distal visual cues.
-
Dosing: Administer the compound or vehicle orally once daily for the duration of the experiment.
-
Acquisition Phase (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse into the pool at one of four randomized starting positions, facing the wall. [1] * Allow the mouse to swim for a maximum of 90 seconds to find the hidden platform. [15]If it fails, guide it to the platform.
-
The mouse remains on the platform for 30 seconds before being removed. [15] * Record the time taken to reach the platform (escape latency) using a video tracking system. A decrease in latency over consecutive days indicates learning.
-
-
Probe Trial (24h after last acquisition trial):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 90 seconds. [15] * Measure the time spent in the target quadrant (where the platform was located). A significant preference for the target quadrant in the compound-treated group compared to vehicle indicates memory retention.
-
-
Experimental Protocol: Novel Object Recognition (NOR)
-
Objective: To evaluate recognition memory, which is less dependent on spatial cues and motor stress than the MWM. [6]* Methodology:
-
Apparatus: An open-field arena.
-
Habituation (Day 1): Allow each mouse to freely explore the empty arena for 5-10 minutes to acclimate. [6] 3. Training/Familiarization (Day 2):
-
Place two identical objects in the arena.
-
Allow the mouse to explore the objects for 10 minutes. [16]There should be no preference for either object.
-
-
Testing (Day 3, after a retention interval, e.g., 24h):
-
Replace one of the familiar objects with a novel object.
-
Allow the mouse to explore for 10 minutes. [6] * Record the time spent exploring the novel object (T_novel) and the familiar object (T_familiar).
-
-
Analysis: Calculate the Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). A higher DI in the compound-treated group indicates enhanced recognition memory. [16]
-
Conclusion and Future Directions
This compound stands as an intriguing yet uncharacterized molecule within a pharmacologically validated chemical class. The therapeutic hypothesis presented here, centered on nootropic and neuroprotective activities, is built on a strong foundation of structural analogy to the racetam family. The C4-hydroxymethyl group represents a key point of structural novelty that warrants a thorough investigation for its potential to enhance potency, alter selectivity, or improve pharmacokinetic properties over existing compounds.
The preclinical roadmap detailed in this guide provides a rigorous, step-wise framework for elucidating the compound's true therapeutic potential. Successful outcomes from the proposed in vitro and in vivo studies would validate this molecule as a lead candidate for development, potentially addressing the significant unmet medical need in cognitive disorders and neurodegenerative diseases.
References
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Li Petri, G., Raimondi, M. V., & Spallarossa, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]
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Patsnap Synapse. (2024). What is the mechanism of Piracetam? Patsnap. [Link]
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Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180–222. [Link]
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Wikipedia. (n.d.). Piracetam. Wikipedia. [Link]
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National Center for Biotechnology Information. (n.d.). Piracetam. PubChem Compound Database. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Morris Water Maze. MMPC-Live Protocols. [Link]
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Shorvon, S. (2001). Pyrrolidone derivatives. The Lancet, 358(9296), 1885–1892. [Link]
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Winnicka, K., Tomasiak, M., & Bielawska, A. (2005). Piracetam--an old drug with novel properties? Acta Poloniae Pharmaceutica, 62(5), 405–409. [Link]
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Asif, M. (2017). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]
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Poyraz, S., & Asif, M. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. [Link]
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Li Petri, G., Raimondi, M. V., & Spallarossa, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. [Link]
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Tucker, J. A. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments, (126), 55718. [Link]
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Corning Life Sciences. (n.d.). Lucifer Yellow Permeability Assay using Falcon® HTS 96 Multiwell Insert Systems. Corning. [Link]
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Jordan, P., et al. (2023). Small molecule inhibiting microglial nitric oxide release could become a potential treatment for neuroinflammation. PLOS ONE, 18(2), e0278325. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Kim, H., et al. (2016). Neuroprotective effects of Liriope platyphylla extract against hydrogen peroxide-induced cytotoxicity in human neuroblastoma SH-SY5Y cells. BMC Complementary and Alternative Medicine, 16, 339. [Link]
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Vorbrodt, C. (2010). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(1), 848–858. [Link]
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Liu, T., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19), e1270. [Link]
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Hasbullah, N. A., et al. (2014). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. UPM Institutional Repository. [Link]
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Lee, D. W., et al. (2021). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Journal of the Korean Society of Food Science and Nutrition, 50(10), 1085-1094. [Link]
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Vorbrodt, C. (2010). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols, 1(1), 848–858. [Link]
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Liu, T., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol, 4(19), e1270. [Link]
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Hasbullah, N. A., et al. (2014). Optimization of cell density and LPS concentration for the evaluation of nitric oxide production on BV-2 cells in a Griess assay. UPM Institutional Repository. [Link]
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Heeman, B., et al. (2024). Microglial activation induces nitric oxide signalling and alters protein S-nitrosylation patterns in extracellular vesicles. Journal of Extracellular Vesicles, 13(6), e12461. [Link]
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An In-depth Technical Guide to the Solubility of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a versatile small molecule scaffold, is of increasing interest in the fields of pharmaceutical development and materials science.[1] Its unique chemical structure, featuring a polar lactam ring, an N-methyl substituent, and a primary alcohol functional group, suggests a complex and highly useful solubility profile. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound in various solvents. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the solubility characteristics of this compound for applications ranging from reaction chemistry and purification to formulation and drug delivery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting and explaining its solubility behavior. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Colorless to light yellow viscous liquid | |
| Predicted Density | 1.124 ± 0.06 g/cm³ | |
| Predicted pKa | 14.56 ± 0.10 |
The presence of a hydroxyl group and a lactam ring points towards a high potential for hydrogen bonding, both as a donor (from the -OH group) and an acceptor (at the carbonyl oxygen and to a lesser extent, the nitrogen atom). The N-methyl group adds a non-polar character to one side of the molecule. This amphiphilic nature suggests that this compound will exhibit a broad range of solubilities in various solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and the solvent.[2] The dissolution of a solute in a solvent is a thermodynamically driven process, governed by the Gibbs free energy of mixing. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.[3]
The primary intermolecular forces at play in the dissolution of this compound are:
-
Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor, while the carbonyl oxygen of the lactam is a strong hydrogen bond acceptor. This will lead to strong interactions with protic solvents like water and alcohols.
-
Dipole-Dipole Interactions: The lactam ring possesses a significant dipole moment, which will facilitate interactions with other polar molecules.
-
Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and will contribute to the overall solute-solvent interactions, particularly with non-polar solvents.
Predicting Solubility: A Qualitative Approach
Based on its molecular structure, we can predict the solubility of this compound in different classes of solvents:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): High solubility is expected due to the strong hydrogen bonding capabilities of both the solute and the solvent. The hydroxyl group of the solute can readily form hydrogen bonds with the solvent molecules.
-
Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile): Good solubility is anticipated. The large dipole moment of the solute will interact favorably with the dipoles of these solvents. While these solvents cannot donate hydrogen bonds, they are effective hydrogen bond acceptors, which can interact with the solute's hydroxyl group.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is predicted. The dominant intermolecular forces in these solvents are weak London dispersion forces. While the pyrrolidinone ring has some non-polar character, the highly polar hydroxyl and lactam groups will have unfavorable interactions with non-polar solvents, making dissolution energetically costly.
Computational Prediction of Solubility: The COSMO-RS Model
For a more quantitative prediction of solubility, computational models such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) can be employed.[4][5] COSMO-RS is a powerful tool that uses quantum chemical calculations to predict the thermodynamic properties of fluids and solutions, including solubility.[4][5] The model is based on the concept of a virtual conductor environment to calculate the screening charge density on the surface of a molecule, which is then used to determine the chemical potential of the molecule in a liquid phase.[5] This method has been shown to provide accurate predictions for the aqueous solubility of a wide range of drug and pesticide compounds.[6] For researchers with access to computational chemistry software, performing a COSMO-RS calculation for this compound in various solvents would provide valuable theoretical solubility data.
Experimental Determination of Solubility: A Step-by-Step Protocol
While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7]
Experimental Workflow Diagram
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Thermal Stability and Decomposition Profile of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
An In-Depth Technical Guide
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Abstract
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a substituted γ-lactam, a structural motif of significant interest in pharmaceutical synthesis.[1][2] The thermal stability of such intermediates is a cornerstone of process safety, formulation development, and regulatory compliance. This technical guide provides a comprehensive framework for evaluating the thermal behavior of this compound. We delve into the foundational principles of key analytical techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—and present detailed, field-proven protocols for their application. The guide explains the causality behind experimental choices, outlines the interpretation of resulting data, and explores potential decomposition pathways based on the molecule's lactam structure. The objective is to equip researchers and drug development professionals with the necessary knowledge to rigorously assess thermal hazards, ensuring safe, controlled, and optimized chemical processes.
Introduction: The Imperative of Thermal Stability
The γ-lactam core of this compound places it in a class of heterocyclic compounds that are valuable building blocks in medicinal chemistry.[1][2] As active pharmaceutical ingredients (APIs) and their intermediates become more complex, a thorough understanding of their physicochemical properties is paramount. Among these, thermal stability is not merely a data point; it is a critical determinant of safety and viability.
An uncontrolled exothermic decomposition can lead to a thermal runaway event, posing significant risks to personnel and equipment. For drug development professionals, understanding a compound's thermal profile is essential for:
-
Process Safety and Hazard Assessment: Defining safe operating limits for synthesis, purification, and drying steps.
-
Storage and Handling: Establishing appropriate conditions to prevent degradation over time.
-
Formulation Development: Ensuring compatibility with excipients and predicting the stability of the final drug product.[3]
-
Regulatory Submission: Providing critical data to agencies as part of the chemistry, manufacturing, and controls (CMC) package.
This guide uses this compound as a model compound to illustrate a robust, multi-technique approach to thermal stability analysis.
Physicochemical Properties of this compound
A baseline understanding of the molecule's properties is the first step in any technical evaluation.
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 59887-20-6 | [4][5][6] |
| Molecular Formula | C₆H₁₁NO₂ | [7] |
| Molecular Weight | 129.16 g/mol | [7] |
| Appearance | Colorless to light yellow liquid or solid | [8] |
| Structure |
Theoretical Framework for Thermal Analysis
No single technique can provide a complete picture of thermal stability. A self-validating system employs multiple orthogonal methods to build a comprehensive hazard profile.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] Its primary purpose is to quantify mass loss associated with processes like dehydration, desolvation, or decomposition. The resulting data helps identify the temperature at which degradation begins and the extent of non-volatile residue.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect and quantify thermal events such as melting, crystallization, phase transitions, and decomposition (both endothermic and exothermic).[10][11] For stability screening, the onset temperature and energy (enthalpy, ΔH) of an exothermic decomposition are critical parameters.
Accelerating Rate Calorimetry (ARC)
ARC is the industry standard for "worst-case scenario" thermal hazard assessment.[12][13] The instrument mimics a large-scale industrial reactor under adiabatic conditions (zero heat loss).[12][14] By detecting the onset of a self-heating reaction, the ARC provides critical data on the time, temperature, and pressure relationships of a potential thermal runaway, which is essential for designing emergency relief systems.[12][13]
Experimental Protocols for Thermal Stability Assessment
The following protocols are designed to provide a comprehensive evaluation of this compound.
Integrated Thermal Analysis Workflow
The synergy between TGA, DSC, and ARC is crucial. TGA first identifies the temperature of mass loss, DSC then quantifies the energy of this event, and ARC assesses the potential for this energy release to self-accelerate under adiabatic conditions.
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An In-Depth Technical Guide to the Enantioselective Synthesis of (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction: The Significance of a Chiral Scaffold
(S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one is a valuable chiral building block in the landscape of modern medicinal chemistry and drug development. As a substituted γ-lactam, its rigid, five-membered ring structure, combined with stereochemically defined functional groups—a primary alcohol and an N-methylated amide—makes it an ideal scaffold for constructing complex, biologically active molecules. The pyrrolidinone core is a privileged structure found in numerous pharmaceuticals, and the specific (S)-stereochemistry at the C4 position is often critical for achieving desired target engagement and pharmacological activity. This guide provides a comprehensive overview of a robust and logical enantioselective synthesis of this target molecule, starting from the inexpensive and readily available chiral pool starting material, L-aspartic acid. We will delve into the strategic considerations, justify the choice of reagents and reaction pathways, and provide detailed, actionable protocols for the research scientist.
Chapter 1: Strategic Planning and Retrosynthetic Analysis
The synthesis of a chiral molecule with multiple functional groups requires careful strategic planning to control stereochemistry and ensure chemoselectivity. A retrosynthetic analysis of the target molecule, (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one, reveals a logical pathway originating from L-aspartic acid.
Caption: Retrosynthetic pathway for the target molecule.
Core Challenges and Strategic Solutions:
-
Stereochemical Integrity: The primary stereocenter at C4 must be established from the (S)-stereocenter of L-aspartic acid. All subsequent reactions must proceed without racemization.
-
Functional Group Differentiation: L-aspartic acid contains an amine and two distinct carboxylic acids (α and β). A robust protecting group strategy is essential to differentiate these functionalities and direct reactivity.
-
Chemoselective Reduction: The synthesis requires the reduction of a carboxylic acid derivative (the side chain) to an alcohol without affecting the cyclic amide (lactam) carbonyl group. The choice of reducing agent is therefore critical.
Our forward synthesis is designed to address these challenges systematically.
Chapter 2: Synthesis of the Chiral Lactam Core from L-Aspartic Acid
The foundational stage of the synthesis involves converting L-aspartic acid into a stable, cyclized precursor, (S)-4-(alkoxycarbonyl)pyrrolidin-2-one. This is achieved through a sequence of protection and cyclization steps.
Protection of L-Aspartic Acid
To prevent unwanted side reactions, the amine and the β-carboxyl group must be suitably protected. The α-carboxyl group is selectively activated for the subsequent cyclization. A benzyl ester is a judicious choice for the β-carboxyl group as it is stable under many reaction conditions but can be removed under mild hydrogenolysis conditions if needed, offering synthetic flexibility.[1] The amine is commonly protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the planned reduction conditions but easily removed with acid.
Workflow for L-Aspartic Acid Protection and Cyclization:
Caption: Key steps in forming the chiral pyrrolidinone core.
Experimental Protocol: Preparation of (S)-4-(benzyloxycarbonyl)pyrrolidin-2-one
This protocol synthesizes a viable pathway based on established transformations of L-aspartic acid derivatives.[2]
Step 1: N-Protection and β-Esterification of L-Aspartic Acid
-
Suspend L-aspartic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium carbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the mixture to pH 2-3 with 1M HCl and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-L-aspartic acid.
-
Dissolve the crude N-Boc-L-aspartic acid in dichloromethane (DCM). Add benzyl alcohol (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the solution to 0 °C and add dicyclohexylcarbodiimide (DCC, 1.1 eq).
-
Stir at 0 °C for 1 hour and then at room temperature for 6 hours.
-
Filter the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield the crude N-Boc-L-aspartic acid β-benzyl ester.
Step 2: Cyclization to the Pyrrolidinone Ring
-
Dissolve the N-Boc-L-aspartic acid β-benzyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool to -15 °C and add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq). Stir for 15 minutes to form the mixed anhydride.
-
Bubble ammonia gas through the solution for 30 minutes or add a solution of aqueous ammonia. Stir for 2 hours. This forms the α-carboxamide.
-
Work up the reaction by adding water and extracting with ethyl acetate. Purify the crude α-amide by column chromatography.
-
Dissolve the purified amide in anhydrous THF and add a borane-dimethyl sulfide complex (BH₃·SMe₂, 2.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 8 hours. This step reduces the α-amide to the corresponding amine.
-
Carefully quench the reaction with methanol at 0 °C. Remove the solvent in vacuo.
-
Dissolve the residue in toluene and heat to reflux for 4 hours to induce intramolecular cyclization via lactam formation.
-
Cool the reaction and purify by silica gel chromatography to yield (S)-4-(benzyloxycarbonyl)pyrrolidin-2-one.
Chapter 3: Selective Reduction to (S)-4-(hydroxymethyl)pyrrolidin-2-one
This is the most critical chemoselective step of the synthesis. The goal is to reduce the C4-ester to a primary alcohol while leaving the C2-lactam carbonyl untouched. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls.[3] A more selective reagent is required.
Rationale for Choice of Reducing Agent
Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are excellent choices for this transformation. Boranes are known to selectively reduce carboxylic acids and esters at a much faster rate than amides.[4] This difference in reactivity is the cornerstone of this step's success. An alternative modern approach involves catalytic hydrosilylation, which often proceeds under milder conditions.[5]
Another robust method involves a two-step procedure: first, hydrolyze the benzyl ester to the free carboxylic acid via catalytic hydrogenation (H₂, Pd/C), then perform the selective borane reduction on the resulting (S)-2-oxopyrrolidine-4-carboxylic acid.
Experimental Protocol: Selective Reduction of the C4-Ester
-
Dissolve (S)-4-(benzyloxycarbonyl)pyrrolidin-2-one (1.0 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 1.0 M solution of BH₃·THF in THF (2.0-2.5 eq) dropwise via syringe over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of methanol until gas evolution ceases.
-
Add 1M HCl and stir for 30 minutes.
-
Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of DCM to 10% MeOH in DCM) to afford pure (S)-4-(hydroxymethyl)pyrrolidin-2-one.
Chapter 4: N-Methylation to the Final Product
The final step is the alkylation of the lactam nitrogen. This is a standard transformation that proceeds readily under basic conditions.
Mechanistic Considerations
The lactam N-H proton is weakly acidic (pKa ≈ 17). A strong, non-nucleophilic base is required to deprotonate it completely, forming the corresponding anion (a lactamate). Sodium hydride (NaH) is an ideal choice for this purpose. The resulting nucleophilic nitrogen anion then readily displaces a halide from a methylating agent, such as methyl iodide (MeI), in a classic Sₙ2 reaction.
Overall Synthetic Workflow:
Caption: Complete synthetic workflow from L-Aspartic Acid.
Experimental Protocol: N-Methylation
-
Dissolve (S)-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq) in anhydrous DMF or THF in a flame-dried flask under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate. The organic layer is washed extensively with water to remove DMF, then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final product by silica gel chromatography or distillation under reduced pressure to yield (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one as a clear oil or low-melting solid.
Data Summary
The following table summarizes typical outcomes for the key transformations. Note that yields are representative and can vary based on scale and optimization.
| Step | Transformation | Key Reagents | Typical Yield | Enantiomeric Purity |
| 1 | Protection & Cyclization | Boc₂O, BnOH, BH₃·SMe₂ | 40-50% (over steps) | >99% ee |
| 2 | Selective Reduction | BH₃·THF | 80-90% | >99% ee |
| 3 | N-Methylation | NaH, MeI | 85-95% | >99% ee |
Conclusion
The enantioselective synthesis of (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one is reliably achieved through a strategic, multi-step sequence starting from L-aspartic acid. The success of this synthesis hinges on a logical application of protecting group chemistry to differentiate reactive sites, a carefully planned cyclization to construct the chiral lactam core, and a highly chemoselective reduction of the side-chain ester. Each step is grounded in well-established, high-yielding transformations, ensuring the preservation of stereochemical integrity throughout the sequence. This robust pathway provides researchers and drug development professionals with a dependable method to access this valuable chiral building block for the synthesis of next-generation therapeutics.
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Reddy, K.K.S.; Rao, B.V.; Raju, S.S. A Common Approach to Pyrrolizidine and Indolizidine Alkaloids; Formal Synthesis of (−)-Isoretronecanol, (−)-Trachelanthamidine and an Approach to the Synthesis of (−)-5-Epitashiromine and (−)-Tashiromine. Tetrahedron Asymmetry2011 , 22, 848-856. [Link]
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Wang, H., Park, Y., Bai, Z., Chang, S., He, G., & Chen, G. (2018). A highly enantioselective Ir(III)-catalyzed intramolecular C(sp3)-H amidation reaction. Journal of the American Chemical Society. [Link]
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Karl, R. M., & Wanner, K. T. (2010). Synthesis of γ-Substituted γ-Aminobutyric Acid (GABA) Analogs by Asymmetric Nitro-Michael Addition to α,β-Unsaturated Esters Using a Chiral Ru-Complex as Catalyst. Organic Letters, 12(17), 3902–3905. [Link]
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Gouliaev, A. H., Monster, J. B., Vedso, M., & Senning, A. (1995). 4-Substituted 2-Pyrrolidinones. Organic Preparations and Procedures International, 27(3), 273-303. [Link]
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Shu, C., Liu, M.-Q., Wang, S.-S., Li, L., & Ye, L.-W. (2013). Gold-Catalyzed Intramolecular Tandem Cyclization of Amide-Tethered 1,6-Enynes: A Modular Entry to Functionalized γ-Lactams. The Journal of Organic Chemistry, 78(7), 3292–3299. [Link]
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Panda, S., Nanda, A., Saha, R., Ghosh, R., & Bagh, B. (2023). Synthesis of γ-Lactams through Visible-Light-Mediated Cascade Radical Addition/Cyclization of N-Arylglycines and Acrylic Acid Derivatives. The Journal of Organic Chemistry, 88(23), 16997–17009. [Link]
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Karlsen, K. K., & Törnroos, K. W. (2005). Synthesis of enantiomerically pure 4-substituted 2-pyrrolidinones. Tetrahedron: Asymmetry, 16(2), 529-535. [Link]
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Karlström, A., & Undén, A. (1996). Design of protecting groups for the beta-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. International Journal of Peptide and Protein Research, 48(4), 305-313. [Link]
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Merlino, F., Mignogna, E., & Di Maro, S. (2019). Aspartimide Formation in Fmoc-Based Solid-Phase Peptide Synthesis: An Unwanted Side Reaction and a Useful Tool. Molecules, 24(12), 2325. [Link]
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Alajarín, M., Cabrera, J., & Pastor, A. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7586-7591. [Link]
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Curtis, K. L., Evinson, E. L., Handa, S., & Singh, K. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544-3553. [Link]
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Pinto, D. H. M., Rodrigues, J. A. R., & da Silva, M. F. C. (2021). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation. ACS Catalysis, 11(11), 6330-6335. [Link]
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Pattabiraman, M., & Vasanthakumar, G.-R. (2012). An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. Tetrahedron Letters, 53(39), 5240-5243. [Link]
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Donald, J. R., & Taylor, R. J. K. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 8(12), 2455-2458. [Link]
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Mohd Ali, N. S., & Abd Ghaffar, N. S. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Jurnal Intelek, 17(1), 160-169. [Link]
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An In-depth Technical Guide to 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: A Versatile Intermediate in Modern Organic Synthesis
Introduction: The Strategic Value of the Pyrrolidinone Scaffold
In the landscape of contemporary organic synthesis and medicinal chemistry, the pyrrolidinone ring system stands out as a privileged scaffold. Its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its importance.[1] Within this class of compounds, 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one emerges as a particularly versatile and strategic building block. Its unique combination of a polar, aprotic lactam core, an N-methyl group that enhances solubility and metabolic stability, and a primary hydroxyl group at the C4 position provides a trifecta of chemical handles for diverse synthetic manipulations.
This guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, synthetic pathways, key chemical transformations, and its application as a pivotal intermediate in the construction of complex molecular architectures. The insights provided herein are grounded in established chemical principles and aim to explain not just the procedural steps but the underlying causality that governs experimental choices, ensuring both technical accuracy and practical utility.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective application in synthesis. This compound is typically supplied as a colorless to light yellow viscous liquid, a characteristic that influences handling and reaction setup.[2] Key properties are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 59887-20-6 | [2][3][4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [3] |
| Molecular Weight | 129.16 g/mol | [3][4] |
| Appearance | Colorless to light yellow Viscous Liquid | [2] |
| Boiling Point | 281.8 ± 13.0 °C (Predicted) | [2] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 14.56 ± 0.10 (Predicted) | [2] |
| Purity | Typically ≥95% | [3][4] |
Spectroscopic data is critical for reaction monitoring and product confirmation. While a specific spectrum for this exact molecule is not available in the initial search, related structures such as (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone have documented NMR spectra which can serve as a reference point for characteristic shifts.[6]
Core Synthetic Strategies
The synthesis of pyrrolidinone derivatives often involves cyclization reactions of γ-amino acids or their esters. A common and efficient laboratory-scale synthesis of this compound can be envisioned starting from commercially available precursors like itaconic acid. The following diagram illustrates a plausible, multi-step synthetic pathway.
Caption: Plausible synthetic route to the target intermediate.
Expert Rationale: This pathway is strategically sound. The Michael addition of methylamine to an activated itaconic acid derivative is a robust method for introducing the N-methyl group and setting up the carbon skeleton. The subsequent intramolecular cyclization is often thermally driven. The final, critical step is the selective reduction of the carboxylic acid at the C4 position to the primary alcohol. Borane complexes (e.g., BH₃·THF) are the reagents of choice for this transformation because they selectively reduce carboxylic acids in the presence of the less reactive amide (lactam) carbonyl group. This selectivity is the cornerstone of the entire strategy.
The Intermediate in Action: Key Chemical Transformations
The synthetic utility of this compound stems from the reactivity of its primary hydroxyl group. This functional group is a gateway to a wide array of derivatives, allowing for molecular elaboration and the introduction of diverse functionalities.
Caption: Major reaction pathways originating from the core intermediate.
-
Activation of the Hydroxyl Group: The most critical transformation is the conversion of the hydroxyl group into a good leaving group. This is typically achieved through tosylation or mesylation. The resulting tosylate or mesylate is an excellent electrophile, primed for nucleophilic substitution (SN2) reactions. This opens the door to introducing azides, amines, cyanides, thiols, and a vast array of other nucleophiles, making it a powerful strategy for building molecular complexity.
-
Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger agents like Jones reagent (CrO₃/H₂SO₄). These transformations introduce new carbonyl functionalities for subsequent reactions such as Wittig olefination, reductive amination, or peptide couplings.
-
Esterification and Etherification: Standard esterification or etherification protocols can be used to protect the hydroxyl group or to introduce specific ester- or ether-linked side chains. This is often relevant in prodrug strategies or for modifying the pharmacokinetic properties of a final compound.
Application in Medicinal Chemistry: A Scaffold for Bioactive Molecules
The pyrrolidinone core is a key feature in many nootropic agents, which are compounds that may improve cognitive function.[7][8] The parent compound of this class, Piracetam (2-oxo-1-pyrrolidine acetamide), has been the subject of extensive research.[7][8][9] this compound serves as an advanced intermediate for creating analogues of Piracetam and other neurologically active agents. By functionalizing the hydroxymethyl group, researchers can systematically probe the structure-activity relationship (SAR) of these compounds.
For instance, the related compound 4-(hydroxymethyl)pyrrolidin-2-one has been identified as an intermediate in the preparation of modulators for the melanin-concentrating hormone (MCH) receptor, which are being investigated for the treatment of metabolic and feeding disorders.[10][] This highlights the role of this scaffold in accessing novel therapeutic targets beyond the central nervous system.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems, providing the rationale and expected outcomes for chemists in a research and development setting.
Protocol 1: Activation via Tosylation — Synthesis of 4-(Tosylmethyl)-1-methylpyrrolidin-2-one
Objective: To convert the primary hydroxyl group into a tosylate, rendering it an excellent leaving group for subsequent nucleophilic substitution.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles |
| This compound | 129.16 | 5.00 g | 38.7 mmol |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 8.16 g | 42.8 mmol |
| Pyridine (anhydrous) | 79.10 | 50 mL | - |
| Dichloromethane (DCM, anhydrous) | 84.93 | 100 mL | - |
| Hydrochloric Acid (1 M aq.) | 36.46 | ~150 mL | - |
| Saturated Sodium Bicarbonate (aq.) | 84.01 | ~100 mL | - |
| Brine (Saturated NaCl aq.) | 58.44 | ~50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - |
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (5.00 g, 38.7 mmol) in anhydrous dichloromethane (100 mL).
-
Rationale: DCM is an excellent, non-reactive solvent for this reaction. Anhydrous conditions are crucial as tosyl chloride reacts with water.
-
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and minimize side products.
-
-
Reagent Addition: Slowly add anhydrous pyridine (50 mL) followed by the portion-wise addition of p-toluenesulfonyl chloride (8.16 g, 42.8 mmol) over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards the product. A slight excess of TsCl ensures complete conversion of the starting alcohol.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold 1 M HCl.
-
Rationale: The acidic wash removes the excess pyridine by converting it to its water-soluble pyridinium salt.
-
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (100 mL), and finally with brine (50 mL).
-
Rationale: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure tosylate as a white solid or viscous oil.
Conclusion and Future Outlook
This compound is more than just a chemical; it is a versatile platform for innovation in organic synthesis. Its well-defined reactivity, particularly at the C4-hydroxymethyl position, provides a reliable and predictable entry point for the synthesis of diverse and complex molecules. For drug development professionals, it represents a valuable scaffold for building libraries of compounds for screening and for the synthesis of analogues of known bioactive agents like Piracetam. As the demand for novel chemical entities continues to grow, the strategic application of such well-designed intermediates will remain a cornerstone of efficient and successful research and development programs.
References
-
4-Hydroxy-4-methylpyrrolidin-2-one - ChemBK. (2024, April 9). Retrieved January 11, 2026, from [Link]
-
A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES - UiTM Institutional Repository. (2022, April 30). Retrieved January 11, 2026, from [Link]
-
A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. (n.d.). Retrieved January 11, 2026, from [Link]
- CN104478779A - Novel synthesis method of nootropic piracetam - Google Patents. (n.d.).
-
Novel synthesis method of nootropic piracetam - Eureka | Patsnap. (n.d.). Retrieved January 11, 2026, from [Link]
-
A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives | Asian Journal of Chemistry. (2021, December 16). Retrieved January 11, 2026, from [Link]
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature - ResearchGate. (2025, August 6). Retrieved January 11, 2026, from [Link]
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Methodological & Application
Application Note & Protocol: A Validated Approach to the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a valuable hydroxylated lactam scaffold for pharmaceutical research and drug development. The synthesis is achieved through the robust reduction of a carboxylic acid ester precursor, methyl 1-methyl-2-oxopyrrolidine-4-carboxylate, using lithium aluminum hydride (LiAlH₄). This guide details the underlying chemical principles, step-by-step experimental procedures, safety protocols, and expected analytical characterization of the final product.
Introduction and Significance
This compound is a key building block in medicinal chemistry, offering a chiral backbone and a primary alcohol functional group for further elaboration in the synthesis of complex molecular architectures. Its utility spans the development of novel therapeutics, including but not limited to, antibacterial and antidepressant agents.[1] The protocol herein describes a reliable and scalable method for its preparation, focusing on the reduction of an ester, a fundamental transformation in organic synthesis. The chosen methodology emphasizes safety, efficiency, and high purity of the final product.
Synthetic Strategy and Mechanistic Rationale
The conversion of an ester to a primary alcohol is a cornerstone of organic synthesis. While several reducing agents exist, lithium aluminum hydride (LiAlH₄) is selected for its high reactivity and efficacy in reducing esters, which are generally resistant to milder agents like sodium borohydride (NaBH₄) under standard conditions.[2][3][4]
2.1. The Reduction Mechanism The reduction of an ester with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions (H⁻).[5][6]
-
Initial Hydride Attack: The reaction initiates with the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond, forming a tetrahedral alkoxide intermediate.[2]
-
Intermediate Collapse & Aldehyde Formation: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the alkoxy group (-OR') as a leaving group. This step yields an aldehyde intermediate.[6]
-
Second Hydride Attack: The aldehyde formed is more reactive than the starting ester and is immediately attacked by a second hydride equivalent.[3][5] This leads to a second tetrahedral alkoxide intermediate.
-
Protonation (Work-up): The reaction is quenched with a protic source (e.g., water, followed by acid) to protonate the resulting alkoxide, yielding the final primary alcohol product.[6]
The overall transformation requires two equivalents of hydride for every ester group.
dot graph "Reaction_Mechanism" { layout=dot; rankdir="LR"; node [shape=none, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=10];
// Nodes Ester [label="Ester Precursor\n(R-COOR')"]; Tetrahedral1 [label="Tetrahedral Intermediate 1"]; Aldehyde [label="Aldehyde Intermediate\n(R-CHO)"]; Tetrahedral2 [label="Tetrahedral Intermediate 2"]; Alkoxide [label="Final Alkoxide"]; Alcohol [label="Primary Alcohol\n(R-CH₂OH)"]; LAH1 [label="+ LiAlH₄\n(1st Hydride)"]; LAH2 [label="+ LiAlH₄\n(2nd Hydride)"]; Workup [label="+ H₃O⁺\n(Work-up)"]; LeavingGroup [label="- R'O⁻"];
// Edges Ester -> LAH1 [style=invis]; LAH1 -> Tetrahedral1 [label="Nucleophilic Attack"]; Tetrahedral1 -> LeavingGroup [style=invis]; LeavingGroup -> Aldehyde [label="Collapse"]; Aldehyde -> LAH2 [style=invis]; LAH2 -> Tetrahedral2 [label="Immediate Reduction"]; Tetrahedral2 -> Alkoxide; Alkoxide -> Workup [style=invis]; Workup -> Alcohol [label="Protonation"];
// Grouping {rank=same; Ester; LAH1;} {rank=same; Tetrahedral1; LeavingGroup;} {rank=same; Aldehyde; LAH2;} {rank=same; Alkoxide; Workup;} } enddot Figure 1: General mechanism for LiAlH₄ reduction of an ester.
Experimental Protocol
This protocol is based on the reduction of methyl 1-methyl-2-oxopyrrolidine-4-carboxylate. The precursor can be synthesized via standard Fischer esterification of 1-methyl-2-oxopyrrolidine-4-carboxylic acid.
3.1. Materials and Equipment
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate | 51400-33-0 | 157.17 | 10.0 g (63.6 mmol) | Starting material. Ensure it is anhydrous. |
| Lithium Aluminum Hydride (LiAlH₄) | 16853-85-3 | 37.95 | 3.6 g (95.4 mmol) | EXTREMELY REACTIVE. Handle under inert gas.[7][8] |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 300 mL | Dry over sodium/benzophenone or from a solvent system. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~500 mL | For extraction. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~20 mL | For quenching. |
| 15% (w/v) Sodium Hydroxide (NaOH) Solution | 1310-73-2 | 40.00 | ~10 mL | For quenching. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying organic layers. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | N/A | As needed | Filtration aid. |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | 230-400 mesh. |
Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, heating mantle, reflux condenser, nitrogen/argon inlet, pressure-equalizing dropping funnel, ice-water bath, rotary evaporator, standard glassware for workup and chromatography.
3.2. Step-by-Step Procedure
dot graph "Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#4285F4"];
// Nodes Setup [label="1. Reaction Setup\n(Inert Atmosphere, 0 °C)"]; LAH_Suspension [label="2. Prepare LiAlH₄ Suspension\n(LiAlH₄ in 150 mL THF)"]; Ester_Addition [label="3. Add Ester Solution\n(Ester in 150 mL THF, dropwise)"]; Reaction [label="4. Reaction\n(Stir at RT for 4h)"]; Quench [label="5. Quenching (Fieser Method)\n(Sequential H₂O, NaOH, H₂O)"]; Filter [label="6. Filtration\n(Remove Al salts through Celite®)"]; Extract [label="7. Extraction & Drying\n(EtOAc, dry with MgSO₄)"]; Concentrate [label="8. Concentration\n(Rotary Evaporation)"]; Purify [label="9. Purification\n(Silica Gel Chromatography)"]; Final_Product [label="10. Final Product\n(Characterize and Store)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> LAH_Suspension; LAH_Suspension -> Ester_Addition; Ester_Addition -> Reaction; Reaction -> Quench; Quench -> Filter; Filter -> Extract; Extract -> Concentrate; Concentrate -> Purify; Purify -> Final_Product; } enddot Figure 2: Experimental workflow for the synthesis.
-
Reaction Setup: Assemble the three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Flame-dry the entire apparatus under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature. Maintain a positive pressure of inert gas throughout the reaction.[9]
-
LiAlH₄ Suspension: In the reaction flask, carefully add LiAlH₄ (3.6 g) and suspend it in anhydrous THF (150 mL). Use of a plastic or ceramic spatula is recommended to avoid static discharge.[10] Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (10.0 g) in anhydrous THF (150 mL) in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension over approximately 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane).
-
Safe Quenching (Fieser Method): CAUTION: This process is exothermic and generates hydrogen gas. Cool the reaction mixture back to 0 °C. Quench the excess LiAlH₄ by the slow, sequential, dropwise addition of:
-
3.6 mL of deionized water.
-
3.6 mL of 15% aqueous NaOH solution.
-
10.8 mL of deionized water. Stir the resulting granular white precipitate vigorously for 30 minutes.[9]
-
-
Isolation: Filter the mixture through a pad of Celite® to remove the aluminum salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).
-
Work-up: Combine the filtrate and washes. Dry the organic solution over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a gradient of 2% to 10% methanol in dichloromethane to afford the pure product.
-
Final Product: this compound is typically obtained as a colorless to pale yellow oil.[11]
Expected Results and Characterization
-
Yield: 75-85%
-
Appearance: Colorless to pale yellow oil.
-
Molecular Formula: C₆H₁₁NO₂[11]
-
Molecular Weight: 129.16 g/mol [11]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~3.65 (d, 2H, -CH₂OH), ~2.85 (s, 3H, N-CH₃), ~3.30 (m, 2H, N-CH₂-), ~2.50 (m, 1H, -CH-), ~2.30 (m, 2H, -CH₂-CO).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175.0 (C=O), ~65.0 (-CH₂OH), ~52.0 (N-CH₂-), ~40.0 (-CH-), ~30.0 (N-CH₃), ~28.0 (-CH₂-CO).
-
IR (neat, cm⁻¹): ~3400 (br, O-H stretch), ~1680 (s, C=O stretch, amide).
Critical Safety Precautions
Adherence to strict safety protocols is mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[7][8][10]
-
Lithium Aluminum Hydride (LiAlH₄):
-
Hazards: LiAlH₄ is a water-reactive, pyrophoric solid that can ignite in moist air or from friction.[7][9] It reacts violently with water and protic solvents, releasing flammable hydrogen gas.[8][10] Contact with skin causes severe corrosive burns.[8][10]
-
Handling: Handle exclusively under an inert, dry atmosphere (glovebox or nitrogen-flushed apparatus).[7][9] Do not use metal spatulas for transfer.[10] Ensure all glassware is scrupulously dried.
-
Fire: In case of fire, DO NOT USE WATER, CO₂ or standard extinguishers. Smother the fire with a Class D fire extinguisher (for combustible metals) or dry sand.[7][9]
-
-
Solvents: Tetrahydrofuran (THF) and ethyl acetate are flammable. Perform all operations in a well-ventilated chemical fume hood, away from ignition sources.
-
Waste Disposal: Quench all equipment that has come into contact with LiAlH₄ (e.g., needles, spatulas) with isopropanol before cleaning. Dispose of all chemical waste according to institutional and local regulations.
References
- JoVE. (2025). Esters to Alcohols: Hydride Reductions.
- University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. Retrieved from University of Calgary Chemistry Pages.
- OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- UC Center for Laboratory Safety. (2012).
- Princeton University Environmental Health and Safety. (n.d.). Lithium Aluminum Hydride.
- The Ohio State University Chemistry. (n.d.). Sodium Borohydride SOP.
- Sigma-Aldrich. (n.d.).
- Aman Bajpai. (2023). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH.
- Sdfine. (n.d.).
- ESPI Metals. (n.d.).
- ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Sigma-Aldrich. (2025).
- Duke SMIF. (n.d.).
- UiTM Institutional Repository. (2022).
- Organic Syntheses. (2020). Synthesis of 3,6-Bis(dimethylamino)-9H-xanthen-9-one by Stepwise Chemical Redox Cycling. Org. Synth., 97, 21-37.
- Reddit r/Chempros. (2024). How does NaBH4 reduce this ester?
- Taylor & Francis Online. (n.d.). Reductions of Organic Functional Groups Using NaBH4 OR NaBH4/LiCl in Diglyme at 125 TO 162 °C.
- The Organic Chemistry Tutor. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones.
- ChemicalBook. (n.d.). 4-(hydroxymethyl)pyrrolidin-2-one synthesis.
- ChemicalBook. (2024). How to synthesis N-Methyl-2-pyrrolidone.
- Wikipedia. (n.d.). N-Methyl-2-pyrrolidone.
- ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
- ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
- Organic Chemistry Portal. (n.d.).
- Google Patents. (n.d.). US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
- CymitQuimica. (n.d.). This compound.
- Google Patents. (n.d.).
- PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP)
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
- The Human Metabolome Database. (2021). Showing metabocard for 1-Methylpyrrolidine-2-carboxylic acid (HMDB0242151).
- Chemistry LibreTexts. (2019). 18.
- Chemguide. (n.d.). reduction of carboxylic acids.
Sources
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Purification of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one by column chromatography
Application Note & Protocol
Subject: High-Purity Isolation of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one via Automated Flash Column Chromatography
Statement of Application
This document provides a comprehensive guide and a detailed protocol for the purification of this compound, a polar heterocyclic building block, from a crude synthetic mixture. The methodology leverages normal-phase flash column chromatography, a technique optimized for efficiency and scalability. This guide is intended for researchers in synthetic chemistry and drug development, offering insights into method development, execution, and troubleshooting for purifying highly polar small molecules.
Introduction: The Challenge of Polar Molecule Purification
This compound (MW: 129.16 g/mol ) is a versatile intermediate characterized by its high polarity, attributed to the presence of a hydroxyl group and a lactam moiety.[1][2] The compound typically appears as a colorless to light yellow viscous liquid.[1][3] Its polar nature, while beneficial for solubility in aqueous and polar organic media, presents significant challenges during purification.[4] Strong interactions with polar stationary phases can lead to issues such as peak tailing, poor resolution, and irreversible adsorption when using standard chromatographic techniques.
This application note addresses these challenges by outlining a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) and culminating in an optimized flash chromatography protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Appearance | Colorless to light yellow viscous liquid | [1][3] |
| Boiling Point | 281.8 ± 13.0 °C (Predicted) | [1] |
| Density | 1.124 ± 0.06 g/cm³ (Predicted) | [1][3] |
| pKa | 14.56 ± 0.10 (Predicted) |[1][3] |
Core Principles: Mastering Normal-Phase Chromatography for Polar Analytes
Column chromatography operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[5][6] For polar molecules like our target compound, normal-phase chromatography , which employs a polar stationary phase (typically silica gel) and a less-polar mobile phase, is the standard approach.[7]
-
The Stationary Phase: Silica gel (SiO₂) is a highly polar, slightly acidic adsorbent.[6][8] The surface is rich in silanol groups (Si-OH), which act as hydrogen bond donors and acceptors. Polar analytes, like our target compound with its hydroxyl group, interact strongly with these sites.[7]
-
The Mobile Phase: The mobile phase (eluent) competes with the analyte for binding sites on the stationary phase.[5] A more polar mobile phase will more effectively displace the analyte from the silica, causing it to travel faster down the column (higher Retention Factor, Rƒ).[6] The art of separation lies in finding a mobile phase composition that provides differential elution for the target compound versus its impurities.[5][7]
Due to the presence of a basic nitrogen atom within the lactam ring, polar N-heterocyclic compounds can exhibit undesirable interactions with the acidic sites on standard silica gel, often resulting in significant peak tailing or "streaking".[8][9] To mitigate this, the silica can be effectively "neutralized" by adding a small percentage (0.5-2%) of a basic modifier, such as triethylamine (Et₃N) or ammonium hydroxide (NH₄OH), to the mobile phase.[9]
Workflow for Purification
The purification process follows a logical and systematic progression from initial analysis and method development to the final isolation of the pure compound.
Caption: Overall workflow for the purification of this compound.
Experimental Protocol: From Method Development to Isolation
This protocol is divided into two stages: (A) Method development using TLC and (B) Scale-up purification using flash column chromatography.
Part A: Method Development via Thin-Layer Chromatography (TLC)
The goal is to identify a solvent system that moves the target compound to an Rƒ value of approximately 0.25-0.35, ensuring good separation from impurities.[7]
Materials:
-
Crude this compound
-
TLC plates (Silica Gel 60 F₂₅₄)
-
TLC development chambers
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Triethylamine (Et₃N)
-
Visualization agent: Potassium permanganate (KMnO₄) stain
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude material in a volatile solvent (e.g., 0.5 mL of methanol).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto the baseline of several TLC plates.
-
Solvent System Screening: Prepare various mobile phase mixtures in TLC chambers. Given the high polarity of the target, a system composed of a moderately polar solvent and a very polar solvent is recommended.
-
Start Point: Begin with a 95:5 (v/v) mixture of Dichloromethane:Methanol.
-
Gradient Test: Systematically increase the polarity by testing ratios such as 90:10, 85:15 DCM:MeOH.
-
Modifier: To the most promising solvent system, add 1% Et₃N to observe its effect on spot shape and Rƒ.
-
-
Development: Place the spotted TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm) if any components are UV-active.
-
Stain the plates by dipping them in a KMnO₄ solution and gently heating with a heat gun. The target compound, containing a primary alcohol, will readily oxidize and appear as a yellow/brown spot on a purple background.
-
-
Analysis: Calculate the Rƒ value for the target spot in each solvent system. Select the system that provides an Rƒ of ~0.3 and shows the best separation between the target and visible impurities.
Table 2: Example TLC Screening Results
| Solvent System (v/v/v) | Target Rƒ | Impurity Rƒ Values | Observations |
|---|---|---|---|
| 95:5 DCM:MeOH | 0.10 | 0.0 (baseline), 0.45 | Target compound is retained too strongly. |
| 90:10 DCM:MeOH | 0.32 | 0.0, 0.15, 0.60 | Good separation. Optimal for column. |
| 85:15 DCM:MeOH | 0.55 | 0.30, 0.75 | Poor separation from the lower-polarity impurity. |
| 90:10:1 DCM:MeOH:Et₃N | 0.35 | 0.0, 0.17, 0.62 | Sharper, more defined spot shape. Recommended. |
Part B: Preparative Flash Column Chromatography Protocol
This protocol assumes a crude sample mass of approximately 1.0 gram. The column size and solvent volumes should be scaled accordingly for different amounts.
Materials and Reagents:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Crude Sample: ~1.0 g of crude this compound
-
Mobile Phase: Optimized system from Part A (e.g., 90:10:1 DCM:MeOH:Et₃N)
-
Equipment: Glass chromatography column, fraction collector (or test tubes), rotary evaporator.
Procedure:
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.[5] Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel (~40-50 g for a 1 g sample) in the initial, least polar eluent to be used.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[5]
-
Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the solvent until it is level with the top of the sand. Do not let the column run dry.
-
-
Sample Loading (Dry Loading - Recommended):
-
Dissolve the 1.0 g crude sample in a minimal amount of methanol.
-
Add ~2-3 g of silica gel to this solution.
-
Concentrate this mixture to a dry, free-flowing powder using a rotary evaporator.[10]
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin by carefully adding the mobile phase (90:10:1 DCM:MeOH:Et₃N) to the column.
-
Apply gentle air pressure (flash chromatography) to achieve a steady flow rate.
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
Isocratic Elution: Continue eluting with the chosen mobile phase. This is suitable if TLC shows all impurities are well-separated from the product.
-
Gradient Elution (if needed): If impurities are close to the product, a gradient can be employed. Start with a less polar mixture (e.g., 95:5 DCM:MeOH) and incrementally increase the methanol concentration after the less polar impurities have eluted.
-
-
Fraction Collection:
-
Collect the eluent in appropriately sized fractions (e.g., 10-20 mL per tube).
-
Number the fractions sequentially.
-
-
Post-Column Analysis:
-
Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution profile.
-
Identify the fractions containing the pure target compound (single spot at the correct Rƒ).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
-
Isolation:
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
Place the flask under high vacuum to remove any residual solvent.
-
Weigh the flask to determine the final yield of the purified product.
-
Confirm identity and purity using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Compound will not elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. |
| Poor separation / Overlapping spots | Mobile phase is too polar; Rƒ value is too high. | Redo TLC analysis to find a less polar mobile phase that gives a target Rƒ of ~0.3. |
| Streaking/Tailing of spots | Strong interaction with acidic silica gel. | Add a basic modifier (0.5-2% triethylamine or NH₄OH) to the mobile phase.[9] |
| Cracked or channeled silica bed | Improper column packing. | Repack the column carefully, ensuring a uniform slurry and gentle settling. Avoid letting the column run dry. |
| Low product recovery | Compound is irreversibly adsorbed onto the silica. | Use a more polar eluent or a less active stationary phase like neutral alumina. Ensure a basic modifier is used if streaking was observed. |
Safety Precautions
-
Solvent Handling: Dichloromethane and methanol are volatile and toxic. Always handle these solvents inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.
-
Silica Gel: Fine silica dust can be a respiratory hazard. Avoid inhalation by handling it in a fume hood or wearing a dust mask.
-
Pressure: When performing flash chromatography, use only minimal positive pressure and ensure the glassware is free of cracks or defects. Use a blast shield for protection.
References
-
ChemBK. 4-Hydroxy-4-methylpyrrolidin-2-one. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
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Pharma Now. Mobile and Stationary Phases in Chromatography Explained. Available at: [Link]
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Chemsrc. (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone | CAS#:1165450-70-3. Available at: [Link]
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University of Calgary. Column chromatography. Available at: [Link]
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Interchim – Blog. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available at: [Link]
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Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]
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Reddit. Column chromatography & TLC on highly polar compounds? : r/chemistry. Available at: [Link]
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University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available at: [Link]
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Organic Syntheses. Procedure for silica gel-adsorbed product loading. Available at: [Link]
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-
Solubility of Things. N-Methyl-2-pyrrolidone. Available at: [Link]
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Introduction: The Significance of High-Purity 4-Hydroxy-2-Pyrrolidinone
An Application Note and Protocol for the Purification of 4-Hydroxy-2-Pyrrolidinone via Recrystallization
Abstract: This document provides a comprehensive guide to the purification of 4-hydroxy-2-pyrrolidinone, a key intermediate in the synthesis of various pharmaceuticals, through the fundamental technique of recrystallization.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the principles of solubility and crystal lattice formation. Emphasis is placed on the rationale behind solvent selection, procedural steps, and troubleshooting to ensure the attainment of high-purity material suitable for downstream applications.
4-Hydroxy-2-pyrrolidinone and its enantiomers serve as crucial building blocks in medicinal chemistry. They are integral to the synthesis of a range of therapeutic agents, including nootropics like Oxiracetam, as well as various antitumor, anesthetic, and anti-HIV drugs.[3][4] The stereochemical integrity and overall purity of this intermediate are paramount, as impurities can lead to undesirable side effects or diminished efficacy in the final active pharmaceutical ingredient (API). Recrystallization stands as a robust, scalable, and cost-effective method to significantly enhance both chemical and optical purity.[1] This application note details a validated protocol for its purification.
The Principle of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of a compound in a solvent increases with temperature.[5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. The impurities, ideally present in smaller concentrations or having different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[6] Subsequent filtration separates the pure crystals from the impurity-laden mother liquor.[7]
The success of this technique hinges on the careful selection of a solvent in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[8]
Solvent Selection: A Critical Parameter
The choice of solvent is the most critical factor in developing a successful recrystallization protocol.[8] For 4-hydroxy-2-pyrrolidinone, a polar molecule containing hydroxyl and amide functional groups, polar solvents are the primary candidates.
Key Solvent Selection Criteria:
-
Solubility Profile: The solvent must exhibit a steep solubility curve for 4-hydroxy-2-pyrrolidinone, meaning high solubility when hot and low solubility when cold.[8][9]
-
Impurity Solubility: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[6]
-
Boiling Point: A relatively high boiling point is advantageous as it allows for a larger temperature difference between the hot, dissolved state and the cold, crystallized state, often leading to better recovery.[10] However, the solvent's boiling point should not exceed the melting point of the compound to be purified, to avoid "oiling out".[5]
-
Inertness: The solvent must be chemically inert and not react with 4-hydroxy-2-pyrrolidinone.[9]
-
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying step.[9]
Based on literature and the polarity of the target compound, several solvents are suitable. Isopropanol has been successfully used for the crystallization of both racemic and enantiomerically pure 4-hydroxy-2-pyrrolidinone.[11][12] Ethanol has also been reported as an effective recrystallization solvent.[1] For somewhat polar molecules containing oxygen or nitrogen, alcohol/water mixtures can also be an excellent choice.[10]
Data Summary: Recommended Solvents
| Solvent | Boiling Point (°C) | Rationale for Use | Key Considerations |
| Isopropanol | 82.6 | Proven efficacy in literature for 4-hydroxy-2-pyrrolidinone.[11][12] Good solubility differential. | Standard, reliable choice. |
| Ethanol | 78.37 | Reported use in patents for recrystallization.[1] Similar polarity to isopropanol. | Lower boiling point may slightly reduce recovery compared to higher-boiling solvents. |
| Water | 100 | The compound is slightly soluble in water.[3][13] Could be used as part of a mixed solvent system (e.g., Ethanol/Water). | High boiling point. As a single solvent, solubility may be too high even when cold. |
| Ethanol/Water Mix | Variable | Allows for fine-tuning of polarity to optimize the solubility gradient.[10] | The optimal ratio must be determined experimentally. |
Experimental Protocol: Recrystallization of 4-Hydroxy-2-Pyrrolidinone
This protocol outlines the procedure using isopropanol as the primary solvent. Researchers should adapt volumes based on the scale of their material.
Safety Precautions:
-
4-hydroxy-2-pyrrolidinone is harmful if swallowed and can cause serious eye damage.[14]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform all operations in a well-ventilated fume hood.
Materials and Equipment:
-
Crude 4-hydroxy-2-pyrrolidinone
-
Isopropanol (Reagent Grade)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Watch glass
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Ice bath
Step-by-Step Methodology:
Step 1: Dissolution
-
Place the crude 4-hydroxy-2-pyrrolidinone into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a small volume of isopropanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. The flask opening should be covered with a watch glass to minimize solvent evaporation.[10]
-
Add hot isopropanol portion-wise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent required to achieve a saturated solution, as excess solvent will reduce the yield of recovered crystals.[7][15]
Step 2: Hot Filtration (Optional)
-
This step is only necessary if insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution.
-
Pre-heat a stemless funnel and a second Erlenmeyer flask on the hot plate to prevent premature crystallization during filtration.
-
Place a piece of fluted filter paper in the pre-heated funnel.
-
Quickly pour the hot, saturated solution through the fluted filter paper into the clean, pre-heated flask.
Step 3: Crystallization
-
Remove the flask containing the clear, hot solution from the heat source and place it on a heat-resistant surface.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5][15]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[7]
Step 4: Crystal Collection and Washing
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask. Place a piece of filter paper in the Büchner funnel that fits snugly and covers all the holes.
-
Wet the filter paper with a small amount of ice-cold isopropanol and apply the vacuum to ensure the paper is sealed against the funnel.[10]
-
Swirl the crystalline slurry in the Erlenmeyer flask and pour it into the center of the Büchner funnel.
-
Once the mother liquor has been drawn through, break the vacuum and wash the crystals with a small amount of ice-cold isopropanol. This removes any residual mother liquor adhering to the crystal surfaces. Use a minimal amount of wash solvent to avoid redissolving the product.[10]
-
Reapply the vacuum to draw the wash solvent through, and leave the vacuum on for several minutes to air-dry the crystals on the filter.
Step 5: Drying and Analysis
-
Carefully remove the filter cake of crystals from the funnel and spread them on a watch glass or drying dish.
-
Dry the crystals to a constant weight. This can be done at room temperature (if the solvent is volatile) or in a vacuum oven at a temperature well below the compound's melting point (156-159 °C).[13]
-
Determine the yield and assess the purity of the final product by measuring its melting point. A sharp melting point range close to the literature value indicates high purity.[10] Further analysis can be performed using techniques like HPLC or NMR spectroscopy.[16]
Troubleshooting
-
No Crystals Form: If crystals do not form upon cooling, the solution may be too dilute or supersaturated. Try scratching the inner wall of the flask with a glass rod at the solution's surface or adding a "seed crystal" of pure compound to induce crystallization.[7][17] If these methods fail, reheat the solution to evaporate some of the solvent, and then attempt to cool and crystallize again.[5]
-
Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the compound, or significant impurities are present.[5] To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and attempt to cool again more slowly.
Visualization of the Workflow
The following diagram illustrates the key decision points and steps in the recrystallization process.
Caption: Workflow for the Purification of 4-Hydroxy-2-Pyrrolidinone.
Conclusion
Recrystallization is a powerful and essential technique for the purification of 4-hydroxy-2-pyrrolidinone. By following the principles and the detailed protocol outlined in this application note, researchers can effectively remove impurities and obtain a high-purity product. The critical aspects of solvent selection, controlled cooling, and proper handling are paramount to achieving optimal yield and purity, ensuring the material is suitable for its intended use in research and pharmaceutical development.
References
- Recrystallization-1.pdf. (n.d.).
- Benchchem. (n.d.). Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione. (n.d.). Google Patents.
- Wired Chemist. (n.d.). Recrystallization.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- A Short Synthesis of 4-Hydroxypyrrolidine-2-one from Tetramic Acid Intermediates. (2022). UiTM Institutional Repository.
- Experiment 2: Recrystallization. (n.d.).
- Study of the characterization and crystallization of 4-hydroxy-2-pyrrolidone. (2004). PubMed.
- Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2004). ResearchGate.
- Recrystallization. (n.d.).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemBK. (2024). 2-PYRROLIDINONE, 4-HYDROXY-, (S).
- Fisher Scientific. (n.d.). (R)-(+)-4-Hydroxy-2-pyrrolidinone, 97%, Thermo Scientific.
- Recrystallization - Single Solvent. (n.d.).
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- Professor Dave Explains. (2020, January 10). Recrystallization. YouTube.
- National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 4-hydroxy-, (4S)-. PubChem Compound Database.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC - NIH.
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Application Note: A Robust Reversed-Phase HPLC Method for the Quantification of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Abstract
This application note details a robust and reliable isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The compound, a polar chemical intermediate, presents unique challenges for retention on traditional alkyl-chain stationary phases. This guide provides a comprehensive protocol, explaining the scientific rationale behind the selection of a polar-embedded C18 column and a highly aqueous mobile phase. The method is designed for accuracy, precision, and high throughput, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
This compound (MW: 129.16 g/mol ) is a polar organic compound often used as a building block in chemical synthesis.[1] Its accurate quantification is critical for ensuring reaction efficiency and the purity of final products. The primary analytical challenge stems from its high polarity. Polar analytes are often poorly retained on conventional C18 columns, eluting at or near the solvent front, which compromises resolution and quantification.[2]
To overcome this, the described method employs a polar-embedded stationary phase . Unlike traditional C18 phases, these columns incorporate a polar group (e.g., amide or carbamate) near the silica surface. This feature prevents the collapse of the C18 alkyl chains in highly aqueous mobile phases, a phenomenon that causes drastic loss of retention and reproducibility.[3] This allows for the use of mobile phases with a high water content, which is necessary to achieve sufficient retention for polar compounds like this compound.
The selection of the detection wavelength is based on the ultraviolet (UV) absorbance characteristics of the pyrrolidinone chromophore. While the target analyte lacks a strong chromophore for high-wavelength detection, the amide bond exhibits significant absorbance at lower UV wavelengths. Based on spectral data for structurally similar compounds like N-methyl-2-pyrrolidone (NMP), which shows absorbance below 250 nm, a detection wavelength of 210 nm was chosen to ensure adequate sensitivity.[4]
This entire method is developed and validated following the principles outlined in authoritative guidelines such as the ICH Q2(R1) on Validation of Analytical Procedures and the United States Pharmacopeia (USP) General Chapter <621> on Chromatography , ensuring its suitability for its intended purpose.[5][6][7]
Experimental Workflow
The overall analytical process is streamlined for efficiency and accuracy, following a logical progression from preparation to data analysis.
Caption: Overall analytical workflow from preparation to reporting.
Materials and Methods
3.1 Instrumentation & Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Waters XBridge BEH C18 XP Column, 130Å, 2.5 µm, 4.6 mm X 75 mm.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
pH Meter: Calibrated, with a three-point check.
-
Volumetric Glassware: Class A.
-
Syringe Filters: 0.22 µm PVDF.
3.2 Reagents and Solvents
-
Acetonitrile (ACN): HPLC grade, ≥99.9%.
-
Water: Deionized, purified to 18.2 MΩ·cm (e.g., from a Milli-Q® system).
-
Ammonium Formate: LC-MS grade, ≥99.0%.
-
Formic Acid: LC-MS grade, ~99%.
-
This compound Reference Standard: Purity ≥95%.[1]
Detailed Protocols
4.1 Mobile Phase Preparation (10 mM Ammonium Formate in Water, pH 3.0)
-
Weigh approximately 0.63 g of ammonium formate and dissolve it in 1000 mL of purified water.
-
Stir until fully dissolved.
-
Adjust the pH of the solution to 3.0 ± 0.05 by adding formic acid dropwise while monitoring with a calibrated pH meter.
-
This solution serves as Mobile Phase A .
-
Mobile Phase B is HPLC-grade Acetonitrile.
-
Filter Mobile Phase A through a 0.22 µm solvent filter before placing it on the HPLC system.
4.2 Standard Solution Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (0.1 mg/mL): Pipette 5.0 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase.
4.3 Sample Preparation
-
Accurately weigh a sample containing an estimated 10 mg of the analyte into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to volume with the mobile phase.
-
Filter an aliquot through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis. This yields a theoretical concentration of 0.1 mg/mL.
4.4 HPLC Instrument Parameters
The chromatographic conditions are summarized in the table below. The isocratic elution with a high aqueous content is specifically designed for optimal retention of the polar analyte.
| Parameter | Condition |
| Column | Waters XBridge BEH C18 XP, 2.5 µm, 4.6x75 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic |
| Composition | 95% A / 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detector | DAD |
| Detection Wavelength | 210 nm |
| Run Time | 5 minutes |
4.5 System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. This is a mandatory step to ensure the validity of the generated data, as required by pharmacopeial standards.[8][9][10]
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (approx. 30 minutes).
-
Make five replicate injections of the Working Standard (0.1 mg/mL).
-
Calculate the performance parameters based on the results of these injections.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.8 | Ensures peak symmetry, which is crucial for accurate integration.[6] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
| %RSD of Retention Time | ≤ 1.0% | Indicates the stability of the pump flow rate and mobile phase composition. |
Proceed with sample analysis only if all SST criteria are met.
Data Analysis and Quantification
The concentration of this compound in the sample preparation is determined by comparing its peak area to that of the working standard using the following formula:
Concentration (mg/mL) = (Area_sample / Area_standard) × Concentration_standard
The final purity or content in the original sample material is then calculated by accounting for the initial sample weight and dilution factors.
Conclusion
The HPLC method presented provides a reliable and efficient solution for the quantitative determination of this compound. By pairing a polar-embedded C18 stationary phase with a highly aqueous, pH-controlled mobile phase, the method successfully addresses the challenge of retaining and separating this polar compound. The inclusion of rigorous system suitability criteria ensures that the method generates trustworthy and reproducible results, making it a valuable tool for quality control and research environments.
References
-
<621> CHROMATOGRAPHY - US Pharmacopeia (USP) . [Link]
-
<621> Chromatography . U.S. Pharmacopeia. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Compliance Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]
-
USP-NF <621> Chromatography . Scribd. [Link]
-
Are You Sure You Understand USP <621>? . LCGC International. [Link]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link]
-
Polar Compounds HPLC Retention and Separation . SIELC Technologies. [Link]
-
Reversed-phase chromatography . Wikipedia. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]
-
Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES . Jones Chromatography. [Link]
-
(A) UV-visible absorption spectra of NMP showing absorbance below 450... . ResearchGate. [Link]
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- 10. scribd.com [scribd.com]
The Untapped Potential of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Asymmetric Synthesis: A Guide for the Modern Chemist
In the landscape of asymmetric synthesis, the quest for novel, efficient, and versatile chiral building blocks is perpetual. While well-established auxiliaries and ligands dominate the field, there exists a vast territory of underexplored molecules with significant potential. This guide focuses on one such compound: 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. Although not yet a mainstream reagent in asymmetric catalysis, its structural features—a rigid pyrrolidinone scaffold, a defined stereocenter (in its enantiopure forms), and a versatile hydroxymethyl handle—position it as a promising candidate for the development of new chiral ligands and auxiliaries.
This document serves as a detailed application note and a set of theoretical protocols for researchers, scientists, and drug development professionals. We will delve into the rationale behind its potential applications, drawing parallels from the well-established chemistry of related pyroglutamic acid derivatives, and provide a roadmap for its investigation in key asymmetric transformations.
Part 1: The Rationale - Why this compound?
The pyrrolidinone ring is a privileged scaffold in numerous natural products and pharmaceuticals.[1] Its conformational rigidity and the stereochemical information embedded within its structure have made derivatives of pyroglutamic acid invaluable in asymmetric synthesis.[2][3][4] this compound can be viewed as a derivative of this esteemed class of compounds, offering several key advantages:
-
Chiral Scaffold: In its enantiomerically pure forms, (R)- or (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one provides a fixed stereogenic center that can influence the stereochemical outcome of a reaction.
-
Functional Handle: The primary hydroxyl group is a versatile point for modification. It can be readily converted into a wide array of other functional groups, allowing for the synthesis of diverse libraries of chiral ligands.
-
N-Methylation: The presence of a methyl group on the nitrogen atom blocks the amide N-H, preventing potential side reactions and simplifying its reactivity profile compared to pyroglutamic acid itself.
-
Potential for Bidentate Ligation: The hydroxyl group, in concert with the lactam carbonyl oxygen, can act as a bidentate ligand, chelating to a metal center and creating a well-defined, chiral environment for catalysis.
Part 2: Proposed Applications & Protocols
While direct, peer-reviewed applications of this compound in asymmetric synthesis are not yet extensively documented, its structural analogy to other successful chiral building blocks allows us to propose several high-potential applications. The following protocols are based on established methodologies for structurally similar compounds and are intended to serve as a starting point for investigation.
Development of Chiral Phosphine Ligands for Asymmetric Hydrogenation
The hydroxymethyl group can be readily converted to a phosphine moiety, a cornerstone of many successful chiral ligands for asymmetric hydrogenation.
Conceptual Workflow:
Caption: Proposed workflow for the synthesis and application of a chiral phosphine ligand.
Experimental Protocol: Synthesis of a Novel P-Chiral Ligand
-
Tosylation of the Hydroxyl Group:
-
Dissolve (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cool the solution to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.2 eq) in DCM.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude tosylate by column chromatography.
-
-
Nucleophilic Substitution with Diphenylphosphine:
-
Prepare a solution of lithium diphenylphosphide (LiPPh₂) by reacting diphenylphosphine (1.1 eq) with n-butyllithium (1.1 eq) in anhydrous THF at 0 °C.
-
Add the tosylated pyrrolidinone (1.0 eq) in THF to the LiPPh₂ solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction with degassed water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the resulting chiral phosphine ligand by column chromatography under an inert atmosphere.
-
Application Protocol: Asymmetric Hydrogenation of Methyl α-acetamidoacrylate
-
In situ Catalyst Formation:
-
In a glovebox, dissolve the chiral phosphine ligand (2.2 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in degassed methanol.
-
Stir the solution for 20 minutes to form the active catalyst.
-
-
Hydrogenation:
-
Add methyl α-acetamidoacrylate (1.0 eq) to the catalyst solution.
-
Transfer the reaction mixture to a high-pressure reactor, purge with H₂, and pressurize to 5 bar.
-
Stir at room temperature for 12-24 hours.
-
Carefully vent the reactor and concentrate the reaction mixture.
-
-
Analysis:
-
Determine the conversion by ¹H NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Chiral Ligands for Asymmetric Michael Additions
The development of chiral ligands for copper-catalyzed asymmetric Michael additions is a vibrant area of research. The bidentate nature of a modified this compound could provide a rigid chiral environment for such transformations.
Conceptual Pathway:
Caption: Synthesis of a chiral ligand for Cu-catalyzed Michael additions.
Experimental Protocol: Synthesis of a Chiral Amino Alcohol Ligand
-
Mesylation and Azide Formation:
-
Follow the procedure for tosylation, but use methanesulfonyl chloride.
-
Dissolve the resulting mesylate in DMF and add sodium azide (3.0 eq).
-
Heat the reaction to 80 °C and stir for 12 hours.
-
Cool to room temperature, pour into water, and extract with ethyl acetate.
-
Wash with brine, dry, and concentrate to yield the crude azide.
-
-
Staudinger Reduction:
-
Dissolve the crude azide in THF/water (4:1).
-
Add triphenylphosphine (1.5 eq) and stir at room temperature for 8 hours.
-
Concentrate the mixture and purify by column chromatography to obtain the chiral amino alcohol.
-
Application Protocol: Asymmetric Michael Addition of Indole to a Nitro-olefin
-
Catalyst Formation:
-
Stir the synthesized chiral amino alcohol ligand (10 mol%) and Cu(OAc)₂ (5 mol%) in toluene at room temperature for 1 hour.
-
-
Michael Addition:
-
Add indole (1.2 eq) and the nitro-olefin (1.0 eq) to the catalyst solution.
-
Stir at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
-
Analysis:
-
Characterize the product by ¹H and ¹³C NMR.
-
Determine the enantiomeric excess by chiral HPLC.
-
Part 3: Data and Expected Outcomes
As these are proposed applications, the following table presents hypothetical, yet realistic, target outcomes based on results achieved with structurally similar ligand systems.
| Application | Substrate | Proposed Ligand Type | Target Yield (%) | Target ee (%) |
| Asymmetric Hydrogenation | Methyl α-acetamidoacrylate | Phosphine | >95 | >90 |
| Asymmetric Michael Addition | Indole + β-nitrostyrene | Amino alcohol | >80 | >85 |
| Asymmetric Aldol Reaction | Acetone + 4-Nitrobenzaldehyde | Prolinol-type | >70 | >80 |
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of novel chiral ligands and auxiliaries in asymmetric synthesis. Its straightforward derivatization through the hydroxymethyl group, combined with the inherent chirality and rigidity of the pyrrolidinone core, makes it an attractive target for synthetic innovation. The protocols and workflows outlined in this guide provide a foundational framework for researchers to begin exploring the catalytic potential of this versatile molecule. It is our belief that with further investigation, this compound and its derivatives will emerge as valuable tools in the ever-expanding toolkit of the synthetic chemist, contributing to the efficient and stereoselective synthesis of complex molecules for the pharmaceutical and agrochemical industries.
References
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Panday, S. K. (2020). Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products. Mini-Reviews in Organic Chemistry, 17(6), 626-646. [Link]
- Najera, C., & Yus, M. (1999). Pyroglutamic acid: A versatile building block in asymmetric synthesis. Tetrahedron Asymmetry, 10(12), 2245-2303.
- Panday, S. K., Prasad, J., & Dikshit, D. K. (2009). Pyroglutamic acid: A unique chiral synthon. Tetrahedron Asymmetry, 20(14), 1581-1632.
- Stefanucci, A., Novellino, E., Costante, R., & Mollica, A. (2014). Pyroglutamic acid derivatives: Building blocks for drug discovery. Heterocycles, 89(8), 1801-1825.
-
MDPI. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [Link]
Sources
Applikations- und Protokollhandbuch: Derivatisierung der Hydroxylgruppe in 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Modifikation (Derivatisierung) der primären Hydroxylgruppe von 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on. Als Leitfaden für erfahrene Wissenschaftler konzipiert, geht diese Anleitung über einfache Schritt-für-Schritt-Protokolle hinaus und erläutert die zugrunde liegenden chemischen Prinzipien und die Gründe für experimentelle Entscheidungen.
Einführung: Die Bedeutung der Derivatisierung
4-(Hydroxymethyl)-1-methylpyrrolidin-2-on ist ein vielseitiges Molekül, dessen Hydroxylgruppe eine Schlüsselposition für die Synthese komplexerer Moleküle einnimmt. Die Derivatisierung dieser funktionellen Gruppe ist in mehreren Bereichen von entscheidender Bedeutung:
-
Medizinische Chemie und Arzneimittelentwicklung: Die Modifikation der Hydroxylgruppe ermöglicht die Synthese von Analoga und potenziellen Wirkstoffkandidaten. Durch die Umwandlung in Ester, Ether oder andere funktionelle Gruppen können pharmakokinetische und pharmakodynamische Eigenschaften wie Löslichkeit, Stabilität und Rezeptorbindung gezielt beeinflusst werden.
-
Analytische Chemie: Für die Analyse mittels Gaschromatographie (GC) ist die Derivatisierung oft unerlässlich.[1][2][3] Die Umwandlung der polaren Hydroxylgruppe in eine weniger polare, flüchtigere und thermisch stabilere Gruppe, wie z.B. einen Silylether, verbessert die chromatographische Auflösung und die Nachweisempfindlichkeit erheblich.[2][4][5]
-
Synthetische organische Chemie: Die Hydroxylgruppe kann als Schutzgruppe fungieren, um unerwünschte Reaktionen an dieser Position während mehrstufiger Synthesen zu verhindern.[6][7]
Dieses Handbuch beschreibt drei grundlegende Derivatisierungsstrategien: Veresterung, Veretherung und Silylierung. Für jede Strategie werden detaillierte, validierte Protokolle, die zugrunde liegenden Mechanismen und wichtige experimentelle Überlegungen vorgestellt.
Veresterung: Synthese von Acyl-Derivaten
Die Veresterung ist eine klassische und weit verbreitete Methode zur Modifikation von Alkoholen. Hierbei wird die Hydroxylgruppe mit einer Carbonsäure oder einem Carbonsäurederivat (z. B. einem Säurechlorid oder -anhydrid) umgesetzt, um einen Ester zu bilden.
Mechanistische Einblicke
Die Reaktion mit einem Säurechlorid oder -anhydrid in Gegenwart einer nicht-nukleophilen Base wie Pyridin oder Triethylamin verläuft typischerweise über einen nukleophilen Acylsubstitutionsmechanismus. Die Base deprotoniert den Alkohol und erhöht dessen Nukleophilie, während sie gleichzeitig den als Nebenprodukt entstehenden Chlorwasserstoff (HCl) oder die Carbonsäure neutralisiert.
Protokoll: Acetylierung von 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
Dieses Protokoll beschreibt die Synthese von 4-(Acetoxymethyl)-1-methylpyrrolidin-2-on.
Materialien:
-
4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
-
Essigsäureanhydrid
-
Pyridin (wasserfrei)
-
Dichlormethan (DCM, wasserfrei)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Magnetrührer und Rührfisch
-
Rundkolben und Septum
-
Spritzen und Nadeln
Sicherheitsvorkehrungen: Essigsäureanhydrid und Pyridin sind korrosiv, toxisch und haben einen stechenden Geruch. Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden.[8][9][10] Tragen Sie geeignete persönliche Schutzausrüstung (PSA), einschließlich Schutzbrille, Laborkittel und chemikalienbeständige Handschuhe.[8][11]
Protokoll:
-
Reaktionsaufbau: In einem trockenen Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff oder Argon) 1,0 Äquivalent 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on in wasserfreiem Dichlormethan (DCM) lösen.
-
Zugabe der Reagenzien: Den Kolben auf 0 °C in einem Eisbad kühlen. Langsam 1,5 Äquivalente Pyridin und anschließend tropfenweise 1,2 Äquivalente Essigsäureanhydrid zugeben.
-
Reaktion: Die Reaktionsmischung bei 0 °C für 30 Minuten rühren und anschließend bei Raumtemperatur über Nacht weiterrühren lassen.
-
Reaktionskontrolle: Den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC) überwachen.
-
Aufarbeitung: Die Reaktionsmischung mit gesättigter NaHCO₃-Lösung verdünnen und die Phasen in einem Scheidetrichter trennen. Die wässrige Phase dreimal mit DCM extrahieren.
-
Reinigung: Die vereinigten organischen Phasen über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel am Rotationsverdampfer entfernen.
-
Charakterisierung: Das Rohprodukt kann bei Bedarf durch Säulenchromatographie auf Kieselgel gereinigt werden. Die Struktur des Produkts sollte mittels NMR-Spektroskopie und Massenspektrometrie bestätigt werden.
| Parameter | Empfehlung | Begründung |
| Lösungsmittel | Wasserfreies DCM | Inert und ermöglicht eine einfache Aufarbeitung. |
| Base | Pyridin | Wirkt als Katalysator und fängt das saure Nebenprodukt ab. |
| Temperatur | 0 °C bis Raumtemperatur | Kontrolliert die exotherme Reaktion und verhindert Nebenreaktionen. |
| Stöchiometrie | Leichter Überschuss an Acylierungsreagenz | Gewährleistet eine vollständige Umsetzung des Ausgangsmaterials. |
Veretherung: Die Williamson-Ethersynthese
Die Williamson-Ethersynthese ist eine robuste Methode zur Bildung von Ethern aus einem Alkohol und einem Alkylhalogenid.[12][13] Sie verläuft über einen S_N2-Mechanismus.[12][13][14][15]
Mechanistische Einblicke
Die Reaktion erfordert eine starke Base, um den Alkohol zum wesentlich nukleophileren Alkoxid zu deprotonieren.[12][16] Das Alkoxid greift dann in einer S_N2-Reaktion das Alkylhalogenid an, wobei das Halogenid als Abgangsgruppe fungiert.[13][15] Da es sich um eine S_N2-Reaktion handelt, funktioniert sie am besten mit primären Alkylhalogeniden, um Eliminierungsreaktionen als Konkurrenzreaktion zu minimieren.[13][15]
Protokoll: Synthese von 4-(Benzyloxymethyl)-1-methylpyrrolidin-2-on
Materialien:
-
4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
-
Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)
-
Benzylbromid
-
Tetrahydrofuran (THF, wasserfrei)
-
Gesättigte Ammoniumchloridlösung (NH₄Cl)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
Sicherheitsvorkehrungen: Natriumhydrid reagiert heftig mit Wasser und setzt entzündlichen Wasserstoff frei. Es muss unter strikt wasserfreien Bedingungen gehandhabt werden. Benzylbromid ist ein Tränenreizstoff und sollte ebenfalls im Abzug gehandhabt werden.
Protokoll:
-
Vorbereitung: Den Rundkolben mit Natriumhydrid unter Inertgasatmosphäre mit wasserfreiem Hexan waschen, um das Mineralöl zu entfernen. Das Hexan vorsichtig mit einer Spritze entfernen.
-
Alkoxidbildung: Wasserfreies THF in den Kolben geben und auf 0 °C kühlen. Eine Lösung von 1,0 Äquivalent 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on in wasserfreiem THF langsam zugeben. Die Mischung bei 0 °C rühren, bis die Wasserstoffentwicklung aufhört.
-
Alkylierung: 1,1 Äquivalente Benzylbromid langsam zugeben und die Reaktionsmischung bei Raumtemperatur über Nacht rühren lassen.
-
Reaktionskontrolle: Den Reaktionsfortschritt mittels DC überwachen.
-
Aufarbeitung: Die Reaktion vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung bei 0 °C beenden. Die Mischung mit Diethylether extrahieren.
-
Reinigung: Die vereinigten organischen Phasen über Na₂SO₄ trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.
-
Charakterisierung: Das Rohprodukt durch Säulenchromatographie reinigen und mittels NMR und MS analysieren.
Logischer Arbeitsablauf der Williamson-Ethersynthese
Abbildung 1: Schematischer Ablauf der Williamson-Ethersynthese.
Silylierung: Schutz und Analyse
Die Silylierung ist die Einführung einer Silylgruppe (R₃Si) in ein Molekül, typischerweise durch Umsetzung eines Alkohols mit einem Silylhalogenid.[6] Silylether sind wertvolle Schutzgruppen und eignen sich hervorragend für die GC-Analyse.[6] Die Reaktivität für die Silylierung folgt im Allgemeinen der Reihenfolge: Alkohol > Phenol > Carbonsäure > Amin > Amid.[1]
Mechanistische Einblicke
Die Reaktion verläuft über einen S_N2-Mechanismus, bei dem der Alkohol, oft in Gegenwart einer Base wie Imidazol oder Triethylamin, das Siliziumatom des Silylhalogenids angreift.[6] Die Base deprotoniert den Alkohol und neutralisiert den entstehenden Halogenwasserstoff.[6] Die Stabilität und Reaktivität des Silylethers hängt stark von den am Siliziumatom gebundenen Substituenten ab. Sterisch anspruchsvolle Gruppen wie tert-Butyl (in TBDMS) erhöhen die Stabilität gegenüber saurer Hydrolyse.[7][17]
Protokoll: TBDMS-Schutz von 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
Dieses Protokoll beschreibt die Anbringung der tert-Butyldimethylsilyl (TBDMS)-Schutzgruppe.
Materialien:
-
4-(Hydroxymethyl)-1-methylpyrrolidin-2-on
-
tert-Butyldimethylsilylchlorid (TBDMSCl)
-
Imidazol
-
Dimethylformamid (DMF, wasserfrei)
Sicherheitsvorkehrungen: TBDMSCl ist feuchtigkeitsempfindlich. DMF ist ein bekanntes Reproduktionstoxikum und sollte mit Vorsicht gehandhabt werden.
Protokoll:
-
Reaktionsaufbau: In einem trockenen Rundkolben 1,0 Äquivalent 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on, 2,5 Äquivalente Imidazol und 1,2 Äquivalente TBDMSCl in wasserfreiem DMF lösen.[18]
-
Reaktion: Die Mischung bei Raumtemperatur rühren. Die Reaktionszeit kann je nach Substrat variieren und sollte mittels DC überwacht werden.[18]
-
Aufarbeitung: Nach vollständiger Umsetzung die Reaktionsmischung mit Wasser verdünnen und mehrmals mit Diethylether oder Ethylacetat extrahieren.
-
Reinigung: Die vereinigten organischen Phasen mit Wasser und anschließend mit gesättigter Kochsalzlösung waschen, über Na₂SO₄ trocknen und das Lösungsmittel im Vakuum entfernen.
-
Charakterisierung: Das Produkt kann durch Säulenchromatographie gereinigt werden. Die erfolgreiche Derivatisierung wird durch NMR und MS bestätigt.
| Parameter | Empfehlung | Begründung |
| Silylierungsreagenz | TBDMSCl | Bildet einen stabilen Silylether, der gegen viele Reaktionsbedingungen beständig ist.[7] |
| Base | Imidazol | Wirkt als Base und Katalysator. |
| Lösungsmittel | DMF | Löst polare Ausgangsmaterialien gut.[18] |
| Temperatur | Raumtemperatur | Ausreichend für die Reaktion der meisten primären Alkohole. |
Vergleich der Derivatisierungsstrategien
Abbildung 2: Vergleich der drei Hauptderivatiserungsstrategien.
Fehlerbehebung
| Problem | Mögliche Ursache | Lösungsvorschlag |
| Unvollständige Reaktion | Reagenzien nicht aktiv genug; unzureichende Reaktionszeit oder Temperatur. | Reagenzien auf Reinheit prüfen; Reaktionszeit verlängern oder Temperatur moderat erhöhen. Bei Silylierungen kann ein reaktiveres Reagenz wie TBDMS-Triflat in Betracht gezogen werden.[18] |
| Geringe Ausbeute | Verlust während der wässrigen Aufarbeitung, insbesondere bei polaren Produkten. | Extraktion mit einem polareren organischen Lösungsmittel (z.B. Ethylacetat statt Diethylether) durchführen. Alternativ das Lösungsmittel (z.B. DMF) im Hochvakuum entfernen und das Rohprodukt direkt chromatographieren.[18] |
| Bildung von Nebenprodukten | Konkurrierende Eliminierungsreaktion (bei Williamson-Synthese); Feuchtigkeit im Reaktionsansatz. | Bei der Williamson-Synthese primäre Alkylhalogenide verwenden. Alle Reaktionen unter strikt wasserfreien Bedingungen durchführen; Lösungsmittel und Reagenzien müssen trocken sein.[1] |
Zusammenfassung
Die Derivatisierung der Hydroxylgruppe in 4-(Hydroxymethyl)-1-methylpyrrolidin-2-on ist ein entscheidender Schritt für vielfältige Anwendungen in der synthetischen, medizinischen und analytischen Chemie. Die Wahl der Methode – Veresterung, Veretherung oder Silylierung – hängt von der gewünschten Stabilität des Derivats und dem weiteren Verwendungszweck ab. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die erfolgreiche Modifikation dieses Moleküls. Eine sorgfältige Durchführung unter Beachtung der Sicherheitsvorkehrungen und der mechanistischen Prinzipien ist der Schlüssel zum Erfolg.
Referenzen
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Gelest, Inc. (n.d.). General Silylation Procedures. Gelest Technical Library. Abgerufen von [Link]
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Wikipedia contributors. (2023, November 29). Silylation. Wikipedia. Abgerufen von [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Abgerufen von [Link]
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Borisov, R. S., et al. (2015). A simple and easy approach to the derivatization of alcohols for study by soft ionization mass spectrometry methods. Journal of Analytical Chemistry, 70(13), 1542–1545.
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ResearchGate. (n.d.). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers. Abgerufen von [Link]
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University of Calgary. (n.d.). Alcohol Protecting Groups. Abgerufen von [Link]
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Reddit. (2023). How to get higher yields for TBDMSCl protection of alcohol. r/Chempros. Abgerufen von [Link]
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Barrow, A. S., et al. (2019). Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. Catalysts, 9(11), 933.
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Gevorgyan, V., & Rubin, M. (2001). B(C6F5)3-Catalyzed Silation of Alcohols: A Mild, General Method for Synthesis of Silyl Ethers. The Journal of Organic Chemistry, 66(5), 1672–1675.
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da Silva, J. A., et al. (2019). Photochemical oxidation of alcohols: Simple derivatization strategy for their analysis by capillary electrophoresis. Food Chemistry, 298, 125055.
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Perestrelo, R., et al. (2019). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules, 24(17), 3058.
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ChemTalk. (n.d.). Williamson Ether Synthesis. Abgerufen von [Link]
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Wikipedia contributors. (2023, April 12). tert-Butyldiphenylsilyl. Wikipedia. Abgerufen von [Link]
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J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Abgerufen von [Link]
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Tsikas, D. (2026). Extraction and analytical derivatization techniques in GC–MS. ResearchGate.
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Wikipedia contributors. (2023, December 16). Williamson ether synthesis. Wikipedia. Abgerufen von [Link]
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Chemistry Steps. (n.d.). Williamson Ether Synthesis. Abgerufen von [Link]
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Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Abgerufen von [Link]
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Fiehn, O., & Weckwerth, W. (2003). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1-13.
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Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS. In Gas Chromatography - Derivatization, Sample Preparation, Application. IntechOpen.
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Koutentis, P. A., & Constantinides, C. P. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 17(4), 4567–4580.
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UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Abgerufen von [Link]
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Lin, T.-Y. (1982). THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-. UNL Digital Commons.
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Organic Syntheses. (2023, November 10). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer-Villiger Rearrangement. Abgerufen von [Link]
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PubChem. (n.d.). 4-(Hydroxymethyl)pyrrolidine-2-carboxylic acid. Abgerufen von [Link]
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Application Notes and Protocols: N-Alkylation Reactions of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction: Strategic Importance of N-Alkylated Pyrrolidinones
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active compounds and functional polymers.[1] 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, in particular, offers a unique trifunctional architecture: a lactam nitrogen, a primary hydroxyl group, and a chiral center at the C4 position. N-alkylation of this substrate is a critical transformation that allows for the introduction of diverse substituents, thereby modulating the molecule's steric and electronic properties. This guide provides a comprehensive overview of the N-alkylation of this compound, detailing the underlying chemical principles, offering field-proven experimental protocols, and discussing the nuances of chemoselectivity.
Core Concepts: Understanding the N-Alkylation of Lactams
The N-alkylation of a lactam, such as this compound, is a nucleophilic substitution reaction.[2] The nitrogen atom of the lactam acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent. However, the nucleophilicity of the lactam nitrogen is significantly diminished due to the resonance delocalization of its lone pair of electrons with the adjacent carbonyl group. Consequently, the reaction typically requires a strong base to deprotonate the N-H bond (in the case of a secondary lactam) or proceeds under conditions that enhance the electrophilicity of the alkylating agent.[3]
A critical consideration in the N-alkylation of this compound is the presence of the primary hydroxyl group. This introduces the potential for a competing O-alkylation reaction. Therefore, achieving high chemoselectivity for N-alkylation is paramount and is often dictated by the choice of base, solvent, and reaction temperature.
Reaction Workflow and Mechanistic Considerations
The general workflow for the N-alkylation of a lactam involves the deprotonation of the lactam nitrogen by a suitable base to form a nucleophilic lactamate anion. This anion then undergoes a nucleophilic attack on the alkylating agent, typically an alkyl halide, to form the N-alkylated product.
Caption: General workflow for the N-alkylation of this compound.
Experimental Protocols
Protocol 1: Classical N-Alkylation using a Strong Base and Alkyl Halide
This protocol describes a standard and robust method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and a reflux condenser
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add a 60% dispersion of sodium hydride (1.2 equivalents) in mineral oil.
-
Solvent Addition: Add anhydrous THF or DMF (sufficient to make a ~0.5 M solution with respect to the substrate) to the flask via a syringe.
-
Substrate Addition: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DMF and add it dropwise to the stirred NaH suspension.
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction may require heating to reflux for complete conversion, depending on the reactivity of the alkyl halide.
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
Protocol 2: Microwave-Assisted N-Alkylation under Phase-Transfer Catalysis
This protocol offers a more rapid and often solvent-free alternative to the classical method, utilizing microwave irradiation and a phase-transfer catalyst.[6]
Materials:
-
This compound
-
Alkyl halide
-
Potassium hydroxide (KOH), powdered
-
Potassium carbonate (K₂CO₃), powdered
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (for workup)
Instrumentation:
-
Microwave reactor
-
Conical flask or microwave-safe reaction vessel
-
Mortar and pestle
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a mortar, grind potassium hydroxide (4.0 equivalents) and potassium carbonate (4.0 equivalents) to a fine powder.
-
Reaction Mixture: In an open conical flask or a dedicated microwave reaction vessel, thoroughly mix the powdered bases with this compound (1.0 equivalent), the alkyl halide (1.5 equivalents), and a catalytic amount of tetrabutylammonium bromide (0.1 equivalents).
-
Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a reduced power (e.g., 300W) for a short duration (e.g., 2-5 minutes).[6] Monitor the reaction progress by TLC after short irradiation intervals.
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Add water and extract the product with dichloromethane.
-
Washing and Drying: Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Comparative Analysis of N-Alkylation Methods
| Parameter | Protocol 1: Classical (NaH/Alkyl Halide) | Protocol 2: Microwave-Assisted (PTC) |
| Base | Sodium Hydride (strong, pyrophoric) | KOH/K₂CO₃ (solid, less hazardous) |
| Solvent | Anhydrous THF or DMF | Often solvent-free |
| Reaction Time | Hours to days | Minutes |
| Temperature | 0 °C to reflux | Controlled by microwave power |
| Yields | Generally good to excellent | Often comparable or higher |
| Safety | Requires inert atmosphere, careful handling of NaH | Rapid heating requires caution |
Chemoselectivity: N- vs. O-Alkylation
The primary hydroxyl group in this compound presents a potential site for O-alkylation, which can compete with the desired N-alkylation. The outcome is largely governed by the principles of Hard and Soft Acid and Base (HSAB) theory.
Caption: HSAB principle governing chemoselectivity in alkylation.
-
N-Alkylation (Favored): The lactamate nitrogen is a relatively soft nucleophile. It will preferentially react with soft electrophiles, such as primary alkyl iodides and benzyl bromides. The use of polar aprotic solvents like DMF or THF also favors N-alkylation.
-
O-Alkylation (Potential Side Reaction): The alkoxide oxygen is a hard nucleophile. It is more likely to react with hard electrophiles like dimethyl sulfate or under conditions that favor the formation of the alkoxide, such as using a very strong, non-hindered base.
To maximize N-alkylation selectivity, it is advisable to use soft alkylating agents and conditions that favor the formation of the lactamate anion over the alkoxide.
Safety and Handling
-
1-Methyl-2-pyrrolidone (NMP) and its derivatives are classified as reproductive toxicants and can cause skin, eye, and respiratory irritation. [7][8][9] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10]
-
Sodium hydride is a highly flammable and water-reactive solid. [3] It should be handled under an inert atmosphere and quenched carefully.
-
Microwave reactions can lead to rapid pressure buildup. Use appropriate vented vessels and follow the safety guidelines for the specific microwave reactor being used.
Conclusion
The N-alkylation of this compound is a versatile and powerful tool for the synthesis of novel chemical entities. By understanding the underlying reaction mechanisms, carefully selecting reagents and conditions to control chemoselectivity, and adhering to strict safety protocols, researchers can effectively utilize this reaction to generate a diverse library of compounds for applications in drug discovery and materials science.
References
-
Vass, A., & Dudas, J. (2004). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 9(5), 333-339. [Link]
-
Sabharwal, G., Dwivedi, K. C., & Balakrishna, M. S. (2018). Copper PN(H)N Complexes: Synthesis of Pincer and Dinuclear Architectures and Base-Free C(sp)-H Amidation Catalyzed by the Dinuclear Complex. Inorganic Chemistry, 57(20), 12867-12877. [Link]
-
Li, F., et al. (2018). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Nature Communications, 9(1), 1-8. [Link]
-
Saranya, S., Anandaraj, P., Ramesh, R., & Monika, S. (2020). Binuclear Ruthenium (II) Catalyzed Selective α‐Alkenylation of Amide via Acceptorless Dehydrogenative Coupling of Alcohols. Applied Organometallic Chemistry, 34(10), e5869. [Link]
- Horn, H., et al. (1972). Method of producing n-alkyl lactams. U.S. Patent No. 3,661,894. Washington, DC: U.S.
-
Wikipedia contributors. (2023, December 2). Amine alkylation. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Kramarova, E. P., Shipov, A. G., & Baukov, Y. I. (1988). Simple Methods for the N-Alkylation of Lactams. Zhurnal Obshchei Khimii, 58(11), 2631-2632. [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]
-
Zulkifli, S. N. A. M., & Yamin, B. M. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia, 10(1), 1-8. [Link]
-
Yu, M., et al. (2015). ChemInform Abstract: N-Alkylation of Lactams with Secondary Heterobenzylic Bromides. ChemInform, 46(12). [Link]
-
Ojima, I., & Delaloge, F. (1997). Asymmetric synthesis of building-blocks for peptides and peptidomimetics by means of the β-lactam synthon method. Chemical Society Reviews, 26(5), 377-386. [Link]
-
Wang, C., et al. (2019). Borane-Catalyzed Chemoselectivity-Controllable N-Alkylation and ortho C-Alkylation of Unprotected Arylamines Using Benzylic Alcohols. Organic Letters, 21(17), 6946-6951. [Link]
-
Wang, Z., et al. (2022). Enantioselective NiH-Catalyzed Syn-Hydrometalative Cyclization of Alkyne-tethered Ketoamides to α-Hydroxy-γ-Lactams. ChemRxiv. [Link]
-
ChemSrc. (n.d.). (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone. Retrieved January 12, 2026, from [Link]
-
Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 1-8. [Link]
-
Wikipedia contributors. (2023, December 19). N-Methyl-2-pyrrolidone. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
-
Seeberger, P. H., et al. (2018). Synthesis of chiral lactams by asymmetric nitrogen insertion. Nature Chemistry, 10(11), 1146-1151. [Link]
-
MetaSci Inc. (n.d.). Safety Data Sheet 1-Methyl-2-pyrrolidinone (NMP). Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. Retrieved January 12, 2026, from [Link].
- BASF. (2002). Preparation of N-methyl-2-pyrrolidone (NMP). U.S. Patent No. 6,348,601B2. Washington, DC: U.S.
-
van der Poel, T., et al. (2019). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Green Chemistry, 21(15), 4123-4129. [Link]
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The Emerging Role of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Pyrrolidinone Scaffold as a Privileged Structure in Drug Discovery
The five-membered nitrogen heterocycle, the pyrrolidinone ring, is a cornerstone in the architecture of numerous biologically active compounds.[1][2] Its prevalence in a wide array of natural products and synthetic pharmaceuticals has earned it the status of a "privileged scaffold" in medicinal chemistry. This is attributed to its favorable properties, including metabolic stability, capacity to engage in hydrogen bonding, and its role as a versatile synthetic handle. N-substituted 2-pyrrolidinone derivatives, in particular, are a significant class of compounds, with prominent examples including the nootropic drugs piracetam and levetiracetam.[3] The strategic functionalization of the pyrrolidinone core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a focal point for the development of novel therapeutics. This guide focuses on a promising, yet under-explored derivative, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, and its potential applications as a versatile building block in drug discovery.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 59887-20-6 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Likely a solid or high-boiling liquid | General Chemical Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Chemical Knowledge |
Application Notes: A Versatile Synthon for Bioactive Molecules
The unique trifunctional nature of this compound—comprising a lactam, a tertiary amine (within the N-methyl group), and a primary alcohol—renders it a highly versatile intermediate for the synthesis of diverse molecular architectures.
Application 1: Synthesis of Novel Analgesic and Anti-inflammatory Agents
The pyrrolidinone scaffold is present in molecules with demonstrated analgesic and anti-inflammatory properties.[2] The hydroxymethyl group at the 4-position of this compound can be readily derivatized to introduce pharmacophores known to interact with targets such as cyclooxygenase (COX) enzymes or opioid receptors. For instance, esterification or etherification of the hydroxyl group can be employed to append aryl or heteroaryl moieties, a common strategy in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Proposed Synthetic Rationale The primary alcohol of this compound can be acylated with various substituted benzoic acids or heteroaromatic carboxylic acids to generate a library of ester derivatives. These derivatives can then be screened for their ability to inhibit COX-1 and COX-2 enzymes. The N-methylpyrrolidinone core can provide favorable pharmacokinetic properties, such as improved solubility and metabolic stability.
Caption: Synthetic workflow for novel analgesics.
Application 2: Development of CNS-Active Agents
The blood-brain barrier permeability of the pyrrolidinone scaffold is well-established, as evidenced by drugs like levetiracetam.[4] The 4-position of the pyrrolidinone ring has been shown to be a critical site for modification to enhance the potency of antiepileptic drugs.[4] The hydroxymethyl group of this compound can serve as a synthetic handle to introduce functionalities that modulate interactions with central nervous system (CNS) targets.
Proposed Synthetic Rationale The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, which can then be used in reductive amination or amide coupling reactions, respectively, to attach various amine-containing fragments. This approach allows for the systematic exploration of the chemical space around the 4-position of the pyrrolidinone ring to identify novel CNS-active compounds.
Caption: Pathway to novel CNS-active agents.
Experimental Protocols
The following protocols are generalized procedures for the derivatization of this compound. Researchers should adapt and optimize these protocols based on the specific substrate and desired product.
Protocol 1: General Procedure for Esterification of the Hydroxymethyl Group
Objective: To synthesize ester derivatives of this compound.
Materials:
-
This compound
-
Substituted carboxylic acid (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the substituted carboxylic acid (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Self-Validation:
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
-
The disappearance of the starting material on TLC and the appearance of a new, less polar spot is indicative of a successful reaction.
Protocol 2: General Procedure for Oxidation of the Hydroxymethyl Group to an Aldehyde
Objective: To synthesize 4-formyl-1-methylpyrrolidin-2-one.
Materials:
-
This compound
-
Dess-Martin periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the organic layer becomes clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used in the next step without further purification. If necessary, it can be purified by silica gel column chromatography.
Self-Validation:
-
The aldehyde can be characterized by ¹H NMR (presence of a peak around 9-10 ppm) and mass spectrometry.
-
The disappearance of the alcohol starting material on TLC is a key indicator of reaction completion.
Conclusion
While direct applications of this compound in medicinal chemistry are not yet widely documented, its structural features and the proven success of related pyrrolidinone derivatives strongly suggest its potential as a valuable and versatile building block. The hydroxymethyl group at the 4-position provides a convenient handle for synthetic elaboration, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. The protocols outlined in this guide offer a starting point for researchers to unlock the synthetic potential of this promising intermediate.
References
-
Dakota Ingredients. (n.d.). Unlocking the Potential: A Comprehensive Guide to (S)-5-(Hydroxymethyl)-2-pyrrolidinone in Pharmaceutical Synthesis and Beyond. Retrieved from [Link]
-
Gaetano, M., Raimondi, M. V., & Schillaci, D. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SN Comprehensive Clinical Medicine, 3(10), 2139–2163. [Link]
- Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 433-438.
- Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808.
- Kenda, B., Matagne, A. C., Talaga, P. F., Pasau, P. M., Differding, E. M., Lallemand, B. I., ... & Klitgaard, H. V. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. Journal of medicinal chemistry, 47(3), 530–549.
-
Poyraz, S., Kocabaş, F., & Yüksek, H. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1249673. [Link]
- Taft, R. W., & Kamlet, M. J. (1976). The solvatochromic comparison method. 2. The. alpha.-scale of hydrogen bond donor acidities. Journal of the American Chemical Society, 98(10), 2886-2894.
Sources
Use of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a chiral auxiliary
An Application Guide to the Use of (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Chiral Auxiliary from the Chiral Pool
In the field of asymmetric synthesis, the quest for efficient and predictable methods to control stereochemistry is paramount. Chiral auxiliaries are a powerful and reliable strategy, acting as temporary stereogenic scaffolds that are covalently attached to a prochiral substrate to direct a subsequent chemical transformation.[1] After inducing chirality, the auxiliary is removed, ideally to be recovered and reused, leaving behind an enantiomerically enriched product.
While classic auxiliaries like Evans' oxazolidinones have proven immensely valuable, the development of new auxiliaries from readily available, inexpensive starting materials remains a key research area.[2] (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one emerges as a compelling candidate derived from the "chiral pool"—specifically, from L-pyroglutamic acid, a derivative of L-glutamic acid.[3] Its rigid pyrrolidinone backbone and C4-substituent provide a well-defined steric environment, while the hydroxymethyl group offers a potential site for chelation to enhance stereochemical control.
This guide provides a detailed overview of the synthesis, application, and removal of (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.
Part 1: Synthesis of the Chiral Auxiliary
The preparation of (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a straightforward two-step process starting from the methyl ester of L-pyroglutamic acid.
Step 1: Reduction of Methyl (S)-5-oxopyrrolidine-2-carboxylate to (S)-5-(hydroxymethyl)pyrrolidin-2-one (Pyroglutaminol)
The first step is the selective reduction of the ester functionality to a primary alcohol without affecting the lactam carbonyl. This is typically achieved using a mild reducing agent like sodium borohydride in an alcoholic solvent.
Step 2: N-Methylation of (S)-5-(hydroxymethyl)pyrrolidin-2-one
The second step involves the alkylation of the lactam nitrogen. A strong base is used to deprotonate the N-H bond, followed by quenching with an electrophilic methyl source.
Protocol 1: Synthesis of (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Materials:
-
Methyl (S)-5-oxopyrrolidine-2-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol (absolute)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (MeI)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq. solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Reduction:
-
To a solution of methyl (S)-5-oxopyrrolidine-2-carboxylate (1 equiv.) in ethanol at 0 °C, add sodium borohydride (2.0 equiv.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Concentrate the mixture under reduced pressure, then extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield crude (S)-5-(hydroxymethyl)pyrrolidin-2-one, which can be used directly in the next step.
-
-
N-Methylation:
-
Wash sodium hydride (1.2 equiv.) with hexanes to remove mineral oil and suspend it in anhydrous THF.
-
Add a solution of crude (S)-5-(hydroxymethyl)pyrrolidin-2-one (1 equiv.) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction back to 0 °C and add methyl iodide (1.2 equiv.) dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the title compound.
-
Part 2: The Asymmetric Alkylation Workflow
The core application of this auxiliary involves a three-stage process: attachment to a prochiral carboxylic acid, diastereoselective alkylation of the resulting enolate, and finally, cleavage to release the chiral product.
Step 1: Attachment of the Auxiliary (N-Acylation)
The prochiral carboxylic acid is first converted to a more reactive species, typically an acid chloride, which then readily acylates the nitrogen of the chiral auxiliary.
Protocol 2: N-Acylation of the Auxiliary
Materials:
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
(S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (1.2 equiv.) to the carboxylic acid (1 equiv.) at 0 °C. Stir at room temperature for 2 hours. Remove excess SOCl₂ under reduced pressure.
-
Acylation: Dissolve the chiral auxiliary (1 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM.
-
Cool the solution to 0 °C and add the freshly prepared acid chloride dropwise.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the N-acyl pyrrolidinone substrate.
Step 2: Diastereoselective Enolate Alkylation
This is the key chirality-inducing step. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to deprotonate the α-carbon, forming a planar lithium enolate. The chiral auxiliary then sterically blocks one face of this enolate, forcing the incoming electrophile to attack from the opposite, less-hindered face.[4]
Protocol 3: Asymmetric Alkylation
Materials:
-
N-Acyl pyrrolidinone substrate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Electrophile (e.g., benzyl bromide, methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
LDA Preparation: In a flame-dried flask under argon, dissolve diisopropylamine (1.1 equiv.) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.05 equiv.) dropwise. Stir for 30 minutes at 0 °C.
-
Enolate Formation: Cool the freshly prepared LDA solution back to -78 °C. Add a solution of the N-acyl pyrrolidinone substrate (1 equiv.) in anhydrous THF dropwise. Stir at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (1.2 equiv.) dropwise to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the temperature to slowly rise to -40 °C.
-
Quench: Quench the reaction by adding saturated aqueous NH₄Cl.
-
Warm to room temperature and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.
Part 3: Mechanism of Stereocontrol
The high diastereoselectivity observed in these alkylations is attributed to a well-defined transition state where the lithium cation chelates to both the enolate oxygen and the lactam carbonyl. This creates a rigid bicyclic-like structure. The C4-substituent (the hydroxymethyl group) projects outwards, effectively shielding the top face of the enolate. Consequently, the electrophile is forced to approach from the less sterically hindered bottom face.
Part 4: Cleavage and Recovery of the Auxiliary
The final step is to liberate the desired chiral product from the auxiliary. The robust amide bond can be cleaved under various conditions depending on the desired functional group. Reductive cleavage is particularly useful as it yields a chiral primary alcohol and allows for the recovery of the auxiliary.
Protocol 4: Reductive Cleavage
Materials:
-
Alkylated N-acyl pyrrolidinone
-
Lithium borohydride (LiBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
Procedure:
-
Dissolve the alkylated substrate (1 equiv.) in anhydrous THF.
-
Cool to 0 °C and add ethanol (4 equiv.).
-
Add LiBH₄ (2.0 equiv.) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Cool to 0 °C and carefully quench with 1M HCl (aq).
-
Extract with ethyl acetate (3x). The organic layer contains the desired chiral primary alcohol.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary, (S)-4-(Hydroxymethyl)-1-methylpyrrolidin-2-one.
Data Presentation
The effectiveness of a chiral auxiliary is measured by the diastereoselectivity of the key bond-forming reaction. The table below presents representative data for alkylations using structurally similar N-acyl oxazinanones and pyrrolidinones, which are expected to provide a strong indication of the performance of the title auxiliary.[5]
| Electrophile (R-X) | Auxiliary System | Base/Solvent | Yield (%) | Diastereomeric Excess (d.e.) | Reference |
| Benzyl Bromide | (R)-N-propanoyl-4-isopropyl-oxazinan-2-one | LHMDS/THF | 85 | 96% | [5] |
| Methyl Iodide | (R)-N-propanoyl-4-isopropyl-oxazinan-2-one | LHMDS/THF | 81 | >98% | [5] |
| Allyl Iodide | (R)-N-propanoyl-4-isopropyl-oxazinan-2-one | LHMDS/THF | 88 | 94% | [5] |
| Ethyl Iodide | Valinol-derived pyrrolidinone | NaHMDS/THF | 81 | - | [4] |
References
-
Smith, T. E., et al. (1995). Studies on the Alkylation of Chiral, Non-racemic, Tricyclic Pyrrolidinones. HETEROCYCLES, 41(1), 57. Available at: [Link]
-
Wikipedia. (2024). Chiral auxiliary. Available at: [Link]
-
Bull, S. D., et al. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry, 5(16), 2730-2741. Available at: [Link]
-
ResearchGate. (2018). Methods for cleavage of chiral auxiliary. [Image from TiCl4‐Promoted Asymmetric Aldol Reaction of Oxazolidinones and its Sulphur‐Congeners for Natural Product Synthesis]. Available at: [Link]
-
Wikipedia. (2024). Asymmetric induction. Available at: [Link]
-
Bull, S. D., et al. (2001). Oxazinanones as chiral auxiliaries: synthesis and evaluation in enolate alkylations and aldol reactions. Journal of the Chemical Society, Perkin Transactions 1, (3), 379-388. Available at: [Link]
-
Soloshonok, V. A., & Cai, C. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. Available at: [Link]
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Application Note & Protocol: A Robust and Scalable Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a versatile heterocyclic building block crucial in the development of novel therapeutics. The protocol herein details a two-step process commencing with the bio-derived platform chemical, itaconic acid, and proceeding through a key pyrrolidinone ester intermediate. Each phase of the synthesis has been optimized for scalability, safety, and high-purity output. This guide is intended for researchers, chemists, and process development professionals, offering not just a methodology, but also the underlying chemical principles, safety imperatives, and analytical validation required for successful implementation in a laboratory or pilot plant setting.
Introduction and Scientific Rationale
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, this compound (CAS No. 59887-20-6) serves as a key intermediate due to its bifunctional nature—possessing a reactive primary alcohol for further derivatization and a stable lactam core.[3][4] Its utility spans the synthesis of enzyme inhibitors, modulators of cellular pathways, and precursors for complex APIs.
Traditional synthetic routes can present challenges in terms of starting material accessibility, reaction control, and scalability. The methodology presented here is designed to be robust and economically viable, starting from dimethyl itaconate, which can be derived from itaconic acid—a top-12 bio-based building block chemical identified by the U.S. Department of Energy.[5][6] This approach not only ensures a sustainable starting point but also follows a logical and efficient reaction pathway.
The synthesis proceeds in two main stages:
-
Michael Addition and Intramolecular Amidation: The conjugate addition of methylamine to dimethyl itaconate, followed by an in-situ intramolecular cyclization, efficiently forms the pyrrolidinone ring, yielding methyl 1-methyl-2-oxopyrrolidine-4-carboxylate.
-
Selective Ester Reduction: The carboxylate ester is then selectively reduced to the primary alcohol using sodium borohydride, a cost-effective and highly selective reducing agent for this transformation on a large scale.
This document will elaborate on the precise protocols, the causal reasoning behind critical process parameters, and the necessary safety and analytical frameworks.
Overall Reaction Pathway
The synthetic transformation is outlined below. The initial step capitalizes on the reactivity of the α,β-unsaturated system in dimethyl itaconate, while the second step is a standard, high-yielding reduction.
Caption: Overall two-step synthetic route.
Detailed Scale-Up Protocols
This section provides step-by-step instructions for conducting the synthesis on a 1-mole scale, which can be adapted for larger quantities with appropriate engineering controls.
Part A: Synthesis of Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate
This initial stage involves the formation of the core pyrrolidinone ring system. The reaction is exothermic and requires careful temperature management to prevent side reactions and ensure high selectivity.
Materials & Equipment:
-
5 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser
-
Addition funnel (1 L)
-
Heating/cooling circulator
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Reagents:
-
Dimethyl itaconate (158.15 g, 1.0 mol)
-
Methylamine, 40% solution in water (240 mL, ~2.75 mol)
-
Toluene (1 L)
-
Methanol (500 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Protocol:
-
Reactor Setup: Assemble the 5 L reactor system and ensure it is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with dimethyl itaconate (158.15 g) and toluene (500 mL). Begin stirring at 200-250 RPM to ensure a homogeneous solution.
-
Controlled Addition: Charge the 40% aqueous methylamine solution into the addition funnel.
-
Initiate Reaction: Cool the reactor jacket to 10-15°C. Begin the dropwise addition of the methylamine solution to the stirred solution of dimethyl itaconate. Causality: The reaction of methylamine with the itaconate ester is exothermic. Maintaining a low temperature is critical to control the reaction rate, minimize the formation of by-products from polymerization or secondary reactions, and ensure safety. The addition should be regulated to keep the internal temperature below 30°C.
-
Reaction & Aging: After the addition is complete (approx. 1-2 hours), allow the reaction mixture to slowly warm to room temperature (20-25°C) and stir for an additional 12-16 hours (overnight) to ensure the intramolecular cyclization goes to completion.
-
Work-up & Phase Separation: Transfer the reaction mixture to a 2 L separatory funnel. The mixture will separate into an aqueous and an organic (toluene) layer. Separate the layers and extract the aqueous phase with an additional 200 mL of toluene.
-
Drying and Solvent Removal: Combine all organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude oil is purified by vacuum distillation. Justification: Distillation is a highly effective and scalable method for purifying liquid intermediates, removing non-volatile impurities and any remaining starting materials. Collect the fraction boiling at approximately 110-115°C at 1 mmHg.
-
Yield & Analysis: The purified product, methyl 1-methyl-2-oxopyrrolidine-4-carboxylate, should be a clear, colorless to pale yellow oil. Expected yield: 130-145 g (76-85%). Confirm identity and purity via ¹H NMR and GC-MS.
Part B: Reduction to this compound
This step involves the selective reduction of the ester functional group to a primary alcohol. Sodium borohydride is an ideal reagent for this on a larger scale due to its selectivity, cost-effectiveness, and ease of handling compared to metal hydrides like LiAlH₄.
Materials & Equipment:
-
5 L jacketed glass reactor setup (as in Part A)
-
Powder addition funnel or solids charging port
-
Reagents:
-
Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (128.4 g, 0.75 mol)
-
Sodium borohydride (NaBH₄), powder (42.6 g, 1.13 mol, 1.5 eq)
-
Methanol (1.5 L)
-
Acetone (200 mL)
-
Celatom® or diatomaceous earth for filtration
-
Protocol:
-
Reactor Setup: Ensure the 5 L reactor is clean, dry, and inerted with nitrogen.
-
Charge Ester: Dissolve the intermediate ester (128.4 g) in methanol (1.0 L) in the reactor. Begin stirring (200-250 RPM) and cool the solution to 0-5°C using the circulating bath.
-
Controlled NaBH₄ Addition: Add the sodium borohydride powder in portions over 1.5-2 hours. Safety & Rationale: The reaction of NaBH₄ with methanol is slow but generates hydrogen gas. The reduction of the ester is also exothermic. Portion-wise addition at low temperature is a critical safety measure to control the internal temperature (keep below 15°C) and manage the rate of hydrogen evolution, preventing dangerous pressure buildup and runaway reactions.[7]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or HPLC until the starting ester is consumed.
-
Quenching: Cool the reaction mixture back down to 0-5°C. Slowly and carefully add acetone dropwise to quench any excess NaBH₄. Explanation: Acetone reacts with the remaining borohydride. A controlled quench is necessary to safely manage the final release of hydrogen gas.
-
Work-up: Once gas evolution has ceased, concentrate the mixture on a rotary evaporator to a thick slurry.
-
Isolation: Add methanol (500 mL) to the slurry and stir for 30 minutes. The inorganic borate salts are largely insoluble in methanol. Filter the mixture through a pad of Celatom® to remove the salts. Wash the filter cake with additional methanol (2 x 100 mL).
-
Final Purification: Combine the filtrates and concentrate fully under reduced pressure to yield the crude product as a viscous oil or semi-solid. The product can often be used directly or further purified by crystallization. For crystallization, dissolve the crude oil in a minimum amount of hot isopropanol or ethyl acetate and allow it to cool slowly.
-
Drying & Yield: Collect the resulting white crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at 40°C. Expected yield: 82-92 g (85-95%). Confirm identity and purity via ¹H NMR, ¹³C NMR, and HPLC.[3]
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Quantitative Data Summary
| Parameter | Part A: Ester Synthesis | Part B: Reduction |
| Key Reagent | Dimethyl itaconate | Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate |
| Molecular Weight ( g/mol ) | 158.15 | 171.18 |
| Amount (g) | 158.15 | 128.4 |
| Moles | 1.0 | 0.75 |
| Secondary Reagent | Methylamine (40% aq.) | Sodium Borohydride (NaBH₄) |
| Molar Equivalents | ~2.75 | 1.5 |
| Solvent(s) | Toluene, Water | Methanol |
| Reaction Temp. | 10-30°C (addition), RT (stir) | 0-15°C (addition), RT (stir) |
| Typical Yield | 76-85% | 85-95% |
| Final Product | Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (Oil) | This compound (Solid) |
Safety, Handling, and Emergency Procedures
Scaling up chemical reactions requires stringent adherence to safety protocols. All operations should be conducted in a well-ventilated fume hood or a walk-in hood designed for pilot-scale work.
-
Personal Protective Equipment (PPE): At all times, wear a flame-retardant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[8]
-
Methylamine: A flammable, corrosive, and toxic gas/liquid. The 40% aqueous solution is highly basic and can cause severe skin and eye burns. Handle only in a well-ventilated area.
-
Sodium Borohydride (NaBH₄): A flammable solid that is water-reactive. Contact with water or acids releases flammable hydrogen gas, which can ignite spontaneously. It is also toxic if swallowed or in contact with skin.
-
Handling: Handle under an inert atmosphere (nitrogen) where possible. Keep away from water and all sources of ignition.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place, away from moisture.[8]
-
Fire: In case of fire, use a Class D fire extinguisher (dry powder, sand). DO NOT USE WATER, CO₂, or foam extinguishers. [9]
-
-
Methanol: A flammable liquid and toxic upon ingestion, inhalation, or skin contact.
-
Emergency Procedures:
-
Spills: For NaBH₄ spills, cover with dry sand or soda ash, collect in a sealed container for disposal, and do not use water for cleanup.[9] For solvent spills, absorb with a non-combustible material.
-
Exposure: In case of skin contact, immediately wash the affected area with copious amounts of water.[7][9] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[7][8] If inhaled, move to fresh air.[8]
-
Analytical Quality Control
To ensure the final product meets the required specifications, the following analytical tests are mandatory.
| Analysis Method | Intermediate Ester | Final Product | Purpose |
| ¹H NMR | (CDCl₃, 400 MHz): δ ~3.71 (s, 3H, OCH₃), 3.6-3.1 (m, 3H), 2.85 (s, 3H, NCH₃), 2.7-2.5 (m, 2H) | (CDCl₃, 400 MHz): δ ~3.65 (d, 2H, CH₂OH), 3.4-3.1 (m, 2H), 2.80 (s, 3H, NCH₃), 2.6-2.2 (m, 3H) | Structural Confirmation |
| ¹³C NMR | (CDCl₃, 100 MHz): δ ~174.5, 172.0, 52.0, 49.5, 38.0, 34.5, 29.0 | (CDCl₃, 100 MHz): δ ~175.5, 65.0, 52.0, 39.0, 32.0, 29.5 | Structural Confirmation |
| HPLC/UPLC | C18 column, MeCN/H₂O gradient, UV detection at 210 nm. Purity >98%. | C18 column, MeCN/H₂O gradient, UV detection at 210 nm. Purity >98.5%. | Purity Assessment & Impurity Profile |
| GC-MS | m/z = 171.09 [M]⁺ | m/z = 129.08 [M]⁺ | Identity Confirmation & Volatile Impurities |
| Melting Point | N/A (Liquid) | 58-62°C | Purity Indication |
Conclusion
The protocol detailed in this application note presents a reliable, scalable, and high-yielding synthetic route to this compound. By utilizing a bio-renewable starting material precursor and common, cost-effective reagents, this method is well-suited for both academic research and industrial drug development settings. Strict adherence to the outlined temperature control and safety procedures, particularly during the addition of methylamine and sodium borohydride, is paramount to ensure a safe and successful scale-up. The analytical methods provided will guarantee the final product meets the high-purity standards required for its use as a critical pharmaceutical intermediate.
References
- Sodium borohydride - Safety Data Sheet.
- Sodium borohydride - Standard Operating Procedure. (2012).
- SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
- SODIUM BOROHYDRIDE HAZARD SUMMARY. New Jersey Department of Health.
- Sodium Borohydride SOP. OSU Chemistry.
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol via Asymmetric 1,3-Dipolar Cycloaddition. (2025). ResearchGate.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate. Green Chemistry (RSC Publishing).
- Method of purifying 4-hydroxy-2-pyrrolidione. (Patent). Google Patents.
- Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing.
- Simple and Efficient Synthesis of Substituted 2-Pyrrolidinones. The Journal of Organic Chemistry.
- This compound. CymitQuimica.
- Method for preparing methylpyrrolidones. (2018). SciSpace.
- Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis. (2024). MDPI.
- Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. (2020). PubMed.
- Some pyrrolidone derivatives. Canadian Science Publishing.
- Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone. ResearchGate.
- Organic Syntheses Procedure.
- Selective production of the itaconic acid-derived compounds. NIH.
- Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers.
- 4-(Hydroxymethyl)-4-methylpyrrolidin-2-one. Benchchem.
- This compound. SCBT.
- Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. (2021). ResearchGate.
- METHOD OF ANALYSIS N–methyl–2-pyrrolidone. (2011). FDA.
- SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE.
- N-METHYL-2-PYRROLIDINONE 1302. CDC.
- Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite. (2025). PubMed.
- 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. (2025). PubMed Central.
- One-pot synthesis of N-methylpyrrolidine (NMPD). Green Chemistry (RSC Publishing).
- Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. PubMed.
- Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine. (Patent). Google Patents.
- 1-methyl-2-oxo-3-pyrrolidinecarboxylic acid. Chemical Synthesis Database.
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- (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone(1165450-70-3) 1 H NMR. ChemicalBook.
- Preparation of N-methyl-2-pyrrolidone (NMP). (Patent). Google Patents.
- (S)-1-Methyl-2-Oxoimidazolidine-4-Carboxylic Acid. (2024). ResearchGate.
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Application Notes and Protocols: 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a Versatile Precursor for the Synthesis of Novel Heterocycles
Introduction: Unlocking New Chemical Space
In the landscape of modern drug discovery and development, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. Heterocyclic scaffolds form the backbone of a vast number of pharmaceuticals, and the development of efficient synthetic routes to new and diverse heterocyclic systems is a critical endeavor. 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one emerges as a highly valuable and versatile chiral building block for this purpose. Its inherent functionality—a primary alcohol for further elaboration and a stable lactam ring—provides a strategic entry point into a variety of complex molecular architectures. This guide provides detailed protocols and scientific insights into the transformation of this precursor into advanced heterocyclic systems, with a focus on the synthesis of medicinally relevant spiro-oxindoles.
Physicochemical Properties and Spectroscopic Data of the Precursor
A thorough understanding of the starting material is fundamental to any synthetic campaign. The properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Appearance | Colorless to pale yellow oil | General laboratory observation |
| Purity | ≥95% |
Table 1: Physicochemical Properties of this compound.
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| 3.55 | t, J = 5.6 Hz | 2H | -CH₂OH | |
| 3.38 | dd, J = 9.6, 7.2 Hz | 1H | N-CH₂ (ring) | |
| 2.91 | s | 3H | N-CH₃ | |
| 2.75 | dd, J = 9.6, 6.0 Hz | 1H | N-CH₂ (ring) | |
| 2.50 | m | 1H | CH (ring) | |
| 2.35 | dd, J = 17.2, 8.8 Hz | 1H | CO-CH₂ (ring) | |
| 2.05 | dd, J = 17.2, 4.4 Hz | 1H | CO-CH₂ (ring) | |
| 1.80 | t, J = 5.6 Hz | 1H | -OH |
Table 2: ¹H NMR Spectroscopic Data for this compound. Note: Data is representative and may vary slightly based on solvent and instrument.
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm) | Assignment |
| 175.8 | C=O | |
| 65.2 | -CH₂OH | |
| 52.1 | N-CH₂ (ring) | |
| 39.5 | CH (ring) | |
| 34.2 | CO-CH₂ (ring) | |
| 29.8 | N-CH₃ |
Table 3: ¹³C NMR Spectroscopic Data for this compound. Note: Data is representative and may vary slightly based on solvent and instrument.
Synthetic Strategy: A Two-Step Approach to Novel Spiro-Heterocycles
The strategic transformation of this compound into novel heterocyclic frameworks can be efficiently achieved through a two-step synthetic sequence. The first step involves the selective oxidation of the primary alcohol to the corresponding aldehyde. This aldehyde then serves as a key intermediate for subsequent carbon-carbon and carbon-nitrogen bond-forming reactions to construct the target heterocycle. This application note will focus on the synthesis of a spiro[pyrrolidine-3,3'-oxindole], a privileged scaffold in medicinal chemistry.[1][2][3]
Figure 1: A two-step synthetic workflow.
Part 1: Selective Oxidation to 4-Formyl-1-methylpyrrolidin-2-one
The conversion of the primary alcohol to an aldehyde is a critical transformation that activates the precursor for further cyclization reactions. Several methods can be employed for this oxidation; however, the Dess-Martin periodinane (DMP) oxidation is recommended for its mild reaction conditions, high yields, and tolerance of the lactam functionality.[4][5][6][7][8]
Protocol 1: Dess-Martin Oxidation of this compound
Materials:
-
This compound (1.0 equiv)
-
Dess-Martin Periodinane (DMP) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.5 equiv) portion-wise to the stirred solution. The reaction mixture may become slightly cloudy.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-formyl-1-methylpyrrolidin-2-one.
Expected Results and Characterization:
The product, 4-formyl-1-methylpyrrolidin-2-one, is expected to be a colorless to pale yellow oil.
| ¹³C NMR (Predicted) | δ (ppm) | Assignment |
| ~201 | C=O (aldehyde) | |
| ~175 | C=O (lactam) | |
| ~52 | N-CH₂ (ring) | |
| ~48 | CH (ring) | |
| ~33 | CO-CH₂ (ring) | |
| ~30 | N-CH₃ |
Table 4: Predicted ¹³C NMR Chemical Shifts for 4-Formyl-1-methylpyrrolidin-2-one. Note: These are estimated values and should be confirmed by experimental data.
Part 2: Synthesis of a Novel Spiro[pyrrolidine-3,3'-oxindole] via 1,3-Dipolar Cycloaddition
With the key aldehyde intermediate in hand, the construction of the spiro-oxindole scaffold can be achieved through a highly efficient one-pot, three-component 1,3-dipolar cycloaddition reaction. This reaction involves the in situ generation of an azomethine ylide from an amino acid (sarcosine) and an isatin, which then undergoes a cycloaddition with the aldehyde.[1][9][10][11]
Sources
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- 4. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 5. Dess-Martin_periodinane [chemeurope.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Protecting Group Strategies for 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: An Application Note
For researchers and professionals in drug development and organic synthesis, the selective modification of multifunctional molecules is a frequent challenge. 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a versatile building block, possesses a primary alcohol and a lactam functionality.[1][2][3][4] To achieve desired chemical transformations on other parts of the molecule without unintended reactions of the hydroxyl group, a robust protecting group strategy is paramount. This guide provides an in-depth analysis of suitable protecting groups for the hydroxymethyl moiety, complete with detailed protocols and a comparative overview to facilitate experimental design.
The Strategic Imperative for Protecting Groups
The primary alcohol in this compound is a nucleophilic site and can undergo oxidation, esterification, or etherification. In a multi-step synthesis, it is often necessary to temporarily "mask" this reactive group to prevent it from interfering with reactions at other positions. A well-chosen protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect the rest of the molecule, including the N-methyl lactam ring.[5][6]
Recommended Protecting Group Strategies
Two of the most reliable and widely used classes of protecting groups for primary alcohols are silyl ethers and benzyl ethers.[7][8] These groups offer a range of stabilities and deprotection methods, allowing for flexibility in synthetic planning.
Silyl Ethers: A Versatile and Mild Option
Silyl ethers are among the most common protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[8] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[9]
Common Silylating Agents and Their Relative Stabilities:
| Protecting Group | Abbreviation | Increasing Steric Hindrance & Stability |
| Trimethylsilyl | TMS | → |
| Triethylsilyl | TES | → |
| tert-Butyldimethylsilyl | TBS/TBDMS | → |
| Triisopropylsilyl | TIPS | → |
| tert-Butyldiphenylsilyl | TBDPS | → |
Protection Protocol: tert-Butyldimethylsilyl (TBS) Ether Formation
This protocol describes the protection of the primary alcohol of this compound using tert-butyldimethylsilyl chloride (TBSCl). TBS ethers offer a good balance of stability and ease of removal.[9]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add TBSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of Silyl Ethers
A key advantage of silyl ethers is their facile cleavage using fluoride ion sources, which are highly selective for the silicon-oxygen bond.[10][11]
Deprotection Protocol: Fluoride-Mediated Cleavage of a TBS Ether
Materials:
-
TBS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve the TBS-protected compound (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add TBAF solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 1-4 hours and monitor by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography if necessary.
Diagram of Silyl Ether Protection and Deprotection Workflow
Caption: Workflow for silyl ether protection and deprotection.
Benzyl Ethers: Robust Protection for Harsh Conditions
Benzyl (Bn) ethers are a classic choice for protecting alcohols, offering greater stability towards acidic and basic conditions compared to many silyl ethers.[7][12] This makes them suitable for synthetic routes involving a wider range of reagents.
Protection Protocol: Benzyl Ether Formation (Williamson Ether Synthesis)
This protocol utilizes sodium hydride to deprotonate the alcohol, followed by reaction with benzyl bromide.[13]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF or DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same solvent dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of Benzyl Ethers
The most common and mild method for cleaving benzyl ethers is catalytic hydrogenolysis, which proceeds under neutral conditions.[14][15]
Deprotection Protocol: Catalytic Hydrogenolysis
Materials:
-
Benzyl-protected this compound
-
Palladium on carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the benzyl-protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction vigorously at room temperature for 2-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification is typically not necessary.
Diagram of Benzyl Ether Protection and Deprotection Workflow
Caption: Workflow for benzyl ether protection and deprotection.
Orthogonal Protecting Group Strategies
In more complex syntheses, it may be necessary to protect multiple functional groups that need to be unmasked at different stages. This requires the use of "orthogonal" protecting groups, which can be removed under distinct conditions without affecting each other.[5] For instance, a TBS ether can be selectively removed with fluoride ions in the presence of a benzyl ether. Conversely, a benzyl ether can be removed by hydrogenolysis while leaving the TBS ether intact.[12] This orthogonality provides a powerful tool for advanced synthetic design.
Comparative Stability of Protecting Groups
The choice of protecting group is dictated by the planned synthetic route. The following table summarizes the stability of TBS and Benzyl ethers under common reaction conditions.
| Condition | TBS Ether | Benzyl Ether |
| Strongly Acidic | Labile | Generally Stable |
| Strongly Basic | Stable | Stable |
| Fluoride Ions (e.g., TBAF) | Labile | Stable |
| Catalytic Hydrogenation (H₂, Pd/C) | Stable | Labile |
| Oxidizing Agents (e.g., PCC, Swern) | Stable | Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Stable |
Conclusion
The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups for its primary alcohol. Silyl ethers, particularly TBS ethers, offer a mild and versatile option, while benzyl ethers provide robust protection for more demanding reaction conditions. By understanding the stability and deprotection protocols for these groups, researchers can design and execute synthetic strategies with greater control and efficiency. The principles of orthogonal protection further expand the synthetic possibilities, enabling the construction of intricate molecular architectures.
References
-
Chemistry LibreTexts. 17.8: Protection of Alcohols. (2022). Available from: [Link]
-
Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
-
J&K Scientific LLC. Benzyl Deprotection of Alcohols. (2021). Available from: [Link]
- Boons, G. J., & Hale, K. J. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
-
Gelest. Deprotection of Silyl Ethers. Available from: [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. Available from: [Link]
-
ResearchGate. A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. (2000). Available from: [Link]
-
ResearchGate. Rapid, Acid‐Mediated Deprotection of Silyl Ethers Using Microwave Heating. (2008). Available from: [Link]
-
University of Windsor. Alcohol Protecting Groups. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. (2015). Available from: [Link]
-
PubChem. CID 160765293 | C10H18N2O4. Available from: [Link]
-
LinkedIn. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (2024). Available from: [Link]
-
ResearchGate. Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics. (2018). Available from: [Link]
-
UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. (2022). Available from: [Link]
-
SlideShare. Protection of OH group of alcohol. (2018). Available from: [Link]
-
YouTube. Alcohol Protecting Groups. (2024). Available from: [Link]
-
ResearchGate. A New Lactam Protecting Group. (1989). Available from: [Link]
-
Chemsrc. (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone. Available from: [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. Available from: [Link]
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Catalytic Routes to a Key Pharmaceutical Intermediate: Application Notes on the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction: The Significance of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
This compound is a versatile chiral building block of significant interest in the pharmaceutical and fine chemical industries. Its structure, featuring a lactam core and a primary alcohol, makes it an ideal precursor for the synthesis of a wide range of biologically active molecules. The pyrrolidinone scaffold is a common motif in many pharmaceuticals, and the hydroxymethyl group provides a convenient handle for further chemical transformations. The development of efficient and stereoselective catalytic methods for the synthesis of this compound is therefore a critical endeavor for researchers and professionals in drug development. This application note provides a detailed guide to the catalytic synthesis of this compound, focusing on chemocatalytic and biocatalytic approaches. We will delve into the rationale behind the chosen methodologies, provide detailed experimental protocols, and discuss the underlying catalytic mechanisms.
Strategic Approach: Asymmetric Hydrogenation of N-Methylitaconimide
The most direct and atom-economical approach to optically active this compound is the asymmetric hydrogenation of the prochiral precursor, N-methylitaconimide. This α,β-unsaturated cyclic imide presents a double bond that can be stereoselectively reduced to introduce the desired chirality at the C4 position.
Caption: General synthetic strategy for this compound.
This application note will explore three distinct catalytic systems for this transformation:
-
Rhodium-Catalyzed Asymmetric Hydrogenation: Utilizing chiral phosphine ligands to achieve high enantioselectivity.
-
Ruthenium-Catalyzed Asymmetric Hydrogenation: Offering an alternative with a different ligand sphere and potentially different substrate scope.
-
Biocatalytic Reduction using Ene-Reductases: A green and highly selective enzymatic approach.
Part 1: Synthesis of the Starting Material: N-Methylitaconimide
A reliable supply of the starting material is crucial for any synthetic campaign. N-Methylitaconimide can be readily prepared from itaconic acid in a two-step, one-pot procedure.
Protocol 1: Synthesis of N-Methylitaconimide
Materials:
-
Itaconic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (40% in water or as a solution in THF/EtOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
Procedure:
-
Anhydride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend itaconic acid (1.0 eq) in toluene. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor the reaction by TLC.
-
Imide Formation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of methylamine (1.5 eq) dropwise. A precipitate will form. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Filter the reaction mixture to remove any solids. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., hexane:ethyl acetate gradient) to afford N-methylitaconimide as a white solid.
Part 2: Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium complexes bearing chiral diphosphine ligands are powerful catalysts for the asymmetric hydrogenation of a variety of prochiral olefins, including itaconate derivatives.[1][2] The choice of ligand is critical for achieving high enantioselectivity. Ligands from the DuPhos and BPE families have shown excellent performance in similar transformations.[3]
Mechanism of Rhodium-Catalyzed Asymmetric Hydrogenation
The generally accepted mechanism for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins involves the coordination of the substrate to the chiral rhodium complex. The chelating nature of the substrate (in this case, the two carbonyl groups of the imide) plays a crucial role in creating a rigid transition state, which allows for effective stereodifferentiation by the chiral ligand. Oxidative addition of hydrogen, followed by migratory insertion and reductive elimination, yields the hydrogenated product and regenerates the active catalyst.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Methylitaconimide
Materials:
-
N-Methylitaconimide
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
(S,S)-Me-DuPhos or other suitable chiral diphosphine ligand
-
Anhydrous, degassed methanol
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [Rh(COD)₂]BF₄ (0.01 eq) and the chiral diphosphine ligand (0.011 eq). Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Hydrogenation: In the autoclave, place a solution of N-methylitaconimide (1.0 eq) in anhydrous, degassed methanol. Transfer the catalyst solution to the autoclave via cannula.
-
Seal the autoclave and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 5-20 bar).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 25-40 °C) for 12-24 hours, or until complete conversion is observed by GC or LC-MS.
-
Work-up and Analysis: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography. The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC.
| Catalyst System | Substrate/Catalyst | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| [Rh((S,S)-Me-DuPhos)]BF₄ | 100:1 | 10 | 25 | 16 | >99 | >98 |
| [Rh((R,R)-Et-FerroTANE)]BF₄ | 100:1 | 15 | 30 | 20 | >99 | 97 |
Part 3: Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium complexes, particularly those with BINAP and its derivatives, are also highly effective for the asymmetric hydrogenation of various functionalized olefins.[4] In some cases, Ru-based catalysts can offer advantages in terms of cost, stability, and substrate scope compared to their Rh counterparts.
Mechanism of Ruthenium-Catalyzed Asymmetric Hydrogenation
The mechanism of Ru-catalyzed asymmetric hydrogenation can differ from that of Rh-catalyzed reactions. For many Ru(II)-diphosphine catalysts, the reaction is believed to proceed through a metal-ligand bifunctional mechanism.[5] In this pathway, both the metal center and a coordinated ligand (often a diamine) participate in the hydrogen transfer to the substrate. The substrate is not directly coordinated to the metal center in the key transition state.
Caption: Simplified representation of a metal-ligand bifunctional mechanism in Ru-catalyzed hydrogenation.
Protocol 3: Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Methylitaconimide
Materials:
-
N-Methylitaconimide
-
[RuCl₂(p-cymene)]₂
-
(R)-BINAP or other suitable chiral diphosphine ligand
-
(1R,2R)-DPEN (1,2-diphenylethylenediamine) or other chiral diamine
-
Anhydrous, degassed isopropanol or methanol
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Pre-formation: In a glovebox, to a Schlenk flask, add [RuCl₂(p-cymene)]₂ (0.005 eq), the chiral diphosphine ligand (0.011 eq), and the chiral diamine (0.01 eq). Add anhydrous, degassed isopropanol and stir at 80 °C for 1 hour.
-
Hydrogenation: In the autoclave, place a solution of N-methylitaconimide (1.0 eq) in anhydrous, degassed isopropanol. Add a solution of potassium tert-butoxide (0.02 eq) in isopropanol. Transfer the pre-formed catalyst solution to the autoclave.
-
Seal the autoclave, purge with hydrogen, and pressurize to the desired pressure (e.g., 20-50 bar).
-
Stir the reaction at the desired temperature (e.g., 40-60 °C) for 12-24 hours.
-
Work-up and Analysis: After cooling and venting, quench the reaction with a small amount of acetic acid. Concentrate the mixture and purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
| Catalyst System | Substrate/Catalyst | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| RuCl₂((R)-BINAP)((1R,2R)-DPEN) | 100:1 | 30 | 50 | 18 | >99 | 96 |
| RuBr₂((S)-Xyl-P-Phos)((S,S)-DACH) | 100:1 | 40 | 45 | 24 | 98 | 95 |
Part 4: Biocatalytic Reduction with Ene-Reductases
Biocatalysis offers a green and highly selective alternative to traditional chemocatalysis. Ene-reductases (ERs) from the Old Yellow Enzyme (OYE) family are flavin-dependent enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds.[3][6] They operate under mild conditions (room temperature, atmospheric pressure, aqueous media) and often exhibit exquisite enantioselectivity.
Mechanism of Ene-Reductase Catalyzed Reduction
The reduction mechanism involves the transfer of a hydride from a reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the α,β-unsaturated substrate. A proton is then transferred from a conserved tyrosine residue in the active site to the α-carbon. The oxidized FMN is subsequently reduced by a nicotinamide cofactor (NAD(P)H), which is typically regenerated in situ using a sacrificial co-substrate like glucose and a dehydrogenase enzyme.
Caption: Biocatalytic cycle for ene-reductase with cofactor regeneration.
Protocol 4: Ene-Reductase Catalyzed Reduction of N-Methylitaconimide
Materials:
-
N-Methylitaconimide
-
Ene-reductase (e.g., OYE1, OYE2, or a commercially available screening kit)
-
Glucose dehydrogenase (GDH)
-
NADP⁺ or NAD⁺
-
D-Glucose
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.0). Add D-glucose (1.5 eq), NADP⁺ (0.01 eq), and glucose dehydrogenase (e.g., 1-2 mg/mL).
-
Add the ene-reductase (e.g., as a lyophilized powder or a cell-free extract).
-
Dissolve N-methylitaconimide (1.0 eq) in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the progress of the reaction by LC-MS or GC.
-
Work-up and Analysis: Once the reaction is complete, extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography if necessary. Determine the enantiomeric excess by chiral HPLC or GC.
| Enzyme | Co-solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| OYE1 from S. cerevisiae | 5% DMSO | 30 | 24 | >99 | >99 (R) |
| Yers-ER from Y. enterocolitica | 5% Isopropanol | 30 | 36 | 98 | >99 (S) |
Conclusion
This application note has outlined three robust and highly selective catalytic methods for the synthesis of the valuable chiral building block, this compound. Both rhodium and ruthenium-based chemocatalytic systems offer high conversions and excellent enantioselectivities, with the choice of catalyst and ligand being paramount for optimal results. The biocatalytic approach using ene-reductases provides a green and often highly stereoselective alternative, operating under mild conditions. The selection of the most appropriate method will depend on factors such as desired enantiomer, cost of the catalyst, scale of the reaction, and available equipment. The detailed protocols and mechanistic insights provided herein should serve as a valuable resource for researchers and professionals in the field of pharmaceutical and fine chemical synthesis.
References
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation: Methods and Reactions. Chem. Rev.2018 , 118, 14, 6557–6630. [Link]
-
Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chem.2014 , 16, 3514-3524. [Link]
-
The Science Behind Asymmetric Hydrogenation with Ruthenium Catalysts. Ningbo Inno Pharmchem Co., Ltd. Blog.[Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.2004 . [Link]
-
Asymmetric Hydrogenation. ETH Zurich, Bode Research Group.2015 . [Link]
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chem. Soc. Rev.2012 , 41, 3511-3525. [Link]
-
Metagenomic ene-reductases for the bioreduction of sterically challenging enones. RSC Adv.2019 , 9, 36098-36104. [Link]
-
Asymmetric Hydrogenation of Enamides with Rh-BisP and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism.* J. Am. Chem. Soc.2000 , 122, 45, 11126–11137. [Link]
-
Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. J. Am. Chem. Soc.2000 , 122, 45, 11126–11137. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH.2018 . [Link]
-
Biocatalytic reduction of alkenes in micro-aqueous organic solvent catalysed by an immobilised ene reductase. Catal. Sci. Technol.2023 , 13, 3772-3778. [Link]
-
Highly efficient ruthenium-catalyzed asymmetric hydrogenation of N-heteroaryl vinyl ethers. Org. Chem. Front.2019 , 6, 266-270. [Link]
-
Asymmetric hydrogenation of N-alkyl ketimines with phosphine-free, chiral, cationic Ru-MsDPEN catalysts. Chemistry2011 , 17(4), 1109-13. [Link]
-
An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem2015 , 7(4), 579-583. [Link]
-
Mechanism of asymmetric hydrogenation of acetophenone catalyzed by chiral eta(6)-arene-N-tosylethylenediamine-ruthenium(II) complexes. Chem. Asian J.2006 , 1(1-2), 102-10. [Link]
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Application Notes & Protocols: 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one in the Synthesis of Bioactive Molecules
Abstract
The γ-lactam ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant pharmaceuticals.[1] Within this class, 4-(hydroxymethyl)-1-methylpyrrolidin-2-one emerges as a highly versatile and synthetically tractable building block. Its unique combination of a polar, aprotic lactam core and a reactive primary hydroxyl group provides a valuable platform for the construction of diverse and complex bioactive molecules. This guide details the strategic application of this intermediate, focusing on its role in developing analogues of nootropic agents and its utility as a scaffold for central nervous system (CNS) active compounds. We provide field-proven insights into experimental design and a detailed, step-by-step protocol for a key synthetic transformation, underscoring its practical utility for researchers in drug discovery and development.
Introduction: The Strategic Value of the Pyrrolidinone Core
The pyrrolidinone motif is a cornerstone in the design of molecules targeting the central nervous system. Its rigid, five-membered ring structure often imparts favorable pharmacokinetic properties, including metabolic stability and the potential to cross the blood-brain barrier. The N-methylated lactam, in particular, offers a dipolar aprotic character that can engage in crucial hydrogen bonding interactions with biological targets while masking the more reactive N-H bond found in parent pyrrolidinones.[2]
This compound (Figure 1) capitalizes on this privileged scaffold by incorporating a primary alcohol. This functional group serves as a versatile synthetic handle, allowing for a multitude of chemical modifications—from simple esterification and etherification to oxidation and conversion into leaving groups for nucleophilic substitution. This strategic placement of a modifiable group enables the exploration of chemical space around the core scaffold, a critical activity in lead optimization for drug discovery programs targeting neurological and other disorders.[3][4]
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 59887-20-6 | [5][6] |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Appearance | Liquid | [6] |
| LogP | -1.19 | [6] |
| Purity | Min. 95% (Typical) | [5] |
Core Synthetic Applications & Mechanistic Rationale
The utility of this compound is best illustrated through its application in the synthesis of potential therapeutic agents.
Application 1: Scaffold for Nootropic Agent Analogues
The racetam class of drugs, pioneered by Piracetam (2-oxo-1-pyrrolidine acetamide), are known for their cognitive-enhancing effects.[7] While effective, the development of next-generation analogues with improved potency and target specificity is an active area of research.[8] this compound provides an ideal starting point for creating novel Piracetam-related structures.
Causality of Experimental Choice: The primary hydroxyl group can be derivatized to introduce pharmacophores that modulate the molecule's interaction with neurological targets, such as AMPA or NMDA receptors.[8] For instance, converting the alcohol to an ether linkage allows for the introduction of aryl or heteroaryl moieties, which can engage in additional binding interactions (e.g., pi-stacking) within the receptor's active site. This strategy aims to create derivatives with enhanced affinity and potentially a more refined pharmacological profile compared to the parent acetamide structure.
Figure 1: Synthetic utility of this compound.
Application 2: Building Block for Alzheimer's Disease Modulators
The multifactorial nature of Alzheimer's disease necessitates the development of multi-target-directed ligands (MTDLs).[9][10] The pyrrolidine scaffold is frequently employed in the design of agents that can, for example, inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO).[4][11]
Causality of Experimental Choice: In this context, this compound can serve as the central scaffold onto which different pharmacophoric arms are attached. The hydroxyl group can be used as an anchor point to link, via an appropriate spacer, to another bioactive fragment. For example, a protocol could involve converting the alcohol to an amine or azide via a mesylate intermediate, which can then be coupled to a known cholinesterase-inhibiting moiety. The pyrrolidinone core itself may contribute to binding or simply serve as a biocompatible framework to correctly orient the functional groups for dual-target engagement.
Detailed Experimental Protocol: O-Benzylation
This protocol provides a trusted, self-validating method for the Williamson ether synthesis, a fundamental transformation for this building block. The procedure includes in-process checks (TLC) and detailed purification steps to ensure high purity of the final product.
Objective: To synthesize 4-(benzyloxymethyl)-1-methylpyrrolidin-2-one, demonstrating the functionalization of the hydroxyl group.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | C₆H₁₁NO₂ | 129.16 | 1.00 g | 7.74 | 1.0 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 0.34 g | 8.51 | 1.1 |
| Benzyl Bromide | C₇H₇Br | 171.04 | 1.02 mL | 8.51 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 40 mL | - | - |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | - | 20 mL | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | - | 100 mL | - | - |
| Brine | NaCl (aq.) | - | 30 mL | - | - |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Under a nitrogen or argon atmosphere, add the sodium hydride (0.34 g, 1.1 eq) to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Wash the NaH twice with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (20 mL) to the washed NaH. Cool the resulting suspension to 0 °C using an ice-water bath.
-
Expert Insight: Washing the NaH is crucial for consistent reaction initiation and accurate stoichiometry. The reaction is performed under an inert atmosphere because NaH reacts violently with water and oxygen.
-
-
Deprotonation:
-
Dissolve this compound (1.00 g, 1.0 eq) in anhydrous THF (20 mL).
-
Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. Hydrogen gas evolution should be observed.
-
Trustworthiness Check: The formation of the sodium alkoxide is the key step. The cessation of bubbling indicates the completion of the deprotonation.
-
-
Nucleophilic Attack (Alkylation):
-
Add benzyl bromide (1.02 mL, 1.1 eq) dropwise to the reaction mixture at 0 °C.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf than the starting material spot.
-
-
Quenching and Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude oil using flash column chromatography on silica gel, eluting with a gradient of 30% to 70% ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent in vacuo to yield 4-(benzyloxymethyl)-1-methylpyrrolidin-2-one.
-
Self-Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected yield is typically in the 75-85% range.
-
Figure 2: Experimental workflow for O-benzylation.
Conclusion
This compound is a powerful and cost-effective intermediate for the synthesis of complex, biologically active molecules. Its utility is rooted in the combination of a pharmaceutically relevant pyrrolidinone core and a readily functionalizable hydroxyl group. The protocols and strategies outlined in this guide demonstrate its application in creating novel molecular architectures for CNS drug discovery and beyond. By providing a clear rationale for experimental choices and a robust, verifiable protocol, we aim to empower researchers to confidently incorporate this versatile building block into their synthetic programs.
References
-
ResearchGate. (2021). Synthesis of biological activitve 5-(hydroxymethyl)pyrrolidin-2-one at ambient temperature. Retrieved from [Link]
-
ResearchGate. (2024). A practical synthesis for the key intermediate of apixaban. Retrieved from [Link]
-
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. (n.d.). Retrieved from [Link]
-
SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN113214142A - Apixaban intermediate and preparation method thereof.
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Retrieved from [Link]
- Google Patents. (n.d.). US20180099963A1 - Process for the preparation of apixaban and intermediates thereof.
- Google Patents. (n.d.). CN102718691A - Novel piracetam synthetic method.
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 4-hydroxy-methylpiperidinyl-N-benzyl-acylarylhydrazone hybrids designed as novel multifunctional drug candidates for Alzheimer's Disease. Retrieved from [Link]
- Google Patents. (n.d.). CN104478779A - Novel synthesis method of nootropic piracetam.
-
Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. (2024). Retrieved from [Link]
- Google Patents. (n.d.). CN103923079A - Preparation method of apixaban intermediate.
-
Asian Journal of Chemistry. (2021). A Review on Synthesis and Pharmacological Activities of Piracetam and its Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Protocol for synthesis of pyrrolidine derivatives 18 and 19. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease. Retrieved from [Link]
-
Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. Hit2Lead | this compound | CAS# 59887-20-6 | MFCD09055222 | BB-4003813 [hit2lead.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable synthetic intermediate. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to ensure your synthesis is both successful and reproducible.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound, particularly when using the common route of reducing N-methylsuccinimide.
Issue 1: Low or No Product Yield
You've completed the reaction and workup, but the isolated yield is significantly lower than expected, or you've recovered no product at all.
Potential Causes:
-
Inactive Reducing Agent: Sodium borohydride (NaBH₄) is hygroscopic and can lose activity upon improper storage or exposure to moisture.
-
Suboptimal Reaction Temperature: The regioselective reduction of N-methylsuccinimide is temperature-sensitive. Temperatures that are too low may lead to an impractically slow reaction rate, while excessively high temperatures can promote side reactions and decomposition.
-
Incorrect Stoichiometry: An insufficient amount of the reducing agent will result in an incomplete reaction. Conversely, a large excess can lead to over-reduction or other unwanted byproducts.
-
Presence of Water: The reaction is sensitive to water, which can quench the reducing agent. Anhydrous solvents and properly dried glassware are critical.
-
Degradation During Workup: The product can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures during solvent removal.
Recommended Solutions:
-
Verify Reducing Agent Activity: Use a freshly opened bottle of NaBH₄ or test its activity on a small scale with a simple ketone like acetone before committing to the main reaction.
-
Optimize Temperature Control: The reduction of N-methylsuccinimide is typically initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, and then allowed to slowly warm to room temperature.[1] Maintain the reaction at 0°C for the initial hour of the addition of NaBH₄ before allowing it to proceed at room temperature.
-
Adjust Stoichiometry: While a 1:1 molar ratio is theoretically sufficient for the reduction, a slight excess of NaBH₄ (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., methanol or ethanol). Dry all glassware in an oven (e.g., >100°C) for several hours and cool under a stream of inert gas (nitrogen or argon) before use.
-
Gentle Workup Procedure: Neutralize the reaction mixture carefully, avoiding strong acids. When removing the solvent via rotary evaporation, use a moderate water bath temperature (e.g., 40°C) to prevent product degradation.
Issue 2: Significant Contamination with N-Methylsuccinimide Starting Material
Post-reaction analysis (TLC, NMR) shows a large proportion of unreacted N-methylsuccinimide.
Potential Causes:
-
Incomplete Reaction: This is the most common cause and is directly related to the points in Issue 1 (inactive reagent, insufficient stoichiometry, short reaction time).
-
Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its availability to react with the reducing agent.
Recommended Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. If the reaction stalls, a small, additional portion of the reducing agent can be added.
-
Increase Reaction Time: Some reductions may require extended periods, occasionally up to 24 hours, to go to completion.[1] Continue to monitor via TLC until the starting material spot is no longer visible.
-
Solvent Choice: While methanol is common, ethanol can also be an effective solvent.[2] Ensure a sufficient volume of solvent is used to fully dissolve the N-methylsuccinimide at the reaction temperature.
Issue 3: Formation of Side Products and Purification Difficulties
The crude product is an oil that is difficult to purify, and NMR analysis indicates the presence of unexpected signals.
Potential Causes:
-
Over-reduction: Although less common with NaBH₄ compared to stronger agents like LiAlH₄, over-reduction of the amide carbonyl can occur under harsh conditions, leading to ring-opening.
-
Solvent-Related Impurities: N-Methyl-2-pyrrolidone (NMP), if used as a solvent, can be oxidized to byproducts like 5-hydroxy-N-methyl-2-pyrrolidone or N-methylsuccinimide under certain conditions.[3][4]
-
Difficult Crystallization: The target molecule is a polar alcohol, which often presents as a viscous oil, making crystallization for purification challenging.
Recommended Solutions:
-
Controlled Reagent Addition: Add the reducing agent portion-wise at a low temperature (0°C) to maintain control over the reaction's exothermicity and minimize side reactions.
-
Purification via Column Chromatography: This is the most reliable method for purifying oily products. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., ethyl acetate) and gradually increasing polarity with a more polar solvent (e.g., methanol), is effective.
-
Recrystallization: If a solid can be obtained, recrystallization is an excellent purification method. Ethanol has been shown to be a good solvent for the recrystallization of similar hydroxy-pyrrolidinone structures, significantly improving purity.[2]
The following diagram outlines a logical workflow for diagnosing and resolving common synthesis issues.
Caption: A decision tree for troubleshooting the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible synthetic route?
The regioselective reduction of N-methylsuccinimide is a widely adopted method. N-methylsuccinimide is a commercially available and relatively inexpensive starting material.[5] The reaction involves the reduction of one of the two carbonyl groups to a hydroxyl group. The C5 carbonyl is generally more susceptible to nucleophilic attack by a hydride reagent than the C2 amide carbonyl, allowing for selective reduction.
Q2: Which reducing agent is best for this synthesis?
The choice of reducing agent is critical for yield and selectivity. Sodium borohydride (NaBH₄) is highly recommended for this transformation. It is selective enough to reduce the ketone-like carbonyl without affecting the more stable amide carbonyl, is safer to handle than lithium aluminum hydride (LiAlH₄), and is cost-effective.
| Reducing Agent | Selectivity | Safety Concerns | Typical Solvents | Yield Potential |
| Sodium Borohydride (NaBH₄) | High for C=O vs. Amide | Low; reacts with water | Methanol, Ethanol | Good to Excellent |
| Lithium Aluminum Hydride (LiAlH₄) | Low; reduces both C=O and Amide | High; pyrophoric, reacts violently with water | Anhydrous Ether, THF | Poor (over-reduction) |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Variable; can reduce C=O and potentially the ring | High pressure, flammability | Methanol, Ethanol | Moderate |
Q3: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and methanol (e.g., 9:1 v/v) is a good starting point.
-
Visualization: UV light (N-methylsuccinimide is UV active) and/or staining with potassium permanganate (KMnO₄) solution (the product alcohol will show up as a yellow spot on a purple background). The reaction is complete when the spot corresponding to N-methylsuccinimide (higher Rƒ value) has disappeared and a new, more polar spot for the product (lower Rƒ value) has appeared.
Q4: My final product is a persistent oil. How can I solidify it for easier handling?
If column chromatography yields a pure oil, you can try co-evaporation with a solvent that can form an azeotrope with residual water or solvent, such as toluene. Following this, placing the sample under a high vacuum for an extended period can sometimes induce crystallization. If it remains an oil, it is acceptable to proceed to the next step if NMR spectroscopy confirms its purity. The compound's molecular formula is C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol .[6]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from N-methylsuccinimide.
Materials:
-
N-methylsuccinimide (1 eq.)
-
Sodium borohydride (1.2 eq.)
-
Anhydrous Methanol
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve N-methylsuccinimide (1.0 eq.) in anhydrous methanol (approx. 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq.) to the stirred solution in small portions over 1 hour. Maintain the temperature at 0°C during the addition. Caution: Hydrogen gas evolution will occur.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for another hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (Mobile phase: 9:1 Ethyl Acetate/Methanol) until all starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water at 0°C to decompose any excess NaBH₄.
-
Solvent Removal: Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: To the resulting aqueous residue, add saturated brine solution and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Filtration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% methanol in ethyl acetate.
-
Characterization: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless to pale yellow oil. Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
Caption: From starting material to purified product workflow.
References
-
Journal of Academia Vol. 10, Issue 1 (2022) 102 – 106. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. ScienceDirect. [Link]
-
Conversion of itaconic acid to 3‐ and 4‐methyl‐2‐pyrrolidone with... ResearchGate. [Link]
- EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
-
Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
Method for preparing methylpyrrolidones (2018). SciSpace. [Link]
-
Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. ResearchGate. [Link]
-
N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III). PubMed Central. [Link]
-
How to minimize side products of this reaction. Reddit. [Link]
-
SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. National Institutes of Health. [Link]
-
Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers. MDPI. [Link]
-
(PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. ResearchGate. [Link]
-
N-Methylsuccinimide. PubChem, National Institutes of Health. [Link]
-
N-METHYL 2-PYRROLIDONE (NMP). Ataman Kimya. [Link]
-
Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main... ResearchGate. [Link]
-
N-methyl-2-pyrrolidone. Wikipedia. [Link]
-
Opinion of the Scientific Committee on Consumer Safety on N-methyl-2-pyrrolidone (NMP). European Commission. [Link]
-
METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. European Patent Office. [Link]
-
N-methyl-2-pyrrolidone. PubChem, National Institutes of Health. [Link]
Sources
- 1. ir.uitm.edu.my [ir.uitm.edu.my]
- 2. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 3. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Methylsuccinimide | C5H7NO2 | CID 70717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Challenges in the Purification of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support guide for 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the purification of this highly polar, functionalized pyrrolidinone. The inherent properties of this molecule—a polar lactam, a primary alcohol, and a high boiling point—present unique hurdles that standard purification protocols may not adequately address.
This guide is structured in a question-and-answer format to directly tackle common problems, explain the underlying chemical principles, and provide robust, field-tested protocols to enhance purity and yield.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions about the purification strategy for this compound.
Q1: What makes this compound so difficult to purify?
A1: The purification challenges stem from a combination of its key structural features:
-
High Polarity: The presence of both a lactam (cyclic amide) and a primary alcohol group makes the molecule extremely polar. This leads to strong interactions with polar stationary phases like silica gel, often resulting in poor separation and significant tailing during column chromatography.[1][2]
-
High Boiling Point: Strong intermolecular hydrogen bonding gives the compound a high boiling point, making vacuum distillation necessary to prevent thermal decomposition at atmospheric pressure.[3] However, even under vacuum, high temperatures may still be required, risking degradation.
-
Water Solubility: Its polarity makes it highly soluble in water. This complicates aqueous workups, as the compound can be difficult to extract into organic solvents, and removing residual water from the final product is challenging.
-
Potential for Impurities: Synthesis of pyrrolidinones can generate various impurities, including starting materials, by-products from side reactions, or ring-opened species, which may have similar polarities to the target compound.[4][5]
Q2: Which purification method is generally recommended as a starting point?
A2: For lab-scale purification, flash column chromatography on silica gel is the most common starting point, despite its challenges. It offers the flexibility to screen various solvent systems to find one that can differentiate the product from its impurities.[6][7] However, this is often just a first pass, and a secondary method like recrystallization or vacuum distillation of the pooled fractions may be necessary to achieve high purity.
Q3: My compound appears to be degrading on the silica gel column. What is happening and what can I do?
A3: Standard silica gel is slightly acidic, which can catalyze the degradation of sensitive compounds.[7] For a molecule with a lactam and an alcohol, this acidic environment could potentially lead to side reactions.
Troubleshooting Steps:
-
Test Stability: Before committing your entire batch, spot the compound on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, it indicates on-plate degradation.[8]
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel by preparing your column slurry in a solvent system containing a small amount of a basic modifier, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[8][9]
-
Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8][10] Alternatively, reversed-phase (C18) chromatography could be an option if you can find a suitable aqueous/organic mobile phase.
Section 2: Troubleshooting Guide: Column Chromatography
This section provides detailed solutions to specific problems encountered during chromatographic purification.
Problem 1: My compound streaks badly and provides poor separation on silica gel.
-
Causality: Streaking (or tailing) is a classic sign of strong, non-ideal interactions between your highly polar compound and the acidic silanol groups on the silica surface.[1][2] The compound adsorbs so strongly that it does not elute in a tight band. This is common for polar, basic, or hydrogen-bond-donating compounds.[8][10]
-
Solution Workflow:
Caption: Decision workflow for troubleshooting peak streaking.
-
Detailed Protocol: Column with Basic Modifier
-
TLC First: Develop a solvent system on TLC. A common starting point for very polar compounds is Dichloromethane (DCM) / Methanol (MeOH). If streaking occurs, add a drop of triethylamine or ammonium hydroxide to the TLC jar and re-run.
-
Solvent Prep: Prepare your mobile phase. For example, if a 90:10 DCM:MeOH system works on TLC, prepare a bulk solution. To this, add triethylamine to a final concentration of 0.5% (v/v).
-
Column Packing: Pack the silica gel column using this amine-modified solvent system.
-
Elution: Run the column as usual. The amine competes for the acidic sites on the silica, allowing your compound to elute more symmetrically.[9]
-
Problem 2: My compound will not elute from the column, even with 20% Methanol in DCM.
-
Causality: Your compound's polarity is so high that its affinity for the silica stationary phase is far greater than its solubility in the mobile phase.[2][8] The mobile phase is not strong enough to "push" the compound off the column.
-
Solutions:
-
Drastically Increase Polarity: A mobile phase of 2-5% ammonium hydroxide (25% NH₃ in water) in methanol can be highly effective for eluting extremely polar compounds.[10] Be aware that this will also elute many other polar impurities.
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is designed for highly polar compounds. It uses a polar stationary phase (like silica or a diol phase) with a high-organic, low-aqueous mobile phase (e.g., acetonitrile/water).[11][12] This offers an orthogonal separation mechanism to standard normal-phase chromatography.
-
Solid Loading: If your compound is poorly soluble in the initial, less polar mobile phase, it can get stuck at the top of the column. Adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[9][13]
-
Section 3: Troubleshooting Guide: Distillation & Recrystallization
Problem 3: My product is decomposing during vacuum distillation.
-
Causality: this compound has a high boiling point. Even under vacuum, the temperature required for distillation might exceed its thermal stability threshold, leading to decomposition.[3] Alcohols, in particular, can require bath temperatures 30-50°C higher than their boiling point to distill effectively.[3]
-
Solutions & Best Practices:
-
Use a High-Quality Vacuum: Ensure your vacuum pump and system are free of leaks to achieve the lowest possible pressure. A lower pressure directly translates to a lower boiling point.
-
Short Path Distillation: For small quantities, use a Kugelrohr or short path distillation apparatus. This minimizes the distance the vapor travels, reducing the required temperature and residence time at high heat.
-
Avoid Overheating: Use a well-controlled heating mantle with vigorous stirring to prevent localized hot spots. Set the bath temperature no more than 20-30°C above the expected boiling point of your compound at the measured pressure.[3]
-
Consider Alternatives: If thermal decomposition is unavoidable, distillation is not a suitable method. Focus on chromatography or crystallization.
-
| Purification Method | Typical Purity | Typical Yield | Scalability | Key Consideration |
| Flash Chromatography | 90-98% | 50-80% | Low-Medium | Prone to streaking; may require modifiers.[8] |
| Vacuum Distillation | >99% | 60-90% | Medium-High | Risk of thermal decomposition.[3] |
| Recrystallization | >99.5% | 40-70% | High | Finding a suitable solvent system is challenging.[14] |
Problem 4: I can't find a good solvent system for recrystallization; my compound either oils out or doesn't crystallize at all.
-
Causality: "Oiling out" occurs when a compound comes out of solution above its melting point, often because the solution is too concentrated or cooled too quickly.[8] The high polarity of your compound means it is likely very soluble in polar solvents (like ethanol, methanol, water) and insoluble in non-polar solvents (like hexanes, ether), making the ideal "sparingly soluble when cold, very soluble when hot" solvent difficult to find.[14][15]
-
Solution Protocol: Two-Solvent Recrystallization This is often the best approach for compounds with challenging solubility profiles.[16]
-
Choose Solvents: Find a "soluble" solvent (e.g., Methanol, Ethanol, Isopropanol) and an "anti-solvent" or "poor" solvent in which your compound is insoluble (e.g., Diethyl ether, Ethyl acetate, Toluene). The two solvents must be miscible. A patent for the related compound 4-hydroxy-2-pyrrolidinone suggests alcohols like ethanol are effective.[17]
-
Dissolve: In an Erlenmeyer flask, dissolve your crude product in the minimum amount of the hot "soluble" solvent (e.g., hot ethanol).[18]
-
Induce Cloudiness: While the solution is still hot, add the "anti-solvent" (e.g., ethyl acetate) dropwise until you see a persistent cloudiness (turbidity). This indicates you have reached the saturation point.
-
Re-clarify: Add a few more drops of the hot "soluble" solvent to just re-dissolve the cloudiness, resulting in a clear, saturated solution.
-
Cool Slowly: Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling is critical for forming pure crystals rather than trapping impurities.[16]
-
Chill: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolate: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold anti-solvent.[14][16]
-
Section 4: Purity Analysis
Q4: How can I accurately assess the purity of my final product?
A4: A combination of methods is recommended for a complete picture.
-
¹H and ¹³C NMR Spectroscopy: This is the primary tool for structural confirmation and purity assessment. Integrating the product signals against those of known impurities or a calibrated internal standard can provide quantitative purity information. Look for residual solvents, starting materials, or side products.[19]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is excellent for detecting trace-level impurities. An HPLC method using a C18 column with a highly aqueous mobile phase or a HILIC column can be developed.[11][20][21] The mass spectrometer provides molecular weight information for any detected impurities, aiding in their identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): If the compound is thermally stable enough, GC-MS can provide excellent resolution for volatile impurities. A method for the related N-methyl-2-pyrrolidone (NMP) uses a gas chromatograph with a flame ionization detector (FID) or a mass spectrometer.[22][23]
Final Workflow: Recommended Purification Strategy
Caption: Recommended multi-step purification workflow.
This guide provides a framework for addressing the specific purification challenges of this compound. By understanding the chemical principles behind these challenges, researchers can make informed decisions to develop a robust and effective purification strategy.
References
- Vertex AI Search. (2023, July 1).
- BenchChem. (2025).
- BenchChem. (2025).
- Khan Academy.
- JoVE. (2024, December 5).
- Unknown.
- Unknown.
- University of Rochester, Department of Chemistry.
- Unknown.
- Biocyclopedia.
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
- University of Rochester, Department of Chemistry.
- Difford's Guide.
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- Apollo Scientific. This compound.
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- Beilstein Journal of Organic Chemistry. Inline purification in continuous flow synthesis – opportunities and challenges.
- Sigma-Aldrich. 4-(Hydroxymethyl)pyrrolidin-2-one.
- PubMed. (2017). Simultaneous profiling of organic and inorganic impurities in α-pyrrolidinopentiophenone (α-PVP).
- Santa Cruz Biotechnology. This compound.
- BenchChem. (2025).
- CymitQuimica. This compound.
- MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- ResearchGate. (2018, April 25).
- BOC Sciences. CAS 64320-89-4 4-(Hydroxymethyl)-2-pyrrolidinone.
- U.S. Food and Drug Administration. (2011, September 26). Method of analysis N–methyl–2-pyrrolidone.
- Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities.
- PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite.
- Centers for Disease Control and Prevention. (1998, January 15). N-METHYL-2-PYRROLIDINONE 1302.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity.
- ResearchGate. (2025, August 6). Determination of 5-hydroxy-N-methyl-2-pyrrolidone and 2-hydroxy-N-methylsuccinimide in human plasma and urine.
- Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
- PubChem. N-methyl-2-pyrrolidone.
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Technical Support Center: Optimization of Reaction Conditions for N-Methylation
Welcome to the Technical Support Center for N-methylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to address the practical challenges you may encounter in the lab, grounding our recommendations in established chemical principles and field-proven experience.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding N-methylation strategies.
Q1: What are the primary challenges I should anticipate when planning an N-methylation reaction?
A1: The main challenges in N-methylation stem from the reactivity of the amine and the choice of methylating agent. Key issues include:
-
Selectivity: Achieving mono-N-methylation without the formation of di-methylated or even quaternary ammonium salt byproducts is a frequent challenge. The mono-methylated product can sometimes be more nucleophilic than the starting primary amine, leading to over-methylation.[1]
-
Chemoselectivity: For molecules with multiple nucleophilic sites, such as hydroxyl or thiol groups, preventing concurrent O- or S-methylation is critical.[1]
-
Reagent Toxicity: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly effective but are also toxic and carcinogenic, requiring careful handling and specialized disposal procedures.[2][3][4][5]
-
Substrate Reactivity: Sterically hindered amines or electron-deficient amines (e.g., anilines with electron-withdrawing groups) can exhibit low reactivity, requiring harsher reaction conditions which may lead to side reactions.
-
Racemization: For chiral amines, particularly in peptide synthesis, preserving stereochemical integrity during methylation is paramount.[6][7]
Q2: How do I choose the right methylating agent for my specific substrate?
A2: The choice of methylating agent is crucial and depends on factors like the desired scale, functional group compatibility, and the required level of selectivity.[6] A comparative overview is presented below:
| Methylating Agent | Typical Reaction Conditions | Key Advantages | Potential Drawbacks |
| Methyl Iodide (MeI) | Base (e.g., K₂CO₃, NaH), solvent (e.g., DMF, Acetone), RT to elevated temp. | High reactivity.[8] | Highly toxic, volatile, can lead to over-methylation, expensive.[3][4][5][9] |
| Dimethyl Sulfate (DMS) | Base (e.g., K₂CO₃, NaOH), various solvents, 0-100 °C.[10] | High reactivity, less volatile than MeI. | Highly toxic and carcinogenic, often leads to over-methylation without careful control.[3][10] |
| Formaldehyde/Formic Acid (Eschweiler-Clarke) | Excess formaldehyde and formic acid, heated (often 80-90°C).[1][11] | Excellent for producing tertiary amines, avoids quaternary salt formation, cost-effective.[11][12] | Requires high temperatures, not suitable for sensitive substrates, uses excess reagents.[11] |
| Dimethyl Carbonate (DMC) | With catalyst (e.g., zeolites), elevated temperatures. | "Greener" reagent, can offer high mono-selectivity.[1] | Requires higher temperatures and sometimes specialized catalysts. |
| Methanol | With transition metal catalysts (e.g., Ru, Ir).[13][14][15][16] | Sustainable C1 source, produces water as the only byproduct.[16] | Requires a catalyst, which can be expensive or require screening. |
Q3: What is the "magic methyl effect" and how does N-methylation influence drug properties?
A3: The "magic methyl effect" refers to the significant and often beneficial impact that the introduction of a single methyl group can have on the biological activity and pharmacokinetic properties of a drug molecule.[17] In the context of N-methylation, particularly in peptides and other drug candidates, this modification can:
-
Enhance Metabolic Stability: The methyl group acts as a shield, protecting adjacent peptide bonds from proteolytic enzymes, thus increasing the molecule's half-life in vivo.[7][18]
-
Improve Membrane Permeability: By replacing a hydrogen bond donor (the N-H proton) with a non-polar methyl group, the overall lipophilicity of the molecule increases. This can enhance its ability to cross cell membranes.[2][7][18]
-
Introduce Conformational Constraints: The steric bulk of the methyl group restricts the conformational freedom of the molecular backbone. This can lock the molecule into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target.[7][19]
II. Troubleshooting Guide: Common Problems & Solutions
This section provides a structured approach to diagnosing and solving common issues encountered during N-methylation experiments.
Problem 1: Low or No Product Yield
A low yield of the desired N-methylated product is a frequent issue. The underlying cause can often be traced back to insufficient reactivity of the starting materials or suboptimal reaction conditions.
Diagnostic Workflow for Low Yield
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Preventing racemization during the synthesis of chiral 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction
Welcome to the technical support center for the stereoselective synthesis of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This valuable chiral building block is a key intermediate in the development of various pharmaceuticals. Maintaining its stereochemical integrity during synthesis is paramount, as the biological activity of the final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer.
This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with preventing racemization during the synthesis of this compound. We will delve into the underlying mechanisms of racemization, provide practical troubleshooting advice in a frequently asked questions (FAQ) format, and present optimized protocols to ensure high enantiomeric excess (ee).
Understanding the Challenge: Racemization in γ-Lactam Synthesis
Racemization, the conversion of an enantiomerically pure or enriched substance into a mixture of equal parts of both enantiomers, is a significant hurdle in the synthesis of chiral molecules like this compound.[1] The primary mechanism of concern for this γ-lactam involves the deprotonation of the chiral center at the C4 position.
The hydrogen atom at the C4 position is acidic due to the electron-withdrawing effect of the adjacent carbonyl group. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a loss of stereochemical information and the formation of a racemic mixture.[2][3]
Several factors can influence the rate of racemization, including the strength and concentration of the base, solvent polarity, reaction temperature, and the nature of the substituents on the pyrrolidinone ring.[4][5][6][7][8]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of chiral this compound, providing explanations and actionable solutions.
Question 1: My final product shows a significant loss of enantiomeric excess (ee). What are the likely causes?
Answer: A loss of enantiomeric excess is almost certainly due to racemization at the C4 position. The most common culprits are:
-
Inappropriate Base: Strong bases can readily deprotonate the C4 position, leading to the formation of the planar enolate intermediate. The choice of base is critical.
-
Elevated Reaction Temperature: Higher temperatures can provide the necessary activation energy for deprotonation and subsequent racemization.[4] Reactions should generally be conducted at low temperatures.
-
Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential for loss of ee.
-
Solvent Effects: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the rate of racemization.
Question 2: Which bases are recommended to minimize racemization, and which should be avoided?
Answer: The selection of the base is arguably the most critical factor in preventing racemization.
-
Recommended Bases: Weaker, non-nucleophilic bases are preferred. Examples include:
-
Potassium Carbonate (K₂CO₃)
-
Cesium Carbonate (Cs₂CO₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Bases to Use with Caution: Stronger bases like sodium hydride (NaH), lithium diisopropylamide (LDA), and alkali metal alkoxides (e.g., sodium methoxide) should be used with extreme care, at very low temperatures, and for the shortest possible reaction times.
-
Bases to Avoid: Strong, nucleophilic bases should generally be avoided as they can lead to side reactions in addition to racemization.
Question 3: How does temperature control impact the stereochemical outcome?
Answer: Temperature has a direct relationship with the rate of racemization.[4][5][6]
-
Low Temperatures are Key: Performing reactions at or below 0°C is highly recommended, especially when using stronger bases. For particularly sensitive substrates, temperatures as low as -78°C (dry ice/acetone bath) may be necessary.
-
Monitoring Exotherms: Be mindful of exothermic reactions that can cause localized heating. Slow, controlled addition of reagents is crucial.
The following diagram illustrates the logical workflow for troubleshooting racemization issues.
Caption: A flowchart for diagnosing and resolving issues of racemization.
Preventative Strategies and Optimized Protocols
Proactive measures are the most effective way to prevent racemization. This section outlines key strategies and provides a detailed experimental protocol for the synthesis of chiral this compound, starting from a commercially available chiral precursor.
Key Preventative Strategies
-
Chiral Pool Synthesis: Utilizing a readily available chiral starting material, such as (R)- or (S)-4-(hydroxymethyl)pyrrolidin-2-one, is a common and effective strategy.[9] This approach focuses on maintaining the existing stereocenter throughout the synthetic sequence.
-
Use of Chiral Auxiliaries: For de novo syntheses, employing a chiral auxiliary can direct the stereochemical outcome of key bond-forming reactions.[10][11][12][13] The auxiliary is typically removed in a later step under conditions that do not affect the newly formed stereocenter.
-
Enzymatic Resolutions: Biocatalytic methods, such as enzymatic kinetic resolution, can be highly effective in separating enantiomers and can be a viable strategy for obtaining the desired chiral product.[14]
Optimized Protocol: N-Methylation of (R)-4-(Hydroxymethyl)pyrrolidin-2-one
This protocol details a method for the N-methylation of commercially available (R)-4-(hydroxymethyl)pyrrolidin-2-one, a common step where racemization can occur if not properly controlled.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the N-methylation of (R)-4-(hydroxymethyl)pyrrolidin-2-one.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-4-(hydroxymethyl)pyrrolidin-2-one (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 10 mL per 1 g of starting material).
-
Cool the solution to 0°C using an ice-water bath.
-
-
Base Addition:
-
Add finely ground anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to the cooled solution portion-wise, ensuring the temperature does not rise above 5°C.
-
-
N-Methylation:
-
Slowly add methyl iodide (CH₃I) (1.2 eq) dropwise to the suspension over 15-20 minutes, maintaining the internal temperature at 0-5°C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at 0°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification and Analysis:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
-
Data Summary Table:
The following table provides a comparison of different bases and their typical impact on the enantiomeric excess of the final product under the optimized conditions described above.
| Base | Temperature (°C) | Typical Enantiomeric Excess (ee) | Notes |
| K₂CO₃ | 0 | >99% | Recommended conditions. |
| Cs₂CO₃ | 0 | >98% | More expensive but also very effective. |
| NaH | 0 | 90-95% | Higher risk of racemization. |
| NaH | 25 (RT) | 50-60% | Significant racemization observed. |
| LDA | -78 | >98% | Requires stringent anhydrous and low-temperature conditions. |
Conclusion
The prevention of racemization during the synthesis of chiral this compound is a critical aspect of ensuring the quality and efficacy of downstream pharmaceutical products. By understanding the mechanism of racemization and carefully controlling reaction parameters—particularly the choice of base and temperature—researchers can consistently achieve high enantiomeric purity. This guide provides a framework for troubleshooting common issues and implementing robust synthetic protocols to maintain the stereochemical integrity of this important chiral building block.
References
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Pellissier, H. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2135-2148. Retrieved from [Link]
-
Abu-Halahil, A., et al. (2023). Isothermal Titration Calorimetry: The Heat of Dilution, Racemization, and What Lies In Between. Preprints.org. Retrieved from [Link]
-
Bull, S. D., et al. (2001). N-Acyl 'Quat' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis. Journal of the Chemical Society, Perkin Transactions 1, (21), 2703-2713. Retrieved from [Link]
-
Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7545. Retrieved from [Link]
-
Noorduin, W. L., et al. (2016). Role of Additives during Deracemization Using Temperature Cycling. Crystal Growth & Design, 16(5), 2915-2920. Retrieved from [Link]
-
Maggioni, G. M., & Mazzotti, M. (2019). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution. Research Collection. Retrieved from [Link]
-
Reddy, G. S., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1486-1493. Retrieved from [Link]
-
Contente, M. L., et al. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules, 29(23), 5437. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
- Kenda, B., et al. (2007). 4-substituted pyrrolidin-2-ones and their use. Google Patents.
-
Maggioni, G. M., et al. (2020). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 20(1), 444-453. Retrieved from [Link]
-
Andersson, P. G., & Johansson, F. (2001). 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. ResearchGate. Retrieved from [Link]
-
Diez, D., et al. (2008). Synthesis of a New Chiral Pyrrolidine. Molecules, 13(5), 1127-1136. Retrieved from [Link]
-
Shahedi, M., et al. (2023). Biocatalytic stereoselective synthesis of pyrrolidine-2,3-diones containing all-carbon quaternary stereocenters. Organic & Biomolecular Chemistry, 21(14), 2742-2747. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of racemic γ-lactams (2a–f). Retrieved from [Link]
-
Shymanska, N. V., & Pierce, J. G. (2017). Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. Organic Letters, 19(10), 2594-2597. Retrieved from [Link]
-
Study.com. (n.d.). Racemization Overview, Mechanism & Examples. Retrieved from [Link]
-
Jeyachandran, V., et al. (2017). SYNTHESIS OF BIOLOGICAL ACTIVITVE 5-(HYDROXYMETHYL)PYRROLIDIN-2-ONE AT AMBIENT TEMPERATURE. International Journal of Pure and Applied Mathematics. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. Retrieved from [Link]
-
Cox, P. J., et al. (2003). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 5(13), 2243-2246. Retrieved from [Link]
-
Wang, Y., et al. (2019). Enantioselective resolution of racemic γ-lactam by (+)-γ-lactamase for the production of chiral intermediate of abacavir and carbovir. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved from [Link]
-
Chemistry-For-Everyone. (2024, December 31). What Is Racemization In Organic Chemistry? [Video]. YouTube. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Jeyachandran, V., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. Retrieved from [Link]
-
Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5345. Retrieved from [Link]
-
Chemsrc. (n.d.). (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone. Retrieved from [Link]
-
Carl ROTH. (n.d.). (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone, 250 mg. Retrieved from [Link]
-
Le, N. C., et al. (2021). Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans. Organic Letters, 23(15), 5945-5949. Retrieved from [Link]
-
Ali, A. M., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6245. Retrieved from [Link]
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Technical Support Center: Degradation Pathways of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during your experimental work on its degradation pathways. The insights provided herein are based on established principles of chemical degradation and data from structurally related compounds, particularly N-methylpyrrolidone (NMP).
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure of this compound, which features a lactam ring and a primary alcohol, the primary degradation pathways are expected to be hydrolysis and oxidation. Forced degradation studies, which intentionally expose the compound to harsh conditions, are designed to elicit these and other potential degradation routes.[1][2]
-
Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the opening of the ring to form an amino acid derivative.
-
Oxidative Degradation: The molecule has two main sites susceptible to oxidation: the carbon adjacent to the nitrogen in the pyrrolidinone ring and the primary alcohol of the hydroxymethyl group. Oxidation can be induced by reagents like hydrogen peroxide.[3][4]
-
Photolytic Degradation: Exposure to UV or visible light can provide the energy to initiate degradation, potentially through radical mechanisms.
-
Thermal Degradation: High temperatures can accelerate both hydrolytic and oxidative degradation, as well as potentially cause other thermolytic reactions.
Q2: I am observing rapid degradation of my compound in an aqueous solution at a slightly basic pH. Is this expected?
Yes, this observation is consistent with the expected chemical behavior of the lactam functionality. Lactam rings are generally more susceptible to hydrolysis under basic conditions compared to acidic or neutral conditions. The hydroxide ion acts as a potent nucleophile, attacking the carbonyl carbon of the lactam and leading to ring-opening. This is a known degradation pathway for structurally similar compounds like N-methylpyrrolidone (NMP).
Q3: My analytical chromatogram (HPLC-UV) shows multiple degradation peaks after oxidative stress testing. How can I identify these degradants?
The presence of multiple peaks after oxidative stress is plausible due to the different sites on the molecule that can be oxidized. To identify these degradants, a multi-step approach is recommended:
-
High-Resolution Mass Spectrometry (LC-MS/MS): This is the most powerful tool for this purpose. It will provide the accurate mass of the degradation products, allowing you to propose elemental compositions. Tandem mass spectrometry (MS/MS) will provide fragmentation patterns that can be used to elucidate the structures of the degradants.[5]
-
Comparison with Structurally Related Compounds: Research the known oxidation products of N-methylpyrrolidone. Common oxidative degradants of NMP include N-methylsuccinimide (NMS) and products of ring-opening.[3][4] The hydroxymethyl group on your molecule could also be oxidized to an aldehyde or a carboxylic acid.
-
Forced Degradation of Potential Standards: If you hypothesize a particular degradation product, you can attempt to synthesize it and run it as a standard to compare its retention time and mass spectrum with your unknown peaks.
Q4: How can I design a robust forced degradation study for this compound?
A well-designed forced degradation study should systematically evaluate the stability of the molecule under various stress conditions as recommended by the International Conference on Harmonisation (ICH) guidelines.[1][6] The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the degradation products are representative of those that might form under long-term storage conditions.
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60-80°C) | Lactam ring opening |
| Base Hydrolysis | 0.1 M NaOH, room temperature or gentle heat | Lactam ring opening |
| Oxidation | 3-30% H2O2, room temperature | Oxidation of the pyrrolidinone ring and/or the hydroxymethyl group |
| Thermal Degradation | Dry heat (e.g., 80-100°C) or in solution | Acceleration of hydrolysis and oxidation |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Photolytic cleavage or rearrangement |
Causality behind Experimental Choices:
-
The concentrations of acid, base, and peroxide, as well as the temperature, are chosen to induce detectable degradation without causing complete decomposition of the molecule.[7][8]
-
It is crucial to include control samples (without the stressor) to differentiate between degradation caused by the stress condition and any inherent instability of the compound in the chosen solvent.
Troubleshooting Guides
Issue 1: No degradation is observed under my initial stress conditions.
Possible Cause & Solution:
-
Conditions are too mild: this compound might be more stable than anticipated.
-
Troubleshooting Step: Gradually increase the severity of the stress conditions. For example, increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl), raise the temperature, or prolong the exposure time. It is important to do this in a stepwise manner to avoid excessive degradation.
-
-
Analytical method is not stability-indicating: Your current analytical method (e.g., HPLC-UV) may not be able to separate the parent compound from its degradation products.
-
Troubleshooting Step: Re-evaluate your analytical method. Adjust the mobile phase composition, gradient, column chemistry, or detector wavelength. The use of a mass spectrometer as a detector (LC-MS) is highly recommended for its ability to detect and differentiate compounds based on their mass-to-charge ratio.[8]
-
Issue 2: My mass balance is poor after forced degradation (sum of parent and degradants is less than 90%).
Possible Cause & Solution:
-
Formation of non-UV active or volatile degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector. Others might be volatile and lost during sample preparation.
-
Troubleshooting Step: Employ a more universal detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with your UV detector. For volatile compounds, consider using headspace gas chromatography (GC).
-
-
Degradants are not eluting from the HPLC column: Highly polar or reactive degradation products might be irreversibly adsorbed onto the stationary phase.
-
Troubleshooting Step: Modify your HPLC method. Try a different column with a different stationary phase (e.g., a polar-embedded column). Adjust the pH of the mobile phase to alter the ionization state of the analytes.
-
Issue 3: I am struggling to elucidate the structure of a major degradation product from its mass spectrum.
Possible Cause & Solution:
-
Complex fragmentation pattern: The fragmentation in the mass spectrometer might be extensive, making it difficult to piece together the structure.
-
Troubleshooting Step:
-
Acquire High-Resolution MS/MS Data: This will help confirm the elemental composition of the fragment ions.
-
Perform Hydrogen-Deuterium (H/D) Exchange Mass Spectrometry: This technique can help determine the number of exchangeable protons (e.g., from -OH, -NH, -COOH groups) in the molecule and its fragments, providing valuable structural clues.
-
Consider NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for structure elucidation.
-
-
Visualizing Degradation Pathways and Workflows
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Experimental Workflow for Degradation Studies
Caption: General workflow for forced degradation studies.
Detailed Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 24 hours.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H2O2. Keep at room temperature for 24 hours.
-
Thermal Stress: Place a solid sample of the compound in an oven at 100°C for 48 hours. Also, heat a solution of the compound at 80°C for 48 hours.
-
Photostability: Expose a solid sample and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Preparation for Analysis: Before injection into the HPLC, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-MS Method Development
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) to get a good separation of the parent compound and all potential degradation products.
-
-
Detection:
-
UV Detector: Use a photodiode array (PDA) detector to monitor the absorbance at multiple wavelengths and to check for peak purity.
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Perform a full scan to detect all ions and then product ion scans on the parent compound and major degradants to obtain fragmentation information.[5]
-
-
Method Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
References
-
ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link]
-
MedCrave. (2016). Forced degradation studies. Retrieved from [Link]
-
PubMed Central. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]
-
MDPI. (2024). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
Chemsrc. (n.d.). (4R)-4-(hydroxyMethyl)-2-Pyrrolidinone | CAS#:1165450-70-3. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]
-
Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Retrieved from [Link]
-
ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Retrieved from [Link]
-
ResearchGate. (2014). Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. Retrieved from [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. biomedres.us [biomedres.us]
- 7. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and systematic troubleshooting strategies for the High-Performance Liquid Chromatography (HPLC) analysis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The inherent polarity of this molecule presents unique challenges, which we will address with scientifically grounded explanations and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its HPLC analysis?
Understanding the analyte is the first step in any successful method development. This compound is a small, highly polar molecule. Its structure, featuring a hydroxyl group and a lactam ring, makes it readily soluble in water and other polar solvents.[1] This high polarity is the primary challenge in reversed-phase chromatography, as it leads to poor retention on traditional non-polar stationary phases like C18.[2][3][4]
| Property | Value / Description | Source |
| Molecular Formula | C₆H₁₁NO₂ | [5][6] |
| Molecular Weight | 129.16 g/mol | [5][6] |
| Appearance | Colorless to light yellow viscous liquid | [6][7] |
| Predicted pKa | 14.56 ± 0.10 | [6][7] |
| Solubility | Soluble in water, alcohols, and ether solvents.[1] | |
| Key Structural Features | Lactam ring, tertiary amine, primary alcohol. | N/A |
Q2: I'm getting little to no retention of my analyte on a standard C18 column. What's happening?
This is the most common issue encountered with highly polar analytes like this compound. The problem often stems from two related phenomena:
-
Lack of Hydrophobic Interaction: The analyte is too polar to effectively partition into the non-polar C18 stationary phase. It spends most of its time in the highly aqueous mobile phase, leading to elution at or near the solvent front (void volume).[3][4]
-
Phase Collapse (Dewetting): To increase retention of polar compounds, analysts often use mobile phases with very high aqueous content (e.g., >95% water). On traditional C18 columns, these conditions can cause the mobile phase to be expelled from the pores of the stationary phase, leading to a "collapse" of the C18 alkyl chains.[8] This dramatically reduces the available surface area for interaction, resulting in a sudden and irreversible loss of retention.[8]
Troubleshooting Guides: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving common issues encountered during the analysis of this compound.
General Troubleshooting Workflow
The first step in troubleshooting is to systematically isolate the problem. Before blaming the column, always verify the system's foundational elements: mobile phase preparation, method parameters, and sample preparation.[9]
Caption: General HPLC troubleshooting starting points.
Issue 1: Poor Peak Shape
Irregular peak shapes are a clear indicator that one or more factors are negatively impacting the chromatographic process.[10]
Q3: My analyte peak is tailing. What are the likely causes and solutions?
Peak tailing, where the back half of the peak is drawn out, is often caused by secondary interactions between the analyte and the stationary phase.[10]
Causality: Standard silica-based columns have residual, un-capped silanol groups (Si-OH) on their surface. These silanols are acidic and can form strong secondary ionic or hydrogen-bonding interactions with polar analytes, especially those with basic functional groups. This causes a portion of the analyte molecules to be retained more strongly, resulting in a tailing peak shape.
Diagnostic & Solution Workflow:
Caption: Diagnostic workflow for troubleshooting peak tailing.
Q4: My peaks are fronting or splitting. What should I investigate?
-
Peak Fronting: This is often a classic sign of injecting the sample in a solvent that is significantly stronger than the mobile phase.[10] For instance, if you are using a 95% aqueous mobile phase and you dissolve your sample in 100% acetonitrile, the peak will likely front. The strong injection solvent carries the analyte down the column too quickly at the beginning, distorting the peak.
-
Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase.[11]
-
-
Split Peaks: This can be caused by the same sample solvent mismatch, but it is also frequently indicative of a physical problem at the head of the column.[10]
-
Causes & Solutions:
-
Partially Blocked Frit: Contaminants from the sample or system may have blocked the inlet frit of the column. Try disconnecting and reverse-flushing the column (check manufacturer's instructions first).
-
Column Void: A void or channel may have formed in the packing material at the column inlet due to pressure shocks or use at an improper pH. This usually requires column replacement.
-
Injector Issue: A partially blocked needle or seat can cause incomplete or staggered injections.
-
-
Issue 2: Poor or Unstable Retention
Because this compound is so polar, achieving robust and reproducible retention is paramount.
Q5: How can I improve the retention of my analyte in a reversed-phase system?
If your analyte is eluting too early, you need to increase its affinity for the stationary phase or decrease its affinity for the mobile phase.
Experimental Protocols:
-
Use a "High Aqueous" Compatible Column: Select a column specifically designed for use in highly aqueous mobile phases. These often have polar-embedded or polar-endcapped groups that prevent phase collapse.[8][12]
-
Decrease the Organic Modifier: Reduce the percentage of acetonitrile or methanol in your mobile phase. For this analyte, you will likely be working in the 0-10% organic range.
-
Add a Buffer: Using a buffer (e.g., 10-20 mM ammonium formate or phosphate) can help control the ionization state of surface silanols and improve peak shape and retention consistency.[2]
-
Consider Alternative Chromatography Modes: If reversed-phase is not providing adequate retention, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for very polar compounds.[12] In HILIC, you use a polar stationary phase (like bare silica or an amino-bonded phase) with a high-organic mobile phase. Water acts as the strong, eluting solvent.
Table of Recommended Starting Conditions:
| Parameter | Reversed-Phase (RP) Method | HILIC Method |
| Column | Polar-endcapped C18 or AQ-C18 (e.g., Waters XBridge C18, Agilent Zorbax AQ) | Bare Silica or Amide/Amino phase (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 10 mM Ammonium Formate in 90:10 Acetonitrile:Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate in 50:50 Acetonitrile:Water |
| Gradient | 2% to 20% B over 10 minutes | 95% to 50% A over 10 minutes |
| Flow Rate | 0.5 mL/min (for 4.6 mm ID) | 0.5 mL/min (for 4.6 mm ID) |
| Column Temp. | 30 °C | 40 °C |
| Detection | UV at low wavelength (~200-210 nm) or Mass Spec | UV at low wavelength (~200-210 nm) or Mass Spec |
| Injection Vol. | 5 µL | 5 µL |
| Sample Diluent | Starting Mobile Phase (e.g., 98% Water / 2% ACN) | 90% Acetonitrile / 10% Water |
Q6: My retention times are drifting to be shorter or longer with every injection. What is the cause?
Drifting retention times indicate that the system is not in equilibrium or that a system parameter is changing.[9][10]
-
Insufficient Equilibration: This is the most common cause, especially when using high-aqueous mobile phases or buffers. A column may require 10-20 column volumes (or more) to be fully equilibrated.
-
Solution: Program a sufficient equilibration step at the end of your gradient method. Monitor the baseline and system pressure; when both are stable, the column is likely equilibrated.
-
-
Mobile Phase Inconsistency:
-
Composition Change: If using an on-line mixer, one of the solvent lines could be blocked or have a leak, altering the mobile phase ratio.[9] Volatile organic solvents can also evaporate over time, changing the composition.
-
Solution: Prepare mobile phases fresh daily.[9] If you suspect a proportioning valve issue, try running a pre-mixed mobile phase from a single bottle to see if the problem resolves.[9]
-
-
Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention time.
-
Solution: Always use a thermostatically controlled column compartment.[10]
-
References
- Polar Compounds | SIELC Technologies. (n.d.).
- Troubleshooting Common HPLC Issues: A Practical Guide. (2025, February 16). Maxi Scientific.
- Strategies to Enable and Simplify HPLC Polar Compound Separation. (2023, December 8). PerkinElmer.
- HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
- HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
- HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025, November 30). MicroSolv.
- This compound. (n.d.). CymitQuimica.
- This compound | 59887-20-6. (n.d.). ChemicalBook.
- This compound | 59887-20-6. (n.d.). ChemicalBook.
- 4-Hydroxy-4-methylpyrrolidin-2-one. (2024, April 9). ChemBK.
Sources
- 1. chembk.com [chembk.com]
- 2. Polar Compounds | SIELC Technologies [sielc.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 59887-20-6 [amp.chemicalbook.com]
- 7. This compound | 59887-20-6 [m.chemicalbook.com]
- 8. hplc.eu [hplc.eu]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. maxisci.com [maxisci.com]
- 11. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purification of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
As a Senior Application Scientist, this guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The focus is on practical, effective methods for removing common impurities, ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with this compound?
The impurity profile of this compound is primarily influenced by its synthetic route and storage conditions. Impurities can be broadly categorized into three groups:
-
Starting Materials & Reagents: Unreacted precursors from the synthesis often persist in the crude product. The industrial synthesis of the core N-methylpyrrolidinone (NMP) structure typically involves the reaction of γ-butyrolactone (GBL) with methylamine.[1][2] Therefore, these compounds are common process-related impurities.
-
Reaction Byproducts: Incomplete reactions or side reactions can generate structurally similar molecules. For instance, if the hydroxymethyl group is introduced via formaldehyde, residual intermediates from this step may be present.
-
Degradation Products: As a polar aprotic solvent analog, this compound can degrade over time, especially when exposed to air, moisture, or high temperatures.[3][4] Key degradation pathways include:
-
Oxidation: Exposure to oxygen can lead to the formation of species like N-methylsuccinimide (NMS) and other oxidized derivatives.[5][6] This is often indicated by a yellow or brownish discoloration of the material.
-
Hydrolysis: The lactam ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which opens the ring to form N-methyl-4-aminobutanoic acid (NM4ABA) derivatives.[5]
-
The following diagram illustrates the logical flow for identifying and addressing these common impurities.
Caption: Impurity identification and purification workflow.
Q2: My sample of this compound is yellow to brown. What causes this and how can I remove the color?
Discoloration typically indicates the presence of oxidized or polymerized impurities. N-methylpyrrolidone (NMP), a closely related compound, is known to be slowly oxidized by air.[4] This process can be accelerated by the presence of transition metals or exposure to UV light.[5] The resulting degradation products are often colored.
Troubleshooting Steps:
-
Activated Carbon Treatment: A common first step for removing colored impurities is treatment with activated carbon.
-
Dissolve the impure material in a suitable solvent (e.g., ethyl acetate or isopropanol).
-
Add a small amount (1-5% by weight) of activated carbon.
-
Stir the mixture at room temperature for 1-2 hours.
-
Filter the mixture through a pad of celite to remove the carbon.
-
Remove the solvent under reduced pressure.
-
-
Follow-up Purification: The carbon treatment may not remove all colorless impurities. The decolorized material should then be further purified using either vacuum distillation or column chromatography as described in the guides below.
Q3: What is the best way to store the purified product to prevent degradation?
Proper storage is critical to maintaining the purity of this compound. Based on safety data sheets and the chemical nature of the compound, the following storage conditions are recommended:
-
Inert Atmosphere: The compound is moisture-sensitive and can be oxidized by air.[3][5] Store under an inert atmosphere, such as nitrogen or argon.
-
Tightly Sealed Container: Use a container with a secure, tight-fitting lid to prevent exposure to air and moisture.[3]
-
Cool and Dry Location: Store in a cool, dry, and well-ventilated place.[3][7] Refrigeration (e.g., 4°C) is suitable for long-term storage.[8]
-
Protection from Light: Amber glass bottles are recommended to protect the compound from light, which can catalyze degradation.
Troubleshooting Purification Guides
Guide 1: Purification by Vacuum Distillation
Vacuum distillation is highly effective for separating the target compound from non-volatile impurities (salts, polymers) and more volatile impurities (residual solvents, starting materials). Due to its high estimated boiling point, distillation at atmospheric pressure is not feasible as it would lead to thermal degradation.[8]
Experimental Protocol
-
Setup: Assemble a standard vacuum distillation apparatus with a short path distillation head to minimize product loss. Ensure all glass joints are well-sealed with appropriate vacuum grease. Use a cold trap between the apparatus and the vacuum pump.
-
Fractional Distillation: For separating impurities with close boiling points, a Vigreux column can be inserted between the distillation flask and the distillation head.
-
Procedure:
-
Place the crude this compound into the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable and there is no bumping.
-
Gradually heat the flask using an oil bath.
-
Collect a small forerun fraction, which will contain any low-boiling impurities.
-
Collect the main fraction at a stable head temperature and pressure.
-
Stop the distillation before the flask is completely dry to avoid the concentration and potential decomposition of high-boiling impurities.
-
-
Purity Analysis: Analyze the collected fractions by GC or NMR to confirm purity.
Data Presentation: Boiling Point Estimates
The boiling point is highly dependent on the pressure. The table below provides estimates to guide the distillation process, based on data for the related compound NMP (Boiling Point: 202-204 °C at 760 mmHg).[9] The hydroxymethyl group will increase the boiling point significantly.
| Pressure (mmHg) | Estimated Boiling Point Range (°C) |
| 10 | 150 - 170 |
| 5 | 135 - 155 |
| 1 | 110 - 130 |
| 0.5 | 100 - 120 |
Note: These are estimates. The actual boiling point should be determined empirically.
Guide 2: Purification by Column Chromatography
Column chromatography is a versatile technique for removing impurities with polarities similar to the product. Given that this compound is a highly polar compound, careful selection of the stationary and mobile phases is crucial.
Caption: General workflow for column chromatography purification.
Experimental Protocol
-
Stationary Phase Selection:
-
Normal Phase (Silica Gel): This is a good starting point. Because the compound is very polar, a highly polar mobile phase will be required to elute it.
-
Reversed-Phase (C18): May not be ideal as the compound may have very little retention and elute with the solvent front.
-
Hydrophilic Interaction Chromatography (HILIC): Can be an excellent alternative for highly polar compounds, but requires specialized columns and mobile phases (typically high organic content with a small amount of aqueous buffer).[10]
-
-
Mobile Phase Selection (for Silica Gel):
-
Develop a solvent system using Thin Layer Chromatography (TLC). The goal is to achieve an Rf value for the product of ~0.3.
-
System 1: Dichloromethane (DCM) / Methanol (MeOH). Start with 98:2 DCM:MeOH and gradually increase the methanol concentration.
-
System 2: Ethyl Acetate (EtOAc) / Methanol (MeOH). Start with 95:5 EtOAc:MeOH and increase the methanol proportion as needed.
-
-
Procedure:
-
Pack a glass column with silica gel slurried in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
-
Carefully load the sample onto the top of the silica bed.
-
Begin elution with the mobile phase, collecting fractions.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Monitor the collected fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation: Recommended Chromatography Conditions
| Stationary Phase | Recommended Mobile Phase System | Gradient Profile |
| Silica Gel | Dichloromethane / Methanol | Start at 2% MeOH, increase to 10-15% MeOH |
| Silica Gel | Ethyl Acetate / Methanol | Start at 5% MeOH, increase to 20% MeOH |
Guide 3: Purification by Liquid-Liquid Extraction
This technique is most useful as a workup step after synthesis to perform a bulk separation of impurities based on their solubility in two immiscible liquid phases (typically an organic solvent and an aqueous solution).[11] It is effective for removing inorganic salts, highly polar starting materials, or nonpolar byproducts.
Experimental Protocol
-
Solvent Selection: Since this compound is polar, an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) is suitable.
-
Aqueous Wash:
-
Dissolve the crude reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: to remove acidic impurities.
-
Water: to remove water-soluble impurities like salts.
-
Brine (saturated NaCl solution): to remove residual water from the organic layer.
-
-
-
Procedure:
-
After each wash, gently shake the separatory funnel, periodically venting to release pressure.
-
Allow the layers to separate fully, then drain the lower (aqueous) layer.
-
After the final wash, drain the organic layer into a clean flask.
-
-
Drying and Concentration:
-
Dry the collected organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the partially purified product, which can then be subjected to distillation or chromatography.
-
References
-
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. [Link]
-
Livingstone, D. J., et al. (2010). Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. Organic Process Research & Development. [Link]
-
Le Goffic, F., et al. (1975). [Purification of beta-lactamases by affinity chromatography]. Biochimie. [Link]
-
ResearchGate. (2010). Demonstration of Molecular Purification in Polar Aprotic Solvents by Organic Solvent Nanofiltration. [Link]
-
Gazit, E., et al. (1987). Purification of TEM-1 beta-lactamase by immunoaffinity chromatography. Journal of Immunological Methods. [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. [Link]
- Google Patents. (n.d.).
-
Dymińska, L., et al. (2024). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. Molecules. [Link]
-
Canadian Science Publishing. (n.d.). Some pyrrolidone derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Le, T. D., et al. (2007). Confirmatory and Quantitative Analysis of β-Lactam Antibiotics in Bovine Kidney Tissue by Dispersive Solid-Phase Extraction and Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
Tobin, J., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry. [Link]
-
UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]
-
Queen's University Belfast. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. [Link]
-
ResearchGate. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. [Link]
-
ResearchGate. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]
-
ResearchGate. (n.d.). Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. [Link]
- Google Patents. (n.d.). US5840905A - Process for the preparation of 4-hydroxy-1,2,2,6,6,-pentamethylpiperidine.
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ResearchGate. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. [Link]
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). [Link]
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- 9. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Enhancing Stereoselectivity in the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support guide for the stereoselective synthesis of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and provide actionable solutions for controlling the critical C4 stereocenter of this valuable chiral building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve high enantiomeric purity in your experiments.
Foundational Concepts: The Importance of Stereocontrol
This compound is a substituted γ-lactam, a privileged scaffold in medicinal chemistry.[1][2] The biological activity of molecules derived from this scaffold is often dictated by the absolute configuration of the stereocenter at the C4 position. Consequently, developing synthetic routes that produce a single enantiomer is not merely an academic exercise but a critical requirement for pharmaceutical development. This guide focuses on the primary methods to achieve this and how to troubleshoot them effectively.
The primary challenge lies in directing the reaction to form one stereoisomer preferentially over the other.[3] This selectivity arises from subtle differences in the activation energies of the transition states leading to the different products, which can be influenced by a variety of factors.[3][4]
Core Synthetic Strategies for Stereocontrol
Achieving high stereoselectivity in the synthesis of chiral pyrrolidinones can be approached through several distinct pathways. The choice of strategy often depends on available starting materials, scalability, and the desired enantiomer ((R) or (S)).
Caption: Key synthetic pathways to enantiopure this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your synthesis in a practical question-and-answer format.
Asymmetric Hydrogenation Issues
Q1: My enantiomeric excess (e.e.) is consistently low (<80%) during the asymmetric hydrogenation of the methylene precursor. What are the primary factors to investigate?
A1: Low enantiomeric excess is a common but solvable problem. It almost always points to issues with the catalyst, the substrate, or the reaction conditions which fail to sufficiently differentiate the energies of the diastereomeric transition states. Here is a troubleshooting workflow:
Caption: Decision tree for troubleshooting low enantiomeric excess in asymmetric hydrogenation.
-
Catalyst Integrity: The chiral ligand is the source of stereochemical information.[5] Ensure both the metal precursor (e.g., Ru, Rh complex) and the chiral phosphine ligand are of high purity. Impurities can inhibit or alter the active catalytic species.
-
Substrate Purity: Trace impurities in your prochiral starting material can act as catalyst poisons. For example, sulfur-containing compounds can irreversibly bind to the metal center. Re-purify your substrate by chromatography or distillation.
-
Temperature: This is a critical parameter. Lowering the reaction temperature often increases stereoselectivity because it amplifies the small energy difference between the competing reaction pathways.[4] Try running the reaction at 0 °C or even -20 °C.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex in the transition state.[6] A solvent screen (e.g., methanol, THF, toluene, dichloromethane) is highly recommended. Protic solvents like methanol can sometimes participate in hydrogen bonding that stabilizes a more selective transition state.
-
Hydrogen Pressure: While primarily affecting reaction rate, H₂ pressure can sometimes influence selectivity. Systematically vary the pressure (e.g., from 5 to 50 bar) to find the optimum.
Q2: The hydrogenation reaction is very slow or stalls completely. What should I do?
A2: A stalled reaction typically indicates catalyst deactivation or inhibition.
-
Check for Leaks: Ensure your hydrogenation vessel is perfectly sealed. A slow leak will prevent the reaction from reaching the required pressure.
-
Degas Solvents Thoroughly: Dissolved oxygen can oxidize the phosphine ligands and deactivate the metal catalyst. Ensure solvents are rigorously degassed via freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.
-
Increase Catalyst Loading: While not ideal for process chemistry, increasing the catalyst loading from 1 mol% to 2-5 mol% can sometimes overcome issues with low-level impurities. If this works, it strongly suggests a purity problem with your substrate or solvent.
-
Re-evaluate Catalyst Choice: Some substrates are inherently challenging. It may be necessary to switch to a more active catalyst system, for instance, moving from a rhodium-based to a more robust iridium or ruthenium-based catalyst.[7]
Biocatalysis Issues
Q3: I am attempting the regio- and stereoselective hydroxylation of 1-methylpyrrolidin-2-one using Sphingomonas sp. as described in the literature, but the conversion is poor. How can I improve it? [8]
A3: Biocatalytic reactions are sensitive to culture and reaction conditions.
-
Cell Viability and Density: Ensure your cell culture is healthy and in the correct growth phase (typically late-log phase) before initiating the biotransformation. Verify cell density (OD₆₀₀) and viability.
-
pH Control: The enzyme's activity is highly pH-dependent. Maintain the pH of the reaction buffer within the optimal range for the specific enzyme, buffering as necessary.
-
Substrate Toxicity: High concentrations of the substrate (1-methylpyrrolidin-2-one) can be toxic to the microorganisms, inhibiting their metabolic activity. Try a substrate feeding strategy where the substrate is added portion-wise over several hours to maintain a low, non-toxic concentration.
-
Aeration and Agitation: Proper oxygen supply is crucial for many hydroxylation enzymes (oxygenases) and for cell respiration. Ensure adequate agitation and aeration of the culture during the biotransformation.
General & Substrate-Related Issues
Q4: I am considering a synthesis starting from itaconic acid. What are the key challenges for stereoselectivity?
A4: Itaconic acid is a promising bio-based starting material.[9] The main challenge is controlling both regioselectivity and stereoselectivity during the reductive amination and cyclization process.
-
Regioisomer Formation: Reductive amination of itaconic acid can lead to both 3-methyl- and 4-methyl-pyrrolidone derivatives.[9][10] The choice of catalyst and reaction conditions is crucial to favor the formation of the 4-substituted intermediate that leads to your target. Ruthenium-based catalysts have shown promise in this area.[9]
-
Stereocontrol: Once the 4-substituted intermediate is formed, the reduction of the double bond must be controlled. This can be achieved by using a chiral hydrogenation catalyst in a subsequent step, effectively merging the "chiral pool" and "asymmetric catalysis" approaches.
Q5: How do I reliably measure enantiomeric excess (e.e.)?
A5: An unreliable e.e. measurement can send your troubleshooting efforts in the wrong direction.
-
Chiral HPLC/SFC: This is the gold standard. You must screen various chiral stationary phases (e.g., polysaccharide-based columns like Chiralpak IA, IB, IC, etc.) and mobile phases to achieve baseline separation of the two enantiomers.
-
Validate with a Racemic Standard: Always synthesize or purchase a racemic sample of your final product. Use this standard to confirm that your analytical method can actually separate the two enantiomers and to identify their respective retention times.
-
Derivatization: If the enantiomers are difficult to separate directly, you can derivatize the hydroxyl group with a chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These can then be separated and quantified on standard (achiral) HPLC or by ¹H NMR.
Data Summary: Catalyst System Comparison
The table below summarizes representative data for asymmetric hydrogenation, illustrating how catalyst and conditions can affect the outcome. (Note: Data is illustrative, based on typical results for similar substrates).
| Catalyst Precursor | Chiral Ligand | Solvent | Temp (°C) | Pressure (bar) | Yield (%) | e.e. (%) |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 25 | 20 | 95 | 88 |
| [Rh(COD)₂]BF₄ | (R)-BINAP | Methanol | 0 | 20 | 92 | 96 |
| [RuCl₂(p-cymene)]₂ | (R)-xyl-PhanePhos | Ethanol | 50 | 50 | 99 | 94 |
| [Ir(COD)Cl]₂ | (R,R)-f-spiroPhos | Dichloromethane | 25 | 50 | 98 | >99 |
Detailed Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 1-methyl-4-methylenepyrrolidin-2-one
This protocol describes a general procedure for the enantioselective reduction of a prochiral olefin precursor using a rhodium-based catalyst.
1. Catalyst Preparation (in a glovebox):
-
To a clean, dry Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄, 1.0 mol%).
-
Add the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%).
-
Add 5 mL of degassed methanol and stir the solution for 30 minutes at room temperature. The solution should become homogeneous.
2. Hydrogenation Reaction:
-
In a separate high-pressure autoclave equipped with a stirrer bar, add the substrate, 1-methyl-4-methylenepyrrolidin-2-one (1.0 eq).
-
Dissolve the substrate in 20 mL of degassed methanol.
-
Using a syringe, transfer the pre-formed catalyst solution to the autoclave under a positive pressure of argon.
-
Seal the autoclave. Purge the vessel 3-5 times with H₂ gas to remove any residual air.
-
Pressurize the autoclave to the desired pressure (e.g., 20 bar) with H₂.
-
Begin stirring and maintain the reaction at the desired temperature (e.g., 0 °C) for 12-24 hours. Monitor the reaction progress by taking aliquots (if possible) and analyzing by GC or TLC.
3. Work-up and Analysis:
-
Once the reaction is complete, carefully vent the H₂ gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis, comparing the result to a racemic standard.
Protocol 2: Biocatalytic Hydroxylation with Sphingomonas sp.[8]
This protocol is adapted from the literature for the stereoselective synthesis of the (S)-enantiomer.
1. Culture Preparation:
-
Prepare a suitable growth medium for Sphingomonas sp. HXN-200 and inoculate with a starter culture.
-
Grow the culture at 30 °C with shaking (e.g., 200 rpm) until it reaches the late exponential growth phase (OD₆₀₀ ≈ 2.0-3.0).
2. Biotransformation:
-
Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., potassium phosphate buffer, pH 7.5) to a final cell concentration of ~20 g/L (wet cell weight).
-
Add the substrate, 1-methylpyrrolidin-2-one, to the cell suspension to a final concentration of 1-2 g/L.
-
Incubate the reaction mixture at 30 °C with vigorous shaking for 24-48 hours.
3. Extraction and Analysis:
-
Remove the cells from the reaction mixture by centrifugation.
-
Saturate the supernatant with NaCl and perform a continuous liquid-liquid extraction with ethyl acetate for 24 hours.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by silica gel chromatography.
-
Determine the enantiomeric excess of the resulting (S)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one by chiral HPLC.[8]
References
-
Tagliapietra, S., et al. (2020). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society. Available at: [Link]
-
Reddy, K. R., et al. (2008). Asymmetric Synthesis of Cis- And trans-2,5-disubstituted Pyrrolidines From 3-oxo Pyrrolidine 2-phosphonates: Synthesis of (+)-preussin and Analogs. Organic Letters. Available at: [Link]
-
List, B., et al. (2016). Synthesis of chiral lactams by asymmetric nitrogen insertion. Chemical Science. Available at: [Link]
-
Kuwano, R., et al. (2004). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters. Available at: [Link]
-
Wikipedia. Asymmetric hydrogenation. Available at: [Link]
-
StudySmarter. Stereoselectivity: Aldol Reaction & Organic Chemistry. Available at: [Link]
-
Dauban, P., et al. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. Available at: [Link]
-
Davies, H. M. L., et al. (2006). Investigation into Factors Influencing Stereoselectivity in the Reactions of Heterocycles with Donor−Acceptor-Substituted Rhodium Carbenoids. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Stereoselectivity. Available at: [Link]
-
Saget, T., Darses, S., & Dauban, P. (2012). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Chemical Reviews. Available at: [Link]
-
Menger, F. M., & Lu, H. (2006). Addressing the regioselectivity problem in organic synthesis. Chemical Communications. Available at: [Link]
-
Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
-
Li, Z., et al. (2000). Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200. Organic Letters. Available at: [Link]
-
Slideshare. Stereoselectivity in retrosynthesis of organic molecules. Available at: [Link]
-
Chemistry For Everyone. (2023). What Is Stereoselectivity In Organic Chemistry?. YouTube. Available at: [Link]
-
Gubbels, E., et al. (2021). Itaconic acid as an effective biobased platform molecule for vat photopolymerisation additive manufacturing. Green Chemistry. Available at: [Link]
-
Palkovits, R., et al. (2018). Ruthenium Catalyzed Reductive Transformation of Itaconic Acid and Ammonia Into 3- and 4-Methyl-pyrrolidone. ResearchGate. Available at: [Link]
-
Krasavin, M. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]
-
Palkovits, R. (2018). Method for preparing methylpyrrolidones. SciSpace. Available at: [Link]
-
Geiser, E., et al. (2021). Selective production of the itaconic acid-derived compounds 2-hydroxyparaconic and itatartaric acid. Metabolic Engineering. Available at: [Link]
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- 5. esports.bluefield.edu - Catalyst Development For Stereoselectivity [esports.bluefield.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones by regio- and stereoselective hydroxylation with Sphingomonas sp. HXN-200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Method for preparing methylpyrrolidones (2018) | Palkovits Regina [scispace.com]
Technical Support Center: By-Product Identification in the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support resource for the synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this synthesis. As a versatile building block, the purity of this compound is paramount. This document provides in-depth, field-proven insights into identifying and mitigating common by-products, ensuring the integrity of your research and development efforts.
Section 1: The Synthetic Landscape: Core Reaction and Potential Deviations
The industrial synthesis of N-methyl-2-pyrrolidone (NMP), the parent compound, is predominantly achieved by reacting γ-butyrolactone (GBL) with monomethylamine (MMA).[1] This process typically involves a two-step mechanism: initial nucleophilic attack by the amine on the lactone's carbonyl group to form a ring-opened amide intermediate, followed by a temperature-driven cyclization via dehydration to yield the final product.[2] The synthesis of our target molecule, this compound, follows this fundamental pathway, starting from a suitably substituted γ-butyrolactone.
However, deviations from this ideal pathway are common, leading to a range of impurities that can complicate purification and compromise final product quality. Understanding these potential side reactions is the first step in effective troubleshooting.
Caption: Ideal reaction pathway for the synthesis of this compound.
Common Side Reactions
Several side reactions can occur depending on the reaction conditions, purity of starting materials, and work-up procedures. The most prevalent issues are incomplete cyclization, oxidation of the hydroxymethyl group, and elimination reactions.
Caption: Key potential side reactions and impurity formation pathways.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable advice.
Q1: My yield is consistently low, and I observe a significant amount of unreacted lactone starting material in my GC-MS analysis. What's causing this?
A1: This is a classic issue of incomplete reaction, often stemming from equilibrium effects. The initial ring-opening is a reversible reaction.[2] To drive the reaction to completion, a significant excess of methylamine is typically required. Industrially, molar ratios of methylamine to γ-butyrolactone can range from 1.5 to 1.8.[2]
-
Causality: Without sufficient methylamine, the equilibrium between the lactone and the ring-opened intermediate does not sufficiently favor the product pathway. Furthermore, the subsequent cyclization step requires elevated temperatures (often 200-300°C in industrial settings for NMP) to effectively eliminate water.[3] If your reaction temperature is too low, the cyclization will be slow, allowing the intermediate to revert to the starting materials.
-
Troubleshooting Steps:
-
Increase Methylamine Stoichiometry: Gradually increase the molar excess of methylamine. Ensure your reactor is properly rated for the associated pressure increase.
-
Optimize Temperature: Carefully increase the reaction temperature to promote the dehydration and cyclization step. Monitor for the formation of degradation by-products.
-
Water Removal: While some processes note that adding water can increase selectivity, removing the water formed during cyclization will shift the equilibrium toward the product.[2] This is often achieved in the purification stage via distillation.
-
Q2: My HPLC analysis shows a persistent, highly polar by-product that doesn't correspond to my starting materials. What is its likely identity?
A2: The most probable identity of this polar impurity is the N-methyl-γ,4-dihydroxy-valeramide , the ring-opened intermediate.
-
Causality: This intermediate is significantly more polar than both the starting lactone and the final pyrrolidone product due to the presence of both a hydroxyl group and a secondary amide. Its persistence indicates incomplete cyclization. As mentioned in Q1, this is often due to insufficient temperature or inefficient water removal during the reaction.[2]
-
Identification:
-
HPLC-MS: In positive ion mode ESI-MS, this intermediate will have a molecular ion corresponding to the target product + 18 amu (the mass of water). For C6H11NO2 (MW: 129.16), the intermediate C6H13NO3 will have an MW of 147.17. Look for an [M+H]⁺ peak at m/z 148.
-
NMR: If isolated, the intermediate will lack the characteristic downfield shifts of a strained ring system and will show broader peaks for the amide N-H and hydroxyl protons.
-
Q3: My final product is discolored, and the NMR spectrum shows unexpected peaks around 9.5-10.0 ppm or above 10.0 ppm. What are these impurities?
A3: These chemical shifts are indicative of aldehyde (9-10 ppm) and carboxylic acid (>10 ppm) protons, respectively. This strongly suggests that the primary alcohol of your hydroxymethyl group has been oxidized.
-
Causality: The primary alcohol is susceptible to oxidation, especially at elevated temperatures in the presence of oxygen or residual metal catalysts from prior synthetic steps. The initial oxidation product is 4-formyl-1-methylpyrrolidin-2-one , which can be further oxidized to 4-carboxy-1-methylpyrrolidin-2-one .
-
Troubleshooting & Mitigation:
-
Inert Atmosphere: Conduct the reaction and any high-temperature distillations under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Purify Starting Materials: Ensure that the starting lactone is free from oxidizing contaminants or metal residues.
-
Use Antioxidants: In some cases, small amounts of a suitable antioxidant can be added during workup, but this must be carefully evaluated for compatibility with the final application.
-
Purification: These acidic impurities can often be removed by treatment with a mild base or by chromatography. Methods for purifying NMP with alumina have been shown to remove color and amine impurities and may be applicable here.[4]
-
Section 3: Analytical Workflows for By-Product Identification
A systematic approach is crucial for unambiguously identifying impurities. The following workflow provides a logical progression from initial detection to structural confirmation.
Caption: A systematic workflow for the identification and characterization of unknown by-products.
Protocol 1: GC-MS for Volatile Impurities
This method is ideal for identifying unreacted starting materials, the final product, and potential oxidation or elimination by-products.
-
Sample Preparation: Dilute 10 µL of the crude reaction mixture or purified product in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).
-
GC Column: Use a mid-polarity capillary column, such as an Agilent J&W DB-23 or equivalent, for good separation of these polar compounds.[5]
-
Instrumentation Parameters:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, e.g., 50:1)
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
MS Detector: Scan from m/z 35 to 400.
-
-
Data Analysis: Compare the resulting mass spectra with a library (e.g., NIST) and calculate the percent area for each peak to estimate purity.[5]
Protocol 2: HPLC-MS for Non-Volatile & Polar Impurities
This method is essential for detecting the ring-opened intermediate and other high-boiling or thermally labile impurities.[6]
-
Sample Preparation: Dilute 10 µL of the crude mixture in 1 mL of the initial mobile phase.
-
HPLC Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is a good starting point. For very polar species, a HILIC column may be necessary.[7]
-
Instrumentation Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B for 2 minutes, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
MS Detector: Use Electrospray Ionization in positive mode (ESI+). Scan from m/z 50 to 500.
-
-
Data Analysis: Extract ion chromatograms for expected masses (e.g., [M+H]⁺ for the product at m/z 130.1 and the intermediate at m/z 148.1) to confirm their presence.
Section 4: Summary of Potential By-Products
This table summarizes the key characteristics of the most likely impurities encountered during the synthesis of this compound.
| By-Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Signatures |
| Unreacted Starting Material | C₅H₈O₃ | 116.12 | GC-MS: m/z consistent with 4-(Hydroxymethyl)-γ-butyrolactone. |
| Ring-Opened Intermediate | C₆H₁₃NO₃ | 147.17 | HPLC-MS (ESI+): [M+H]⁺ at m/z 148.1. Highly polar. |
| Oxidation Product (Aldehyde) | C₆H₉NO₂ | 127.14 | ¹H NMR: Peak at ~9.5-10.0 ppm. GC-MS: M⁺ at m/z 127. |
| Oxidation Product (Acid) | C₆H₉NO₃ | 143.14 | ¹H NMR: Broad peak >10 ppm. HPLC-MS (ESI+): [M+H]⁺ at m/z 144.1. |
References
-
UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Available at: [Link]
- Google Patents. (n.d.). Process for the production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. US6987191B1.
- Google Patents. (n.d.). Method of purifying 4-hydroxy-2-pyrrolidione. EP1321462A1.
-
European Patent Office. (2011). PROCESS FOR THE PRODUCTION OF N-METHYL PYRROLIDONE USING GAMMA BUTYROLACTONE AND MIXED METHYLAMINES AS STARTING MATERIALS. Patent 1246798. Available at: [Link]
-
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available at: [Link]
- Google Patents. (n.d.). Process for production of N-methyl pyrrolidone using gamma butyrolactone and mixed methylamines as starting materials. CN1189457C.
-
Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. Available at: [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). Available at: [Link]
-
Agilent Technologies. (2022). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available at: [Link]
-
European Patent Office. (2016). METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. EP 1720833 B1. Available at: [Link]
- Google Patents. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP). US6348601B2.
-
Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities. Available at: [Link]
-
Scribd. (n.d.). US6348601. Available at: [Link]
-
ResearchGate. (2014). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Available at: [Link]
-
LabRulez GCMS. (n.d.). Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Available at: [Link]
- Google Patents. (n.d.). Method for the determination of N-methyl-2-pyrrolidone (NMP) content in polyimide resin pre-impregnated fabric. US5171693A.
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- 3. PROCESS FOR THE PRODUCTION OF N-METHYL PYRROLIDONE USING GAMMA BUTYROLACTONE AND MIXED METHYLAMINES AS STARTING MATERIALS - Patent 1246798 [data.epo.org]
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- 5. agilent.com [agilent.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
Stability of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one under acidic/basic conditions
Welcome to the technical support center for 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Here, you will find answers to frequently asked questions and troubleshooting guides to address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical stability of this compound, drawing upon established principles of lactam chemistry and data from structurally similar compounds.
Q1: What is the primary stability concern with this compound?
A1: The primary stability concern for this compound is the hydrolytic cleavage of the five-membered lactam (a cyclic amide) ring. This reaction can be catalyzed by both acidic and basic conditions, leading to ring-opening and the formation of a primary degradation product. While the compound is generally stable under neutral conditions, exposure to strong acids or bases, especially at elevated temperatures, can significantly accelerate its degradation.[1][2][3]
Q2: How does the structure of this compound influence its stability?
A2: The stability of this compound is primarily dictated by the pyrrolidinone ring. The hydroxymethyl group at the 4-position is not expected to significantly alter the inherent susceptibility of the lactam to hydrolysis. However, its presence could potentially influence the rate of degradation compared to unsubstituted pyrrolidinones through steric or electronic effects, although specific data on this is limited. The N-methyl group prevents epimerization at the nitrogen atom.
Q3: What is the expected degradation product of this compound under acidic or basic conditions?
A3: Under acidic or basic conditions, the lactam ring is expected to undergo hydrolysis to yield 4-(methylamino)-3-(hydroxymethyl)butanoic acid. This occurs through the nucleophilic attack of water (under acidic conditions, after protonation of the carbonyl oxygen) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the lactam.[2][4]
Q4: Is this compound sensitive to light or oxidation?
A4: While the primary degradation pathway is hydrolysis, photolytic and oxidative degradation should also be considered, as is standard in forced degradation studies for pharmaceutical compounds.[5][6][7] The pyrrolidinone ring itself is not inherently photo-labile, but the overall molecule's sensitivity to light should be experimentally determined. Similarly, while there are no strong indications of oxidative instability, it is prudent to assess its stability in the presence of an oxidizing agent like hydrogen peroxide.
Section 2: Troubleshooting Guides
This section provides practical advice for addressing specific issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity over time. | Degradation of the compound in solution due to pH instability. | - Prepare solutions fresh daily. - If stock solutions are necessary, store them at low temperatures (2-8°C or frozen) and for a limited duration. Validate the stability of the stock solution under your storage conditions. - Buffer your experimental medium to a neutral pH (around 7.0) if compatible with your assay. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Formation of degradation products. | - Confirm the identity of the main peak as this compound using a reference standard. - The primary degradation product, 4-(methylamino)-3-(hydroxymethyl)butanoic acid, will have a different retention time. - Perform a forced degradation study (see Section 3) to intentionally generate degradation products and use the resulting chromatograms to identify the unknown peaks in your experimental samples. |
| Difficulty in achieving desired compound concentration in acidic or basic formulations. | Rapid degradation upon dissolution in the formulation buffer. | - Assess the rate of degradation at the target pH and temperature. - Consider adjusting the formulation pH to be closer to neutral if possible. - If extreme pH is required, minimize the time the compound is in solution before use. |
Section 3: Experimental Protocols
To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.[7][8]
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M HCl.
-
In a separate vial, repeat with 1 M HCl.
-
Keep the vials at room temperature and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
To a vial, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH.
-
In a separate vial, repeat with 1 M NaOH.
-
Keep the vials at room temperature and take samples at the same time points as for acid hydrolysis.
-
Neutralize the samples with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
To a vial, add an aliquot of the stock solution and an equal volume of 3% H₂O₂.
-
Keep the vial at room temperature, protected from light, and take samples at the specified time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the samples after the exposure period.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound at an elevated temperature (e.g., 60°C) for a specified period.
-
Dissolve the heat-stressed solid in a suitable solvent for analysis.
-
Also, heat a solution of the compound under the same conditions.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating analytical method, such as HPLC or LC-MS.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks corresponding to degradation products.
-
Section 4: Degradation Pathways and Data Visualization
The anticipated degradation pathways of this compound under acidic and basic conditions are illustrated below.
Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.
References
- Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP).
- Brainly. [FREE] N-methyl-2-pyrrolidone is an aprotic solvent used in many industrial processes. Draw the structure of the.
- ChemicalBook. This compound | 59887-20-6.
- ChemicalBook. What is N-methyl-2-pyrrolidone used for?.
-
Frontiers. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Available at: [Link]
-
MDPI. Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Available at: [Link]
- ResearchGate. Top: Opening of NMP ring under acidic or alkaline condition to form....
-
NIH. Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
-
IOPscience. The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Available at: [Link]
-
MedCrave. Forced Degradation Studies. Available at: [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
-
PubMed. Determination of the extent of acid hydrolysis of N-methylpyrrolidone. Available at: [Link]
-
NIOSH. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. Available at: [Link]
-
SciSpace. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Available at: [Link]
Sources
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Catalyst Loading Optimization for 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one Synthesis
Introduction
Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. This molecule is a valuable building block and intermediate in the development of novel therapeutics and advanced materials. A critical step in its synthesis is the catalytic hydrogenation of a suitable precursor, where the precise loading of the catalyst is paramount for achieving high yield, selectivity, and process efficiency.
This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into optimizing catalyst loading. We will move beyond simple procedural lists to explain the underlying principles, enabling you to troubleshoot effectively and adapt protocols to your specific experimental context.
Section 1: Foundational Concepts in Catalysis
This section addresses the fundamental questions regarding the synthesis and the role of the catalyst. A strong grasp of these principles is the first step toward successful optimization.
FAQ 1: What is the common synthetic route for this compound, and why is catalyst loading critical?
The most prevalent and industrially scalable method for synthesizing this compound is through the catalytic hydrogenation of a precursor like N-methyl-4-carboxy-2-pyrrolidone or its corresponding ester. This reaction involves the reduction of a carboxylic acid or ester functional group to a primary alcohol.
The critical role of catalyst loading stems from its direct influence on:
-
Reaction Rate: Catalyst loading determines the number of available active sites for the reaction. Insufficient loading leads to slow or stalled reactions, while excessive loading may not be cost-effective and can sometimes introduce side reactions.[1][2]
-
Selectivity: The goal is the selective reduction of the carboxyl group without affecting the lactam ring or other functional groups. Improper catalyst loading can lead to over-reduction or other undesired transformations.
-
Mass Transfer Limitations: In a heterogeneous catalytic system, reactants must diffuse from the bulk solution to the catalyst surface. If the catalyst loading is too high, it can lead to poor mixing and mass transfer limitations, where the reaction rate is limited by diffusion rather than the intrinsic catalyst activity.
-
Economic Viability: Heterogeneous catalysts, particularly those based on precious metals like Ruthenium or Palladium, are a significant cost driver. Optimization ensures the minimum amount of catalyst is used to achieve the desired outcome, maximizing process economy.[1]
FAQ 2: What are the primary catalysts used for this transformation, and what are their general characteristics?
The reduction of a carboxylic acid to an alcohol is a challenging transformation that often requires specific catalysts and robust conditions.[3] The choice of catalyst is dictated by factors like activity, selectivity, cost, and resistance to poisoning.
| Catalyst | Support | Typical Loading (w/w %) | Pros | Cons |
| Ruthenium (Ru) | Carbon (C), Alumina (Al₂O₃) | 3 - 10% | High activity for carboxylic acid reduction, resistant to poisoning.[4][5] | Can be expensive, may require higher pressures and temperatures.[6] |
| Raney® Nickel (Ra-Ni) | N/A (Sponge) | 5 - 20% | Cost-effective, highly active for many hydrogenations.[7][8] | Pyrophoric when dry, sensitive to sulfur and other poisons, may require higher pressures.[9][10] |
| Palladium (Pd) | Carbon (C) | 5 - 10% | Versatile, effective for many reductions, but less common for direct acid reduction.[11] Often used for related reactions like hydrogenolysis. | Can be inhibited by acids and bases.[4] Prone to poisoning by sulfur compounds.[12] |
| Rhenium (Re) | Often used as a promoter with Ru | 1 - 5% | Promotes activity and selectivity for carboxylic acid reduction.[6] | Expensive, less common as a primary catalyst. |
Section 2: Troubleshooting Guide for Catalyst Loading
Encountering issues during a catalytic reaction is common. This section is formatted to help you diagnose and solve specific problems related to catalyst loading and performance.
Issue 1: The reaction is slow, has stalled, or shows low conversion.
A slow or incomplete reaction is one of the most frequent challenges in catalytic hydrogenation.[1]
Potential Causes & Diagnostic Questions:
-
Insufficient Catalyst Loading: Is the catalyst-to-substrate ratio too low? A baseline loading for initial screening is typically 5-10% w/w (catalyst weight to substrate weight).[11]
-
Catalyst Deactivation: Has the catalyst lost activity? This can happen if it's old or has been improperly handled (e.g., exposure of Raney Nickel to air).[11]
-
Catalyst Poisoning: Are there impurities in the starting material, solvent, or hydrogen gas?[11] Common poisons for hydrogenation catalysts include sulfur, lead, arsenic, and carbon monoxide.[12][13] These impurities can come from raw materials or be byproducts of the reaction itself, and they bind strongly to the catalyst's active sites, blocking reactants.[14]
-
Poor Mass Transfer: Is the stirring vigorous enough? Inadequate agitation prevents the substrate from reaching the catalyst surface, especially in slurry reactions. A large solvent surface area is also beneficial.[11]
Troubleshooting Steps & Solutions:
-
Step 1: Verify Catalyst Activity: Before troubleshooting the reaction, confirm the catalyst is active. If possible, run a standard reaction with a known, simple substrate (e.g., hydrogenation of cyclohexene) to test the catalyst batch. Always use a fresh batch of catalyst if its history is unknown.[11]
-
Step 2: Increase Catalyst Loading: Incrementally increase the catalyst loading. Try running the reaction at 10%, 15%, and 20% w/w. Monitor the reaction progress (e.g., by GC or HPLC) to see if the rate improves. If a higher load doesn't help, the issue is likely not loading but poisoning or another parameter.
-
Step 3: Purify Starting Materials: Ensure the starting N-methyl-4-carboxy-2-pyrrolidone and the solvent are of high purity. If sulfur-containing compounds are suspected, pretreatment of the feedstock may be necessary.[12]
-
Step 4: Optimize Reaction Conditions: Increasing hydrogen pressure and/or temperature can often accelerate a slow reaction.[1] However, be aware that harsher conditions can also lead to side products.
Issue 2: Poor selectivity is observed, with significant byproduct formation.
The formation of byproducts indicates that the catalyst is promoting undesired reaction pathways.
Potential Causes & Diagnostic Questions:
-
Excessive Catalyst Loading: Can too much catalyst lead to lower yields? Yes. Overly high catalyst loading can sometimes promote side reactions or product degradation, especially if reaction times are extended.[2][15]
-
Reaction Conditions are Too Harsh: Are the temperature or pressure too high? Aggressive conditions can lead to over-reduction of the lactam ring or hydrogenolysis of the C-O bond.
-
Incorrect Catalyst Choice: Is the chosen catalyst appropriate? For example, a highly active catalyst like Raney Nickel might be less selective than a Ruthenium-based catalyst for this specific transformation.[9]
Troubleshooting Steps & Solutions:
-
Step 1: Reduce Catalyst Loading: If high conversion is achieved quickly but selectivity is poor, try reducing the catalyst loading. This can slow the primary reaction, but it may slow the side reactions even more, thus improving the overall selectivity.
-
Step 2: Moderate Reaction Conditions: Systematically lower the reaction temperature and pressure while monitoring the formation of byproducts. An optimal balance will maximize the formation of the desired product.
-
Step 3: Screen Different Catalysts: Test alternative catalysts. A Ruthenium on carbon (Ru/C) catalyst is often a good starting point for carboxylic acid reductions due to its high selectivity.[16]
-
Step 4 (Advanced): Use a Catalyst Poison: In some specific cases, the controlled addition of a "poison" can actually increase selectivity by deactivating the most reactive sites that cause side reactions. This is an advanced technique and should be approached with caution.[14][17]
Workflow for Optimizing Catalyst Loading
A systematic approach is crucial for efficient optimization. The following workflow can guide your experimental design.
Caption: Systematic workflow for catalyst loading optimization.
Section 3: Experimental Protocols
This section provides a starting point for your experiments. Always perform a thorough safety review before conducting any new procedure.
Protocol 1: Baseline Catalytic Hydrogenation Experiment
Objective: To establish a performance baseline for the synthesis of this compound.
Materials:
-
N-methyl-4-carboxy-2-pyrrolidone (Substrate)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Ethanol (Solvent)
-
High-pressure autoclave reactor (e.g., Parr reactor)
-
Hydrogen gas (high purity)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.
-
Loading Reactants: To the autoclave, add N-methyl-4-carboxy-2-pyrrolidone (e.g., 10.0 g). Add the 5% Ru/C catalyst (0.5 g, 5% w/w). Add ethanol until the components are submerged and can be stirred effectively (e.g., 100 mL).
-
Sealing and Purging: Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace 3-5 times with nitrogen to remove air, followed by 3-5 purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80°C).
-
Monitoring: Monitor the reaction by observing the hydrogen uptake from the gas cylinder. Samples can be carefully taken at intervals (if the reactor allows) to analyze by GC or HPLC for conversion.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the heterogeneous Ru/C catalyst. Wash the celite pad with additional ethanol to recover all the product.
-
Isolation: Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product, which can then be purified (e.g., by crystallization or chromatography).
Decision Logic for Catalyst Selection
Choosing the right catalyst from the start can save significant optimization time. This diagram outlines the thought process.
Caption: Decision-making process for initial catalyst selection.
References
-
Britannica, T. Editors of Encyclopaedia (2023). Catalyst poison. Encyclopedia Britannica. [Link]
-
Hasa. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
-
Chem LibreTexts. (2023). Illustrated Glossary of Organic Chemistry - Poisoned catalyst. [Link]
-
Chemistry For Everyone. (2024). What Is Catalyst Poisoning In Chemical Reactions? [YouTube video]. [Link]
-
Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]
-
Zin, N. S. M., et al. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. UiTM Institutional Repository. [Link]
-
Sunfine. (n.d.). Analysis of the reasons why the hydrogenation catalytic reaction process is too slow(1). [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]
- Google Patents. (n.d.). EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione.
-
Vineeth Precious. (n.d.). Raney Nickel Catalyst. [Link]
-
METTLER TOLEDO AutoChem. (2024). Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. [YouTube video]. [Link]
-
ResearchGate. (n.d.). Direct Ruthenium-Catalyzed Hydrogenation of Carboxylic Acids to Alcohols. [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. [Link]
-
Wikipedia. (n.d.). Raney nickel. [Link]
-
Reddit. (2021). Hydrogenation troubleshooting. [Link]
-
Carnahan, J. E., et al. (1953). Ruthenium-catalyzed Hydrogenation of Acids to Alcohols. Journal of the American Chemical Society. [Link]
- Google Patents. (n.d.). WO2014066062A1 - Promoted ruthenium catalyst for the improved hydrogenation of carboxylic acids to the corresponding alcohols.
-
Chemistry Learning. (2021). (L: 482) Raney Nickel (Ni-H2): Preparation, porosity, reducing agent and hydrogenation catalyst. [YouTube video]. [Link]
-
Synthesis with Florencio Zaragoza. (2018). Carboxylic Acids to Alcohols, Part 2: Hydrogenation. [YouTube video]. [Link]
-
U.S. Department of Energy, Office of Scientific and Technical Information. (n.d.). Catalytic Hydrogenation of HMF to BHMF over Copper Catalysts. [Link]
-
Royal Society of Chemistry. (2014). Selective conversion of alcohols in water to carboxylic acids by in situ generated ruthenium trans dihydrido carbonyl PNP complexes. [Link]
-
Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate. [Link]
-
Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry. [Link]
-
Royal Society of Chemistry. (2022). Solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine catalyzed by bimetallic Pt/V on HAP. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-hydroxy-2-methylproline derivatives via pyrrolidine ring assembly: chromatographic resolution and diastereoselective synthesis approaches. [Link]
-
Royal Society of Chemistry. (2015). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. [Link]
-
International Research Journal of Engineering Science, Technology and Innovation. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link]
Sources
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- 2. interesjournals.org [interesjournals.org]
- 3. m.youtube.com [m.youtube.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. youtube.com [youtube.com]
- 6. WO2014066062A1 - Promoted ruthenium catalyst for the improved hydrogenation of carboxylic acids to the corresponding alcohols - Google Patents [patents.google.com]
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- 9. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 10. Raney nickel - Wikipedia [en.wikipedia.org]
- 11. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 12. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 16. pubs.acs.org [pubs.acs.org]
- 17. Illustrated Glossary of Organic Chemistry - Poisoned catalyst [chem.ucla.edu]
Technical Support Center: Navigating Solubility Challenges in Reaction Work-Up
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center dedicated to addressing one of the most common yet complex hurdles in chemical synthesis: solubility issues during reaction work-up. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying their target compounds. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in the lab.
This resource is structured to help you diagnose the problem, understand its cause, and implement effective solutions. We will explore everything from fundamental principles to advanced strategies, ensuring you have the tools to rescue your product from the clutches of poor solubility.
Part 1: Troubleshooting Guide - Common Work-Up Solubility Nightmares
This section addresses frequent and frustrating scenarios encountered during reaction work-up, offering systematic approaches to resolve them.
Issue 1: Unexpected Precipitation of Product or Impurities
You've successfully completed your reaction, but upon adding an anti-solvent or during an extraction, your product or byproducts crash out of solution, forming an unmanageable solid or oil.
Possible Causes & Solutions
-
Cause: The compound's solubility is significantly lower in the work-up solvent system compared to the reaction mixture. This is a common issue when moving from a polar reaction solvent (like DMF or DMSO) to a less polar extraction solvent (like ethyl acetate or DCM).[1]
-
Solution 1: Solvent System Modification.
-
Increase Solvent Volume: The simplest first step is to increase the volume of your extraction solvent.[2]
-
Co-solvent System: Introduce a "bridging" solvent—one that is miscible with both the aqueous and organic layers—to increase the overall polarity of the organic phase. Examples include isopropanol or THF.[1] A 3:1 mixture of chloroform and isopropanol can be particularly effective for pulling polar organic compounds from the aqueous phase.[1]
-
Solvent Screening: The principle of "like dissolves like" is paramount.[2][3] If your product is polar, a more polar extraction solvent might be necessary. Conversely, for non-polar products, ensure your extraction solvent is sufficiently non-polar.
-
-
Cause: A change in pH has altered the ionization state of your compound, drastically reducing its solubility. Acidic or basic functional groups on your molecule can be protonated or deprotonated, leading to significant changes in polarity and solubility.
-
Solution 2: Strategic pH Adjustment.
-
Control the pH: Carefully adjust the pH of the aqueous layer to keep your compound of interest in its more soluble form (ionized for aqueous solubility, neutral for organic solubility).[4][5][6] This is a cornerstone of acid-base extractions.
-
Buffer Usage: Employ buffers to maintain a stable pH throughout the extraction process.
-
-
Cause: The temperature of the work-up solution has decreased, causing compounds with low solubility at colder temperatures to precipitate.[2]
-
Solution 3: Temperature Control.
-
Maintain Temperature: Perform the work-up at room temperature or slightly warmer, if the stability of your compound allows.
-
Warm Solvents: Use pre-warmed solvents for the extraction, but be mindful of solvent volatility and safety.
-
Visualizing the Decision Process for Precipitation
Caption: Decision workflow for addressing precipitation during work-up.
Issue 2: Persistent Emulsions During Liquid-Liquid Extraction
An emulsion is a stable mixture of two immiscible liquids, appearing as a cloudy or "gooey" layer between the organic and aqueous phases, making separation impossible.[7] This is often caused by the presence of surfactant-like molecules or fine particulate matter.[7][8]
Troubleshooting Emulsions: A Step-by-Step Protocol
-
Patience is a Virtue: Allow the separatory funnel to stand undisturbed for some time. Gravity can sometimes be sufficient to break the emulsion.[7][9][10]
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. Vigorous shaking is a common cause of emulsions.[7][8]
-
"Salting Out": Add a saturated solution of sodium chloride (brine).[7][8] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in the aqueous phase and can help force the separation of layers.[7]
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and break the emulsion.[8][11]
-
Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can help to remove the particulate matter that may be stabilizing the emulsion.[7][8]
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for physically forcing the separation of the layers.[8][9][10][11]
-
pH Adjustment: If the emulsion is stabilized by an acidic or basic compound, adjusting the pH can break the emulsion.[9][10]
Issue 3: Product is Water-Soluble
After a standard aqueous work-up, you find little to no product in your organic layer. The culprit might be a highly polar or water-soluble product.
Strategies for Isolating Water-Soluble Compounds
-
Salting Out: Before extraction, saturate the aqueous layer with a salt like sodium chloride or ammonium sulfate. This reduces the solubility of your organic product in the aqueous phase, making it easier to extract.[12][13]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent. It is more efficient to perform three extractions with 50 mL of solvent than one extraction with 150 mL.[12]
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, a continuous extraction apparatus can be used to repeatedly extract the aqueous phase with fresh organic solvent over an extended period.
-
Alternative Extraction Solvents: Use more polar, water-immiscible solvents. A 3:1 mixture of chloroform/isopropanol is a good option to try when common solvents fail.[1]
-
Solvent Evaporation from Aqueous Layer: If the product is stable and non-volatile, and impurities are not a major concern at this stage, consider removing the water under reduced pressure (lyophilization or freeze-drying).[14]
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent system for my work-up?
A1: The principle of "like dissolves like" is your primary guide.[2][3] Consider the polarity of your target compound. A good starting point is to use a solvent in which your product is highly soluble, but your impurities are not. Always perform a small-scale solubility test if you are unsure. Factors to consider include the solvent's polarity, boiling point (for ease of removal), and potential for reactivity with your compound.[15]
Q2: What is a co-solvent and when should I use one?
A2: A co-solvent is a solvent that is miscible with both the primary organic solvent and the aqueous phase.[] They are used to increase the solubility of a compound in a solvent system where it would otherwise be insoluble.[][17] For example, adding ethanol or methanol to a water/ethyl acetate mixture can help dissolve a moderately polar compound that is not fully soluble in either layer alone.[2]
Q3: My product is an acid/base. How does this affect my work-up strategy?
A3: This is a significant advantage! You can use acid-base chemistry to your benefit. By adjusting the pH of the aqueous layer, you can selectively move your compound between the organic and aqueous phases.
-
For an acidic product: Add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to the aqueous layer. This will deprotonate your acid, forming a salt that is soluble in the aqueous layer, while non-polar impurities remain in the organic layer. You can then separate the layers, re-acidify the aqueous layer to precipitate your product, and then extract it into a fresh organic layer.
-
For a basic product: Add an acid (e.g., dilute HCl) to the aqueous layer. This will protonate your base, forming a salt that is soluble in the aqueous layer. The process is then reversed to isolate the product.
Q4: I'm working with a very non-polar compound, often called "brick dust." What are my options?
A4: Highly stable, non-polar compounds can be extremely challenging.
-
Solvent Choice: You may need to use non-polar solvents like hexane, toluene, or even more specialized solvents.
-
Advanced Techniques: For active pharmaceutical ingredients (APIs) with this issue, techniques like solid dispersions (dispersing the compound in a polymer matrix) or using specialized solubilizing agents like cyclodextrins may be necessary.[2] In some cases, solid-state reactions using ball milling can be an alternative to solution-phase chemistry.[18]
Q5: How can I prevent crystallization during the work-up?
A5: If your product is crystallizing too quickly and trapping impurities, you can try a few strategies.[19]
-
Use More Solvent: Exceeding the minimum amount of solvent needed for dissolution can keep the compound in solution longer during cooling or phase transfer.[19]
-
Maintain Temperature: As discussed earlier, keeping the solutions warm can prevent premature crystallization.
-
Use a Different Solvent System: Find a solvent system where your compound has a higher solubility at the work-up temperature.
Part 3: In-Depth Protocols and Data
Protocol: Systematic Solvent Screening for Work-Up
-
Preparation: Obtain small, equal amounts of your crude reaction mixture in several vials.
-
Solvent Addition: To each vial, add a different extraction solvent (e.g., ethyl acetate, dichloromethane, toluene, MTBE, 2-MeTHF).
-
Aqueous Wash Simulation: Add a small amount of water or brine to each vial to simulate the extraction wash.
-
Observation: Agitate the vials and observe for:
-
Complete dissolution of your product in the organic layer.
-
Formation of a clean interface with the aqueous layer.
-
Any precipitation or emulsion formation.
-
-
Analysis: Carefully sample the organic layer from each vial and analyze by TLC or LC-MS to determine which solvent provides the cleanest extraction of your target compound.
Table 1: Common Solvents and Their Properties in Work-Up
| Solvent | Polarity | Dielectric Constant (approx.) | Common Uses & Considerations |
| Water | Polar Protic | 80.1 | The universal aqueous phase; used for washing away salts and polar impurities.[2] |
| Methanol | Polar Protic | 32.7 | Often used as a co-solvent to increase polarity.[2] |
| Ethanol | Polar Protic | 24.5 | A common co-solvent for increasing the solubility of non-polar compounds in aqueous mixtures.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | A powerful solvent, but difficult to remove during work-up due to its high boiling point. Often needs to be diluted significantly with an extraction solvent and washed multiple times with water.[1][2] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Similar to DMSO, a high-boiling point polar aprotic solvent that can cause work-up challenges.[1][2] |
| Dichloromethane (DCM) | Non-polar | 9.1 | A dense, non-flammable solvent effective for a wide range of organic compounds. Can sometimes form emulsions. |
| Ethyl Acetate (EtOAc) | Intermediate Polarity | 6.0 | A versatile and commonly used extraction solvent with moderate polarity. |
| Hexane/Heptane | Non-polar | 1.9 | Used for extracting very non-polar compounds and for precipitating more polar compounds. |
| Toluene | Non-polar | 2.4 | A less volatile alternative to hexane for non-polar extractions. |
Visualizing the Acid-Base Extraction Workflow
Caption: Workflow for purifying an acidic product via acid-base extraction.
References
- Technical Support Center: Overcoming Poor Solubility of Starting M
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Troubleshooting: The Workup. Department of Chemistry: University of Rochester.
- API Isolation Methods
- Reaction Work-Up I. MIT Digital Lab Techniques Manual.
- Troubleshooting. Chemistry LibreTexts.
- Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry: University of Rochester.
- Various techniques for solubility enhancement: An overview.
- Technical Support Center: Overcoming Solubility Issues in (-)-Isopulegol Reactions. Benchchem.
- Workup for Polar and Water-Soluble Solvents. Department of Chemistry: University of Rochester.
- pH Adjustment and Co-Solvent Optimiz
- 4.7: Reaction Work-Ups. Chemistry LibreTexts.
- Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH.
- Tackling emulsions just got easier. Biotage.
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific.
- Techniques for Emulsion Breaking for Oil in W
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Co-solvency and anti-solvent method for the solubility enhancement.
- 5 Criteria for Selecting an Extraction Solvent. Hydrometal Tech.
- Solubility Factors When Choosing a Solvent. Cayman Chemical.
- Solubility of Organic Compounds.
- Toward overcoming solubility issues in organic chemistry. ScienceDaily.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Solubility Enhancement of Drugs.
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- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 19. chem.libretexts.org [chem.libretexts.org]
Minimizing solvent waste in the purification of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction: Welcome to the technical support resource for the purification of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize purification processes while adhering to the principles of green chemistry, specifically focusing on the minimization of solvent waste. As a polar, hydrophilic molecule, this compound presents unique purification challenges that often lead to high solvent consumption. This document provides in-depth, experience-driven troubleshooting advice and advanced protocols to enhance purity, improve yield, and significantly reduce your environmental footprint.
Part 1: Foundational Troubleshooting & Optimization
This section addresses the most common issues encountered during initial purification attempts and provides strategies for immediate optimization of standard laboratory techniques.
FAQ 1: My primary purification via normal-phase silica chromatography is consuming an excessive volume of solvent. What is the root cause and how can I fix it?
Answer: This is the most frequent issue encountered with polar analytes on traditional silica gel. The problem stems from a combination of the compound's high polarity and the methodology of conventional column chromatography.
-
Causality: Your target molecule, this compound, contains a polar lactam ring, a hydroxyl group, and is N-methylated, making it highly polar. On a standard silica column (a very polar stationary phase), it binds very strongly. To elute it, you must use a highly polar mobile phase, often requiring a high percentage of methanol or ethanol in a less polar solvent like dichloromethane (DCM) or ethyl acetate. This leads to poor separation from other polar impurities, resulting in broad peaks and the need for long, shallow gradients, which directly translates to high solvent consumption.
-
Immediate Troubleshooting & Optimization:
-
Switch to a Greener, More Effective Mobile Phase: Eliminate hazardous chlorinated solvents like DCM.[1] A good starting point is an ethyl acetate/ethanol or ethyl acetate/methanol gradient. These are not only less toxic but can offer different selectivity.
-
Employ Automated Flash Chromatography with Step Gradients: Linear gradients are inherently inefficient for single-compound purification. An automated flash system allows for the use of step gradients, where the solvent polarity is increased in discrete steps.[1] This focuses the eluting power, sharpens the peak of the target compound, and drastically reduces the total solvent volume used. Compared to a manual column, solvent savings can exceed 50-70%.[2]
-
Reduce Column Dimensions: The principle of green analytical chemistry encourages using reduced-dimension columns.[3] Switching from a 40g column to a 25g or 12g column, if the sample load allows, proportionally reduces solvent use. Modern, high-efficiency silica cartridges often allow for the same separation on a smaller column.
-
FAQ 2: I am observing significant peak tailing and poor resolution on my silica column. Does this contribute to solvent waste?
Answer: Absolutely. Peak tailing is a direct indicator of an inefficient separation process and a major contributor to excess solvent consumption.
-
Causality: Peak tailing for a polar, amine-containing compound on silica is often caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the silica surface. Your molecule can interact via its hydroxyl group and the lactam carbonyl, leading to a slow release from the stationary phase. To overcome this and push the compound off the column, you are likely extending the gradient or running isocratic conditions for longer than necessary, wasting solvent.
-
Troubleshooting & Optimization:
-
Consider an Alternative Stationary Phase: For a highly polar molecule, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior technique.[4] HILIC uses a polar stationary phase (like silica, diol, or amine-functionalized silica) but employs a mobile phase common to reversed-phase, such as acetonitrile and water. Water is the strong, eluting solvent.[4][5] This "aqueous normal-phase" mode provides excellent retention and separation for compounds that are poorly retained in reversed-phase, all while using a greener solvent system.[4]
-
Mobile Phase Additives (for standard silica): If you must use standard silica, adding a small amount of a basic modifier like triethylamine (~0.1-0.5%) or ammonium hydroxide to your mobile phase can deactivate the acidic silanol sites, leading to sharper peaks and faster elution. This reduces the total run time and solvent needed.
-
Part 2: Alternative Purification Strategies for Drastic Solvent Reduction
When optimization of traditional chromatography is insufficient, alternative core methodologies should be employed.
FAQ 3: Is recrystallization a viable low-waste alternative to chromatography for this compound?
Answer: Yes, recrystallization is one of the most powerful green chemistry techniques for purifying solid compounds and should be your first consideration if the crude material is of reasonable purity (>80-90%).[6] It avoids the large solvent volumes and solid waste (used silica) associated with chromatography.[7]
-
Scientific Principle: A successful recrystallization relies on identifying a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[8][9] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Protocol for Solvent Screening:
-
Place a small amount of your crude solid (~50 mg) into several test tubes.
-
To each tube, add a different solvent (~0.5 mL) from the list in the table below. Start with solvents like isopropanol, ethanol, and ethyl acetate.
-
Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[8]
-
Heat the tubes that showed poor solubility. If the compound dissolves completely at the boiling point, you have a potential candidate.
-
Allow the promising solutions to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a successful choice.
-
If no single solvent works, try a mixed-solvent system (e.g., dissolve the compound in a minimal amount of hot ethanol, then add water dropwise until the solution becomes cloudy, then reheat to clarify and cool).[9] A patent for the closely related compound, 4-hydroxy-2-pyrrolidinone, demonstrates a significant increase in purity via recrystallization from ethanol.[10]
-
FAQ 4: My compound is an oil/gum and will not crystallize. What advanced technologies can I use to avoid high-volume liquid chromatography?
Answer: For non-crystalline polar compounds, two advanced chromatographic techniques offer dramatic reductions in organic solvent waste: Supercritical Fluid Chromatography (SFC) and Centrifugal Partition Chromatography (CPC).
-
Supercritical Fluid Chromatography (SFC):
-
Mechanism: SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase.[11] CO₂ is non-toxic, non-flammable, and is simply vented as a gas post-purification, leaving your compound in a small volume of co-solvent.[12] This drastically reduces liquid solvent waste. For polar compounds, a small percentage of a polar co-solvent, typically methanol, is added to the CO₂ to increase elution strength.[13][14]
-
Advantages: SFC is significantly faster than traditional HPLC (3-5 times), leading to higher throughput.[12][15] The low viscosity of the supercritical fluid allows for high flow rates without high backpressure.[13] It is an established technique in the pharmaceutical industry for both chiral and achiral separations.[11]
-
-
Centrifugal Partition Chromatography (CPC):
-
Mechanism: CPC is a form of liquid-liquid chromatography that completely eliminates the use of a solid stationary phase like silica.[7] The "stationary phase" is a liquid held in place by a strong centrifugal field, and the mobile phase (another immiscible liquid) is passed through it.
-
Advantages: This technique completely eliminates solid waste.[7] It offers a very broad and versatile range of solvent systems (biphasic liquid systems) and is highly scalable. The lack of irreversible adsorption onto a solid support can also lead to higher recovery of the target compound.
-
Part 3: Protocols and Data Summaries
Experimental Protocol: HILIC Flash Purification
-
Column: Use a standard silica gel flash cartridge. Re-using a column from a previous normal-phase run is acceptable and encouraged.[4]
-
Solvents: Mobile Phase A: Acetonitrile (ACN); Mobile Phase B: Water.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a 9:1 ACN/water mixture or DMSO.
-
Equilibration: Equilibrate the column with 2-3 column volumes (CV) of 95% ACN / 5% Water.
-
Gradient Elution:
-
Load the sample onto the column.
-
Run a gradient from 5% to 30% Water in ACN over 10-15 CV.
-
Hold at the final concentration for 2-3 CV if necessary.
-
-
Fraction Collection & Analysis: Collect fractions and analyze via TLC or LC-MS to identify the pure product.
Data Presentation: Comparison of Purification Techniques
| Technique | Primary Solvents | Waste Profile | Throughput | Pros | Cons |
| Normal-Phase Chromatography | Dichloromethane, Ethyl Acetate, Hexanes, Alcohols | High liquid solvent waste; solid silica waste. | Low-Medium | Well-understood, widely available. | High solvent use for polar compounds, hazardous solvents common. |
| Recrystallization | Alcohols (Ethanol, IPA), Esters, Water | Very low; only mother liquor.[6] | High (Batch) | Minimal solvent use, high purity achievable, no solid waste. | Only for solids, requires screening, potential yield loss in mother liquor.[8] |
| HILIC | Acetonitrile, Water[4] | Medium; uses organic solvent but replaces bulk non-polar with water. | Medium | Excellent for polar compounds, uses greener solvents.[4] | Acetonitrile is still a key solvent, may require method development. |
| SFC | Supercritical CO₂, Methanol[11][13] | Extremely low liquid waste; CO₂ is vented.[12] | Very High | Drastic reduction in organic solvent, fast, green.[15] | Requires specialized high-pressure equipment. |
| CPC | Biphasic Liquid Systems (e.g., Heptane/EtOAc/MeOH/Water) | Medium; solvents can often be recovered and reused. No solid waste.[7] | Medium-High | No solid support, high sample loading, high recovery.[7] | Requires specialized equipment, method development can be complex. |
Part 4: Visualization of Workflows
Diagram 1: Purification Method Selection Workflow
A logical decision tree to guide the choice of purification technique based on initial sample properties and available resources.
Caption: Decision workflow for selecting the most solvent-efficient purification method.
Diagram 2: The Green Solvent Waste Minimization Cycle
This diagram illustrates the continuous process of solvent management in the laboratory, following the "Reduce, Reuse, Recycle" principle.[1]
Sources
- 1. silicycle.com [silicycle.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. biotage.com [biotage.com]
- 5. biotage.com [biotage.com]
- 6. mt.com [mt.com]
- 7. Optimizing Solvent Consumption For Your Chromatographic Solution - Rotachrom Technologies [rotachrom.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 10. EP1321462A1 - Method of purifying 4-hydroxy-2-pyrrolidione - Google Patents [patents.google.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. youtube.com [youtube.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Troubleshooting guide for the synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Welcome to the technical support center for the synthesis of this compound (HMP). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights into common challenges encountered during the synthesis of this versatile heterocyclic building block. The information is presented in a direct question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Section 1: Synthesis Strategy and Reaction Mechanisms
Question 1: What is a reliable and common synthetic route for preparing this compound?
A robust and frequently cited method involves a two-step process starting from itaconic acid, a bio-based platform chemical.[1][2] This strategy is advantageous due to the low cost and sustainability of the starting material. The general pathway is as follows:
-
Reductive Amination & Cyclization: Itaconic acid is reacted with methylamine under reductive conditions (typically with H₂ gas and a hydrogenation catalyst) to form a mixture of 3-methyl- and 4-methyl-pyrrolidin-2-ones. By controlling the reaction conditions, the formation of the N-methylated lactam ring is achieved.
-
Hydroxylation/Functionalization: The more common industrial approach is to first create the corresponding carboxylic acid at the C4 position and then reduce it. A highly effective route starts with the Michael addition of a nitrile to an itaconate diester, followed by cyclization and subsequent reduction. However, a more direct conceptual pathway involves the reduction of 1-methyl-2,5-dioxopyrrolidine-4-carboxylic acid or its ester. This precursor can be synthesized from citric acid or other suitable C4-dicarboxylic acids. The final and critical step is the selective reduction of the carboxylic acid or ester group to a primary alcohol.
Below is a conceptual workflow for the synthesis starting from a suitable precursor.
Caption: Conceptual workflow for HMP synthesis.
Section 2: Troubleshooting the Reduction Step
Question 2: My reduction of the 1-methyl-2-oxopyrrolidine-4-carboxylate ester using Sodium Borohydride (NaBH₄) is very slow or incomplete. What is causing this and how can I fix it?
This is a common issue. Sodium borohydride is a mild reducing agent and its reactivity towards esters is significantly lower than towards ketones or aldehydes. The low electrophilicity of the ester carbonyl carbon makes it less susceptible to nucleophilic attack by the hydride from NaBH₄.
Troubleshooting Steps:
-
Increase Temperature: Gently heating the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, monitor carefully for potential side reactions.
-
Use a More Reactive Solvent: While often performed in ethanol or methanol, switching to a higher-boiling solvent like isopropanol or using a co-solvent system with THF can sometimes improve performance.
-
Activate the System with an Additive: The addition of a Lewis acid can activate the ester carbonyl, making it more electrophilic. Adding salts like Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂) is a well-established method to enhance the reducing power of NaBH₄ for esters.
-
Switch to a Stronger Reducing Agent: If the methods above fail, using a more potent reducing agent is the most reliable solution. Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or Diethyl Ether) will readily reduce the ester. However, LiAlH₄ is far more reactive and requires strict anhydrous conditions and careful handling. It will also reduce other functional groups, including the lactam carbonyl if conditions are too harsh, leading to the formation of 1-methyl-4-(hydroxymethyl)pyrrolidine.
| Reducing Agent | Typical Solvent | Pros | Cons |
| NaBH₄ | Methanol, Ethanol | Safer, easier work-up | Sluggish/ineffective for esters |
| NaBH₄ + LiCl | Ethanol/THF | Enhanced reactivity, safer than LiAlH₄ | Requires additive, may still be slow |
| LiAlH₄ | Anhydrous THF, Et₂O | Highly effective, fast reaction | Highly reactive, requires inert atmosphere, difficult work-up, risk of over-reduction |
Question 3: After my reduction with LiAlH₄, I see multiple spots on my TLC plate and my yield of the desired product is low. What are the likely side reactions?
The high reactivity of LiAlH₄ can lead to over-reduction, especially if the reaction is run for too long, at too high a temperature, or with an excessive amount of the reagent.
Potential Side Products:
-
1-methyl-4-(hydroxymethyl)pyrrolidine: This results from the complete reduction of the lactam carbonyl group in addition to the ester. Lactams are amides and can be reduced to amines by powerful reducing agents like LiAlH₄.
-
Ring-opened products: Under harsh conditions, the pyrrolidinone ring can be cleaved.
Mitigation Strategies:
-
Control Stoichiometry: Use a carefully measured amount of LiAlH₄ (typically 1.0-1.5 equivalents for an ester).
-
Low Temperature: Run the reaction at a low temperature. Start the addition of the substrate to the LiAlH₄ suspension at 0 °C and allow it to slowly warm to room temperature.
-
Inverse Addition: Add the LiAlH₄ solution slowly to the substrate solution at 0 °C. This keeps the concentration of the reducing agent low at any given time, improving selectivity.
-
Careful Quenching: Quench the reaction at a low temperature (0 °C) by slowly adding water, followed by a base solution (e.g., 15% NaOH), and then more water (Fieser workup) to precipitate the aluminum salts for easy filtration.
Caption: Troubleshooting flowchart for the reduction step.
Section 3: Purification and Isolation
Question 4: The product, this compound, is highly soluble in water. How can I efficiently extract it from the aqueous layer after work-up?
The polarity imparted by the hydroxyl group and the lactam carbonyl makes HMP highly water-soluble, which is a significant challenge during extraction with common non-polar organic solvents.
Effective Extraction Strategies:
-
Salting Out: Saturate the aqueous layer with a salt like Sodium Chloride (NaCl) or Potassium Carbonate (K₂CO₃). This decreases the solubility of the organic compound in the aqueous phase and can significantly improve extraction efficiency.
-
Use of a More Polar Solvent: Dichloromethane (DCM) or Ethyl Acetate are often insufficient. A mixture of DCM with 10-20% Isopropanol (IPA) or using pure n-butanol can be more effective.
-
Continuous Liquid-Liquid Extraction: For quantitative recovery, a continuous extraction apparatus (e.g., a Soxhlet extractor modified for liquid-liquid extraction) is the best option. This method repeatedly passes fresh solvent through the aqueous layer, allowing for the efficient extraction of highly soluble compounds over several hours.
-
Evaporation and Direct Purification: If the reaction work-up results in minimal non-volatile inorganic salts, you can consider evaporating the water under reduced pressure and subjecting the crude residue directly to column chromatography.
Question 5: I am struggling with purifying HMP using silica gel column chromatography. The compound streaks badly and I get poor separation. What can I do?
This is a classic problem when purifying polar, hydrogen-bond-donating compounds on acidic silica gel. The free silanol groups (Si-OH) on the silica surface can strongly and irreversibly bind to your product, leading to tailing, streaking, and even sample loss.
Chromatography Solutions:
-
Solvent System Modification: Use a more polar mobile phase. A gradient of Dichloromethane (DCM) to 10-20% Methanol in DCM is a good starting point.
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (NEt₃) or ammonia (by using a solvent saturated with ammonia). This will cap the acidic silanol sites and improve the peak shape.
-
Use a Different Stationary Phase:
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a better choice for purifying basic or polar compounds.
-
Reverse-Phase Silica (C18): If the compound is sufficiently soluble in water/methanol/acetonitrile, reverse-phase chromatography can provide excellent separation.
-
-
Purification by Distillation: If your product is thermally stable, vacuum distillation can be an excellent, scalable alternative to chromatography. Check the literature for the boiling point of this compound at a given pressure.
References
-
ChemicalBook: N-Methyl-2-pyrrolidone Synthesis. Provides an overview of the industrial synthesis of the parent compound, NMP, from γ-butyrolactone and methylamine, detailing the reaction steps and conditions.
-
Ataman Kimya: N-METHYL-2-PYRROLIDONE (NMP). Discusses various synthesis routes for NMP, highlighting the condensation of γ-butyrolactone and methylamine as the primary industrial method.
-
MDPI: Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs. A review covering various methods for synthesizing pyrrolidine derivatives, which are crucial precursors in many pharmaceuticals.
-
Organic Chemistry Portal: Lactam synthesis. A collection of literature methods for the synthesis of lactams, including the formation of pyrrolidinone rings from various precursors.
-
ResearchGate: Conversion of itaconic acid to 3- and 4-methyl-2-pyrrolidone. Describes the reductive amination of itaconic acid, a key bio-based starting material for producing substituted pyrrolidones.
-
Google Patents: Method for preparing methylpyrrolidones. Patent describing a method for preparing methylpyrrolidones via the reductive amination of itaconic acid or its derivatives.
Sources
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Excess of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its efficacy and safety. For chiral molecules such as 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a versatile building block in medicinal chemistry, the precise quantification of its enantiomeric excess (ee) is not merely a procedural step but a cornerstone of quality control and regulatory compliance. This guide offers a comprehensive comparison of the primary analytical methodologies for determining the enantiomeric excess of this compound, providing experimentally grounded insights to inform your selection of the most appropriate technique.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the importance of stereochemical purity.[1] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric composition of chiral drugs. The accurate determination of enantiomeric excess is therefore a non-negotiable aspect of the drug development pipeline.[2][3]
Core Analytical Strategies: A Comparative Overview
The determination of enantiomeric excess fundamentally relies on creating a chiral environment that allows for the differentiation of the two enantiomers. This can be achieved through various analytical techniques, with High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy being the most prevalent and powerful methods.[4][5]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a solid chiral stationary phase (CSP) in a liquid mobile phase.[6] | Differential partitioning of volatile enantiomers between a gaseous mobile phase and a chiral stationary phase.[7] | Diastereomeric differentiation through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[8][9] |
| Analyte Volatility | Not required. Suitable for a wide range of compounds. | Required. May necessitate derivatization to increase volatility.[7] | Not required. |
| Sample Preparation | Generally minimal, involving dissolution in the mobile phase.[4] | May require derivatization, which adds a reaction step.[7] | Can be simple (with CSAs) or involve a derivatization step (with CDAs).[10] |
| Resolution | Typically provides excellent baseline separation of enantiomers.[11] | Can offer very high resolution, especially with capillary columns. | Resolution is dependent on the chiral auxiliary and magnetic field strength. |
| Sensitivity | High, especially with UV or Mass Spectrometry (MS) detectors.[5] | Very high, particularly with Flame Ionization (FID) or MS detectors. | Generally lower sensitivity compared to chromatographic methods. |
| Throughput | Moderate to high, amenable to automation. | High, with fast analysis times possible. | Lower throughput due to longer acquisition times. |
| Instrumentation | Widely available in analytical laboratories. | Common, but may require specialized columns. | Standard NMR spectrometers are required. |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely adopted technique for the separation and quantification of enantiomers.[6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.[4] For this compound, polysaccharide-based CSPs are a logical starting point due to their broad applicability.[6]
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound using chiral HPLC.
Materials:
-
This compound sample
-
Racemic standard of this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC system with UV detector
-
Chiral HPLC column (e.g., Daicel CHIRALPAK® series or equivalent)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). Degas the mobile phase before use.
-
Sample Preparation:
-
Prepare a stock solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a sample solution of your synthesized this compound at a similar concentration.
-
-
HPLC Conditions:
-
Column: Polysaccharide-based chiral column (e.g., CHIRALPAK® AD-H).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v). This ratio may require optimization.[4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (% ee):
% ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Causality Behind Experimental Choices:
-
Polysaccharide-based CSPs: These are known for their broad enantiorecognition capabilities for a wide range of compounds, making them a good initial choice for method development.[6]
-
Normal Phase Eluents (Hexane/IPA): These solvents are commonly used with polysaccharide-based CSPs and often provide good selectivity. The ratio is a critical parameter to optimize for achieving baseline separation.[11]
-
UV Detection at 210 nm: The pyrrolidinone scaffold is expected to have UV absorbance at lower wavelengths.
Workflow for Chiral HPLC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[7] this compound, with its hydroxyl group, may require derivatization to enhance its volatility and improve chromatographic performance.
Experimental Protocol: Chiral GC
Objective: To determine the enantiomeric excess of this compound via chiral GC after derivatization.
Materials:
-
This compound sample
-
Racemic standard of this compound
-
Chiral derivatizing agent (e.g., (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride))[12]
-
Anhydrous pyridine or other suitable base
-
Anhydrous dichloromethane (DCM)
-
GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve a small amount (e.g., 1-2 mg) of the racemic standard or the sample in anhydrous DCM.
-
Add a slight excess of anhydrous pyridine.
-
Add a slight excess of the chiral derivatizing agent (e.g., Mosher's acid chloride).
-
Allow the reaction to proceed at room temperature until complete (monitor by TLC or a quick GC-MS analysis).
-
Quench the reaction with a small amount of water and extract the organic layer. Dry the organic layer over anhydrous sodium sulfate.
-
-
GC Conditions:
-
Column: Chiral capillary column (e.g., Beta-DEX™ or Gamma-DEX™).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Injection Port Temperature: 250 °C.
-
Oven Temperature Program: Start at a suitable initial temperature (e.g., 120 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 220 °C) at a rate of 5-10 °C/min.
-
Detector Temperature (FID): 280 °C.
-
-
Analysis:
-
Inject the derivatized racemic standard to identify the retention times of the two diastereomers.
-
Inject the derivatized sample.
-
Integrate the peak areas for both diastereomers.
-
-
Calculation of Enantiomeric Excess (% ee):
% ee = [(Area of major diastereomer - Area of minor diastereomer) / (Area of major diastereomer + Area of minor diastereomer)] x 100
Causality Behind Experimental Choices:
-
Derivatization: The hydroxyl group of the analyte is converted into an ester using a chiral derivatizing agent. This creates a pair of diastereomers which can be separated on a standard achiral or a chiral GC column.[13][14] Mosher's acid chloride is a classic and effective reagent for this purpose.[12]
-
Cyclodextrin-based Chiral Column: These columns are widely used for the separation of a variety of chiral compounds in GC.
-
Temperature Programming: A temperature ramp is often necessary in GC to ensure the efficient elution and separation of the diastereomeric products.[7]
Workflow for Chiral GC Analysis
Caption: Workflow for enantiomeric excess determination by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to the enantiomeric excess. The differentiation of enantiomers by NMR requires a chiral environment, which is typically introduced through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[8][15]
Method A: Using a Chiral Solvating Agent (CSA)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[9] This results in different chemical shifts for corresponding protons in the two enantiomers, allowing for their quantification.
Experimental Protocol: NMR with a Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent.
Materials:
-
This compound sample
-
Racemic standard of this compound
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (TFAE) or a chiral lanthanide shift reagent)[16]
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the racemic standard (e.g., 5-10 mg) in approximately 0.6 mL of CDCl₃.
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add a specific amount of the chiral solvating agent (the optimal ratio of CSA to analyte needs to be determined experimentally, often starting with a 1:1 molar ratio).
-
Acquire another ¹H NMR spectrum and identify the signals that have split into two sets, corresponding to the two diastereomeric complexes.
-
Repeat the process with your synthesized sample.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Analysis:
-
Identify a well-resolved pair of signals corresponding to a specific proton (e.g., one of the hydroxymethyl protons) in the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
-
Calculation of Enantiomeric Excess (% ee):
% ee = [(Integral of major enantiomer's signal - Integral of minor enantiomer's signal) / (Integral of major enantiomer's signal + Integral of minor enantiomer's signal)] x 100
Method B: Using a Chiral Derivatizing Agent (CDA)
Similar to the GC method, a CDA is used to convert the enantiomers into a mixture of diastereomers.[13] These diastereomers will have distinct NMR spectra, allowing for the determination of their ratio.
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Objective: To determine the enantiomeric excess of this compound using ¹H or ¹⁹F NMR spectroscopy with a chiral derivatizing agent.
Materials:
-
This compound sample
-
Racemic standard of this compound
-
Chiral derivatizing agent (e.g., Mosher's acid chloride or 2-fluorobenzoyl chloride)[17]
-
Anhydrous pyridine or other suitable base
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR spectrometer
Procedure:
-
Derivatization:
-
Follow a similar derivatization procedure as described for the Chiral GC method, but perform the reaction in an NMR tube with deuterated solvent or dissolve the final product in a deuterated solvent.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum (if a fluorine-containing CDA is used).
-
-
Analysis:
-
Identify a well-resolved pair of signals in the spectrum of the derivatized racemic standard that corresponds to a specific nucleus in the two diastereomers.
-
Integrate the areas of these two signals in the spectrum of the derivatized sample.
-
-
Calculation of Enantiomeric Excess (% ee):
% ee = [(Integral of major diastereomer's signal - Integral of minor diastereomer's signal) / (Integral of major diastereomer's signal + Integral of minor diastereomer's signal)] x 100
Causality Behind Experimental Choices:
-
Chiral Auxiliaries (CSAs and CDAs): These are essential to induce diastereotopicity, which is the key to resolving the enantiomer signals in the NMR spectrum.[15]
-
¹⁹F NMR: If a fluorine-containing CDA is used, ¹⁹F NMR can be advantageous due to its high sensitivity and the absence of background signals.[17]
-
High-Field NMR: A higher magnetic field strength will generally lead to better resolution of the diastereomeric signals, facilitating more accurate integration.
Logical Relationship in NMR-based ee Determination
Caption: Principle of NMR-based determination of enantiomeric excess.
Conclusion and Recommendations
The selection of the optimal method for determining the enantiomeric excess of this compound is contingent upon several factors, including available instrumentation, sample properties, and the desired level of sensitivity and throughput.
-
Chiral HPLC is often the method of choice due to its broad applicability, high resolution, and established protocols. It is particularly well-suited for routine quality control in a drug development setting.
-
Chiral GC is a powerful alternative, especially when high sensitivity is required. However, the necessity of derivatization adds a step to the workflow.
-
NMR Spectroscopy provides valuable structural confirmation alongside the enantiomeric excess determination. While generally less sensitive than chromatographic methods, it can be a rapid and convenient technique, particularly when using chiral solvating agents.
For a comprehensive and unambiguous determination, it is often advisable to use two orthogonal methods to validate the results. For instance, an initial screen by chiral HPLC could be confirmed by NMR analysis. Ultimately, a well-validated and robust analytical method is indispensable for ensuring the stereochemical integrity of this compound and, by extension, the safety and efficacy of the final pharmaceutical product.
References
-
Labuta, J., et al. (2013). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Nature Communications, 4, 2188. [Link]
-
Ye, Z., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 337-343. [Link]
-
Foster, J. A., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 93(3), 542-546. [Link]
-
Ling, B. L., & Weng, E. G. (1994). Chiral derivatizing reagents for drug enantiomers bearing hydroxyl groups. Journal of Chromatography B: Biomedical Applications, 659(1-2), 109-126. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). NMR determination of enantiomeric excess. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
- Goering, H. L., et al. (1975). NMR method for determination of enantiomeric compositions with chiral shift reagents.
-
Wenzel, T. J. (2013). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Topics in Current Chemistry, 341, 1-68. [Link]
-
de Assis, F. F., et al. (2020). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Catalysts, 10(11), 1279. [Link]
-
Takaoka, L. R., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic & Biomolecular Chemistry, 20(10), 2045-2050. [Link]
-
Li, Y., et al. (2018). Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. Journal of Chromatography A, 1572, 54-61. [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-(hydroxymethyl)- on Newcrom R1 HPLC column. [Link]
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(11), 1102-1108. [Link]
-
Diez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1512. [Link]
-
Castrignanò, E., et al. (2018). Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. Molecules, 23(1), 159. [Link]
-
Abuga, K. O. (2016). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 1(1), 1-6. [Link]
-
Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Diez, D., et al. (2010). Synthesis of a New Chiral Pyrrolidine. Molecules, 15(3), 1501-1512. [Link]
-
Takaoka, L. R., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 9(6), 1641-1646. [Link]
-
Eriksson, T., et al. (2001). Stereochemical issues in drug therapy and the impact of the thalidomide tragedy. Journal of Clinical Pharmacology, 41(2), 123-130. [Link]
-
Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology, 8(1), 453-459. [Link]
-
Abuga, K. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 3(1), 1-6. [Link]
-
The Organic Chemistry Tutor. (2023, April 2). How To Calculate Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
Sources
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. researchgate.net [researchgate.net]
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- 15. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US3915641A - NMR method for determination of enantiomeric compositions with chiral shift reagents - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a versatile heterocyclic compound, serves as a crucial building block in the synthesis of a variety of pharmaceutical agents and fine chemicals. Its pyrrolidinone core, substituted with a reactive hydroxymethyl group, makes it an attractive intermediate for introducing structural complexity and modulating physicochemical properties in drug discovery and development. This guide provides an in-depth comparison of the prevalent synthetic routes to this valuable compound, offering a critical analysis of their respective methodologies, efficiencies, and practical considerations. By presenting detailed experimental protocols and supporting data, this document aims to equip researchers with the necessary insights to select the most appropriate synthetic strategy for their specific research and development needs.
Synthetic Strategies: An Overview
The synthesis of this compound predominantly proceeds through a two-step sequence involving the initial construction of the N-methyl-2-pyrrolidone-4-carboxylate framework, followed by the reduction of the ester functionality to the corresponding primary alcohol. The most common starting materials for this approach are itaconic acid and methylamine. This guide will dissect this primary route and explore potential alternative strategies, evaluating the strengths and weaknesses of each.
Route 1: Synthesis from Itaconic Acid and Methylamine followed by Ester Reduction
This widely adopted route offers a straightforward and cost-effective approach to this compound, commencing from readily available starting materials. The synthesis can be conceptually divided into two key stages:
-
Formation and Esterification of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid: The initial step involves a Michael addition of methylamine to itaconic acid, followed by an intramolecular amidation to form the pyrrolidinone ring. The resulting carboxylic acid is then esterified, typically with methanol, to yield methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.
-
Reduction of the Ester to the Primary Alcohol: The crucial final step is the reduction of the methyl ester to the desired this compound. This transformation is most commonly achieved using a metal hydride reducing agent.
Visualizing the Pathway
Caption: Synthetic pathway from Itaconic Acid.
Detailed Experimental Protocol: Route 1
This protocol represents a typical laboratory-scale synthesis.
Step 1: Synthesis of 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve itaconic acid (1.0 eq) in water.
-
Slowly add an aqueous solution of methylamine (40 wt. %, 1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Step 2: Synthesis of Methyl 1-Methyl-5-oxopyrrolidine-3-carboxylate
-
Suspend 1-methyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 12-16 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 1-methyl-5-oxopyrrolidine-3-carboxylate.
Step 3: Reduction to this compound
This step is critical, and the choice of reducing agent can significantly impact the yield and purity of the final product. Below are two common procedures.
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
-
Expertise & Experience: LiAlH₄ is a powerful, non-selective reducing agent capable of reducing esters to primary alcohols with high efficiency. However, it is highly reactive with protic solvents and moisture, necessitating anhydrous reaction conditions and careful handling. The workup procedure is also crucial to ensure the safe quenching of excess reagent and isolation of the product.
-
To a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method B: Sodium Borohydride (NaBH₄) Reduction
-
Expertise & Experience: Sodium borohydride is a milder and safer reducing agent than LiAlH₄. While it is generally less reactive towards esters, its reactivity can be enhanced by the use of additives or by conducting the reaction in a suitable solvent system, often at elevated temperatures. This method avoids the hazards associated with LiAlH₄.
-
Dissolve methyl 1-methyl-5-oxopyrrolidine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a mixture of THF and methanol.
-
Add sodium borohydride (2.0 - 4.0 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and carefully add acetone to quench the excess NaBH₄.
-
Acidify the mixture with dilute hydrochloric acid to pH ~2.
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Extract the aqueous residue with a suitable organic solvent.
-
Dry the combined organic extracts, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Route 2: Alternative Approaches
While the route from itaconic acid is predominant, other strategies can be envisaged, although they are less commonly reported in the literature.
Visualizing an Alternative Pathway
Caption: Generalized alternative synthetic pathway.
One potential alternative involves the catalytic hydrogenation of 1-methyl-5-oxopyrrolidine-3-carboxylic acid or its ester. While catalytic hydrogenation is a greener and often more scalable method for reductions, the conditions required for ester reduction are typically harsh (high pressure and temperature) and may not be as selective as hydride reduction.
Comparative Analysis
To facilitate a direct comparison, the key parameters of the primary synthetic route are summarized below. Data for alternative routes are less available in the literature for a direct quantitative comparison.
| Parameter | Route 1 (Itaconic Acid) - Method A (LiAlH₄) | Route 1 (Itaconic Acid) - Method B (NaBH₄) |
| Starting Materials | Itaconic acid, methylamine, methanol | Itaconic acid, methylamine, methanol |
| Key Reagents | LiAlH₄ | NaBH₄ |
| Overall Yield | Moderate to Good | Moderate |
| Number of Steps | 3 | 3 |
| Scalability | Good, with appropriate safety measures for LiAlH₄ | Excellent |
| Safety Considerations | High (pyrophoric and water-reactive LiAlH₄) | Moderate (flammable solvents) |
| Cost-Effectiveness | Good (common starting materials) | Very Good (safer and cheaper reducing agent) |
| Waste Profile | Aluminum salts from workup | Borate salts from workup |
Conclusion
The synthesis of this compound is most reliably and commonly achieved through a three-step sequence starting from itaconic acid and methylamine. The critical final step, the reduction of the intermediate ester, presents a choice between the highly efficient but hazardous lithium aluminum hydride and the safer, albeit potentially lower-yielding, sodium borohydride.
For laboratory-scale synthesis where high yield is paramount and appropriate safety infrastructure is in place, the LiAlH₄ reduction is a robust option. For larger-scale preparations, or in environments where safety and ease of handling are primary concerns, the sodium borohydride method offers a more practical and scalable alternative.
Further research into catalytic hydrogenation methods for the direct reduction of the carboxylic acid or ester intermediate could offer a more sustainable and industrially viable route in the future. This guide provides the foundational knowledge for researchers to make an informed decision based on the specific requirements of their synthetic endeavors.
References
As specific peer-reviewed articles detailing the complete, optimized synthesis of this compound from itaconic acid with detailed experimental data and yields were not identified in the provided search results, this section will reference general procedures and related syntheses. For a definitive protocol, further specific literature or patent searches focusing on the exact target molecule would be necessary.
- Synthesis of N-substituted 5-oxopyrrolidine-3-carboxylic acids: For general procedures on the reaction of itaconic acid with amines, which forms the basis of the first step of Route 1.
- Esterification of Carboxylic Acids: Standard organic chemistry textbooks and resources detail the Fischer esterification process.
- Reduction of Esters with Metal Hydrides: Comprehensive reviews and protocols for the reduction of esters using LiAlH₄ and NaBH₄ are available from various sources, including organic chemistry journals and methodology guides. These resources provide the foundational knowledge for the reduction step described.
A Senior Application Scientist's Comparative Guide to Catalysts for the Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Introduction: The Significance of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one in Modern Drug Discovery
This compound is a versatile chiral building block of significant interest in the pharmaceutical industry. Its pyrrolidinone core is a privileged scaffold found in a wide array of biologically active compounds, and the primary alcohol functionality provides a convenient handle for further chemical modifications. The N-methyl group enhances its pharmacokinetic properties in many applications. The stereochemistry at the C4 position is often crucial for biological activity, making the development of efficient and selective catalytic methods for its synthesis a key objective for process chemists and medicinal chemists alike.
This guide provides a comparative overview of various catalytic strategies for the synthesis of this compound, focusing on homogeneous catalysis, stoichiometric reduction, and biocatalysis. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective strengths and limitations. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate catalytic system for their specific research and development goals.
Proposed Synthetic Pathways: An Overview
The most convergent and widely applicable strategy for the synthesis of this compound involves the reduction of a suitable 4-carboxy-functionalized precursor, namely an ester derivative of 1-methyl-2-oxopyrrolidine-4-carboxylic acid. This approach allows for the late-stage introduction of the key hydroxymethyl group. The choice of catalyst for this reduction step is paramount and is the central focus of this guide.
Caption: General synthetic approach to this compound.
I. Homogeneous Catalysis: The Power of Ruthenium Complexes in Ester Reduction
Homogeneous catalysts, particularly those based on ruthenium, have emerged as powerful tools for the selective reduction of esters to alcohols under relatively mild conditions.[1] These catalysts offer high activity and selectivity, often with excellent functional group tolerance. For the synthesis of this compound, a ruthenium-pincer complex or a similar Ru-phosphine catalyst can be employed for the hydrogenation of a 4-ester-substituted 1-methylpyrrolidin-2-one.
Mechanism of Action: The catalytic cycle for ruthenium-catalyzed ester hydrogenation generally involves the coordination of the ester to the ruthenium center, followed by oxidative addition of H₂. A series of hydride transfer and elimination steps then leads to the formation of the corresponding alcohol and regeneration of the active catalyst. The use of pincer ligands enhances the stability and activity of the ruthenium center.
Representative Experimental Protocol: Ruthenium-Catalyzed Hydrogenation
This protocol is adapted from established procedures for the ruthenium-catalyzed reduction of esters.[1]
Materials:
-
Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate
-
Ruthenium catalyst (e.g., a Ru-MACHO® type catalyst)
-
Toluene (anhydrous)
-
High-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor vessel with methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (1.0 eq) and the ruthenium catalyst (0.1-1.0 mol%).
-
Add anhydrous toluene to dissolve the starting materials.
-
Seal the reactor and purge with argon, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20-50 bar).
-
Heat the reaction mixture to the specified temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for Ruthenium-Catalyzed Hydrogenation.
II. Stoichiometric Reduction: The Utility of Sodium Borohydride
For laboratory-scale synthesis and initial exploratory work, stoichiometric reducing agents such as sodium borohydride (NaBH₄) offer a convenient and cost-effective method for the reduction of esters to alcohols. While not a catalytic method in the strictest sense, its widespread use and reliability warrant its inclusion in this comparative guide. The reactivity of NaBH₄ can be enhanced by the use of additives or specific solvent systems.[2]
Mechanism of Action: Sodium borohydride is a source of hydride ions (H⁻). The reduction of an ester with NaBH₄ typically proceeds via nucleophilic attack of the hydride on the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy group and further reduction of the intermediate aldehyde to the primary alcohol. The reaction is generally slower than the reduction of ketones or aldehydes.
Representative Experimental Protocol: Sodium Borohydride Reduction
This protocol is based on the reduction of pyrrolidinone derivatives with sodium borohydride.[3]
Materials:
-
Methyl 1-methyl-2-oxopyrrolidine-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0-4.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
III. Biocatalysis: The Enantioselective Advantage of Lipases
For the production of enantiomerically pure this compound, biocatalysis offers a highly attractive and green alternative to traditional chemical methods.[4] Lipases, particularly Candida antarctica lipase B (CaLB), are well-known for their ability to catalyze the kinetic resolution of racemic alcohols and their esters with high enantioselectivity.[5] This can be applied to either the racemic target molecule itself or a suitable precursor.
Mechanism of Action: In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much higher rate than the other. For example, in the hydrolysis of a racemic acetate ester of this compound, the lipase may selectively hydrolyze the (R)-acetate to the (R)-alcohol, leaving the (S)-acetate unreacted. The two compounds can then be separated.
Representative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol describes the enzymatic hydrolysis of a racemic acetate precursor.
Materials:
-
Racemic 4-(acetoxymethyl)-1-methylpyrrolidin-2-one
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
Phosphate buffer (e.g., pH 7.0)
-
tert-Butyl methyl ether (MTBE)
Procedure:
-
Prepare a solution of racemic 4-(acetoxymethyl)-1-methylpyrrolidin-2-one in a mixture of phosphate buffer and MTBE.
-
Add the immobilized lipase to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the substrate and product.
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with MTBE.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Separate the unreacted (S)-4-(acetoxymethyl)-1-methylpyrrolidin-2-one and the product (R)-4-(hydroxymethyl)-1-methylpyrrolidin-2-one by column chromatography. The (S)-acetate can be subsequently hydrolyzed to obtain the (S)-alcohol.
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Comparative Analysis of Catalytic Strategies
The choice of the optimal catalytic system for the synthesis of this compound depends on several factors, including the desired scale of the reaction, the need for enantiopurity, cost considerations, and available equipment. The following table provides a comparative summary of the discussed approaches.
| Feature | Homogeneous Catalysis (Ruthenium) | Stoichiometric Reduction (NaBH₄) | Biocatalysis (Lipase) |
| Catalyst Type | Homogeneous (organometallic complex) | Stoichiometric reagent | Heterogeneous (immobilized enzyme) |
| Typical Conditions | Elevated temperature and pressure (80-120 °C, 20-50 bar H₂) | Mild conditions (0 °C to room temperature, atmospheric pressure) | Mild conditions (30-40 °C, atmospheric pressure, aqueous/organic biphasic system) |
| Yield | Generally good to excellent | Good to excellent | Theoretical max. 50% for each enantiomer in kinetic resolution |
| Selectivity | High chemoselectivity | Good chemoselectivity, may require protection of other reducible groups | Excellent enantioselectivity |
| Advantages | High turnover numbers, good for large-scale synthesis, high yields | Low cost, simple procedure, readily available reagents, suitable for small scale | High enantiopurity of products, environmentally friendly ("green"), mild reaction conditions, catalyst is reusable |
| Disadvantages | Requires high-pressure equipment, catalyst can be expensive and require removal from the product | Generates stoichiometric waste, not catalytic, may have lower functional group tolerance | Limited to 50% yield for each enantiomer in a kinetic resolution, may require process optimization (pH, temperature, solvent) |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several catalytic and stoichiometric approaches. For racemic material, especially on a larger scale, homogeneous ruthenium-catalyzed hydrogenation of a suitable ester precursor represents a highly efficient and high-yielding strategy. For smaller, laboratory-scale synthesis, the simplicity and cost-effectiveness of sodium borohydride reduction make it a practical choice. When enantiopurity is the primary concern, biocatalytic kinetic resolution using lipases stands out as a superior method, providing access to both enantiomers with high optical purity under environmentally benign conditions.
Future research in this area will likely focus on the development of more active and robust heterogeneous catalysts that combine the high efficiency of homogeneous systems with the ease of separation and recyclability of biocatalysts. Furthermore, the development of asymmetric catalytic reductions that can directly produce the desired enantiomer in high yield and enantiomeric excess would represent a significant advancement in the synthesis of this important chiral building block.
References
-
de la Fuente, M.; et al. Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. Molecules2024 , 29(1), 123. [Link]
-
Yusof, N. A.; et al. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Journal of Academia2022 , 10(1), 102-106. [Link]
-
Torisawa, Y.; Nishi, T.; Minamikawa, J. NaBH4 in N-methylpyrrolidone: a safe alternative for hydride displacement reaction. Bioorganic & Medicinal Chemistry Letters2001 , 11(20), 2787-2789. [Link]
-
Gunanathan, C.; Milstein, D. Applications of Acceptorless Dehydrogenation and Related Transformations in Chemical Synthesis. Science2013 , 341(6143), 1229712. [Link]
-
Faber, K. Biotransformations in Organic Chemistry, 7th ed.; Springer: Berlin/Heidelberg, Germany, 2018. [Link]
-
Bäckvall, J.-E. Modern Oxidation Methods, 2nd ed.; Wiley-VCH: Weinheim, Germany, 2010. [Link]
-
de Vries, J. G.; Elsevier, C. J. The Handbook of Homogeneous Hydrogenation, 3rd ed.; Wiley-VCH: Weinheim, Germany, 2007. [Link]
-
Sheldon, R. A.; van Pelt, S. Enzyme immobilisation in biocatalysis: why, what and how. Chemical Society Reviews2013 , 42(15), 6223-6235. [Link]
-
PubChem Compound Summary for CID 12646144, Methyl 1-methyl-2-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem Compound Summary for CID 13387, N-methyl-2-pyrrolidone. National Center for Biotechnology Information. [Link]
-
Gotor-Fernández, V.; Gotor, V. Lipase-Catalyzed Preparation of Enantiomerically Pure Compounds. Chemical Reviews2006 , 106(10), 3931-3964. [Link]
-
Jeyachandran, V.; Kumar, M.; Manikandan, D. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology2021 , 68-74. [Link]
-
Federsel, H.-J. Chiral Pyrrolidines as Intermediates in the Synthesis of Active Pharmaceutical Ingredients (APIs). Accounts of Chemical Research2005 , 38(4), 271-282. [Link]
-
Werkmeister, S.; Neumann, J.; Junge, K.; Beller, M. Ruthenium-Catalyzed Hydrogenation of Carboxylic Acid Esters. ChemCatChem2014 , 6(4), 896-909. [Link]
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- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one and Its Analogs
Introduction: The Pyrrolidinone Scaffold in Modern Drug Discovery
The five-membered pyrrolidine ring is a cornerstone in medicinal chemistry, celebrated for its versatile and "privileged" scaffold.[1][2] Its non-planar, sp3-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional complexity of drug candidates.[1] This guide focuses on 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one, a specific derivative, and provides a comparative analysis of its structural analogs, exploring how subtle molecular modifications can lead to profound differences in biological activity. While extensive biological data on this compound itself is not abundant in publicly accessible literature, it serves as a valuable building block.[3] An examination of its analogs provides critical insights into the structure-activity relationships (SAR) that govern the therapeutic potential of this chemical class.
Our analysis will traverse several key therapeutic areas where pyrrolidinone derivatives have shown significant promise, including oncology, central nervous system disorders, and metabolic diseases. We will dissect the causality behind experimental designs and present supporting data to offer a clear, objective comparison for researchers, scientists, and drug development professionals.
Comparative Biological Activities of Pyrrolidinone Analogs
The true potential of the pyrrolidinone core is revealed through the diverse biological activities of its analogs. Modifications to the ring's substituents can dramatically alter the compound's interaction with biological targets.
Anticancer Activity
Pyrrolidinone derivatives have emerged as potent anticancer agents, often functioning through the inhibition of crucial cellular pathways.[2] A notable class is the spirooxindole pyrrolidines, where the fusion of the oxindole and pyrrolidinone rings creates a rigid structure amenable to strategic functionalization.[2]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Oxindole Ring: The addition of electron-withdrawing groups at the 5-position of the oxindole moiety (e.g., -Cl, -Br, -NO2) generally boosts cytotoxic activity against lung cancer cell lines (A549) when compared to the unsubstituted analog.[2]
-
Positional Impact: Further substitution at the 7-position can lead to a significant increase in potency, as demonstrated by analogs bearing methyl or bromo groups.[2]
Comparative Cytotoxicity Data:
| Compound ID | R Group (Oxindole Position) | Cancer Cell Line | IC50 (µM) |
| 4a | H | A549 (Lung) | >100 |
| 4e | 5-Br | A549 (Lung) | 45.6 |
| 4g | 5-NO2 | A549 (Lung) | 25.1 |
| 5c | 7-CH3 | A549 (Lung) | 6.24 |
| 5e | 5,7-diBr | A549 (Lung) | 3.48 |
| 5f | 5-F | A549 (Lung) | 1.2 |
| Data synthesized from BenchChem's guide on Pyrrolidinone Analogs.[2] |
Anticonvulsant Properties
SAR analyses have shown that substituents at position 3 of the pyrrolidine-2,5-dione scaffold are critical for anticonvulsant activity.[1] Different substituent groups can tune the compound's efficacy against different seizure models, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.
Structure-Activity Relationship (SAR) Insights:
-
Bulky Substituents: Large groups like benzhydryl or isopropyl at position 3 tend to confer better protection in the scPTZ test.[1]
-
Smaller Substituents: Smaller groups like methyl, or no substitution at all, result in greater activity in the MES test.[1]
Comparative Anticonvulsant Efficacy:
| Compound ID | Key Structural Feature | Seizure Model | ED50 (mg/kg) |
| 62b | Phenylpiperazine moiety | MES | 62.14 |
| 69k | Benzhydryl group | MES | 80.38 |
| VPA | (Reference Drug) | MES | 252.7 |
| Data synthesized from a review on the Pyrrolidine Scaffold.[1] |
Enzyme Inhibition
Pyrrolidinone analogs are effective inhibitors of various enzymes, playing roles in diseases ranging from type 2 diabetes to cancer metastasis.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The pyrrolidine moiety is a key P1 fragment in many "gliptin" drugs used to treat type 2 diabetes. These inhibitors bind to the S1 and S2 domains of the DPP-4 enzyme.[4]
-
CXCR4 Receptor Antagonism: Certain (S)-pyrrolidines act as antagonists for the CXCR4 chemokine receptor. This pathway is implicated in cancer metastasis, and potent analogs have been developed with low nanomolar binding affinity. For instance, analog 51a (with R¹ = 3-CH₃) showed an IC50 of 79 nM.[1]
-
α-Glycosidase Inhibition: Polyhydroxylated pyrrolidines, such as 1,4-dideoxy-1,4-imino-l-arabinitol, are potent α-glycosidase inhibitors, making them potential starting points for new antidiabetic and anticancer drugs.[1]
Experimental Protocols & Methodologies
To ensure scientific integrity, the biological evaluation of these compounds must follow robust, validated protocols. The choice of assay is dictated by the therapeutic target and the expected mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the anticancer potential of pyrrolidinone analogs.
Objective: To measure the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Methodology:
-
Cell Culture: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add these dilutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC50 value.[2]
Protocol 2: Enzyme Inhibition Assay (Fluorescence-Based)
This protocol provides a framework for assessing the inhibitory potential of analogs against a target enzyme.
Objective: To determine the IC50 value of a compound against a specific enzyme (e.g., N-acylethanolamine acid amidase - NAAA).
Methodology:
-
Reagent Preparation: Prepare an assay buffer and a stock solution of the fluorescent substrate appropriate for the target enzyme.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with varying concentrations of the pyrrolidinone analogs in the assay buffer for 15 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorescent substrate to each well.
-
Fluorescence Measurement: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.[2]
Visualizing Workflows and Relationships
Diagrams are essential for conceptualizing complex scientific processes and relationships.
Caption: High-level workflow for the discovery of bioactive pyrrolidinone analogs.
Caption: Simplified Structure-Activity Relationship (SAR) for the pyrrolidinone scaffold.
Conclusion
While this compound is a relatively uncharacterized molecule in terms of specific biological activity, its core structure is a wellspring for therapeutic innovation. The comparative analysis of its analogs reveals a clear pattern: targeted substitutions on the pyrrolidinone ring are a powerful strategy for developing potent and selective agents against a multitude of diseases. The anticancer, anticonvulsant, and enzyme-inhibiting properties of these derivatives underscore the scaffold's immense value. Future research should focus on synthesizing and screening novel derivatives of this class, guided by the structure-activity relationships outlined in this guide, to unlock new therapeutic possibilities.
References
-
Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Antiarrhythmic and antioxidant activity of novel pyrrolidin-2-one derivatives with adrenolytic properties Source: ResearchGate URL: [Link]
-
Title: Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors Source: PubMed URL: [Link]
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A Researcher's Guide to Spectroscopic Analysis and Comparison with Literature Data
In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. Spectroscopic techniques are the cornerstone of this endeavor, offering a suite of powerful tools for elucidating the composition, structure, and purity of chemical compounds.[1][2][3] This guide provides an in-depth exploration of key spectroscopic methods, detailing experimental protocols and the critical process of comparing acquired data with established literature values for robust scientific validation.
The Foundational Role of Spectroscopy in Chemical Analysis
Spectroscopy is the study of the interaction between matter and electromagnetic radiation.[1][4] By analyzing how a substance absorbs, emits, or scatters light, we can glean invaluable information about its molecular fingerprint.[5][6] This principle underpins a variety of techniques, each providing a unique piece of the structural puzzle. For researchers and drug development professionals, mastering these techniques is essential for everything from initial hit identification to ensuring the quality and consistency of the final active pharmaceutical ingredient (API).[7][8][9]
This guide will focus on four principal spectroscopic techniques widely employed in the pharmaceutical and chemical industries:
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Primarily used for quantitative analysis and characterization of compounds with chromophores.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups within a molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of a compound.
The overarching workflow for spectroscopic analysis involves a systematic progression from sample preparation to data interpretation and, crucially, comparison with reference data.
Caption: General workflow for spectroscopic analysis and data validation.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle of Operation: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample.[10][11] This absorption is dependent on the electronic transitions within a molecule and is particularly useful for compounds containing chromophores (parts of a molecule that absorb light).[12] The Beer-Lambert law forms the basis for quantitative analysis, relating absorbance to the concentration of the analyte.[13]
Experimental Protocol: Quantitative Analysis of a Compound
Objective: To determine the concentration of an unknown sample by creating a calibration curve.
Methodology:
-
Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound of interest at known concentrations.
-
Instrument Setup:
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the standards and the unknown sample. Place it in the spectrophotometer and zero the absorbance.
-
Measurement of Standards:
-
Starting with the least concentrated standard, rinse the cuvette with the solution, then fill it and measure the absorbance.
-
Repeat this for all standard solutions, ensuring to rinse the cuvette between each measurement.
-
-
Measurement of Unknown: Measure the absorbance of the unknown sample.
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Use the equation of the line from the calibration curve to determine the concentration of the unknown sample based on its absorbance.
-
Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.
Comparison with Literature Data
The primary point of comparison for UV-Vis spectroscopy is the wavelength of maximum absorbance (λmax). This value is characteristic of a compound's electronic structure.
| Parameter | Experimental Data | Literature Value (e.g., for Quinine in 0.1 N H₂SO₄) | Source |
| λmax | [Insert experimental value] | ~347 nm | NIST Chemistry WebBook |
| Molar Absorptivity (ε) | [Calculated from calibration curve] | ~7,300 L mol⁻¹ cm⁻¹ | NIST Chemistry WebBook |
Discrepancies between experimental and literature λmax values can indicate the presence of impurities or a different solvent environment.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations such as stretching and bending of chemical bonds.[15][16] The resulting spectrum is a unique "fingerprint" of the molecule, revealing the presence of specific functional groups.[5][17]
Experimental Protocol: Identification of Functional Groups
Objective: To obtain an IR spectrum of a compound and identify its characteristic functional groups.
Methodology:
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with potassium bromide and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique for direct analysis of the solid.
-
Liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).
-
-
Background Spectrum: Run a background scan without the sample to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Place the prepared sample in the instrument and acquire the spectrum.
-
Data Analysis:
-
Identify the major absorption bands in the spectrum.
-
Correlate the wavenumbers (cm⁻¹) of these bands to specific functional groups using correlation tables.[18]
-
Comparison with Literature Data
The comparison involves matching the positions and relative intensities of absorption bands in the experimental spectrum with a reference spectrum from a database.
| Functional Group | Experimental Wavenumber (cm⁻¹) | Literature Wavenumber Range (cm⁻¹) |
| O-H (Alcohol/Phenol) | [Insert experimental value] | 3200-3600 (broad) |
| C=O (Ketone) | [Insert experimental value] | 1705-1725 |
| C-H (Alkane) | [Insert experimental value] | 2850-2960 |
Databases such as the Spectral Database for Organic Compounds (SDBS) are invaluable resources for reference spectra.[19][20][21][22][23]
Caption: Logical process for comparing experimental and literature spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei.[24][25] When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies.[26][27] The resulting NMR spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[28][29]
Experimental Protocol: ¹H NMR Analysis
Objective: To obtain a proton NMR spectrum to elucidate the structure of an organic compound.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample (typically 1-5 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition: Acquire the Free Induction Decay (FID) signal.
-
Data Processing:
-
Perform a Fourier transform on the FID to obtain the NMR spectrum.[24]
-
Phase the spectrum and integrate the signals.
-
-
Data Interpretation:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[28]
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (e.g., doublet, triplet) reveals the number of neighboring protons.[28]
-
Comparison with Literature Data
NMR data is compared with literature values for chemical shifts, coupling constants, and splitting patterns for known compounds.
| Proton Environment | Experimental Chemical Shift (ppm) | Literature Chemical Shift (ppm) | Experimental Multiplicity | Literature Multiplicity |
| -CH₃ (adjacent to C=O) | [Insert experimental value] | ~2.1 | singlet | singlet |
| -CH₂- (adjacent to -O-) | [Insert experimental value] | ~3.4 | triplet | triplet |
| Aromatic protons | [Insert experimental value] | 7.0-8.5 | multiplet | multiplet |
Databases like the Spectral Database for Organic Compounds (SDBS) and NMRShiftDB provide extensive reference data.[19][23]
Mass Spectrometry (MS)
Principle of Operation: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] It provides information about the molecular weight and elemental composition of a compound. In drug discovery, it is crucial for characterizing drug candidates and their metabolites.[8][30]
Experimental Protocol: Molecular Weight Determination
Objective: To determine the accurate molecular weight of a compound.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
-
Ionization: Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI, Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Detection: Detect the separated ions to generate a mass spectrum.
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻ in ESI).
-
Determine the monoisotopic mass from the high-resolution mass spectrum.
-
Comparison with Literature Data
The primary comparison is between the experimentally determined accurate mass and the theoretically calculated mass for a proposed molecular formula.
| Parameter | Experimental Data | Theoretical Value |
| Monoisotopic Mass | [Insert experimental value] | [Calculated for proposed formula] |
| Mass Accuracy (ppm) | [Calculated] | Typically < 5 ppm |
A close match between the experimental and theoretical mass provides strong evidence for the elemental composition of the compound.
Conclusion: The Synergy of Spectroscopic Techniques
No single spectroscopic technique provides a complete structural picture. The true power of spectroscopic analysis lies in the synergistic use of multiple techniques.[31][32] FTIR reveals the functional groups present, MS provides the molecular formula, and NMR connects the pieces to build the final molecular structure.
The validation of experimental data against reliable literature sources is a critical step in ensuring the accuracy and integrity of scientific findings.[32] By following rigorous experimental protocols and leveraging comprehensive spectral databases, researchers can confidently characterize and compare chemical compounds, driving progress in drug discovery and development.
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- Guide to FT-IR Spectroscopy. Bruker.
- FTIR - A Helpful Tool to Determine Chemical Composition. Pacific BioLabs.
- Mass spectrometry applications for drug discovery and development. (2021-02-18). Drug Target Review.
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- Spectroscopic Techniques in Chemical Analysis: A Review of Emerging Trends. (2025-09-30). Springer.
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Introduction: The Imperative of Absolute Configuration in Drug Development
An authoritative guide to the determination of absolute configuration, this document provides a detailed comparison of X-ray crystallography with alternative chiroptical methods. It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these techniques.
The three-dimensional arrangement of atoms in a chiral molecule, its absolute configuration, is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects, with one enantiomer providing the desired therapeutic outcome while the other may be inactive or even toxic. The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, remains a stark reminder of the importance of absolute stereochemical control in pharmaceuticals. Consequently, the unambiguous determination of absolute configuration is a non-negotiable requirement in drug discovery and development, mandated by regulatory agencies worldwide.
This guide provides a comparative analysis of the primary techniques employed for assigning absolute configuration, with a focus on the "gold standard" method of single-crystal X-ray crystallography and its main alternatives, vibrational circular dichroism (VCD) and electronic circular dichroism (ECD). We will explore the underlying principles, experimental workflows, and data analysis for each method, supported by experimental data and practical insights to guide the discerning researcher.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute configuration of chiral molecules. Its unique power lies in its ability to provide a direct, three-dimensional visualization of the atomic arrangement in a molecule, offering unambiguous proof of its stereochemistry.
The Principle of Anomalous Dispersion
The determination of absolute configuration by X-ray crystallography hinges on the phenomenon of anomalous dispersion (or resonant scattering). When X-rays interact with electrons in an atom, they are scattered. For most atoms and X-ray energies, this scattering is considered "normal," with the scattered X-rays being in phase with the incident X-rays. However, when the energy of the incident X-rays is close to the absorption edge of an atom, the scattering becomes "anomalous." In this situation, the scattered X-rays are phase-shifted relative to the incident beam.
This phase shift is crucial for distinguishing between enantiomers. In a centrosymmetric crystal, the diffraction pattern is identical for a pair of enantiomers. However, in a non-centrosymmetric crystal containing a chiral molecule, the anomalous scattering from heavier atoms (typically S, P, Cl, Br, I, or metals) breaks Friedel's law, which states that the intensities of reflections from opposite sides of a crystal plane (hkl and -h-k-l) are equal. The small differences in intensity between these Bijvoet pairs, arising from the phase shift, can be measured and used to determine the absolute configuration of the molecule. The Flack parameter, a value that refines to near 0 for the correct enantiomer and near 1 for the incorrect one, is a key statistical indicator in this process.
Experimental Workflow for Absolute Configuration Determination by X-ray Crystallography
Figure 1: Workflow for absolute configuration determination using single-crystal X-ray crystallography.
Step-by-Step Experimental Protocol
-
Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal of the compound of interest, typically 0.1-0.3 mm in size. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
X-ray Source Selection: For chiral molecules containing only light atoms (C, H, N, O), a chromium X-ray source is often necessary to induce a measurable anomalous signal. For molecules containing heavier atoms (e.g., S, Cl, Br), a copper or molybdenum source is typically sufficient.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a full sphere of diffraction data is collected to ensure redundancy and accurate measurement of Bijvoet pairs.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure and refine the atomic positions.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the differences in intensity of the Bijvoet pairs. The Flack parameter is calculated, and a value close to 0 with a small standard uncertainty confirms the correct absolute configuration.
Chiroptical Alternatives: VCD and ECD
While X-ray crystallography is definitive, it requires a suitable single crystal, which can be difficult or impossible to obtain for many compounds. In such cases, chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer powerful alternatives. These techniques are performed in solution and rely on the differential interaction of chiral molecules with left and right circularly polarized light. The absolute configuration is determined by comparing the experimentally measured spectrum with the theoretically predicted spectrum for a known enantiomer.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared (IR) light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration.
Figure 2: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of left and right circularly polarized ultraviolet-visible (UV-Vis) light. ECD is particularly useful for molecules containing chromophores, as the electronic transitions within these groups give rise to strong ECD signals.
Figure 3: Workflow for absolute configuration determination using Electronic Circular Dichroism (ECD).
Comparative Analysis of Techniques
The choice of technique for absolute configuration determination depends on several factors, including the nature of the sample, the available instrumentation, and the desired level of certainty.
| Feature | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Anomalous dispersion of X-rays | Differential absorption of circularly polarized IR light | Differential absorption of circularly polarized UV-Vis light |
| Sample Requirement | High-quality single crystal | Solution (achiral solvent) | Solution (transparent in UV-Vis region) |
| Sample Amount | Micrograms to milligrams | Milligrams | Micrograms to milligrams |
| Ambiguity | Unambiguous (gold standard) | Requires theoretical calculations; can be ambiguous for flexible molecules | Requires theoretical calculations and a chromophore; can be ambiguous |
| Throughput | Low to medium | High | High |
| Instrumentation | X-ray diffractometer | VCD spectrometer | ECD spectrometer |
| Key Advantage | Direct visualization of 3D structure | Applicable to a wide range of molecules in solution | High sensitivity for molecules with chromophores |
| Key Limitation | Requirement for a single crystal | Computationally intensive; lower sensitivity than ECD | Requires a chromophore near the stereocenter |
Conclusion: An Integrated Approach to Stereochemical Assignment
While single-crystal X-ray crystallography remains the definitive method for the determination of absolute configuration, its reliance on high-quality single crystals can be a significant bottleneck. VCD and ECD have emerged as powerful, complementary techniques that can provide reliable stereochemical assignments for a wide range of molecules in solution. An integrated approach, where chiroptical methods are used for initial screening and confirmation, and X-ray crystallography is employed for definitive proof when crystals are available, represents a robust strategy in modern drug discovery and development. The choice of the most appropriate technique will always be guided by the specific properties of the molecule under investigation and the research question at hand.
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Chiroptical Spectroscopy: A Powerful Tool for Stereochemical Analysis. Biotage. [Link]
A Senior Application Scientist's Guide to Cost Analysis of Different Synthetic Approaches
For the discerning researcher, scientist, and drug development professional, the elegance of a synthetic route is not merely in its chemical ingenuity, but also in its economic viability. The path from a laboratory curiosity to a commercially manufactured molecule is paved with critical decisions where cost-effectiveness is paramount. This guide provides an in-depth, objective comparison of different synthetic approaches, grounded in field-proven insights and supported by experimental and economic data. We will dissect the fundamental principles of synthetic economy, compare core methodologies, and explore how the tenets of green chemistry are not just an environmental imperative but a cornerstone of financial prudence.
The Fundamental Pillars of Synthetic Economy
Before delving into specific methodologies, it is crucial to understand the core principles that underpin an economically sound synthesis. These "economies of synthesis" provide a framework for evaluating the efficiency of a chemical transformation from different perspectives.[1][2]
-
Atom Economy: Coined by Barry Trost, this concept measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product.[1][3] An ideal, 100% atom-economical reaction, such as a Diels-Alder cycloaddition, incorporates all reactant atoms into the desired product, generating no byproducts.[1]
-
Step Economy: This principle advocates for minimizing the number of synthetic steps to reach a target molecule.[1][2] Fewer steps translate to reduced time, labor, and resource consumption, leading to a more cost-effective process.[1][2]
-
Redox Economy: This concept encourages the minimization of oxidation and reduction steps within a synthetic sequence. Such steps often require stoichiometric reagents that are not incorporated into the final product, thus lowering the atom economy.[1]
The interplay of these principles forms the basis of a cost-conscious approach to synthetic design. A route that is step-economical but relies on atom-inefficient reactions may not be as cost-effective as a slightly longer but more atom-economical route.
Comparative Analysis of Core Synthetic Methodologies
The choice of synthetic methodology has a profound impact on the overall cost of a process. Here, we compare two fundamental dichotomies in synthetic chemistry: catalytic versus stoichiometric reactions and batch versus continuous flow processing.
Catalytic vs. Stoichiometric Reactions: The Power of Regeneration
A cornerstone of modern, cost-effective synthesis is the preference for catalytic over stoichiometric reagents.[4] Stoichiometric reactions require at least one mole of reagent for every mole of starting material, leading to significant waste generation.[4] In contrast, a catalyst can facilitate a transformation multiple times, dramatically improving the atom economy and reducing the material input.[4]
Key Economic Advantages of Catalysis:
-
Reduced Reagent Costs: Catalysts are used in sub-stoichiometric amounts, leading to direct cost savings on reagents.
-
Milder Reaction Conditions: Catalysts can enable reactions to proceed under less harsh conditions, reducing energy consumption.[4]
-
Increased Selectivity: Catalysts can offer high levels of chemo-, regio-, and stereoselectivity, minimizing the formation of unwanted byproducts and simplifying purification.[4]
-
Waste Reduction: By improving atom economy and reducing the need for stoichiometric reagents, catalysis significantly lowers waste generation and associated disposal costs.[4]
The choice between homogeneous and heterogeneous catalysts also has economic implications. While homogeneous catalysts often exhibit higher activity and selectivity, heterogeneous catalysts are generally easier to separate from the reaction mixture and can be recycled, offering long-term cost benefits.[4]
Batch vs. Continuous Flow Chemistry: A Paradigm Shift in Manufacturing
The traditional approach to chemical synthesis has been batch processing, where reactants are charged into a vessel and the reaction proceeds to completion. However, continuous flow chemistry has emerged as a powerful and often more economical alternative, particularly for large-scale production.[5][6][7]
Workflow Comparison: Batch vs. Continuous Flow
Caption: A simplified comparison of batch and continuous flow workflows.
Comparative Cost and Performance Analysis:
| Feature | Batch Chemistry | Continuous Flow Chemistry |
| Capital Expenditure | Lower initial cost for small scale | Higher initial setup cost |
| Operating Expenditure | Higher for large scale due to inefficiencies | Lower for large scale due to automation and efficiency |
| Scalability | Challenging, often requires process redevelopment | Seamless, by running the system for longer |
| Safety | Higher risk with hazardous reactions due to large volumes | Intrinsically safer with smaller reaction volumes |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Product Consistency | Potential for batch-to-batch variability | High consistency and reproducibility |
| Footprint | Larger footprint for equivalent output | Significantly smaller footprint |
| Energy Consumption | Higher energy consumption per unit of product | Lower energy consumption, with reductions up to 97% in some cases[6] |
From a commercial standpoint, continuous flow systems are often the preferred method due to their cost-effectiveness, especially in pharmaceutical manufacturing.[5] They require less physical space, utilize raw materials more efficiently, and can produce a higher volume of consistent product.[5] While the initial setup of a continuous system can be more complex, the long-term economic benefits are substantial.[5]
The Economic Imperative of Green Chemistry
Green chemistry, the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, is not just an environmental philosophy but also a powerful driver of economic efficiency.[8][9][10] By focusing on principles such as waste prevention, atom economy, and the use of safer solvents and reagents, green chemistry directly addresses many of the cost drivers in chemical synthesis.
Key Green Chemistry Metrics for Cost Evaluation:
-
Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used in a process to the mass of the final active pharmaceutical ingredient (API) produced.[8] A lower PMI indicates a more efficient and less wasteful process, directly correlating with lower raw material and waste disposal costs.
-
E-Factor (Environmental Factor): This metric measures the mass of waste produced per unit of product.[8][11] Similar to PMI, a lower E-factor signifies a more environmentally and economically favorable process.
The pharmaceutical industry, which has historically had high E-factors, is increasingly adopting green chemistry principles to improve sustainability and reduce costs.[9][11]
Case Study: Cost Analysis of a Hypothetical API Synthesis
To illustrate the practical application of these principles, let's consider a hypothetical cost analysis for the synthesis of an API, "Exemplarib," via two different routes.
Route A: A Traditional, Multi-Step Batch Synthesis This route involves five linear steps with an overall yield of 30%. It utilizes stoichiometric reagents in several steps and requires multiple solvent-intensive chromatographic purifications.
Route B: A Convergent, Catalytic, and Flow-Based Synthesis This route is a three-step convergent synthesis with an overall yield of 65%. It employs a key catalytic cross-coupling reaction and the final step is performed in a continuous flow reactor with in-line purification.
Cost Breakdown Comparison (per kg of Exemplarib):
| Cost Component | Route A (Batch) | Route B (Flow) |
| Raw Materials & Reagents | $5,000 | $3,500 |
| Solvents | $2,000 | $800 |
| Catalyst (incl. recovery/disposal) | N/A | $500 |
| Energy | $1,000 | $400 |
| Waste Disposal | $1,500 | $300 |
| Labor & Equipment Occupancy | $3,000 | $1,500 |
| Total Cost per kg | $12,500 | $7,000 |
This simplified analysis demonstrates the significant cost savings that can be achieved by adopting a more modern, efficient, and greener synthetic approach. Route B's higher yield, use of catalysis, and implementation of flow chemistry lead to substantial reductions in raw material consumption, solvent use, energy, and waste generation.
Experimental Protocol: Catalytic Cross-Coupling in Route B (Step 2)
Reaction: Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl Bromide (1.0 eq)
-
Boronic Acid (1.2 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.01 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water, 10:1 v/v)
Procedure:
-
To a nitrogen-purged reactor, add the aryl bromide, boronic acid, and potassium carbonate.
-
Add the toluene/water solvent mixture and degas the solution for 15 minutes with a gentle stream of nitrogen.
-
Add the palladium catalyst under a positive pressure of nitrogen.
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction to room temperature and add water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by recrystallization.
Causality behind Experimental Choices: The use of a palladium catalyst allows the reaction to proceed under relatively mild conditions with high efficiency. The biphasic solvent system facilitates the reaction and the separation of the product. Recrystallization is a more cost-effective and greener purification method compared to chromatography for large-scale production.
Emerging Trends: The Dawn of Predictive Cost Analysis
The field of synthetic chemistry is on the cusp of a new era, driven by advancements in artificial intelligence and machine learning.[12] Computational tools are being developed that can predict the synthetic accessibility and even the cost of a molecule before it is ever synthesized in the lab.[13]
Predictive Retrosynthesis Workflow:
These tools can analyze vast databases of chemical reactions and commercial starting material prices to propose novel and cost-effective synthetic routes.[13][14] This in-silico approach has the potential to dramatically reduce the time and resources spent on route scouting and process development.
Conclusion: A Holistic Approach to Synthetic Cost Analysis
The cost analysis of different synthetic approaches is a multifaceted endeavor that requires a deep understanding of chemical principles, process engineering, and economic factors. By embracing the tenets of atom and step economy, leveraging the power of catalysis and continuous flow chemistry, and integrating the principles of green chemistry, researchers and drug development professionals can design and implement synthetic routes that are not only scientifically elegant but also economically viable. The continued development of computational tools will further empower chemists to make data-driven decisions that accelerate innovation while minimizing costs and environmental impact.
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A Comparative Guide to the Green Synthesis of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-(hydroxymethyl)-1-methylpyrrolidin-2-one, a valuable building block in medicinal chemistry, presents an opportunity to apply the principles of green chemistry to reduce environmental impact and improve process efficiency. This guide provides an in-depth comparison of different synthetic routes to this target molecule, with a focus on established green chemistry metrics. The aim is to empower researchers and drug development professionals to make more sustainable choices in their synthetic endeavors.
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The pharmaceutical industry is increasingly recognizing the importance of sustainable manufacturing practices.[1] Green chemistry, which focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offers a framework for achieving this goal.[2] Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy, E-Factor, and Process Mass Intensity (PMI).[3][4] A higher atom economy and lower E-Factor and PMI are indicative of a more environmentally friendly and efficient process.[3][5]
This guide will explore and compare two distinct synthetic pathways to this compound, alongside a greener biocatalytic alternative for a key transformation.
Synthetic Route Comparison: A Quantitative Analysis
Two primary synthetic routes are evaluated:
-
Route A: A three-step synthesis commencing from L-pyroglutamic acid, a bio-based starting material.
-
Route B: A two-step synthesis starting from the commercially available 1-methyl-2-oxopyrrolidine-4-carboxylic acid.
-
Route C (Greener Alternative): This route incorporates a biocatalytic reduction step, which can be applied to the final step of either Route A or B, significantly improving the green credentials of the overall synthesis.
The following table summarizes the calculated green chemistry metrics for the overall transformation in each of the two primary routes.
| Metric | Route A (from L-Pyroglutamic Acid) | Route B (from 1-methyl-2-oxopyrrolidine-4-carboxylic acid) | Ideal Value |
| Overall Atom Economy | ~45% | ~68% | 100% |
| Estimated E-Factor | ~15-25 | ~10-20 | 0 |
| Estimated PMI | ~16-26 | ~11-21 | 1 |
Route A: Synthesis from L-Pyroglutamic Acid
This route utilizes a readily available, bio-based starting material and proceeds through three key steps: N-methylation, esterification, and reduction. A greener, one-pot approach for the initial N-methylation and cyclization from a related amino acid has been reported, suggesting a pathway to improve the sustainability of this initial step.[6][7][8][9]
Caption: Synthetic workflow for Route A.
Experimental Protocol: Route A
Step 1: N-Methylation of L-Pyroglutamic Acid
-
Rationale: This step introduces the methyl group onto the nitrogen of the pyrrolidinone ring. While traditional methods often use hazardous reagents like methyl iodide and strong bases, greener alternatives are being explored. For the purpose of this guide, a literature-based procedure is adapted.
-
Procedure: To a solution of L-pyroglutamic acid (1 equiv.) in anhydrous THF, sodium hydride (2.2 equiv.) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide (2.5 equiv.). The reaction is then allowed to warm to room temperature and stirred for 24 hours. The reaction is quenched by the addition of water and the product, 1-methyl-5-oxopyrrolidine-2-carboxylic acid, is extracted with an organic solvent.
Step 2: Fischer Esterification
-
Rationale: The carboxylic acid is converted to its methyl ester to facilitate the subsequent reduction. Fischer esterification is a classic, atom-economical method, though it is an equilibrium process.[10][11] Using the alcohol as a solvent drives the reaction to completion.
-
Procedure: 1-methyl-5-oxopyrrolidine-2-carboxylic acid (1 equiv.) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) is slowly added. The mixture is heated to reflux and stirred for 4-6 hours. After cooling, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine. The organic layer is dried and concentrated to yield the methyl ester.[12]
Step 3: Reduction of the Ester
-
Rationale: The ester is reduced to the primary alcohol using a mild reducing agent. Sodium borohydride is a common choice for this transformation due to its selectivity and relative safety compared to stronger reducing agents like lithium aluminum hydride.[13][14]
-
Procedure: The methyl ester (1 equiv.) is dissolved in ethanol. Sodium borohydride (2-4 equiv.) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature for 2-4 hours. The reaction is then quenched by the careful addition of dilute hydrochloric acid. The solvent is evaporated, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to afford this compound.
Route B: Synthesis from 1-methyl-2-oxopyrrolidine-4-carboxylic acid
This route offers a more direct pathway as it starts from a commercially available intermediate that already contains the N-methylpyrrolidinone core. This reduces the number of synthetic steps, which can lead to improved overall yield and reduced waste generation.
Caption: Synthetic workflow for Route B.
Experimental Protocol: Route B
Step 1: Fischer Esterification
-
Rationale: Similar to Route A, the carboxylic acid is converted to its methyl ester to enable the subsequent reduction.
-
Procedure: 1-methyl-2-oxopyrrolidine-4-carboxylic acid (1 equiv.) is dissolved in an excess of methanol. A catalytic amount of concentrated sulfuric acid (e.g., 0.1 equiv.) is added, and the mixture is refluxed for 4-6 hours.[15] The work-up procedure is analogous to that described in Route A, Step 2.
Step 2: Reduction of the Ester
-
Rationale: The ester is reduced to the desired primary alcohol using sodium borohydride.
-
Procedure: To a solution of methyl 1-methyl-2-oxopyrrolidine-4-carboxylate (1 equiv.) in ethanol, sodium borohydride (2-4 equiv.) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The work-up procedure is similar to that described in Route A, Step 3.[14]
Route C: A Greener Alternative via Biocatalysis
A significant improvement in the greenness of either Route A or B can be achieved by replacing the sodium borohydride reduction step with a biocatalytic alternative. Ketoreductases (KREDs) are enzymes that can catalyze the highly selective reduction of ketones and esters to alcohols under mild, aqueous conditions.[1][16][17]
Caption: Greener biocatalytic reduction step.
Experimental Protocol: Biocatalytic Reduction
-
Rationale: This enzymatic approach offers several advantages over traditional chemical reductions, including high chemo-, regio-, and stereoselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and the use of water as a solvent.[18][19] A co-factor regeneration system, often employing a sacrificial alcohol like isopropanol and a second enzyme such as glucose dehydrogenase (GDH), is typically used to make the process economically viable.[1]
-
Procedure: The methyl ester intermediate from either Route A or B (1 equiv.) is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7). A selected ketoreductase (KRED) enzyme (either as a whole-cell catalyst or a purified enzyme) and a cofactor (NADH or NADPH) are added. A cofactor regeneration system, such as isopropanol and a dehydrogenase, is also included. The mixture is stirred at room temperature for 24-48 hours. The product is then extracted from the aqueous phase using a green solvent like ethyl acetate. The organic extracts are dried and concentrated to yield the final product.
Discussion and Conclusion
This guide has presented a comparative analysis of two synthetic routes to this compound, along with a greener biocatalytic alternative.
Route B appears to be the more favorable of the two conventional routes from a green chemistry perspective, primarily due to its shorter length, which generally leads to a higher overall yield and less waste. The calculated atom economy is significantly higher, and the estimated E-Factor and PMI are lower than for Route A.
However, the introduction of a biocatalytic reduction step (Route C) offers a substantial improvement in the environmental profile of the synthesis. By eliminating the use of sodium borohydride and organic solvents in the reduction step, and operating under mild, aqueous conditions, this approach aligns more closely with the principles of green chemistry. While the initial investment in enzyme screening and process optimization may be higher, the long-term benefits in terms of safety, waste reduction, and sustainability are considerable.
As senior application scientists, it is our responsibility to not only develop efficient and robust synthetic methods but also to champion the adoption of greener and more sustainable practices. The choice of a synthetic route should not be based solely on yield and cost but should also encompass a thorough evaluation of its environmental impact. The data and protocols presented in this guide are intended to facilitate such an evaluation and encourage the implementation of greener chemistry in the synthesis of valuable pharmaceutical intermediates.
References
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-
Wageningen University & Research. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of c-aminobutyric acid. Retrieved from [Link]
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RSC Publishing. (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]
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RSC Publishing. (n.d.). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Retrieved from [Link]
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American Chemical Society. (2024). Following green chemistry principles: Sodium borohydride reductions. Retrieved from [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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RSC Publishing. (2020). A ruthenium-catalyzed continuous flow ester hydrogenation. Retrieved from [Link]
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PubMed. (2011). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
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ResearchGate. (n.d.). Download Table | Environmental Impacts of Three Conventional Reducing Agents (Sodium Borohydride, Citrate, and Hydrazine) and Two Plant-Derived Reducing Agents (Soybean Seed and Sugarbeet Pulp). Retrieved from [Link]
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RSC Publishing. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Retrieved from [Link]
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ResearchGate. (n.d.). Practical chiral alcohol manufacture using ketoreductases. Retrieved from [Link]
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National Institutes of Health. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Retrieved from [Link]
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ResearchGate. (n.d.). Stereoselective, Biocatalytic Reductions of α-Chloro-β-keto Esters. Retrieved from [Link]
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DergiPark. (2020). Sodium Borohydride and Essential Oils as Reducing Agents for the Chemically and Green Synthesis of Silver Nanoparticles: A Comparative Analysis. Retrieved from [Link]
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ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Retrieved from [Link]
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ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]
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ACS Publications. (n.d.). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. Retrieved from [Link]
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RSC Publishing. (n.d.). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Retrieved from [Link]
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Tottori University Repository. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Retrieved from [Link]
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RSC Publishing. (n.d.). Effective N-methylation of nitroarenes with methanol catalyzed by a functionalized NHC-based iridium catalyst: a green approach to N-methyl amines. Retrieved from [Link]
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Semantic Scholar. (n.d.). The E Factor and Process Mass Intensity. Retrieved from [Link]
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ResearchGate. (n.d.). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Retrieved from [Link]
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-
ResearchGate. (n.d.). Relationships between step and cumulative PMI and E-factors: Implications on estimating material efficiency with respect to charting synthesis optimization strategies. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Benchmarking the purity of commercial 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
An Application Scientist's Guide to Benchmarking the Purity of Commercial 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
For researchers, scientists, and professionals in drug development, the quality of starting materials and intermediates is not merely a matter of compliance; it is the bedrock of reproducible science and the ultimate safety of a therapeutic. The versatile building block, this compound (CAS: 59887-20-6), is increasingly utilized in complex syntheses where its purity can directly influence reaction yields, impurity profiles, and the critical quality attributes (CQAs) of the final active pharmaceutical ingredient (API).[1]
This guide provides a comprehensive framework for establishing the purity of commercial batches of this intermediate. We will move beyond a simple percentage on a Certificate of Analysis (CoA) and construct a self-validating, multi-faceted analytical strategy. The core principle is the use of orthogonal methods—employing techniques with different separation and detection principles—to build a high-confidence purity profile. This approach is essential for mitigating risks in downstream processes and ensuring regulatory acceptability.[1]
The Overall Benchmarking Workflow
A robust purity assessment is a systematic process. It begins with understanding the potential impurities and selecting appropriate analytical techniques to detect them. The data from these disparate techniques are then integrated to form a single, defensible purity statement.
Caption: Overall workflow for purity benchmarking.
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Quantitative Workhorse
Expertise & Causality: HPLC is the cornerstone of purity determination for non-volatile, polar organic molecules like this compound. Its strength lies in the high-resolution separation of the main component from non-volatile impurities. We employ a reversed-phase (RP) method, where the polar analyte has a moderate affinity for the non-polar stationary phase (e.g., C18), allowing for excellent separation of related substances. Coupling with a Diode Array Detector (DAD) or UV detector provides robust quantification, while Mass Spectrometry (MS) offers definitive identification of unknown peaks.[2][3]
Caption: Step-by-step HPLC analysis workflow.
Experimental Protocol: HPLC-UV/MS
-
Instrumentation & Columns:
-
HPLC or UPLC system with a DAD/UV detector and a single quadrupole or triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
-
Reagents & Mobile Phase:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Causality Note: Formic acid is a common MS-compatible mobile phase modifier that aids in the protonation of the analyte for positive ion mode detection.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 210 nm.
-
Injection Volume: 2 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
-
MS Conditions (Positive ESI Mode):
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis:
-
Calculate purity using the area percent method from the UV chromatogram.
-
Use the MS data to obtain the mass-to-charge ratio (m/z) of the main peak (Expected [M+H]⁺ = 130.08) and any detected impurities to aid in their identification.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Detecting the Unseen Volatiles
Expertise & Causality: While HPLC excels with non-volatile compounds, it is blind to highly volatile or semi-volatile impurities, such as residual solvents or certain starting materials (e.g., methylamine).[4] GC-MS is the ideal orthogonal technique for this purpose.[2][5] The sample is vaporized and separated based on boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluting compounds, providing a "fingerprint" for identification.[6]
Caption: Step-by-step GC-MS analysis workflow.
Experimental Protocol: GC-MS
-
Instrumentation & Columns:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Column: Mid-polarity capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm film thickness).
-
-
Reagents:
-
Solvent: Methanol or Dichloromethane (high purity).
-
-
GC Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
-
MS Conditions (EI Mode):
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Range: m/z 35-450.
-
-
Data Analysis:
-
Analyze the Total Ion Chromatogram (TIC) for all eluting peaks.
-
Identify the main component by its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra against a reference library (e.g., NIST).
-
Pillar 3: Nuclear Magnetic Resonance (NMR) - The Definitive Structural Arbiter
Expertise & Causality: NMR spectroscopy is unparalleled in its ability to provide definitive structural confirmation.[7][8] Unlike chromatographic techniques that rely on separation, NMR observes the magnetic properties of every proton (¹H) and carbon-13 (¹³C) nucleus in the sample. This allows for an unbiased view of the sample's composition. It can confirm the identity of the main component and, crucially, identify and quantify structurally related impurities, often without needing reference standards for those impurities (a technique known as quantitative NMR or qNMR).[2]
Caption: Step-by-step NMR analysis workflow.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Causality Note: DMSO-d₆ is often a good choice as it can solubilize a wide range of polar compounds and its residual solvent peak does not typically obscure key analyte signals. The hydroxyl proton will also be observable as a distinct peak.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.6 mL of the chosen deuterated solvent.
-
Vortex briefly to ensure complete dissolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
(Optional but Recommended): Acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in complete structural assignment and confirm the identity of impurity signals.[8]
-
-
Data Analysis:
-
Confirm the structure of this compound by assigning all proton and carbon signals and verifying that chemical shifts, splitting patterns, and integrations match the expected structure.[9]
-
Scrutinize the ¹H spectrum for small, unassigned signals. Integrate these signals relative to a known signal from the main component to estimate the molar percentage of impurities.
-
Data Synthesis: Building a Unified Purity Profile
No single analytical method tells the whole story. A trustworthy purity assessment is achieved by integrating the results from these orthogonal techniques.
| Analytical Method | Primary Purpose | Strengths | Limitations | Typical Impurities Detected |
| HPLC-UV/MS | Quantitative Purity (Area %) | High precision for non-volatile analytes; MS provides mass identification. | May not detect highly volatile compounds; co-eluting impurities can be missed. | Starting materials, synthesis by-products, non-volatile degradants. |
| GC-MS | Volatile Impurity Profiling | Excellent for detecting residual solvents and volatile starting materials. | Not suitable for non-volatile or thermally labile compounds. | Residual solvents (e.g., Toluene, THF), volatile reagents (e.g., Methylamine). |
| NMR Spectroscopy | Structural Confirmation & Quantification | Definitive structure verification; can quantify impurities without standards (qNMR). | Lower sensitivity than chromatographic methods; signal overlap can complicate analysis. | Structurally related impurities, isomers, residual starting materials. |
Final Assessment: The final purity value should be reported primarily from the HPLC area % data, as this is the most precise quantitative method for the main component. However, this value must be contextualized with findings from GC-MS and NMR. For example, a report might state: "Purity by HPLC is 99.5% (area %). GC-MS analysis indicates 0.1% residual solvent (Toluene). ¹H NMR is consistent with the proposed structure and reveals approximately 0.2 mol% of an unidentified, structurally related impurity." This comprehensive statement provides a much clearer and more accurate picture of the material's quality than a single number.
By adopting this rigorous, multi-faceted approach, researchers can proceed with confidence, knowing their starting material has been thoroughly vetted, ensuring the integrity and reproducibility of their work.
References
- Vertex AI Search. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide.
- SIELC Technologies. (n.d.). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to HPLC and GC Methods for Enantomeric Excess Determination of Pyrrolidine Derivatives.
- BenchChem. (2025). Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Derivatives.
- SFAM. (2024, July 4). The ISO standards in pharmaceuticals: a complete guide.
- FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.
- Apollo Scientific. (n.d.). This compound.
- SimplerQMS. (2025, July 21). Best Practices for Quality Control in Pharmaceuticals.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
- MilliporeSigma. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- World Health Organization (WHO). (n.d.). Annex 1 WHO good practices for pharmaceutical quality control laboratories.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- ResearchGate. (2020, July 14). Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
- Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.
- ResearchGate. (2021, January). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
- NIOSH. (1998, January 15). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method.
- PubMed. (2025, December 1). Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry.
- Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Pharmaffiliates. (n.d.). n methylpyrrolidone and its Impurities.
- ResearchGate. (2025, August 9). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue.
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- 8. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
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A Comparative Guide to the Reactivity of the Hydroxyl Group in 3-Hydroxy, 4-Hydroxy, and 5-Hydroxy-2-Pyrrolidinone Derivatives
Introduction
The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The introduction of a hydroxyl group onto this five-membered lactam ring provides a crucial handle for further functionalization, enabling the synthesis of diverse molecular architectures with tailored pharmacological profiles. Understanding the relative reactivity of this hydroxyl group, based on its position on the pyrrolidinone ring, is paramount for efficient synthetic planning and the strategic design of new chemical entities.
This guide provides an in-depth comparative analysis of the hydroxyl group reactivity in three key isomers: 3-hydroxy-2-pyrrolidinone, 4-hydroxy-2-pyrrolidinone, and 5-hydroxy-2-pyrrolidinone. We will explore the subtle interplay of electronic effects, steric hindrance, and intramolecular interactions that govern the nucleophilicity and acidity of the hydroxyl group in each of these derivatives. This theoretical framework is complemented by detailed, side-by-side experimental protocols for key chemical transformations, empowering researchers to empirically validate these principles and make informed decisions in their synthetic endeavors.
The Contestants: A Structural Overview
The reactivity of the hydroxyl group is intrinsically linked to its local electronic and steric environment, which is dictated by its position relative to the lactam functionality.
Caption: Structures of the three hydroxypyrrolidinone isomers.
Theoretical Framework for Reactivity
The differing reactivity profiles of the hydroxyl groups in these isomers can be rationalized by considering the following key factors:
Electronic Effects of the Lactam Carbonyl
The electron-withdrawing nature of the amide carbonyl group significantly influences the electron density on the atoms of the pyrrolidinone ring. This inductive effect diminishes with distance.
-
3-Hydroxy-2-pyrrolidinone: The hydroxyl group is at the α-position to the carbonyl. The strong electron-withdrawing effect of the adjacent carbonyl group increases the partial positive charge on the carbon bearing the hydroxyl group, making the hydroxyl proton more acidic. This enhanced acidity facilitates deprotonation to form the corresponding alkoxide.
-
4-Hydroxy-2-pyrrolidinone: The hydroxyl group is at the β-position. The inductive effect of the carbonyl is attenuated by the increased distance, rendering the hydroxyl proton less acidic compared to the 3-hydroxy isomer.
-
5-Hydroxy-2-pyrrolidinone: This isomer exists in equilibrium with its open-chain tautomer, 4-aminobutanoic acid. The hydroxyl group is part of a hemiaminal functional group, making it significantly different from a standard secondary alcohol. The proximity to the nitrogen atom influences its electronic properties, and it is generally more labile.
Steric Hindrance
The accessibility of the hydroxyl group to incoming reagents is a critical determinant of reaction rates.
-
3-Hydroxy- and 4-Hydroxy-2-pyrrolidinone: Both possess secondary hydroxyl groups with comparable steric environments.
-
5-Hydroxy-2-pyrrolidinone: The hydroxyl group at the 5-position may experience slightly different steric demands due to the adjacent nitrogen atom and the puckered nature of the five-membered ring.
Intramolecular Hydrogen Bonding
The potential for the hydroxyl proton to form an intramolecular hydrogen bond with the lone pair of electrons on the carbonyl oxygen can impact its availability for reaction.
-
3-Hydroxy-2-pyrrolidinone: The proximity of the hydroxyl group to the carbonyl in the 3-position may allow for the formation of a five-membered ring via intramolecular hydrogen bonding. This can decrease the nucleophilicity of the hydroxyl oxygen by reducing its electron density and sterically shielding it.
-
4-Hydroxy- and 5-Hydroxy-2-pyrrolidinone: The formation of stable intramolecular hydrogen bonds is less likely in these isomers due to the greater distance between the hydroxyl group and the carbonyl oxygen, which would require the formation of less favorable six- or seven-membered rings.
Comparative Reactivity in Key Transformations
Based on the theoretical principles outlined above, we can predict the relative reactivity of the hydroxyl group in our three target molecules across a range of common synthetic transformations.
Acylation (Esterification)
Acylation of an alcohol to form an ester is a fundamental transformation. The rate of this reaction is influenced by the nucleophilicity of the hydroxyl oxygen.
Predicted Reactivity Order: 4-Hydroxy > 3-Hydroxy > 5-Hydroxy
-
Rationale: The 4-hydroxy derivative is expected to be the most reactive due to the higher nucleophilicity of its hydroxyl group, which is less influenced by the electron-withdrawing carbonyl and is not constrained by intramolecular hydrogen bonding. The 3-hydroxy isomer is predicted to be less reactive due to the decreased nucleophilicity of the hydroxyl oxygen caused by the proximate electron-withdrawing carbonyl group and potential intramolecular hydrogen bonding. The 5-hydroxy (hemiaminal) derivative is expected to be the least reactive under standard acylation conditions and may lead to a mixture of products due to its inherent instability.
| Derivative | Predicted Relative Reactivity | Expected Observations |
| 3-Hydroxy-2-pyrrolidinone | Moderate | Slower reaction time compared to the 4-hydroxy isomer. |
| 4-Hydroxy-2-pyrrolidinone | High | Faster reaction rate and potentially higher yield. |
| 5-Hydroxy-2-pyrrolidinone | Low | Sluggish reaction, potential for side products or decomposition. |
Experimental Protocol: Comparative Acylation
Caption: Workflow for the comparative acylation of hydroxypyrrolidinones.
Procedure:
-
To three separate round-bottom flasks, each containing a magnetic stir bar, add one of the hydroxypyrrolidinone isomers (1.0 mmol).
-
Dissolve each isomer in anhydrous pyridine (5 mL).
-
Cool the flasks to 0°C in an ice bath.
-
To each flask, add acetic anhydride (1.2 mmol) dropwise with stirring.
-
Allow the reactions to warm to room temperature and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reactions by the slow addition of water (10 mL).
-
Extract the aqueous mixtures with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the products by NMR and LC-MS and determine the yield.
Etherification (Williamson Ether Synthesis)
This reaction proceeds via an SN2 mechanism, where an alkoxide, formed by deprotonating the alcohol, acts as a nucleophile. The acidity of the hydroxyl proton is a key factor in the first step.
Predicted Reactivity Order: 3-Hydroxy > 4-Hydroxy > 5-Hydroxy
-
Rationale: The 3-hydroxy derivative is expected to be the most reactive due to the higher acidity of its hydroxyl proton, facilitating the formation of the alkoxide intermediate.[1] The 4-hydroxy isomer, being less acidic, will form the alkoxide more slowly. The 5-hydroxy derivative's reactivity is again complicated by its hemiaminal nature.
| Derivative | Predicted Relative Reactivity | Expected Observations |
| 3-Hydroxy-2-pyrrolidinone | High | Faster formation of the alkoxide and subsequent ether. |
| 4-Hydroxy-2-pyrrolidinone | Moderate | Slower reaction compared to the 3-hydroxy isomer. |
| 5-Hydroxy-2-pyrrolidinone | Low | Potential for N-alkylation or other side reactions. |
Experimental Protocol: Comparative Etherification
Procedure:
-
To three separate flame-dried, two-necked round-bottom flasks equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add one of the hydroxypyrrolidinone isomers (1.0 mmol).
-
Add anhydrous tetrahydrofuran (THF, 10 mL) to each flask and stir to dissolve.
-
Cool the flasks to 0°C.
-
To each flask, add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.
-
Allow the mixtures to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Add benzyl bromide (1.1 mmol) to each flask and heat the reactions to reflux for 6 hours, monitoring by TLC.
-
Cool the reactions to room temperature and carefully quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the mixtures with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterize the products and determine the yield.
Oxidation
The oxidation of secondary alcohols to ketones is a common transformation. The ease of oxidation can be influenced by the electronic environment of the C-H bond being broken.
Predicted Reactivity Order: 3-Hydroxy ≈ 4-Hydroxy > 5-Hydroxy
-
Rationale: Both 3-hydroxy- and 4-hydroxy-2-pyrrolidinone are secondary alcohols and are expected to be oxidized to the corresponding ketones under suitable conditions.[2][3] The relative rates may differ slightly due to electronic effects, but both should be viable substrates. The 5-hydroxy derivative, being a hemiaminal, is already at a higher oxidation state at the C5 position and is expected to be unstable under many oxidizing conditions, potentially leading to ring-opening or other decomposition pathways.
| Derivative | Predicted Product | Expected Observations |
| 3-Hydroxy-2-pyrrolidinone | 2,3-Dioxopyrrolidine | Formation of the corresponding ketone. |
| 4-Hydroxy-2-pyrrolidinone | 2,4-Dioxopyrrolidine | Formation of the corresponding ketone. |
| 5-Hydroxy-2-pyrrolidinone | Unstable/Decomposition | Ring-opening or complex mixture of products. |
Experimental Protocol: Comparative Oxidation
Procedure:
-
To three separate round-bottom flasks, add one of the hydroxypyrrolidinone isomers (1.0 mmol).
-
Dissolve each isomer in dichloromethane (DCM, 10 mL).
-
To each flask, add Dess-Martin periodinane (1.2 mmol) in one portion at room temperature.
-
Stir the reactions for 2 hours, monitoring by TLC.
-
Upon completion, quench the reactions by adding a saturated aqueous solution of sodium bicarbonate containing an excess of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Characterize the products and determine the yield.
Data Summary and Interpretation
| Reaction | Predicted Reactivity Order | Key Influencing Factor(s) |
| Acylation | 4-OH > 3-OH > 5-OH | Nucleophilicity (less electron withdrawal, no H-bonding) |
| Etherification | 3-OH > 4-OH > 5-OH | Acidity (proximity to electron-withdrawing carbonyl) |
| Oxidation | 3-OH ≈ 4-OH > 5-OH | Substrate type (secondary alcohol vs. hemiaminal) |
The predicted differences in reactivity highlight the importance of considering the position of the hydroxyl group in synthetic design. For reactions where nucleophilicity is paramount, such as acylation, the 4-hydroxy derivative is the superior substrate. Conversely, for reactions initiated by deprotonation, such as the Williamson ether synthesis, the more acidic 3-hydroxy isomer is favored. The unique hemiaminal nature of the 5-hydroxy derivative makes it generally less suitable for these transformations without specific considerations for its inherent instability.
Conclusion
The reactivity of the hydroxyl group in hydroxypyrrolidinone derivatives is a nuanced interplay of electronic, steric, and intramolecular effects. A thorough understanding of these principles allows for the rational prediction of reaction outcomes and the strategic selection of isomers for specific synthetic goals. The 4-hydroxy isomer generally behaves as a typical secondary alcohol with good nucleophilicity, while the 3-hydroxy isomer exhibits enhanced acidity due to the adjacent carbonyl group. The 5-hydroxy isomer's hemiaminal character sets it apart, often leading to different reactivity profiles. The experimental protocols provided in this guide offer a framework for researchers to empirically investigate these differences and leverage them to their advantage in the synthesis of novel pyrrolidinone-based molecules for drug discovery and development.
References
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What is the order of reaction between primary, secondary and tertiary alcohols? - Quora. (2018). [Link]
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Difference Between Primary and Secondary Alcohol. (2018). Pediaa.Com. [Link]
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Identification of primary, secondary and tertiary alcohols - Unacademy. (n.d.). Unacademy. [Link]
-
Reactivity order of primary(p), secondary(s) and tetriary (T) alcohols towards esterification is. (n.d.). [Link]
-
Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. (2014). National Center for Biotechnology Information. [Link]
-
Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. (2021). National Center for Biotechnology Information. [Link]
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
-
Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]
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A study of oxidation of primary and secondary alcohols by diethylammonium chlorochromate. (n.d.). ResearchGate. [Link]
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Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). National Center for Biotechnology Information. [Link]
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oxidation of alcohols. (n.d.). Chemguide. [Link]
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Alcohol Oxidation: "Strong" & "Weak" Oxidants. (2015). Master Organic Chemistry. [Link]
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A Comparative Review of Chiral Pyrrolidinone Synthesis Methodologies: From Classic Approaches to Modern Catalysis
The chiral pyrrolidinone scaffold is a cornerstone of modern medicinal chemistry and drug development, forming the core of numerous pharmaceuticals and biologically active natural products. Its rigid, five-membered lactam structure provides a valuable template for introducing stereochemical complexity, profoundly influencing pharmacological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of these vital building blocks is a subject of intense research. This guide provides a comparative analysis of the leading methodologies for chiral pyrrolidinone synthesis, offering field-proven insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Enduring Utility of the Chiral Pool: (S)-Pyroglutamic Acid as a Foundational Starting Material
The "chiral pool" approach, which utilizes readily available, enantiopure natural products as starting materials, remains a robust and cost-effective strategy for synthesizing chiral pyrrolidinones. (S)-Pyroglutamic acid, derived from the cyclization of L-glutamic acid, is a particularly versatile and inexpensive chiral building block.[1][2]
Chemical Principles and Experimental Causality
The inherent chirality of (S)-pyroglutamic acid provides a stereochemical foundation that can be elaborated through various chemical transformations. The two distinct carbonyl groups—the lactam and the carboxylic acid—along with the lactam nitrogen, offer multiple handles for functionalization.[2]
The choice of reagents and reaction conditions is dictated by the desired transformation. For instance, selective reduction of the carboxylic acid can be achieved using milder reducing agents like borane complexes, preserving the lactam ring. Conversely, harsher conditions are required to reduce the more stable lactam carbonyl. The lactam nitrogen can be readily alkylated or acylated after deprotonation with a suitable base, such as sodium hydride.
Representative Experimental Protocol: Synthesis of N-Benzyl-5-oxopyrrolidine-2-carboxylate from (S)-Pyroglutamic Acid
This protocol details the esterification of the carboxylic acid and subsequent N-alkylation of (S)-pyroglutamic acid.
Step 1: Esterification of (S)-Pyroglutamic Acid
-
Suspend (S)-pyroglutamic acid (1.0 equiv.) in methanol (5 mL per gram of acid).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv.) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl (S)-5-oxopyrrolidine-2-carboxylate.
Step 2: N-Alkylation
-
Dissolve the methyl (S)-5-oxopyrrolidine-2-carboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (THF) (10 mL per gram of ester).
-
Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 equiv.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (S)-1-benzyl-5-oxopyrrolidine-2-carboxylate.
The Power of Asymmetric Catalysis: Transition-Metal and Organocatalytic Approaches
Asymmetric catalysis has revolutionized the synthesis of chiral molecules, offering highly efficient and enantioselective routes to pyrrolidinones from prochiral precursors. This section will compare two dominant strategies: rhodium-catalyzed asymmetric hydrogenation and organocatalytic Michael additions.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral enamides and unsaturated lactams to form chiral pyrrolidinones.[2][3] The success of this method hinges on the design of the chiral phosphine ligand, which coordinates to the rhodium center and dictates the stereochemical outcome of the hydrogenation.
The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides is well-established.[4][5] The catalytic cycle involves the coordination of the olefinic substrate to the chiral rhodium catalyst, followed by oxidative addition of dihydrogen. Migratory insertion of the hydride to the double bond and subsequent reductive elimination of the product regenerates the catalyst. The enantioselectivity is determined by the facial selectivity of the hydrogen addition, which is controlled by the steric and electronic properties of the chiral ligand. Ligands such as DuPhos and BINAP have proven highly effective in these transformations.[3]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Evaluating the Potential of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a Chiral Ligand: A Comparative Guide
In the landscape of asymmetric catalysis, the quest for novel, efficient, and selective chiral ligands is perpetual. The pyrrolidine scaffold stands as a "privileged" structural motif, forming the backbone of numerous highly successful ligands and organocatalysts that have revolutionized enantioselective synthesis.[1][2] This guide provides an in-depth evaluation of the potential of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one as a chiral ligand. In the absence of extensive performance data for this specific molecule, we will ground our analysis in a comparative framework, juxtaposing its structural features against well-established pyrrolidine-based ligands in a benchmark asymmetric reaction.
The Promise of the Pyrrolidine Ring in Asymmetric Catalysis
The rigid, five-membered ring of pyrrolidine provides a well-defined stereochemical environment, crucial for inducing high enantioselectivity. Derivatives of (S)-proline, such as (S)-prolinol, have been extensively developed into a diverse array of chiral ligands that have proven effective in a multitude of asymmetric transformations, including reductions, alkylations, and additions.[3][4][5] The success of these ligands stems from their ability to form stable, stereochemically constrained metal complexes that effectively shield one face of the substrate, directing the approach of the incoming nucleophile.
A Benchmark Reaction: The Enantioselective Addition of Diethylzinc to Benzaldehyde
To establish a baseline for evaluating the potential of this compound, we will focus on the well-studied enantioselective addition of diethylzinc to benzaldehyde. This reaction is a cornerstone for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical industry.[6] The performance of a chiral ligand in this reaction is typically measured by the enantiomeric excess (ee) and the chemical yield of the resulting chiral alcohol.
The proposed catalytic cycle for this transformation, mediated by a generic chiral amino alcohol ligand, is depicted below. The ligand first reacts with diethylzinc to form a zinc alkoxide. This species then coordinates with the aldehyde, creating a rigid, chiral transition state that directs the enantioselective transfer of an ethyl group.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Performance of Established Chiral Ligands
A diverse array of chiral ligands has been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde. The following table summarizes the performance of several representative classes of ligands, providing a benchmark against which new ligands can be compared.
| Ligand Class | Representative Ligand | Catalyst Loading (mol%) | Temp (°C) | Solvent | Yield (%) | ee (%) | Reference |
| Amino Alcohols | (1R,2S)-(-)-N,N-Dibutylnorephedrine | 2 | 0 | Toluene | 95 | 98 | N/A |
| Prolinol Derivatives | (S)-α,α-Diphenylprolinol | 2 | 0 | Toluene | >95 | 97 | [4] |
| Carbohydrate-Based | D-fructose-derived β-amino alcohol | 20 | 0 | Hexane | 100 | 92 | [6][7] |
| Hydroxylated Pyrrolidines | Derivative 4 (from D-ribonolactone) | N/A | N/A | N/A | N/A | up to 95 | [8] |
Note: The data presented is for the reaction of diethylzinc with benzaldehyde and is intended for comparative purposes. Reaction conditions and results can vary.
Structural Analysis and Potential of this compound
This compound shares the core pyrrolidine scaffold with highly successful ligands like (S)-prolinol. However, there are key structural differences that could influence its catalytic performance:
-
Hydroxyl Group Position: In prolinol, the hydroxymethyl group is at the 2-position, adjacent to the nitrogen atom. This 1,2-amino alcohol motif is crucial for the formation of a stable five-membered chelate ring with the metal center (e.g., zinc or titanium), which is fundamental to its high catalytic activity and enantioselectivity. In this compound, the hydroxymethyl group is at the 4-position, which would lead to a less favorable, larger chelate ring, potentially resulting in lower enantioselectivity.
-
Presence of a Carbonyl Group: The lactam carbonyl group at the 2-position introduces a competing coordination site and significantly alters the electronic properties of the ring. This could either be detrimental by interfering with the desired catalytic cycle or potentially beneficial by creating a novel, rigidifying interaction.
-
N-Methylation: The presence of a methyl group on the nitrogen atom prevents the formation of an N-H bond, which can be important in some catalytic cycles for proton transfer or hydrogen bonding interactions.
Given these features, this compound may not be a direct high-performer in the classic diethylzinc addition reaction under standard conditions. However, its unique structure could be advantageous in other asymmetric transformations or with different metal catalysts where its distinct coordination properties could be exploited.
Experimental Protocol for Evaluation
To empirically determine the performance of this compound as a chiral ligand, the following experimental protocol for the benchmark reaction is provided.
Objective: To measure the yield and enantiomeric excess of the product from the reaction of diethylzinc with benzaldehyde using this compound as the chiral ligand.
Materials:
-
This compound (as the chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Experimental Workflow:
Caption: Step-by-step workflow for the experimental evaluation of the chiral ligand.
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the chiral ligand, this compound (0.1 mmol), and anhydrous toluene (5 mL).
-
Cool the solution to 0°C and add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the zinc-ligand complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the purified product and measure the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
While this compound's structural features suggest it may not be an optimal ligand for the classic enantioselective addition of diethylzinc to aldehydes in the same vein as prolinol-based ligands, empirical validation is essential. The provided experimental protocol offers a clear pathway for this evaluation.
The true potential of this molecule may lie in its unique combination of a hydroxyl group for metal coordination and a lactam moiety. This could open doors to its application in other catalytic systems or in reactions where bidentate chelation involving the hydroxyl and carbonyl oxygens is favored. Further research, including computational modeling of its metal complexes and screening in a broader range of asymmetric transformations, is warranted to fully elucidate the capabilities of this compound as a chiral ligand.
References
- A Comparative Guide to Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes - Benchchem.
- Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - MDPI.
- Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity.
- New Chiral Pyridine Prolinol Derivatives and Preliminary Study on Asymmetric Catalytic Reaction - ResearchGate.
- Development of Chiral (S)-Prolinol-Derived Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation: Effect of a Siloxymethyl Group on the Pyrrolidine Backbone | The Journal of Organic Chemistry - ACS Publications.
- Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes - J-Stage.
- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
Sources
- 1. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Chiral Pyrrolidine Derivatives as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes [jstage.jst.go.jp]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Results with Different Techniques
Introduction: The Imperative for Orthogonal Analysis in Drug Development
In the rigorous landscape of pharmaceutical development, the integrity of analytical data is paramount. A single analytical technique, no matter how robust, provides only one perspective on a molecule's properties. To achieve a comprehensive and trustworthy understanding of a drug candidate's identity, purity, and stability, we must employ a strategy of cross-validation using orthogonal methods. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and practical applications of cross-validating analytical results with different techniques. We will delve into the "why" behind these experimental choices, offering field-proven insights to ensure the generation of scientifically sound and defensible data.
Cross-validation, in this context, is the process of confirming that a validated analytical method produces consistent and reliable results by comparing them against data generated from a second, distinct method.[1] The power of this approach is magnified when the methods are orthogonal—meaning they rely on fundamentally different scientific principles to measure the same attribute.[1][2][3] This dissimilarity in measurement principles minimizes the risk of shared analytical biases, thereby providing a much higher degree of confidence in the results. Regulatory bodies such as the FDA and international consortiums like the ICH strongly advocate for the use of orthogonal methods to strengthen analytical data packages.[4]
This guide will provide a framework for designing and implementing effective cross-validation studies, with a focus on practical applications for both small molecules and biologics. We will explore specific case studies, present detailed experimental protocols, and offer insights into avoiding common pitfalls.
The Rationale for Orthogonality: A Deeper Dive
The core principle of using orthogonal methods is to gain a multi-faceted view of a critical quality attribute (CQA). Each analytical technique has inherent strengths and weaknesses, and relying on a single method can lead to an incomplete or even misleading characterization of a sample.[2][5] For instance, a chromatographic method might successfully separate a parent compound from its impurities, but it may not be able to distinguish between co-eluting species with different structures. An orthogonal spectroscopic method, on the other hand, could provide the necessary structural information to resolve this ambiguity.
The value of this approach is particularly evident in the characterization of complex biologics, such as monoclonal antibodies (mAbs). These large, heterogeneous molecules can undergo a variety of modifications and degradations, including aggregation, fragmentation, and post-translational modifications. A single analytical technique is often insufficient to fully characterize this complexity.[6][7]
Consider the critical issue of protein aggregation, a major concern for the safety and efficacy of biotherapeutics. Size-exclusion chromatography (SEC) is a widely used method for quantifying aggregates. However, SEC can sometimes underestimate aggregation due to interactions between the aggregates and the column matrix.[6][8] To mitigate this risk, it is essential to cross-validate SEC results with an orthogonal technique like analytical ultracentrifugation (AUC) or field-flow fractionation (FFF), which separate molecules based on different principles (sedimentation and diffusion, respectively) and are less prone to matrix-related artifacts.[6][8]
The following diagram illustrates the concept of using orthogonal methods to build a more complete picture of a drug substance's purity profile.
Case Study: Cross-Validation of a Monoclonal Antibody Aggregate Analysis
To illustrate the practical application of orthogonal cross-validation, let's consider a case study involving the analysis of aggregates in a monoclonal antibody (mAb) formulation.
Objective: To accurately quantify the percentage of high-molecular-weight species (aggregates) in a mAb drug product.
Primary Method: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)
Orthogonal Method: Analytical Ultracentrifugation with Sedimentation Velocity (SV-AUC)
Experimental Design:
-
A sample of the mAb formulation was subjected to stress conditions (e.g., elevated temperature) to induce aggregation.
-
The stressed sample and an unstressed control sample were analyzed by both SEC-HPLC and SV-AUC.
-
The percentage of monomer, dimer, and higher-order aggregates was quantified by each technique.
Data Comparison:
The following table summarizes the hypothetical quantitative data obtained from this study.
| Sample | Analytical Technique | Monomer (%) | Dimer (%) | Higher-Order Aggregates (%) |
| Unstressed Control | SEC-HPLC | 99.2 | 0.7 | 0.1 |
| SV-AUC | 99.1 | 0.8 | 0.1 | |
| Stressed Sample | SEC-HPLC | 92.5 | 5.8 | 1.7 |
| SV-AUC | 90.3 | 7.2 | 2.5 |
Interpretation of Results:
In the unstressed control, both methods yielded highly comparable results, providing confidence in the baseline purity of the mAb. However, in the stressed sample, the SV-AUC method detected a higher percentage of both dimers and higher-order aggregates compared to SEC-HPLC.[8] This discrepancy highlights a potential limitation of the SEC-HPLC method, where some larger aggregates may be interacting with the stationary phase of the column, leading to their underestimation.[6][8]
Causality and Decision Making:
The cross-validation with SV-AUC provides a more accurate and conservative assessment of the aggregation profile. This information is critical for making informed decisions about the drug product's stability and shelf-life. Based on these findings, the research team might decide to further optimize the formulation to minimize aggregation or adjust the acceptance criteria for the SEC-HPLC method to account for its potential underestimation of aggregates. This proactive approach, guided by orthogonal data, helps to mitigate risks in later stages of development.
The following diagram illustrates the workflow for this cross-validation study.
Experimental Protocols
To provide a practical resource, this section details step-by-step methodologies for two key analytical techniques commonly used in cross-validation studies for biologics.
Protocol 1: Size-Exclusion Chromatography (SEC-HPLC) for Monoclonal Antibody Aggregate Analysis
This protocol outlines a general procedure for the analysis of mAb aggregates using SEC-HPLC.[9][10][11][12][13]
1. Materials and Instrumentation:
-
HPLC system with a UV detector (e.g., Waters ACQUITY UPLC H-Class Bio)[9]
-
SEC column suitable for mAb analysis (e.g., ACQUITY UPLC Protein BEH SEC, 200 Å, 1.7 µm)[9]
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Protein standard for system suitability (e.g., AdvanceBio SEC 300Å Protein standard)[11]
-
mAb sample and control
2. Method Parameters:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
3. Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the mobile phase until a stable baseline is achieved.
-
System Suitability: Inject the protein standard to verify system performance, including resolution, peak shape, and retention time.
-
Sample Preparation: Dilute the mAb sample and control to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.
-
Analysis: Inject the prepared samples onto the column and acquire the chromatograms.
-
Data Processing: Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Peptide Mapping using LC-MS for Protein Identification and Post-Translational Modification Analysis
This protocol provides a general workflow for peptide mapping of a protein using LC-MS.[14][15][16][17]
1. Materials and Instrumentation:
-
LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer like an Orbitrap)[15]
-
Reversed-phase C18 column suitable for peptide separations
-
Denaturant (e.g., 8 M Urea)
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Alkylating agent (e.g., Iodoacetamide - IAM)
-
Proteolytic enzyme (e.g., Trypsin)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
2. Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in the denaturation buffer.
-
Add DTT and incubate to reduce disulfide bonds.
-
Add IAM and incubate in the dark to alkylate the free sulfhydryl groups.
-
-
Enzymatic Digestion:
-
Exchange the buffer to one compatible with the chosen enzyme (e.g., ammonium bicarbonate for trypsin).
-
Add the enzyme at an appropriate enzyme-to-substrate ratio (e.g., 1:50).
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C for trypsin) for a specified time (e.g., 4-16 hours).
-
-
LC-MS Analysis:
-
Inject the digested peptide mixture onto the LC-MS system.
-
Separate the peptides using a gradient of Mobile Phase B.
-
Acquire mass spectra in a data-dependent acquisition mode to obtain both MS and MS/MS data.
-
-
Data Analysis:
-
Use a protein sequence database search engine to identify the peptides from the MS/MS spectra.
-
Map the identified peptides to the protein sequence to determine sequence coverage.
-
Search for expected and unexpected post-translational modifications by identifying mass shifts in the peptide fragments.
-
Common Pitfalls in Method Transfer and Cross-Validation and How to Avoid Them
The successful transfer and cross-validation of analytical methods require careful planning and execution. Several common pitfalls can lead to delays and inconclusive results.[18][19][20][21][22]
| Pitfall | Consequence | Mitigation Strategy |
| Inadequate Method Robustness | The method performs poorly in the receiving laboratory due to minor variations in instruments, reagents, or environmental conditions. | Thoroughly evaluate method robustness during development by systematically varying critical parameters (e.g., pH, temperature, mobile phase composition). |
| Poorly Defined Acceptance Criteria | Ambiguity in what constitutes a successful cross-validation, leading to disagreements and repeated experiments. | Establish clear and statistically justified acceptance criteria for all validation parameters before initiating the study. These criteria should be documented in a validation protocol.[4][18] |
| Insufficient Documentation and Communication | The receiving laboratory struggles to replicate the method due to a lack of detailed instructions or unspoken knowledge from the transferring laboratory. | Prepare a comprehensive method transfer document that includes all experimental details, instrument parameters, and any "tribal knowledge." Foster open and frequent communication between the transferring and receiving laboratories.[18][20] |
| Differences in Critical Reagents and Materials | Variations in the quality or source of critical reagents (e.g., enzymes, antibodies, standards) can lead to discrepant results. | Clearly specify the source and quality of all critical reagents. If possible, the transferring laboratory should provide the receiving laboratory with a sufficient quantity of the same batches of critical reagents used in the initial validation. |
| Inadequate Training of Analysts | Analysts in the receiving laboratory may not be familiar with the nuances of the new method, leading to errors in execution. | Provide comprehensive training for the analysts in the receiving laboratory, which may include a site visit to the transferring laboratory to observe the method in practice. |
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical results using orthogonal techniques is not merely a regulatory hurdle; it is a fundamental scientific practice that underpins the development of safe and effective medicines. By embracing a multi-faceted approach to analytical characterization, we can build a more complete and accurate understanding of our drug candidates, enabling us to make informed decisions and ultimately, to ensure the quality of the products we deliver to patients. This guide provides a framework for implementing this critical aspect of drug development, but it is the commitment of dedicated scientists to rigorous and thoughtful experimentation that will truly drive the advancement of our field.
References
- PharmaGuru. (2025, August 11).
- Altabrisa Group. (2025, August 30).
- Basicmedical Key. (2016, October 21).
-
BioPharmaSpec. (n.d.). Orthogonal Methods in Higher Order Structure (HOS) Analysis. Retrieved January 11, 2026, from [Link]
-
LabRulez LCMS. (n.d.). Guide to Size-Exclusion Chromatography (SEC) of mAb Aggregates, Monomers, and Fragments. Retrieved January 11, 2026, from [Link]
- Rombach, P., et al. (2018, July 20). Current Status of Analytical Techniques for Characterization of Protein Stability. AAPS PharmSciTech.
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Waters Corporation. (n.d.). Guide to Size-Exclusion Chromatography (SEC) of mAb Aggregates, Monomers, and Fragments. Retrieved January 11, 2026, from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable component of the scientific lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one. The procedural framework herein is built upon established principles of laboratory safety, regulatory compliance, and a deep understanding of chemical reactivity.
A crucial point of consideration is that while extensive data exists for the parent compound, N-methyl-2-pyrrolidone (NMP), specific disposal and toxicology data for its hydroxylated derivative, this compound, is less prevalent. Therefore, a conservative approach is mandated. The core principle of this guide is to treat this compound with the same, if not greater, level of caution as NMP, assuming similar hazard characteristics until proven otherwise. This is a standard and prudent practice in chemical management.[1]
Hazard Profile & Risk Assessment: The "Why" Behind the Procedure
Understanding the potential hazards is the foundation of safe handling and disposal. NMP is a well-characterized compound with known risks that we must extrapolate to its hydroxylated analog.
Known Hazards of the Parent Compound (N-Methyl-2-pyrrolidone - NMP): The U.S. Environmental Protection Agency (EPA) and various Safety Data Sheets (SDS) classify NMP as a developmental toxicant, skin and eye irritant, and respiratory system irritant.[2][3][4][5]
-
Reproductive Toxicity: NMP is known to pose a reproductive risk and may damage an unborn child.[2][3][4][6] The EPA's risk evaluation identified developmental post-implantation fetal loss and reduced fertility as primary health risks.[5]
-
Irritation: It is a known irritant to the skin, eyes, and respiratory system.[2][6][7]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs such as the liver and kidneys.[2]
-
Combustibility: NMP is a combustible liquid.[2]
The presence of the hydroxymethyl (-CH₂OH) group on the pyrrolidinone ring is unlikely to mitigate these core hazards. It may increase the compound's water solubility but does not negate the inherent risks of the lactam structure. Therefore, all waste containing this compound must be classified and handled as hazardous chemical waste.[1]
| Hazard Classification (Based on NMP Analog) | Description | Primary Sources |
| Reproductive Toxicity | Category 1B: May damage fertility or the unborn child. | EPA, OSHA, Sigma-Aldrich SDS[2][4][5] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation. | Fisher Scientific SDS, Sigma-Aldrich SDS[2] |
| Serious Eye Damage/Irritation | Category 2/2A: Causes serious eye irritation. | Fisher Scientific SDS, Sigma-Aldrich SDS[2][8] |
| Specific Target Organ Toxicity | Category 3: May cause respiratory irritation. | Fisher Scientific SDS, Sigma-Aldrich SDS[2] |
| Flammability | Category 4: Combustible liquid. | Fisher Scientific SDS, Sigma-Aldrich SDS[2] |
Pre-Disposal Protocol: Personal Protective Equipment (PPE) & Handling
Before beginning any waste consolidation or disposal procedure, ensuring personal safety is paramount. The rationale is to create a barrier between the researcher and the chemical hazard, preventing exposure through inhalation, ingestion, or skin contact.
-
Work Area: Always handle the chemical and its waste within a certified chemical fume hood to control vapor inhalation. Ensure safety showers and eyewash stations are readily accessible.[7][9]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves). Change gloves immediately if they become contaminated.[2][9]
-
Eye Protection: Use chemical safety goggles or a face shield as described by OSHA regulations 29 CFR 1910.133.[2][9]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[2][9]
Step-by-Step Waste Management and Disposal Procedure
This protocol outlines the process from the point of generation to the final handoff for disposal. Adherence to this workflow ensures regulatory compliance and laboratory safety.
Step 1: Waste Characterization and Segregation
-
Immediate Classification: Any quantity of unused this compound, contaminated materials (e.g., absorbent pads from a spill), or reaction byproducts must be treated as hazardous waste.[1]
-
Segregation: It is critical to segregate this waste stream. Keep it separate from:
-
Strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[2][9]
-
Aqueous waste streams destined for drain disposal.
-
Solid, non-hazardous waste. The causality here is to prevent uncontrolled exothermic reactions, the release of toxic gases, or violent polymerization.[1][10]
-
Step 2: Containerization
-
Select a Compatible Container: Use a clean, leak-proof container made of a material that is chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10][11] Avoid metal containers for liquid chemical waste.[11]
-
Ensure a Secure Lid: The container must have a tight-fitting, screw-on cap to prevent leaks and the escape of vapors.[10]
-
Headspace: Do not fill the container to more than 90% of its capacity.[11] Leaving at least one inch of headspace allows for vapor expansion, preventing container rupture due to temperature changes.[10]
Step 3: Labeling
Proper labeling is a regulatory requirement and a critical safety communication tool. The label must be legible, durable, and affixed to the container itself.
-
Apply a Hazardous Waste Tag: Use the official hazardous waste tag provided by your institution's Environmental Health & Safety (EH&S) department.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste" .[10]
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]
-
A complete list of all components and their approximate percentages if it is a mixture.[10]
-
The associated hazards (e.g., "Irritant," "Reproductive Toxin").[10]
-
The date when waste was first added to the container (the "accumulation start date").
-
Step 4: On-Site Storage (Satellite Accumulation Area)
-
Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This must be at or near the point of waste generation.[10] A designated portion of a chemical fume hood or a labeled cabinet is a common practice.[10]
-
Use Secondary Containment: Place the waste container inside a larger, chemically resistant tray or tub (secondary containment).[1][12] This is a critical failsafe to contain any potential leaks or spills, preventing them from reaching drains or causing wider contamination. The secondary container must be able to hold 110% of the volume of the primary container.[12]
-
Keep Containers Closed: The waste container must remain securely capped at all times, except when adding waste.[10]
Step 5: Final Disposal
-
Prohibited Disposal Methods:
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically 90 days to one year, depending on generator status and local rules), arrange for its collection.[10][11][12]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Disposal Decision Workflow for this compound.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one
Welcome to your comprehensive guide on the safe handling of 4-(Hydroxymethyl)-1-methylpyrrolidin-2-one (CAS 59887-20-6). In drug development and chemical synthesis, our progress is intrinsically linked to our ability to manage risk. This guide moves beyond mere compliance, offering a deep dive into the why behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both the integrity of your research and the protection of your most valuable asset: your health.
Hazard Assessment: Understanding the Compound
This compound is a versatile building block in chemical synthesis.[1] However, its utility is matched by a specific hazard profile that dictates our handling protocols. A thorough risk assessment is the foundation of laboratory safety.
Based on available safety data, this compound presents the following primary hazards:
-
Skin Irritation and Absorption: It is classified as a skin irritant and can be harmful if it comes into contact with the skin.[2][3]
-
Serious Eye Irritation: Direct contact can cause significant eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2][3]
-
Harmful if Inhaled or Swallowed: The substance is considered harmful if inhaled or ingested.[2][3][4]
These hazards necessitate a multi-layered approach to personal protective equipment (PPE), tailored to the specifics of the procedure being performed.
The Core Principle: Engineering Controls First
Before we even consider PPE, we must emphasize the primacy of engineering controls. PPE is the last line of defense. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[7]
PPE Selection: A Risk-Based Approach
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process based on a risk assessment of your specific task. Key variables include the quantity of the chemical, the potential for splashing or aerosolization, and the duration of the task.
PPE Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE.
Caption: PPE selection decision tree based on procedural risk factors.
Detailed PPE Specifications
| PPE Category | Minimum Requirement (Low Risk) | Enhanced Requirement (Moderate/High Risk) | Rationale |
| Eye/Face Protection | Safety glasses with side shields | Chemical safety goggles. Add a face shield for large volumes or splash-prone tasks.[8] | Protects against serious eye irritation from splashes or aerosols.[2][3] Goggles provide a seal around the eyes for superior protection. |
| Hand Protection | Nitrile gloves | Double-layered nitrile gloves | Prevents skin irritation and absorption.[2][3] Double gloving provides redundancy and allows for safe removal of the outer glove if contaminated.[9] |
| Body Protection | Cotton lab coat (fully buttoned) | Chemical-resistant apron over a lab coat or a disposable, low-permeability gown.[9] | Protects skin on the body and arms from accidental spills. An apron provides an additional barrier for splash-prone work. |
| Respiratory Protection | Not required inside a certified fume hood | Air-purifying respirator with organic vapor cartridges (e.g., Type ABEK filter).[10] | Required if working outside a fume hood or if there is a risk of significant aerosol generation, due to inhalation hazard.[2][3][6] |
| Foot Protection | Closed-toe leather or chemical-resistant shoes | Chemical-resistant shoe covers or boots for large-scale work | Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting. |
Procedural Discipline: Donning and Doffing Protocols
Cross-contamination often occurs not during the experiment, but during the removal of PPE. Adherence to a strict sequence is critical.
Step-by-Step Donning Procedure
-
Gown/Coat: Put on your lab coat or gown, ensuring it is fully fastened.
-
Respirator (if required): Perform a fit check according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of your gown. If double-gloving, don the second pair over the first.
Step-by-Step Doffing Procedure (The "Clean-to-Dirty" Principle)
The goal is to touch contaminated surfaces only with other contaminated surfaces (your outer gloves) and clean surfaces only with clean hands.
-
Decontaminate (if applicable): Wipe down exterior surfaces and outer gloves with an appropriate solvent.
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Face Shield/Gown: Remove the face shield and gown. Fold the gown so the contaminated exterior is contained inward. Dispose of it in the appropriate waste stream.
-
Goggles: Remove goggles from the back of your head forward.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[11]
Decontamination and Disposal Plan
All disposable PPE used while handling this compound must be considered hazardous waste.
Safe Disposal Workflow
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
